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  • Product: 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
  • CAS: 6946-18-5

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol?

A Technical Guide to the Physicochemical Properties of L-Ascorbic Acid Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physicochemical Properties of L-Ascorbic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, commonly known as L-Ascorbic Acid or Vitamin C. As an essential nutrient and a widely used pharmaceutical and nutraceutical agent, a thorough understanding of its chemical and physical characteristics is critical for formulation, stability analysis, and drug development. This document details the molecule's structural and chemical identity, key physicochemical parameters, stability profile, and standardized experimental protocols for its characterization. The information is grounded in authoritative scientific literature to ensure accuracy and reliability for research and development applications.

Chemical Identity and Structure

L-Ascorbic acid is a six-carbon lactone that is structurally related to glucose.[1] Its biological activity and physicochemical properties are intrinsically linked to its unique structure.

  • Common Names : L-Ascorbic Acid, Vitamin C[2]

  • IUPAC Name : (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one[1]

  • CAS Number : 50-81-7[1]

  • Molecular Formula : C₆H₈O₆[1][3]

  • Molar Mass : 176.12 g/mol [1][3]

The structure features an enediol group adjacent to a carbonyl on a furanose ring, which is responsible for its acidic and potent reducing (antioxidant) properties.[4]

Caption: Chemical Structure of L-Ascorbic Acid.

Core Physicochemical Properties

The physicochemical properties of L-Ascorbic Acid are summarized below. These parameters are fundamental for predicting its behavior in various systems, from biological matrices to pharmaceutical formulations.

PropertyValueSource(s)
Physical Appearance White to light yellow crystalline solid.[3][4]
Taste / Odor Pleasant, sharp acidic taste; odorless.[1]
Melting Point 190–192 °C (with decomposition).[3][4][5]
Density 1.65 g/cm³.[4]
pKa (Acidity) pKa₁ = 4.17; pKa₂ = 11.57.[6]
Specific Optical Rotation [α]D²⁰ = +20.5° to +21.5° (c=10, water).[1][5]
UV Absorption (λmax) ~245 nm (in acid, pH 2); ~265 nm (in neutral/basic, pH > 5).[7][8]
LogP (Octanol-Water) -1.85.[1]
Solubility

L-Ascorbic Acid is a polar molecule, exhibiting high solubility in polar protic solvents and limited solubility in non-polar organic solvents.[9] This property is crucial for its formulation in aqueous solutions for oral or parenteral administration.

SolventSolubility ( g/100 mL)Temperature (°C)Source(s)
Water ~3320[3][9]
Ethanol (95%) ~3.320[1]
Absolute Ethanol ~2.020[1]
Glycerol ~1.020[1]
Propylene Glycol ~5.020[1]
Ether, Chloroform Practically Insoluble20[1]

The solubility order in common polar solvents is: Water > Methanol > Ethanol > Propan-2-ol.[9][10]

Acidity and Ionization

L-Ascorbic Acid is a diprotic acid, meaning it can donate two protons.[11] The first deprotonation occurs at the C3 hydroxyl group, which is highly acidic due to resonance stabilization of the resulting ascorbate anion.[4] The second deprotonation occurs at the C2 hydroxyl group at a much higher pH.

At physiological pH (~7.4), which is well above the first pKa, ascorbic acid exists almost entirely as the monoanionic form, ascorbate.[12][13] This ionization is critical for its biological transport and antioxidant activity.

Caption: Ionization states of L-Ascorbic Acid at different pH values.

Stability and Degradation

A primary challenge in working with L-Ascorbic Acid is its instability. It is highly susceptible to degradation, primarily through oxidation.[14]

Factors Influencing Degradation:

  • Oxygen : The presence of oxygen is a major catalyst for degradation.[15][16]

  • Light : Exposure to light, particularly UV radiation, accelerates oxidation.[15]

  • Heat : Higher temperatures increase the rate of degradation, which follows first-order kinetics.[14]

  • pH : Stability is generally greater in acidic conditions (pH < 4). Degradation accelerates in neutral and alkaline solutions.[17]

  • Metal Ions : Trace amounts of metal ions, especially copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for oxidation.[15]

The primary degradation pathway involves the reversible oxidation of L-Ascorbic Acid to Dehydroascorbic Acid (DHA). DHA retains some biological activity but is itself unstable and can undergo irreversible hydrolysis to 2,3-diketo-L-gulonic acid, leading to a complete loss of Vitamin C activity.[14][18]

Experimental Methodologies for Characterization

Accurate characterization of L-Ascorbic Acid requires standardized, validated protocols. The following sections describe methodologies for determining key physicochemical properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 and is a standard method for determining the water solubility of a compound.[19][20][21]

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated aqueous phase is then measured by a suitable analytical method.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of crystalline L-Ascorbic Acid to a series of vials containing a known volume of purified water (e.g., 10 mL). The excess solid is critical to ensure saturation.

  • Equilibration : Seal the vials and place them in a constant temperature shaker bath, typically set at 20 ± 0.5 °C. Agitate the vials for a sufficient time to reach equilibrium. A preliminary test should be run to determine the time to equilibrium (e.g., testing at 24, 48, and 72 hours).[9]

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution : Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation and to bring the concentration into the linear range of the analytical method.

  • Quantification : Analyze the concentration of L-Ascorbic Acid in the diluted sample using a validated HPLC-UV method. A standard calibration curve must be used for accurate quantification.

  • Calculation : Calculate the solubility using the measured concentration, accounting for the dilution factor. The result is typically expressed in g/L or mg/mL.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess Ascorbic Acid to water B Agitate at constant T (e.g., 24-72h) A->B Shake-Flask C Centrifuge to separate solid and liquid B->C D Sample & Dilute Supernatant C->D E Quantify by HPLC-UV D->E Analyze

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Protocol: Spectrophotometric Determination of pKa

This method is effective for compounds like L-Ascorbic Acid where the protonated and deprotonated species have distinct UV-Visible absorption spectra.[22][23]

Principle: The absorbance of a solution of the compound is measured across a range of pH values. The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This point can be determined by analyzing the change in absorbance at a specific wavelength.[24]

Step-by-Step Methodology:

  • Wavelength Selection : Determine the UV-Vis spectra of L-Ascorbic Acid in a strongly acidic solution (e.g., pH 2, where it is fully protonated) and a neutral solution (e.g., pH 7, where it is fully deprotonated to the monoanion). The λmax for the acidic form is ~245 nm and for the monoanion is ~265 nm.[8] Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation : Prepare a series of buffer solutions with known pH values, typically spanning a range of ±2 pH units around the expected pKa (e.g., from pH 2.5 to 6.5 in 0.5 pH unit increments).

  • Sample Preparation : Prepare a stock solution of L-Ascorbic Acid. Add a small, constant volume of this stock solution to a constant volume of each buffer solution to create a series of test solutions with the same total concentration but different pH values.

  • Absorbance Measurement : Measure the absorbance of each test solution at the pre-selected analytical wavelength (e.g., 265 nm). Also measure the absorbance of the fully protonated (A_HA) and fully deprotonated (A_A⁻) forms.

  • Data Analysis : Plot the measured absorbance versus pH. The resulting sigmoidal curve can be analyzed to find the pKa. The pKa is the pH value at the inflection point of the curve. Alternatively, the pKa can be calculated for each pH point using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_HA) / (A_A⁻ - A)] where A is the absorbance at a given pH. The average of the calculated values provides the pKa.

Conclusion

The physicochemical properties of L-Ascorbic Acid—particularly its high water solubility, distinct acidic nature, and susceptibility to oxidative degradation—are defining characteristics that govern its application in science and industry. For researchers and drug development professionals, a firm grasp of these parameters is essential for designing stable formulations, ensuring bioavailability, and developing robust analytical methods. The experimental protocols provided herein offer a standardized framework for the reliable characterization of this vital compound.

References

  • Wikipedia. (n.d.). Chemistry of ascorbic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Ascorbic Acid (CID 54670067). PubChem. Retrieved from [Link]

  • American Chemical Society. (2021, February 15). Ascorbic acid. Retrieved from [Link]

  • Shalmashi, A., & Eliassi, A. (2008). Solubility of l-(+)-Ascorbic Acid in Water, Ethanol, Methanol, Propan-2-ol, Acetone, Acetonitrile, Ethyl Acetate, and Tetrahydrofuran from (293 to 323) K. Journal of Chemical & Engineering Data, 53(8), 1979-1980. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Pearson+. (n.d.). The pKa of ascorbic acid (vitamin C, page 55) is 4.17, showing th.... Study Prep. Retrieved from [Link]

  • Granger, M., & Eck, P. (2018). Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination. Nutrients, 10(11), 1694. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD iLibrary. Retrieved from [Link]

  • Shad, Z., Arsalan, A., Bano, R., Khan, M. F., & Ahmed, I. (2011). Physicochemical, Biochemical and Antioxidant Properties of Ascorbic Acid. Journal of the Chemical Society of Pakistan, 33(6), 840-845. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. Retrieved from [Link]

  • Unacademy. (n.d.). Everything About the properties of ascorbic acid. Retrieved from [Link]

  • Che, Z., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Molecules, 27(2), 483. Retrieved from [Link]

  • Liu, X., et al. (2021). Weak measurement-based sensor for the rapid identification of L(+)-ascorbic acid and D(-)-isoascorbic acid. Optics Express, 29(12), 18341-18351. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Ascorbic acid, reagent grade, crystalline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Ascorbic acid, ACS reagent, >=99%. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Ascorbic Acid (CID 54670067). PubChem. Retrieved from [Link]

  • Ruiz, R., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Chemical Education, 90(11), 1499-1502. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultraviolet absorption spectra of ascorbic acid (ASC). Retrieved from [Link]

  • ResearchGate. (n.d.). Specific rotation of L-ascorbic acid (1) in water. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Ascorbic Acid. Retrieved from [Link]

  • Sheraz, M. A., et al. (2017). Stability and Stabilization of Ascorbic Acid. Household and Personal Care Today, 12(4), 13-17. Retrieved from [Link]

  • ResearchGate. (n.d.). Ascorbic Acid Solubility and Thermodynamic Characteristics. Retrieved from [Link]

  • Ebrahimi, A., et al. (2020). Oxidative and non-oxidative degradation pathways of L-ascorbic acid. Food Chemistry, 316, 126323. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Multiple pKa's of Vitamin C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ascorbate (CID 54679076). PubChem. Retrieved from [Link]

  • Yuan, J. P., & Chen, F. (1998). Degradation of Ascorbic Acid in Aqueous Solution. Journal of Agricultural and Food Chemistry, 46(12), 5078-5082. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility of l-(+)-Ascorbic Acid in Water, Ethanol, Methanol, Propan-2-ol, Acetone, Acetonitrile, Ethyl Acetate, and Tetrahydrofuran from (293 to 323) K. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical, biochemical and antioxidant properties of ascorbic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The pK a values of ascorbic acid in different ionic strengths. Retrieved from [Link]

  • Pharmaguideline. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]

  • Quora. (2021, June 1). How to prove ascorbic acid degradation with UV-vis spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

  • Scribd. (2019, September 26). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Ascorbic Acid. Retrieved from [Link]

  • The Pharma Innovation. (2020). UV-Spectrophotometric method for quantification of ascorbic acid in bulk powder. Retrieved from [Link]

  • Linthorst, J. A. (2014). Polarimetry and stereochemistry: the optical rotation of Vitamin C as a function of pH. Educación Química, 25(2), 108-112. Retrieved from [Link]

  • SDFine. (n.d.). l-ascorbic acid (vitamin c) 99.7% lr meets fcc (for biochemistry). Retrieved from [Link]

  • bepls. (n.d.). Area Under Curve by UV Spectrophotometric Method for Determination of Ascorbic Acid in Bulk. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Biological Origin and Natural Sources of Heptopyranose

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enigmatic Heptoses - Beyond the Hexose World In the vast and intricate world of carbohydrates, the seven-carbon sugars, or heptoses, represent...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Heptoses - Beyond the Hexose World

In the vast and intricate world of carbohydrates, the seven-carbon sugars, or heptoses, represent a fascinating and often overlooked class of molecules. While the biochemistry of hexoses like glucose and fructose is foundational to our understanding of cellular metabolism, heptoses play critical, specialized roles that are increasingly recognized for their importance in microbial pathogenesis, plant physiology, and as components of bioactive natural products. This guide, intended for the discerning scientific audience, moves beyond a cursory overview to provide a deep and practical understanding of the biological origins and natural distribution of heptopyranoses. As a senior application scientist, my aim is to not only present the established facts but to illuminate the causality behind the biosynthetic pathways and the rationale behind the experimental choices for their study. This document is designed to be a self-validating system of knowledge, grounded in authoritative references and providing actionable protocols for researchers in the field.

Section 1: The Biosynthetic Blueprint of Heptopyranoses

The journey of a heptopyranose molecule begins with a key precursor derived from central carbon metabolism: sedoheptulose-7-phosphate (S-7-P) . This ketoheptose phosphate is an intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route in most organisms.[1] From this central metabolic node, dedicated biosynthetic pathways diverge to create the various heptopyranose isomers found in nature.

The Canonical Pathway: ADP-L-glycero-β-D-manno-Heptose Biosynthesis in Gram-Negative Bacteria

The most extensively studied heptopyranose is L-glycero-D-manno-heptose, a crucial component of the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria.[1] Its biosynthesis is a multi-step enzymatic cascade that is essential for the integrity of the bacterial outer membrane, making the enzymes of this pathway attractive targets for novel antibacterial agents.

The biosynthesis of ADP-L-glycero-β-D-manno-heptose proceeds through the following key steps:

  • Isomerization: The pathway initiates with the conversion of the ketose S-7-P to the aldose, D-glycero-D-manno-heptose-7-phosphate. This reaction is catalyzed by the enzyme sedoheptulose-7-phosphate isomerase (GmhA) .

  • Phosphorylation: The bifunctional enzyme D,D-heptose-7-phosphate kinase/D,D-heptose-1-phosphate adenylyltransferase (HldE) then phosphorylates D-glycero-D-manno-heptose-7-phosphate at the C1 position to yield D-glycero-D-manno-heptose-1,7-bisphosphate.

  • Dephosphorylation: Subsequently, the phosphate group at the C7 position is removed by the phosphatase D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase (GmhB) , producing D-glycero-D-manno-heptose-1-phosphate.

  • Adenylylation: The same bifunctional enzyme, HldE , then catalyzes the transfer of an AMP moiety from ATP to D-glycero-D-manno-heptose-1-phosphate, forming ADP-D-glycero-D-manno-heptose.

  • Epimerization: The final step is the epimerization at the C6 position, converting the D-glycero-D-manno isomer to the L-glycero-D-manno form. This reaction is carried out by ADP-L-glycero-D-manno-heptose epimerase (HldD) .

This pathway highlights a key principle in carbohydrate biosynthesis: the use of nucleotide activation (in this case, with ADP) to create a high-energy donor molecule for subsequent glycosyltransferase reactions that incorporate the heptose into the growing LPS core.

ADP_L_glycero_D_manno_Heptose_Pathway S7P Sedoheptulose-7-P DDH7P D-glycero-D-manno-Heptose-7-P S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-Heptose-1,7-BP DDH7P->DDH17BP HldE (Kinase) DDH1P D-glycero-D-manno-Heptose-1-P DDH17BP->DDH1P GmhB ADP_DDH ADP-D-glycero-D-manno-Heptose DDH1P->ADP_DDH HldE (Adenylyltransferase) ADP_LDH ADP-L-glycero-D-manno-Heptose ADP_DDH->ADP_LDH HldD

Figure 1: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose.

An Alternative Activation: GDP-D-glycero-α-D-manno-Heptose Biosynthesis

While ADP-activated heptoses are prevalent in Gram-negative bacteria for LPS synthesis, some bacteria utilize a guanosine diphosphate (GDP) activated form. For instance, in the Gram-positive bacterium Aneurinibacillus thermoaerophilus, GDP-D-glycero-α-D-manno-heptose is synthesized as a precursor for the S-layer glycoprotein. This pathway shares similarities with the ADP-heptose pathway but also exhibits key differences, particularly in the enzymes involved in the later steps.

Section 2: Natural Reservoirs of Heptopyranoses

Heptopyranoses, while not as ubiquitous as their six-carbon counterparts, are found across the domains of life, from bacteria to plants. Their presence is often associated with specific structural or functional roles.

Bacterial Kingdom: The Primary Source

Bacteria, particularly Gram-negative species, are the most well-documented source of heptopyranoses.

  • Lipopolysaccharide (LPS): As previously mentioned, L-glycero-D-manno-heptose is a cornerstone of the inner core of LPS in a vast number of Gram-negative bacteria. This structural role is critical for the stability of the outer membrane and for the bacterium's interaction with its environment.

  • Capsular Polysaccharides (CPS): Some bacteria incorporate heptoses into their capsular polysaccharides, which form a protective outer layer.

  • Bioactive Natural Products: A growing number of bacterial natural products with diverse biological activities, including antibacterial, antifungal, and antitumor properties, have been found to contain heptose moieties.[2] These heptoses can be found in various forms, including heptofuranoses and highly-reduced heptopyranoses, in addition to the more common D- and L-heptopyranoses.[2]

Heptopyranose DerivativeNatural Source (Bacteria)Biological Role
L-glycero-D-manno-heptoseGram-negative bacteria (e.g., E. coli, Salmonella)Component of LPS inner core
D-glycero-D-manno-heptoseGram-positive bacteria (e.g., A. thermoaerophilus)Precursor for S-layer glycoprotein
Various heptosesVarious bacteriaComponent of bioactive natural products
The Plant Kingdom: Specialized Roles

While less common than in bacteria, heptoses are present in certain plant species where they play specialized metabolic roles.

  • Sedoheptulose: This ketoheptose is found in various plants, including carrots, leeks, figs, and mangos.[3] Its phosphorylated form, sedoheptulose-7-phosphate, is a key intermediate in the Calvin cycle of photosynthesis and the pentose phosphate pathway. In some plants, such as members of the Crassulaceae family (Kalanchoë), free sedoheptulose can accumulate to significant levels, potentially serving as a carbon storage compound.[4][5][6][7]

  • Mannoheptulose: This ketoheptose is famously found in high concentrations in avocados (Persea americana), particularly in unripe fruit.[8][9][10][11][12][13][14] Mannoheptulose is known to be an inhibitor of hexokinase, the first enzyme in glycolysis, and its presence in avocado has been a subject of interest for its potential metabolic effects.[8]

HeptoseNatural Source (Plant)Putative Role
SedoheptuloseKalanchoë, carrots, leeks, figs, mangosCarbon storage, intermediate in metabolism
MannoheptuloseAvocado (Persea americana)Hexokinase inhibitor, potential metabolic regulator
Fungi and Archaea: An Unexplored Frontier

The presence and biosynthesis of heptopyranoses in fungi and archaea remain largely uncharted territory.

  • Fungi: The fungal cell wall is primarily composed of chitin, glucans, and mannoproteins.[15][16] While detailed monosaccharide analysis of fungal cell walls has been performed, the focus has been on hexoses and N-acetylglucosamine.[3][7][8][10][17][18] There is currently a lack of direct evidence for the widespread occurrence of heptopyranoses as structural components of fungal cell walls. However, given the metabolic diversity of fungi, it is plausible that some species may synthesize heptoses for specialized purposes, such as in the formation of secondary metabolites.

  • Archaea: The cell envelopes of archaea are distinct from those of bacteria, lacking peptidoglycan and often featuring S-layers composed of glycoproteins. While archaea possess unique metabolic pathways for carbohydrate metabolism, the biosynthesis of heptoses has not been a primary focus of research.[19] Some studies on archaeal glycans have identified various sugars, but heptoses are not commonly reported.[9][20][21] The potential for novel heptose structures and biosynthetic pathways in this domain remains an exciting area for future investigation.

Section 3: Experimental Workflows for Heptopyranose Research

For researchers venturing into the study of heptopyranoses, a robust set of experimental protocols is essential. The following section provides detailed, step-by-step methodologies for the extraction, characterization, and enzymatic synthesis of these fascinating sugars.

Extraction and Purification of Heptopyranose-Containing Polymers

Protocol 1: Hot Aqueous-Phenol Extraction of Lipopolysaccharide (LPS) from Gram-Negative Bacteria

This protocol is a widely used method for obtaining crude LPS, which can then be further purified to isolate the heptose-containing core oligosaccharide.

Rationale: The hot phenol-water method effectively separates the amphipathic LPS molecules from other cellular components like proteins and nucleic acids. The lipophilic lipid A portion of LPS partitions into the phenol phase, while the hydrophilic polysaccharide portion remains in the aqueous phase.

Step-by-Step Methodology:

  • Cell Culture and Harvest: Grow the Gram-negative bacterial strain of interest in a suitable liquid medium to the late logarithmic or early stationary phase. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Washing: Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual media components.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 2% SDS, 4% β-mercaptoethanol). Heat the suspension at 100°C for 10 minutes to lyse the cells and denature proteins.

  • Nuclease Treatment: Cool the lysate to 37°C and treat with DNase I and RNase A to degrade nucleic acids.

  • Proteinase K Treatment: Add Proteinase K to the lysate and incubate at 55-60°C for 2-4 hours to digest proteins.

  • Phenol Extraction: Add an equal volume of water-saturated phenol (preheated to 65-70°C) to the lysate. Vortex vigorously for 10-15 minutes and then incubate at 65-70°C for 15 minutes with occasional vortexing.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 15 minutes at room temperature to separate the aqueous and phenol phases.

  • Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the LPS, and transfer it to a new tube.

  • Re-extraction (Optional): For higher purity, the phenol phase can be re-extracted with an equal volume of pre-warmed sterile water.

  • Dialysis: Combine the aqueous phases and dialyze extensively against deionized water for 2-3 days with several changes of water to remove phenol and other small molecules.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the purified LPS as a white, fluffy powder.

LPS_Extraction_Workflow cluster_0 Cell Preparation cluster_1 Lysis & Purification cluster_2 Final Steps Culture Bacterial Culture Harvest Harvest Cells Culture->Harvest Wash Wash with PBS Harvest->Wash Lysis Lysis with SDS/β-ME Wash->Lysis Nuclease Nuclease Treatment Lysis->Nuclease ProteinaseK Proteinase K Treatment Nuclease->ProteinaseK Phenol Hot Phenol-Water Extraction ProteinaseK->Phenol PhaseSep Phase Separation Phenol->PhaseSep Aqueous Collect Aqueous Phase PhaseSep->Aqueous Dialysis Dialysis Aqueous->Dialysis Lyophilize Lyophilization Dialysis->Lyophilize LPS Purified LPS Lyophilize->LPS

Figure 2: Experimental workflow for LPS extraction.

Characterization of Heptopyranose Biosynthetic Enzymes

Protocol 2: Overexpression and Purification of Recombinant Heptose Biosynthetic Enzymes

To study the function of individual enzymes in the heptopyranose biosynthetic pathways, they are typically overexpressed in a heterologous host, such as E. coli, and purified.

Rationale: Overexpression allows for the production of large quantities of the enzyme of interest, facilitating its purification and subsequent biochemical characterization. The use of an affinity tag (e.g., a polyhistidine tag) simplifies the purification process.

Step-by-Step Methodology:

  • Cloning: Clone the gene encoding the enzyme of interest (e.g., gmhA) into an expression vector containing a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., N-terminal His6-tag).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in a rich medium (e.g., LB or TB) to mid-log phase (OD600 ≈ 0.6-0.8). Induce protein expression by adding an inducer (e.g., IPTG) and continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer containing a detergent (e.g., Triton X-100), lysozyme, and a DNase. Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to pellet cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column extensively with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole.

  • Dialysis/Desalting: Remove the imidazole and exchange the buffer by dialysis or using a desalting column.

  • Purity Assessment: Analyze the purity of the recombinant protein by SDS-PAGE.

Protocol 3: Enzymatic Assay for Sedoheptulose-7-Phosphate Isomerase (GmhA)

This assay measures the activity of GmhA by monitoring the conversion of sedoheptulose-7-phosphate to its aldose product.

Rationale: The product of the GmhA reaction, an aldose phosphate, can be quantified using a colorimetric assay for reducing sugars or by chromatographic methods.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate sedoheptulose-7-phosphate, and the purified GmhA enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.

  • Product Quantification: Quantify the amount of aldose phosphate produced. This can be done using a colorimetric method, such as the cysteine-sulfuric acid method for heptoses, or by separating the substrate and product using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).

Protocol 4: Coupled Enzymatic Assay for HldE Kinase and Adenylyltransferase Activities

The bifunctional nature of HldE requires a more complex assay to dissect its two activities.

Rationale: A coupled enzyme assay can be used to measure the kinase activity by detecting the production of ADP. The adenylyltransferase activity can be measured by monitoring the consumption of ATP or the formation of the ADP-heptose product.

Step-by-Step Methodology (Kinase Assay):

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, MgCl2, ATP, the substrate D-glycero-D-manno-heptose-7-phosphate, and the purified HldE enzyme. Include pyruvate kinase and lactate dehydrogenase, as well as their substrates phosphoenolpyruvate and NADH.

  • Spectrophotometric Monitoring: The kinase activity of HldE produces ADP. Pyruvate kinase then uses this ADP to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is monitored spectrophotometrically and is directly proportional to the kinase activity.

Protocol 5: Malachite Green Phosphatase Assay for GmhB

This colorimetric assay is used to measure the phosphatase activity of GmhB by detecting the release of inorganic phosphate.[2][22][23]

Rationale: The malachite green reagent forms a colored complex with inorganic phosphate, and the intensity of the color is proportional to the amount of phosphate released.[2][22][23]

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the substrate D-glycero-D-manno-heptose-1,7-bisphosphate, and the purified GmhB enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 620-660 nm.

  • Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.

Analytical Techniques for Heptopyranose Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is an indispensable tool for the unambiguous structural elucidation of carbohydrates, including heptopyranoses.

Rationale for Use: NMR provides detailed information about the connectivity of atoms, their stereochemistry, and the conformation of the sugar ring. 1D ¹H and ¹³C NMR spectra, along with 2D experiments like COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals, leading to the definitive determination of the sugar's structure.[24][25][26][27]

Mass Spectrometry (MS):

MS is a powerful technique for determining the molecular weight and fragmentation patterns of heptopyranoses and their derivatives.

Rationale for Use: When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), MS can be used to identify and quantify heptoses in complex mixtures.[8] High-resolution MS provides accurate mass measurements, allowing for the determination of the elemental composition of the sugar. Tandem MS (MS/MS) experiments provide fragmentation patterns that can be used to deduce the structure of the sugar and the linkages in oligosaccharides.[8]

Section 4: Future Perspectives and Conclusion

The study of heptopyranoses is a rapidly evolving field with significant implications for microbiology, medicine, and plant biology. While our understanding of the biosynthesis and distribution of these seven-carbon sugars has advanced considerably, many questions remain. The exploration of heptopyranoses in fungi and archaea is a particularly exciting frontier, with the potential to uncover novel structures, biosynthetic pathways, and biological functions.

For drug development professionals, the enzymes of the bacterial heptose biosynthetic pathways represent promising targets for the development of new antibiotics. A deeper understanding of the structure and mechanism of these enzymes will be crucial for the design of potent and specific inhibitors.

References

  • Bräsen, C., D. Lorenz, and G. Antranikian. 2014. Carbohydrate Metabolism in Archaea: Current Insights into Unusual Enzymes and Pathways and Their Regulation. Microbiology and Molecular Biology Reviews78:565-617.
  • Grokipedia. Sedoheptulose. [Online] [Accessed January 17, 2026].
  • Unlu, G., et al. 2021.
  • Gow, N. A. R., et al. 2017. The fungal cell wall: structure, biosynthesis, and function.
  • Yugueros, S. I., et al. 2024. Study of fungal cell wall evolution through its monosaccharide composition: An insight into fungal species interacting with plants. Cell Surface11:100127.
  • Eichler, J. 2019. N-glycosylation in Archaea: Unusual sugars and unique modifications. Current Opinion in Structural Biology56:61-68.
  • Kandiba, L., et al. 2016. Sialic Acid-Like Sugars in Archaea: Legionaminic Acid Biosynthesis in the Halophile Halorubrum sp. PV6. Frontiers in Microbiology7:137.
  • Pietilä, M. K., et al. 2013. Sialic Acid-Like Sugars in Archaea: Legionaminic Acid Biosynthesis in the Halophile Halorubrum sp. PV6. mBio4:e00393-13.
  • Wikipedia. Sedoheptulose. [Online] [Accessed January 17, 2026].
  • Ceusters, J., et al. 2013. Sedoheptulose accumulation under CO2 enrichment in leaves of Kalanchoë pinnata: a novel mechanism to enhance C and P homeostasis? Journal of Experimental Botany64:1497-1507.
  • Tucker, A. O., and T. DeBaggio. 2009. The Encyclopedia of Herbs: A Comprehensive Reference to Herbs of Flavor and Fragrance. Timber Press.
  • Ceusters, J., et al. 2013. Sedoheptulose accumulation under CO2 enrichment in leaves of Kalanchoë pinnata: a novel mechanism to enhance C and P homeostasis? Journal of Experimental Botany64:1497-1507.
  • Ceusters, J., et al. 2013. Sedoheptulose accumulation under CO2 enrichment in leaves of Kalanchoë pinnata: a novel mechanism to enhance C and P homeostasis?. Semantic Scholar.
  • Su, S., et al. 2023. Kalanchoe sp. Extracts—Phytochemistry, Cytotoxic, and Antimicrobial Activities. Molecules28:4963.
  • Ceusters, J., et al. 2013. Sedoheptulose accumulation under CO2 enrichment in leaves of Kalanchoë pinnata: a novel mechanism to enhance C and P homeostasis?. OUCI.
  • Miller, E. V. 1953. Changes in Sugars During Growth and Storage of Avocados. Avocadosource.com.
  • Liu, H. W. Unusual Sugar Biosynthesis and Glycodiversification.
  • Viola, R. E. 2001. Production and characterization of bifunctional enzymes.
  • G-Biosciences.
  • EUbOPEN. Protocol for Malachite Green.
  • Cowan, A. K. 2017. Occurrence, metabolism, transport and function of seven-carbon sugars.
  • ScienCell Research Laboratories.
  • G-Biosciences.
  • Provost, J. J.
  • Wikipedia. Archaea. [Online] [Accessed January 17, 2026].
  • Wood, T., and W. M. Poon. 1970. The preparation and assay of sedoheptulose-7-phosphate. Archives of Biochemistry and Biophysics141:440-446.
  • Bräsen, C., et al. 2014. Carbohydrate metabolism in Archaea: current insights into unusual enzymes and pathways and their regulation. Microbiology and Molecular Biology Reviews78:565-617.
  • Heider, J., et al. 2010. Purification, characterization, and cloning of a bifunctional molybdoenzyme with hydratase and alcohol dehydrogenase activity. Journal of Bacteriology193:1970-1977.
  • Blatherwick, N. R., et al. 1934. Metabolism of d-mannoheptulose.
  • Tesfay, S. Z., et al. 2012. D-mannoheptulose and perseitol in 'Hass' avocado: Metabolism in seed and mesocarp tissue.
  • Gow, N. A. R. 2020. Ultrastructure of Fungal Cell Wall. YouTube.
  • Wolf, L., and C. Griesinger. 2016. NMR-spectroscopic Analysis of Mixtures: From Structure to Function.
  • Kholodenko, B. N., and H. V. Westerhoff. 2007. Steady-state Kinetics of Bifunctional Enzymes. Taking Into Account Kinetic Hierarchy of Fast and Slow Catalytic Cycles in a Generalized Model. Biochemistry (Moscow)72:936-943.
  • Hypha Discovery.
  • Ruiz-Herrera, J., and L. Ortiz-Castellanos. 2019. Cell wall glucans of fungi. A review. The Fungal Kingdom, 113-141.
  • Crowe, T. C., et al. 2023. Effects of an Unripe Avocado Extract on Glycaemic Control in Individuals with Obesity: A Double-Blinded, Parallel, Randomised Clinical Trial. Nutrients15:4899.
  • Klingl, A., et al. 2013. Archaeal S-Layers: Overview and Current State of the Art. Frontiers in Microbiology4:409.
  • Valvano, M. A. 2003. Biosynthesis of the core oligosaccharide of bacterial lipopolysaccharides. Glycobiology13:17R-27R.
  • Hypha Discovery.
  • Garcia-Rubio, R., et al. 2020. The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species. Frontiers in Cellular and Infection Microbiology10:21.
  • Elyashberg, M., et al. 2012. Identification and structure elucidation by NMR spectroscopy.
  • Latgé, J. P. 2010. Structures of immunogenic carbohydrates within fungal cell walls.
  • Wang, J., et al. 2020. Discovery of a bifunctional xylanolytic enzyme with arabinoxylan arabinofuranohydrolase‐d3 and endo‐xylanase activities and its application in the hydrolysis of cereal arabinoxylans. Biotechnology and Bioengineering117:3480-3492.
  • Lee, Y. T., et al. 2014. Kinetic and structural characterization for cofactor preference of succinic semialdehyde dehydrogenase from Streptococcus pyogenes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics1844:2057-2065.

Sources

Foundational

Spectroscopic data (NMR, IR, Mass Spec) for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol.

This guide provides an in-depth analysis of the spectroscopic data for 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, more commonly known as D-glucose. It is intended for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, more commonly known as D-glucose. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and analysis of carbohydrates. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to glucose, offering not just data, but a rationale for the experimental approaches and interpretation of the resulting spectra.

Introduction: The Structural Complexity of Glucose and the Role of Spectroscopy

D-glucose (C₆H₁₂O₆) is a fundamentally important monosaccharide in biology and chemistry.[1] While its chemical formula is simple, its structural complexity in solution is significant. Glucose exists as an equilibrium mixture of several isomers, primarily the cyclic α- and β-pyranose forms, with minor contributions from furanose and open-chain forms.[2] Understanding this equilibrium and the precise stereochemistry of the molecule is paramount in fields ranging from metabolomics to drug design. Spectroscopic methods provide the necessary tools to probe these structural details. This guide will explore the three primary spectroscopic techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Anomeric World

NMR spectroscopy is arguably the most powerful tool for the detailed structural analysis of carbohydrates in solution.[3] It provides information on the connectivity of atoms, their stereochemical relationships, and the dynamics of the molecule.

The Causality Behind Experimental Choices in Carbohydrate NMR

The primary challenge in the NMR of carbohydrates is spectral overlap.[4][5] The ¹H NMR signals for the non-anomeric ring protons typically reside in a narrow chemical shift range (around 3-4 ppm), making individual assignment difficult.[3] To overcome this, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

  • ¹H NMR: Provides the initial overview of the proton environment. The anomeric protons (H-1) of the α and β forms are typically well-resolved and appear at lower field (around 5.2 ppm for α and 4.6 ppm for β) due to the deshielding effect of the two adjacent oxygen atoms.[6][7][8] The coupling constants between H-1 and H-2 are also diagnostic for the anomeric configuration.

  • ¹³C NMR: Offers a wider chemical shift dispersion (typically 60-110 ppm for carbohydrate ring carbons), reducing signal overlap.[3][9][10] The anomeric carbon signals are particularly informative.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are essential for unambiguous assignment of all proton and carbon signals by revealing scalar coupling networks and one-bond or multiple-bond correlations between protons and carbons.[11]

Experimental Protocol: Acquiring High-Resolution NMR Spectra of Glucose

A self-validating protocol for acquiring high-quality NMR data for glucose is as follows:

  • Sample Preparation: Dissolve a known concentration of D-glucose (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of D₂O). The choice of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[11] Ensure proper shimming of the magnetic field to obtain sharp, symmetrical peaks.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Pay close attention to the anomeric region to confirm the presence of both α and β anomers.

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a count of the number of unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the spin systems of the α and β anomers.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming assignments and identifying linkages in more complex carbohydrates.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., all protons of the α-anomer and all protons of the β-anomer).

Data Presentation: NMR Spectroscopic Data for D-Glucose

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the pyranose forms of D-glucose in D₂O.

Table 1: ¹H NMR Chemical Shifts (ppm) for D-Glucose in D₂O

Protonα-D-Glucopyranoseβ-D-Glucopyranose
H-1~5.22~4.63
H-2~3.52~3.23
H-3~3.70~3.48
H-4~3.40~3.40
H-5~3.75~3.45
H-6a~3.80~3.90
H-6b~3.72~3.72

Note: Chemical shifts can vary slightly depending on concentration, temperature, and pH.[6][12][13][14]

Table 2: ¹³C NMR Chemical Shifts (ppm) for D-Glucose in D₂O

Carbonα-D-Glucopyranoseβ-D-Glucopyranose
C-1~92.7~96.5
C-2~72.0~74.8
C-3~73.4~76.4
C-4~70.1~70.1
C-5~72.0~76.4
C-6~61.2~61.2

Note: These values are approximate and serve as a guide for interpretation.[15][16][17]

Infrared (IR) Spectroscopy: Probing the Vibrational Landscape

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[18] For carbohydrates, it is particularly useful for identifying the presence of hydroxyl (-OH) and ether (C-O-C) groups.[19]

The "Fingerprint" Region of Carbohydrates

The IR spectrum of glucose is characterized by several key absorption bands:

  • O-H Stretching: A broad and intense band in the region of 3700-3000 cm⁻¹ is characteristic of the stretching vibrations of the multiple hydroxyl groups.[19]

  • C-H Stretching: Weaker absorptions around 2900 cm⁻¹ correspond to the C-H stretching vibrations of the methine and methylene groups.

  • Fingerprint Region (1500-500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.[19] For glucose, this region is dominated by C-O stretching and O-H bending vibrations. The region between 1200 and 950 cm⁻¹ is often considered the "fingerprint" region for carbohydrates, as the position and intensity of the bands are specific to the polysaccharide.[20]

Experimental Protocol: ATR-FTIR Analysis of Glucose

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a convenient method for analyzing solid or liquid samples with minimal preparation.

  • Sample Preparation: Place a small amount of solid D-glucose powder directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental contributions.

  • Sample Spectrum Collection: Record the IR spectrum of the glucose sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Data Presentation: Characteristic IR Absorption Bands for D-Glucose

Table 3: Key IR Absorption Bands for Solid D-Glucose

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300 (broad)O-H stretchHydroxyl
~2900C-H stretchCH, CH₂
~1450O-H bendHydroxyl
~1150-1000C-O stretchEther, Alcohols

Note: The exact peak positions and shapes can be influenced by the physical state of the sample (solid vs. solution) and intermolecular hydrogen bonding.[19][21][22][23]

Mass Spectrometry: Unraveling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Ionization Techniques and Fragmentation Pathways

For a polar molecule like glucose, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate intact molecular ions. In ESI-MS, glucose can be observed as protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, or deprotonated molecules [M-H]⁻.[24]

Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) or Infrared Multiphoton Dissociation (IRMPD), are used to fragment the molecular ion and study the resulting product ions.[25][26] The fragmentation of glucose is complex, involving multiple parallel pathways that can yield a large number of distinct fragment ions.[25][27][28] Common fragmentation pathways involve the neutral loss of water (H₂O) and formaldehyde (CH₂O).[29]

Experimental Protocol: ESI-MS/MS Analysis of Glucose
  • Sample Preparation: Prepare a dilute solution of D-glucose in a suitable solvent system (e.g., water/methanol) with a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode to promote ionization. The addition of a salt like sodium chloride can enhance the formation of sodiated adducts.[24]

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). The molecular weight of glucose is 180.16 g/mol .[1]

  • Tandem MS (MS/MS): Select the molecular ion of interest and subject it to fragmentation using CID or another activation method.

  • Product Ion Scan: Acquire a mass spectrum of the resulting fragment ions to establish the fragmentation pattern.

Data Presentation: Expected Ions in the Mass Spectrum of D-Glucose

Table 4: Common Ions Observed in the ESI-Mass Spectrum of D-Glucose

m/zIon
181.07[C₆H₁₂O₆+H]⁺
203.05[C₆H₁₂O₆+Na]⁺
179.05[C₆H₁₂O₆-H]⁻
163.06[[M+H]-H₂O]⁺
145.05[[M+H]-2H₂O]⁺
127.04[[M+H]-3H₂O]⁺

Note: The relative intensities of these ions will depend on the specific experimental conditions.[24][30][31]

Integrated Spectroscopic Workflow

The structural elucidation of glucose, and carbohydrates in general, relies on the synergistic use of these spectroscopic techniques. The following diagram illustrates a logical workflow for a comprehensive analysis.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Conclusion Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity Atom Connectivity & Stereochemistry NMR->Connectivity IR IR Spectroscopy Functional_Groups Functional Groups (-OH, C-O-C) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Structure Confirmed Structure of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (D-Glucose) Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure Fragmentation->Structure

Figure 1: An integrated workflow for the spectroscopic analysis of glucose.

Conclusion

The spectroscopic characterization of 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol (D-glucose) is a multi-faceted process that requires a thoughtful application of NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a comprehensive and unambiguous elucidation of this fundamental carbohydrate. The data and protocols presented in this guide serve as a robust foundation for researchers and scientists working with glucose and other complex carbohydrates.

References

  • Understanding the fragmentation of glucose in mass spectrometry. (2023). Journal of Mass Spectrometry, 58(10).
  • Understanding the fragmentation of glucose in mass spectrometry. (n.d.). Scilit.
  • Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis. (n.d.).
  • Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. (2023). Methods in Molecular Biology, 2657, 207-213.
  • Understanding the fragmentation of glucose in mass spectrometry. (n.d.). Request PDF.
  • Infrared spectrum of d-glucose. (n.d.). Doc Brown's Chemistry.
  • 1D 1H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH2). (n.d.).
  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (2003). Concepts in Magnetic Resonance Part A, 19A(1), 1-19.
  • Observation of resolved glucose signals in 1H NMR spectra of the human brain at 4 tesla. (1996). Magnetic Resonance in Medicine, 36(1), 1-6.
  • Exploring the Molecular Behavior of Carbohydrates by NMR Spectroscopy. (2015). DiVA portal.
  • FTIR Analysis for Biomolecules. (2024). Rocky Mountain Labs.
  • Quantification of carbohydrates in fruit juices using FTIR spectroscopy and multivari
  • Near-infrared spectra of aqueous glucose solutions. (n.d.).
  • ESI mass spectra of glucose. (n.d.).
  • 700 MHz 1H NMR spectra of a 100 mM solution of glucose. (n.d.).
  • D-glucose(2280-44-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0304632). (n.d.).
  • D-glucose(2280-44-6) 13C NMR spectrum. (n.d.). ChemicalBook.
  • D-Glucose. (n.d.).
  • Understanding the fragmentation of glucose in mass spectrometry. (n.d.). Publicación.
  • Nuclear Magnetic Resonance (NMR) Analysis of D-(+)
  • Analysis of Carbohydrates. (n.d.). University of Massachusetts Amherst.
  • Nuclear magnetic resonance spectroscopy of carbohydr
  • 13C-NMR spectra of the product solutions of (A) [1-13C]-glucose, (B) [2-13C]-glucose, and (C) [6-13C]-glucose reacting on WO3. (n.d.).
  • Glucose Anomers. (n.d.). Magritek.
  • Mass spectra data of the glucose molecule. (n.d.).
  • NMR Study on [1-13C]glucose Metabolism in the Rat Brain During Hypoxia. (1989). NMR in Biomedicine, 2(3), 104-111.
  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (n.d.).
  • Infrared absorption spectra of solid-state glucose in different frequency ranges. (n.d.).
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0304632). (n.d.).
  • Carbohydrate IR Spectra. (n.d.).
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003345). (n.d.).
  • Complete 1H and 13C NMR spectral assignment of d-glucofuranose. (2021).
  • A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018). ACS Omega, 3(12), 18019-18030.
  • A mass spectrometric study of glucose, sucrose, and fructose using an inductively coupled plasma and electrospray ioniz
  • Glucose. (n.d.). NIST WebBook.
  • Predicted GC-MS Spectrum - D-Glucose GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000122). (n.d.).
  • MSBNK-Keio_Univ-KO000805. (2007). MassBank.

Sources

Exploratory

A Comprehensive Technical Guide to the Crystal Structure Analysis of L-Ascorbic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract L-ascorbic acid, commonly known as Vitamin C, is a cornerstone of human health, lauded for its potent antioxidant properties and vital rol...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid, commonly known as Vitamin C, is a cornerstone of human health, lauded for its potent antioxidant properties and vital role in numerous physiological processes.[1][2] Beyond its biological functions, the solid-state characteristics of ascorbic acid are of paramount importance in the pharmaceutical and food industries, dictating its stability, bioavailability, and formulation efficacy.[3] A thorough understanding of its three-dimensional atomic arrangement through crystal structure analysis provides the fundamental data required to harness its therapeutic potential effectively. This guide offers an in-depth exploration of the crystallographic analysis of L-ascorbic acid, detailing the principles, experimental protocols, and data interpretation that underpin our current understanding of this essential molecule's solid state. We will delve into both the seminal X-ray and neutron diffraction studies that first elucidated its structure and the contemporary computational approaches used to explore its polymorphic landscape.

The Crystalline Architecture of L-Ascorbic Acid

The crystal structure of L-ascorbic acid was first determined with high precision using X-ray diffraction, a landmark achievement that provided critical insights into its chemical nature.[4][5] These studies revealed that L-ascorbic acid crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Unit Cell and Space Group

The fundamental repeating unit of a crystal, known as the unit cell, for L-ascorbic acid is defined by specific dimensions. The established space group is P2₁, a non-centrosymmetric group, which is consistent with the molecule's chirality.[4][6][7] The unit cell contains four molecules of ascorbic acid, with two molecules comprising the asymmetric unit.[4] These two molecules are related by a pseudo screw axis.[4]

Crystallographic Parameter Value (from X-ray Diffraction) Reference
Crystal SystemMonoclinic[4][7]
Space GroupP2₁[4][6]
a17.299 Å[4]
b6.353 Å[4]
c6.411 Å[4]
β102° 11'[4]
Volume (V)688.59 ų[4]
Molecules per unit cell (Z)4[4]
Molecular Conformation and Intermolecular Forces

The molecular structure of L-ascorbic acid consists of an almost planar five-membered γ-lactone ring coupled with a 1,2-dihydroxyethyl side chain.[4][8] The acidic nature of the molecule (pKa1 = 4.26) is attributed to the enediol group within the ring.[4] The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds.[4] These bonds form helical chains running along the c-axis, which, along with other isolated bonds, create a stable, three-dimensional supramolecular architecture.[4] This robust hydrogen-bonding network is a key determinant of the crystal's physical properties, including its melting point of approximately 190°C (with decomposition).[9]

Experimental Determination of the Crystal Structure

The elucidation of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals and culminates in the refinement of a molecular model against experimental diffraction data.

Protocol for Single Crystal Growth of L-Ascorbic Acid

The growth of diffraction-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. For L-ascorbic acid, the slow evaporation method from a supersaturated solution is highly effective.[10][11]

Rationale for Method Selection: Slow solvent evaporation allows for the orderly deposition of molecules onto a growing crystal lattice, minimizing the formation of defects, inclusions, and twinning. This controlled growth is essential for obtaining the well-defined, single-domain crystals required for X-ray diffraction. The choice of solvent can influence the final crystal shape, or "habit," due to differential interactions between the solvent and the crystal faces.[6][12]

Step-by-Step Protocol:

  • Preparation of a Saturated Solution: Dissolve L-ascorbic acid powder (≥99% purity) in deionized water at room temperature with gentle stirring until no more solid dissolves.[11] A slight excess of solid should remain to ensure saturation.

  • Filtration: Carefully filter the saturated solution using a syringe filter (e.g., 0.22 µm pore size) into a clean crystallizing dish or beaker. This step removes any dust particles or undissolved microcrystals that could act as unwanted nucleation sites.

  • Controlled Evaporation: Cover the container with parafilm or a loosely fitting lid. Pierce a few small holes in the cover to allow for slow solvent evaporation.[6] The vessel should be placed in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vessel over several days to weeks. Once well-formed, transparent crystals of a suitable size (typically 0.1-0.5 mm in each dimension) have grown, carefully harvest them from the solution using a spatula or forceps.

  • Drying: Gently dry the harvested crystals with a lint-free tissue to remove excess solvent before mounting for diffraction analysis.

X-ray and Neutron Diffraction Data Collection

X-ray Diffraction: This is the primary technique for determining the positions of non-hydrogen atoms. A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam (commonly Cu-Kα radiation, λ= 1.54056 Å).[13] The crystal is rotated, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded on a detector.

Neutron Diffraction: While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, which have very little electron density and are thus difficult to locate accurately with X-rays.[10][11] Seminal studies on L-ascorbic acid utilized neutron diffraction to precisely determine the C-H and O-H bond lengths and the geometry of the hydrogen bonds, revealing that O-H bond lengths determined by X-rays are systematically shorter.[4][10][11]

experimental_workflow cluster_growth Crystal Growth cluster_diffraction Diffraction Experiment prep_sol Prepare Saturated Solution filter_sol Filter Solution prep_sol->filter_sol Remove Impurities evap Slow Evaporation filter_sol->evap Induce Nucleation harvest Harvest Crystals evap->harvest Growth Phase mount Mount Crystal harvest->mount xray X-ray Data Collection mount->xray neutron Neutron Data Collection (Optional) mount->neutron

Caption: Experimental workflow from crystal growth to diffraction data collection.

From Diffraction Pattern to Molecular Structure: Data Analysis

The raw diffraction data is a collection of intensities and positions of Bragg reflections. Transforming this data into a chemically meaningful model of atomic positions requires a series of computational steps.

Structure Solution and Refinement
  • Data Reduction: The raw intensity data is processed to correct for experimental factors (e.g., background noise, crystal absorption) and to yield a list of structure factors (|Fₒ|), which are proportional to the square root of the measured intensities.

  • Phase Problem and Structure Solution: The diffraction experiment provides the amplitudes (|Fₒ|) of the structure factors, but not their phases. This is the "phase problem" of crystallography. For small molecules like ascorbic acid, this is typically solved using direct methods, which employ statistical relationships between the structure factor amplitudes to derive initial phase estimates.[4]

  • Model Building and Refinement: The initial phases are used to calculate an electron density map, from which the positions of the atoms can be identified. This initial model is then refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors (|Fₒ|) and those calculated from the model (|Fₑ|). The quality of the fit is monitored by the crystallographic R-factor. The final refined structure for L-ascorbic acid achieved an R-factor of 5.0%.[4]

data_analysis_workflow raw_data Raw Diffraction Intensities data_red Data Reduction (Integration & Scaling) raw_data->data_red structure_factors Structure Factors |Fₒ| data_red->structure_factors direct_methods Structure Solution (Direct Methods) structure_factors->direct_methods Solve Phase Problem initial_phases Initial Phases direct_methods->initial_phases electron_density Electron Density Map initial_phases->electron_density initial_model Initial Atomic Model electron_density->initial_model Atom Picking refinement Least-Squares Refinement initial_model->refinement refinement->electron_density Iterative Improvement final_model Final Refined Structure (Atomic Coordinates, Uij) refinement->final_model Convergence (Low R-factor)

Caption: Workflow for crystallographic structure solution and refinement.
The Crystallographic Information File (CIF)

The final result of a crystal structure determination is archived in a Crystallographic Information File (CIF).[14] This is a standardized, machine-readable text format developed by the International Union of Crystallography (IUCr) that contains all the essential information about the crystal structure and the experiment used to determine it.[15][16] A CIF for L-ascorbic acid will include the unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement process.

Polymorphism: The Many Crystalline Faces of Ascorbic Acid

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have significantly different physical properties, including solubility, stability, and melting point, which is of critical concern in the pharmaceutical industry. Computational studies using methods like grid-search and Monte Carlo simulations have been employed to predict potential, as-yet-undiscovered polymorphs of L-ascorbic acid.[17][18] These studies explore the energy landscape of possible crystal packings, identifying hypothetical structures with lattice energies close to or even lower than the experimentally observed form, suggesting that other polymorphs may be accessible under specific crystallization conditions.[17][18]

Conclusion and Future Directions

The crystal structure of L-ascorbic acid is well-established, providing a robust foundation for understanding its chemical behavior in the solid state. The detailed knowledge of its molecular conformation, hydrogen bonding network, and crystal packing, derived from meticulous X-ray and neutron diffraction studies, is indispensable for drug development professionals seeking to optimize its formulation for stability and delivery. The exploration of its polymorphic landscape through computational methods continues to be an active area of research, with the potential to uncover novel crystalline forms with enhanced pharmaceutical properties. The principles and protocols outlined in this guide represent the standard by which such essential molecules are characterized, forming a critical link between fundamental molecular structure and practical application.

References

  • Hvoslef, J. (1968). The crystal structure of L-ascorbic acid, 'vitamin C'. I. The X-ray analysis. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(1), 23-35. [Link]

  • Gaikwad, P. G., et al. (2011). Continuous Mass Crystallization of Vitamin C in l(+)-Ascorbic Acid−Ethanol−Water System: Size-Independent Growth Kinetic Model Approach. Crystal Growth & Design, 11(5), 1852-1860. [Link]

  • Hvoslef, J. (1968). The crystal structure of l-ascorbic acid, `vitamin C'. II. The neutron diffraction analysis. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(11), 1431-1440. [Link]

  • Srinivasan, K., & Devi, C. S. (2014). Characterization of L-ascorbic acid single crystals grown from solution with different solvents. Journal of Crystal Growth, 401, 13-18. [Link]

  • Verwer, P., & Leusen, F. J. (1998). Study of Polymorph Prediction For L-Ascorbic Acid. Molecular Simulation, 21(3-4), 137-152. [Link]

  • Verwer, P., & Leusen, F. J. J. (1998). Study of Polymorph Prediction For L-Ascorbic Acid. ResearchGate. [Link]

  • ACS Publications. (2011). Continuous Mass Crystallization of Vitamin C in l(+)-Ascorbic Acid−Ethanol−Water System: Size-Independent Growth Kinetic Model Approach. Crystal Growth & Design. [Link]

  • YouTube. (2020). Growth of Ascorbic acid crystals from an aqueous solution, observation under linear polarized light. [Link]

  • Hrubá, D., et al. (2001). Vitamin C levels in blood are influenced by polymorphisms in glutathione S-transferases. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 482(1-2), 107-114. [Link]

  • Slideshare. (n.d.). Growth and spectroscopic studies on vitamin 'C' crystal. [Link]

  • Indigo Instruments. (n.d.). Vitamin C Crystal Microscope Image with Normal Illumination. [Link]

  • Cahill, L. E., & El-Sohemy, A. (2009). Vitamin C transporter gene polymorphisms, dietary vitamin C and serum ascorbic acid. Journal of Nutrigenetics and Nutrigenomics, 2(4-5), 222-230. [Link]

  • Cahill, L. E., & El-Sohemy, A. (2009). Vitamin C transporter gene polymorphisms, dietary vitamin C and serum ascorbic acid. Karger Publishers. [Link]

  • ResearchGate. (n.d.). Crystal structure of L-ascorbic acid. [Link]

  • IUCr Journals. (1968). The crystal structure of L-ascorbic acid, `vitamin C'. II. The neutron diffraction analysis. [Link]

  • Hvoslef, J. (1968). The crystal structure of L-ascorbic acid, "vitamin C". II. The neutron diffraction analysis. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(11), 1431-1440. [Link]

  • ResearchGate. (n.d.). XRD pattern of ascorbic acid IR spectra of ascorbic acid is presented... [Link]

  • ResearchGate. (n.d.). XRD spectra of pure ascorbic acid and ascorbic acid encapsulated in microcapsules... [Link]

  • Alsedfy, M. Y., et al. (2022). XRD and FTIR of Ascorbic Acid and Monosodium Glutamate Food Additives. International Journal of Research Publication and Reviews, 3(9), 2155-2159. [Link]

  • ResearchGate. (n.d.). Structures of L-ascorbic acid and its stereoisomer. [Link]

  • YouTube. (2021). Vitamin C crystals growing under the microscope (Polarized light). [Link]

  • Hvoslef, J. (1969). Changes in conformation and bonding of ascorbic acid by ionization. The crystal structure of sodium ascorbate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(11), 2214-2223. [Link]

  • BYJU'S. (n.d.). Properties of Ascorbic Acid – C6H8O6. [Link]

  • Arslantas, A., et al. (2004). Crystal Habit Modification of Vitamin C (L-Ascorbic Acid) due to Solvent Effects. Turkish Journal of Chemistry, 28(2), 255-261. [Link]

  • Hvoslef, J. (1968). The crystal structure of L-ascorbic acid, "vitamin C". The x-ray analysis. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 24(1), 23-35. [Link]

  • ResearchGate. (n.d.). Chemical structure of ascorbic acid (C6H8O6). [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. [Link]

  • Rietveld, T. W. M., et al. (2018). THERMAL EXPANSION OF L-ASCORBIC ACID. UPCommons. [Link]

  • FAO. (n.d.). ASCORBIC ACID. [Link]

  • ResearchGate. (n.d.). Structure of L-ascorbic acid (1). [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • CCDC. (n.d.). Short Guide to CIFs. [Link]

  • PubChem. (n.d.). 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. [Link]

  • PubChem. (n.d.). 6-(Hydroxymethyl)oxane-2,3,4,5-tetrol. [Link]

  • PubChem. (n.d.). 6-methyltetrahydro-2H-pyran-2,3,4,5-tetraol and (2S,3R,4R,5S)-. [Link]

  • PubChem. (n.d.). 2-[[3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol. [Link]

  • PubChem. (n.d.). (2S,3R,4S,5S,6R)-6-(hydroxymethyl)(4,5-13C2)oxane-2,3,4,5-tetrol. [Link]

Sources

Foundational

A Technical Guide to the Thermochemical Stability of Heptopyranose Derivatives for Pharmaceutical Applications

Abstract: Heptopyranose derivatives, seven-membered ring sugars, are of increasing interest in medicinal chemistry due to their unique structural and biological properties, offering novel scaffolds for drug design.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Heptopyranose derivatives, seven-membered ring sugars, are of increasing interest in medicinal chemistry due to their unique structural and biological properties, offering novel scaffolds for drug design.[1][2] However, their expanded, more flexible ring system presents distinct thermochemical stability challenges compared to their six-membered pyranose counterparts.[1][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles, experimental evaluation, and computational prediction of the thermochemical stability of these molecules. We will delve into the foundational factors governing their stability, present detailed protocols for key analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), elucidate common thermal degradation pathways, and explore the role of computational chemistry in predicting stability profiles. The ultimate aim is to equip scientists with the necessary knowledge to assess and mitigate stability risks, thereby accelerating the translation of promising heptopyranose-based candidates from discovery to clinical application.

Introduction: The Emerging Role and Stability Challenges of Heptopyranoses

The landscape of carbohydrate chemistry in drug discovery is continually evolving. While hexopyranoses have long been a mainstay, the exploration of unnatural sugar scaffolds has opened new avenues for therapeutic innovation. Among these, heptopyranoses (septanoses) have garnered significant attention.

Heptopyranoses vs. Hexopyranoses: Structural and Conformational Differences

Unlike the relatively rigid six-membered chair conformation of pyranoses, the seven-membered ring of heptopyranoses provides significantly greater conformational flexibility.[1][3] This flexibility, arising from the expanded ring, allows these molecules to better mimic the conformations of natural substrates like 2-deoxyribose, potentially leading to enhanced biological activity.[3] However, this same flexibility can introduce inherent instability, as the ring can more readily access transition states leading to degradation.

Significance in Drug Discovery and Development

Nucleosides incorporating a seven-membered sugar moiety are found in various natural products and biologically active molecules.[1] The modification of these structures holds considerable promise for developing novel therapeutic agents.[1] Their unique three-dimensional shapes can lead to altered binding affinities and selectivities for protein targets, offering a strategy to overcome resistance or improve efficacy.

The Critical Need for Thermochemical Stability Assessment

The journey of a drug from the lab to the patient involves numerous stages where it is exposed to thermal stress, including synthesis, purification, formulation, and long-term storage. Poor thermochemical stability can lead to degradation, resulting in loss of potency, formation of toxic byproducts, and reduced shelf-life. Therefore, a thorough understanding and early-stage characterization of the thermochemical stability of heptopyranose derivatives are paramount for successful drug development.

Foundational Principles Governing Heptopyranose Stability

The stability of a heptopyranose derivative is not a singular property but a complex interplay of conformational, electronic, and steric factors.

Conformational Flexibility of the Seven-Membered Ring

The seven-membered ring of a heptopyranose does not adopt a single, low-energy chair conformation like a typical pyranose. Instead, it exists as a dynamic equilibrium of several low-energy conformations, such as twist-chair and boat forms.[4] This conformational landscape is more complex to analyze but is a critical determinant of the molecule's overall energy and reactivity. The energy barriers between these conformers can be low, making the ring susceptible to thermally induced changes.

The Anomeric Effect and its Influence on Stability

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy the axial position, despite potential steric hindrance.[5] This stereoelectronic effect, arising from the interaction between the lone pairs of the ring heteroatom and the antibonding orbital of the C1-substituent bond, is a crucial stabilizing force in carbohydrate chemistry.[6][7] In heptopyranoses, the altered bond angles and torsional strains of the seven-membered ring can modulate the magnitude of the anomeric effect, thereby influencing the relative stability of α and β anomers and their susceptibility to degradation.

Impact of Substituents and Protecting Groups on Ring Conformation and Stability

The nature and orientation of substituents on the heptopyranose ring profoundly influence its stability. Bulky protecting groups can restrict conformational freedom, potentially locking the ring in a more stable or, conversely, a more strained conformation. The introduction of different functional groups, such as halogens, can alter the ring's electronic properties and puckering, thereby impacting its thermal behavior.[8][9] For instance, the removal of a hydroxyl group can increase the proportion of more flexible furanose-like forms in equilibrium, which may have different stability profiles.[10]

Glycosidic Bond Lability: A Primary Degradation Nexus

The glycosidic bond, which links the anomeric carbon to another group (e.g., another sugar, an aglycone), is often the most thermally labile point in the molecule. Cleavage of this bond is a common initial step in the thermal degradation of carbohydrates.[11][12][13] The energy required for this cleavage is influenced by temperature and the stereochemistry of the bond (α vs. β).[14] Studies on cellulose, a polymer of glucose, have shown that glycosidic bond scission occurs via distinct kinetic regimes at different temperatures.[11]

Experimental Assessment of Thermochemical Stability

To quantify the thermochemical stability of heptopyranose derivatives, several analytical techniques are employed. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most powerful and widely used methods.[15]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] As a heptopyranose derivative is heated, it will eventually decompose, releasing volatile products and causing a decrease in mass. The temperature at which this mass loss begins provides a direct measure of its decomposition temperature and overall thermal stability.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried heptopyranose derivative into a ceramic or platinum TGA pan. Ensure the sample is in a fine powder form to promote uniform heating.

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tonset), typically defined by the intersection of the baseline tangent and the tangent of the decomposition step.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation Prep Weigh 3-5 mg of Sample Load Load into TGA Pan Prep->Load Atmosphere Set N2 Atmosphere (20-50 mL/min) Load->Atmosphere Program Set Temp Program (10°C/min ramp) Atmosphere->Program Run Start Run (30-600°C) Program->Run Acquire Acquire Mass vs Temp Data Run->Acquire Plot Plot % Mass vs Temperature Acquire->Plot Tonset Determine T-onset & Residue Plot->Tonset

TGA Experimental Workflow.

A higher onset temperature indicates greater thermal stability. The shape of the mass loss curve can provide insights into the decomposition mechanism (e.g., a single-step vs. a multi-step process). The amount of residual mass at the end of the experiment can indicate the formation of a stable char.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[16] It is highly sensitive to thermal events such as melting, crystallization, and decomposition. For carbohydrates, decomposition is typically an exothermic process, which appears as a peak on the DSC thermogram.[17]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the dried heptopyranose derivative into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to serve as the reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the decomposition event identified by TGA) at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow versus temperature.

  • Data Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperature, peak maximum temperature, and enthalpy (area under the peak) for each event.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation Prep Weigh 2-4 mg of Sample Encapsulate Encapsulate in DSC Pan Prep->Encapsulate Atmosphere Set N2 Atmosphere (20-50 mL/min) Encapsulate->Atmosphere Program Set Temp Program (10°C/min ramp) Atmosphere->Program Run Start Run (30-400°C) Program->Run Acquire Acquire Heat Flow vs Temp Data Run->Acquire Plot Plot Heat Flow vs Temperature Acquire->Plot Events Identify Melting (endo) & Decomposition (exo) Plot->Events

DSC Experimental Workflow.

The DSC thermogram provides a rich dataset. An endothermic peak before decomposition indicates the melting point of the crystalline material. The absence of a melting peak suggests the material is amorphous. The onset of a broad exothermic peak typically corresponds to thermal decomposition. The enthalpy of this exotherm relates to the energy released during the degradation reactions.[17]

Data Summary Table
DerivativeTonset (TGA, °C)Residue at 600°C (%)Melting Point (DSC, °C)Decomposition Onset (DSC, °C)Decomposition Enthalpy (J/g)
Heptopyranose-A21515.2185210-450
Heptopyranose-B23012.8N/A (Amorphous)225-520
Heptopyranose-C19820.1160195-380

Note: Data are hypothetical and for illustrative purposes.

Elucidating Thermal Degradation Pathways

Understanding how a molecule degrades is as important as knowing when. The thermal degradation of carbohydrates is a complex series of reactions.

Key Degradation Reactions: Dehydration, Caramelization, and Fragmentation

When heated, heptopyranoses, like other sugars, undergo several types of reactions.[18]

  • Dehydration: The initial steps often involve the elimination of water molecules.[19][20]

  • Caramelization: At higher temperatures (typically >150-160°C), a complex series of reactions known as caramelization occurs, involving isomerization and polymerization, leading to the formation of brown-colored compounds and volatile products like furan derivatives.[18][21]

  • Fragmentation: The sugar ring and its side chains can break apart, producing smaller volatile molecules such as aldehydes, ketones, and acids.[19][22] The major volatile products from the pyrolysis of various sugars are often identical, suggesting common fragmentation pathways.[22]

Graphviz Diagram of a Generalized Degradation Pathway

Degradation_Pathway cluster_primary Primary Degradation cluster_secondary Secondary Degradation cluster_products Final Products Hepto Heptopyranose Derivative Dehydration Dehydration (-H2O) Hepto->Dehydration GlycoCleavage Glycosidic Bond Cleavage Hepto->GlycoCleavage Isomerization Isomerization & Ring Opening Dehydration->Isomerization Fragmentation Fragmentation GlycoCleavage->Fragmentation Isomerization->Fragmentation Char Polymeric Char Isomerization->Char Volatiles Volatiles (Furans, Aldehydes) Fragmentation->Volatiles

Generalized Thermal Degradation Pathway.
Analytical Techniques for Product Identification

To identify the specific products of degradation, hyphenated techniques are invaluable. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) involves rapidly heating the sample to its decomposition temperature (pyrolysis) and immediately separating and identifying the volatile fragments by GC-MS. This provides a detailed "fingerprint" of the degradation process.[23]

Computational Approaches to Predicting Stability

Experimental analysis can be complemented and guided by computational chemistry, which offers insights into the intrinsic properties of molecules.[24]

Role of Computational Chemistry in Stability Assessment

Computational methods can predict the relative stabilities of different conformers, anomers, and derivatives before they are synthesized, saving significant time and resources.[25][26] They can also be used to model reaction pathways and calculate the energy barriers for key degradation steps, such as glycosidic bond cleavage.

Quantum Mechanics (QM) for Energetic Profiling

Methods like Density Functional Theory (DFT) can be used to calculate the thermodynamic properties of molecules, such as their heats of formation.[27][28] By comparing the calculated energies of the parent molecule and its potential degradation products, the thermodynamics of the decomposition process can be understood.[29]

Molecular Dynamics (MD) for Conformational Sampling

MD simulations model the movement of atoms over time, allowing for the exploration of the conformational landscape of the flexible heptopyranose ring.[24] This can reveal the most populated conformations in solution and identify potential high-energy states that may precede degradation.

Graphviz Diagram illustrating the Computational Workflow

Computational_Workflow cluster_md Molecular Dynamics (MD) cluster_qm Quantum Mechanics (QM/DFT) Input Define Heptopyranose Structure MD_Run Run MD Simulation (Solvated) Input->MD_Run MD_Analysis Analyze Trajectories & Identify Key Conformers MD_Run->MD_Analysis QM_Opt Optimize Geometry of Key Conformers MD_Analysis->QM_Opt Select low-energy conformers QM_Energy Calculate Thermodynamic Properties (ΔH, ΔG) QM_Opt->QM_Energy QM_TS Model Transition States (e.g., Bond Cleavage) QM_Opt->QM_TS Output Predict Relative Stability & Degradation Barriers QM_Energy->Output QM_TS->Output

Sources

Exploratory

In silico modeling of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol interactions.

An In-Depth Technical Guide to the In Silico Modeling of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol Interactions Authored by a Senior Application Scientist This guide provides a comprehensive walkthrough for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol Interactions

Authored by a Senior Application Scientist

This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the computational modeling of interactions involving 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. We will delve into the foundational principles and provide actionable protocols for in silico analysis, from ligand and protein preparation to advanced molecular dynamics simulations and binding free energy calculations.

Foundational Understanding: The Molecule and the Model

Deciphering 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a monosaccharide with the chemical formula C7H14O7, is also recognized by several synonyms, including heptopyranose and D-altro-D-manno-Heptose.[1] A critical initial step in any in silico study is to gather the fundamental physicochemical properties of the molecule.

A significant challenge presented by this molecule is the presence of multiple undefined stereocenters, as noted in databases like PubChem.[1] This stereochemical ambiguity is not a mere inconvenience; it necessitates a systematic exploration of different stereoisomers in the modeling process to ensure that the biologically relevant conformation is not overlooked.

The Rationale for In Silico Modeling

In the realm of drug discovery and molecular biology, in silico methodologies serve as a powerful lens to predict, visualize, and quantify molecular interactions at an atomic level.[2][3][4] These computational techniques are indispensable for:

  • Hypothesis Generation: Predicting how a ligand might bind to a protein target.

  • Lead Optimization: Guiding the modification of a molecule to enhance its binding affinity and specificity.

  • Mechanism of Action Studies: Elucidating the dynamic nature of molecular interactions.

  • Cost and Time Efficiency: Prioritizing experimental efforts on the most promising candidates.[3]

Preparatory Workflow: Setting the Stage for Simulation

A robust in silico study is built upon meticulous preparation of both the ligand and its protein target.

Ligand Preparation: From a Name to a 3D Model

The journey from a chemical name to a simulation-ready 3D structure involves several critical steps. The SMILES (Simplified Molecular-Input Line-Entry System) string for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, C(C(C1C(C(C(C(O1)O)O)O)O)O)O, serves as a common starting point.[1]

Step-by-Step Ligand Preparation Protocol:

  • 2D to 3D Structure Generation: Utilize software like Open Babel to convert the 2D SMILES string into an initial 3D structure.

  • Addressing Stereoisomerism: Given the undefined stereocenters, it is imperative to generate all possible stereoisomers. This can be achieved with specialized software or by systematically modifying the initial 3D structure. Each stereoisomer must be treated as a unique ligand in subsequent modeling steps.

  • Energy Minimization: The initial 3D structures are often not in their lowest energy conformation. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a more stable and realistic ligand geometry.

Protein Target Preparation: Ensuring a High-Quality Receptor

The accuracy of in silico predictions is highly dependent on the quality of the protein structure. The Protein Data Bank (PDB) is the primary repository for experimentally determined protein structures.

Step-by-Step Protein Preparation Protocol:

  • Structure Retrieval: Download the 3D coordinates of the target protein from the RCSB PDB database.

  • Initial Cleaning: Remove non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions that are not critical for the binding interaction.

  • Adding Hydrogen Atoms: As X-ray crystallography often does not resolve hydrogen atom positions, they must be added computationally.

  • Assigning Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a given pH are crucial for accurate interaction modeling. Tools like H++ can be used for this purpose.

  • Addressing Missing Residues and Loops: If the crystal structure has missing residues or loops, these may need to be modeled using homology modeling or loop modeling software.

Core Computational Methodologies: From Docking to Dynamics

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This technique is instrumental in identifying potential binding modes and ranking different ligands based on their predicted binding affinity. AutoDock Vina is a widely used and effective open-source docking program.[6]

Detailed Protocol for Molecular Docking with AutoDock Vina:

  • Preparation of Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Defining the Search Space: Define a grid box that encompasses the putative binding site on the protein. The size and center of this box are critical parameters that dictate the search space for the ligand.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared receptor and ligand files, and the grid box parameters.

  • Analysis of Results: Vina will output a set of binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The lower the binding energy, the more favorable the predicted interaction. A thorough visual inspection of the top-ranked poses is crucial to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure, Stereoisomers) pdbqt Convert to PDBQT (AutoDock Tools) ligand_prep->pdbqt protein_prep Protein Preparation (Cleaning, Adding Hydrogens) protein_prep->pdbqt grid Define Grid Box (Binding Site) pdbqt->grid vina Run AutoDock Vina grid->vina poses Analyze Binding Poses (Binding Affinity) vina->poses visualize Visualize Interactions (PyMOL, Chimera) poses->visualize

Molecular Docking Workflow.
Molecular Dynamics Simulations: Capturing the Dynamic Interaction

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to observe the behavior of the protein-ligand complex over time.[7][8] This is particularly important for flexible molecules like carbohydrates. GROMACS is a versatile and high-performance open-source MD engine.[9][10]

Comprehensive Protocol for MD Simulations with GROMACS:

  • System Setup:

    • Force Field Selection: Choose a force field that is well-parameterized for both proteins (e.g., AMBER, CHARMM) and carbohydrates (e.g., GLYCAM). Ensuring compatibility between protein and carbohydrate force fields is crucial for accurate results.[11]

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules.

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration:

    • NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Equilibrate the temperature of the system.

    • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.

  • Production MD: Run the simulation for a desired length of time (typically nanoseconds to microseconds) to collect trajectory data.

md_simulation_workflow cluster_setup System Setup cluster_equilibration Equilibration cluster_production Production & Analysis complex Protein-Ligand Complex (from Docking) forcefield Choose Force Field (Protein + Carbohydrate) complex->forcefield solvate Solvate and Add Ions forcefield->solvate em Energy Minimization solvate->em nvt NVT Equilibration (Temperature) em->nvt npt NPT Equilibration (Pressure) nvt->npt md_run Production MD Run npt->md_run analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md_run->analysis

Molecular Dynamics Simulation Workflow.
Binding Free Energy Calculations: A More Accurate Quantification

To obtain a more accurate estimation of binding affinity than docking scores, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[12] These methods calculate the free energy of binding by combining molecular mechanics energy terms and solvation free energies.

Conceptual Overview of MM/PBSA and MM/GBSA:

These "end-point" methods calculate the binding free energy by analyzing snapshots from the MD trajectory.[13] The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand.

Interpreting the Data: From Numbers to Insights

The final and most critical phase of any in silico study is the analysis and interpretation of the generated data.

Analysis of Docking Results
  • Binding Affinity: Compare the docking scores of different stereoisomers to identify the most promising candidates.

  • Interaction Analysis: Visualize the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein and ligand over time to assess the stability of the complex. A stable RMSD suggests that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify regions of high flexibility, which may be important for ligand binding.

  • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation to identify stable and transient interactions.

Quantitative Data Summary

It is good practice to summarize the quantitative results in a clear and concise table for easy comparison.

StereoisomerDocking Score (kcal/mol)Predicted Binding Free Energy (MM/PBSA) (kcal/mol)Key Interacting Residues
Isomer 1-8.5-25.3Asp12, Arg56, Tyr89
Isomer 2-7.9-21.8Asp12, Gln60, Phe92
Isomer 3-6.2-15.1Glu11, Trp45

Concluding Remarks and Future Outlook

This guide has outlined a comprehensive in silico workflow for investigating the interactions of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol with a protein target. By systematically addressing the challenges of stereoisomerism and employing a multi-faceted approach of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular recognition of this complex carbohydrate.

It is paramount to remember that in silico predictions are models of reality and should ideally be validated through experimental techniques such as X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry. The synergy between computational and experimental approaches is the cornerstone of modern molecular science and drug discovery.

References

  • PubChem. (n.d.). 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

  • GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • AutoDock. (n.d.). AutoDock Vina. The Scripps Research Institute. Retrieved from [Link]

  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
  • Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Virginia Tech Department of Biochemistry. Retrieved from [Link]

  • Kirschner, K. N., et al. (2008). GLYCAM06: a generalizable biomolecular force field. Carbohydrates.
  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 891. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331.
  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools with Python Bindings.
  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25.
  • GROMACS. (n.d.). GROMACS website. Retrieved from [Link]

  • Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances in and applications of computer-aided drug design, 37-47.
  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508.
  • BIOVIA. (n.d.). Discovery Studio. Dassault Systèmes.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Salentin, S., et al. (2015). PLIP: fully automated protein–ligand interaction profiler. Nucleic acids research, 43(W1), W443-W447.
  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC.
  • Dror, R. O., et al. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual review of biophysics, 41, 429–452.
  • Open Babel. (n.d.). The Open Babel Package. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]

  • Jo, S., et al. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM.
  • Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37.
  • Varma, S., et al. (2020). In-silico drug design: An approach which revolutionarised the drug discovery process. Journal of Pharmaceutical Sciences and Research, 12(1), 8-14. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanetetrol. Retrieved from [Link]

  • PubChem. (n.d.). 6-(hydroxymethyl)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-(hydroxymethyl)oxane-2,3,4,5-tetrol;(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3R,4S,5S,6R)-6-(hydroxymethyl)(4,5-13C2)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

  • Homeyer, N., & Gohlke, H. (2012). Free energy calculations by the molecular mechanics Poisson-Boltzmann surface area method.
  • Jorgensen, W. L. (2009). The many roles of computation in drug discovery. science, 325(5948), 1630-1634.
  • Woods, R. J. (2014). Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, issues and prospects. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2021), 20130272. Retrieved from [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Heptopyranose Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Untapped Potential of Seven-Carbon Sugars In the vast lexicon of natural products, heptoses—seven-carbon sugars—represent a fascinati...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of Seven-Carbon Sugars

In the vast lexicon of natural products, heptoses—seven-carbon sugars—represent a fascinating and relatively underexplored chapter. While hexoses like glucose form the bedrock of cellular energy and structure, heptopyranoses and their derivatives are often found as key components of bacterial polysaccharides and bioactive secondary metabolites, playing critical roles in microbial physiology and pathogenesis.[1][2] Many of these molecules possess remarkable biological properties, including antibacterial, antifungal, and antitumor activities, making them compelling targets for drug discovery.[3][4]

Heptoses are rarely observed in nature compared to their five- and six-carbon counterparts.[3][4] This rarity, combined with their structural complexity, presents significant challenges to their discovery, isolation, and characterization. This guide provides a technically robust framework for navigating these challenges. It is designed not as a rigid set of instructions, but as a strategic manual grounded in the principles of analytical chemistry and natural product science. We will explore the causality behind experimental choices, emphasizing self-validating protocols that ensure the integrity of the scientific process from crude extract to purified, structurally elucidated molecule.

Section 1: The Discovery Engine: Strategies for Identifying Heptopyranose-Containing Natural Products

The journey begins with identifying promising biological sources. Heptoses are primarily found in the microbial world, particularly as constituents of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria and as glycosylating moieties in secondary metabolites from both Gram-positive and Gram-negative bacteria.[3][5][6]

Source Selection and Cultivation

The choice of microbial strains is the foundational step. A targeted approach, focusing on genera known for producing complex glycosylated natural products (e.g., Streptomyces), is often more fruitful than random screening.

Field-Proven Insight: The biosynthetic pathways for many heptoses originate from the primary metabolite sedoheptulose-7-phosphate (S7P), an intermediate in the pentose phosphate pathway.[5][7] Strains exhibiting high activity in this pathway, or those cultured under conditions that stimulate secondary metabolism (e.g., nutrient limitation, co-culturing), may represent enriched sources of novel heptosides.

Initial Screening and Detection

Early-stage detection of heptoses in crude extracts is crucial for prioritizing samples for downstream processing.

  • Colorimetric Assays: While older methods, these assays provide a rapid, albeit non-specific, indication of the presence of heptoses. The reaction with cysteine and sulfuric acid, for instance, produces a characteristic color that can be quantified spectrophotometrically.[8] This method is best used as a high-throughput preliminary screen to identify "hits."

  • LC-MS Based Screening: Modern approaches rely on Liquid Chromatography-Mass Spectrometry (LC-MS).[9] By creating a targeted method to look for the specific mass-to-charge ratio (m/z) of known heptose fragments or neutral losses in MS/MS scans, one can rapidly screen dozens of crude extracts for potential candidates.[10]

dot graph TD { graph [fontname="Arial", fontsize=12, label="Figure 1: High-Level Discovery & Isolation Workflow", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end

Figure 1: High-Level Discovery & Isolation Workflow

Section 2: Isolation and Purification: A Chromatographic Gauntlet

The purification of polar, often anomeric, sugar compounds from a complex biological matrix is a significant challenge. A multi-modal chromatographic approach is not just recommended; it is essential. The principle of orthogonality—using separation techniques with different mechanisms—is key to achieving the high purity (>95%) required for structural elucidation and bioactivity testing.

The Logic of Chromatographic Selection

No single column will suffice. The choice of stationary phase must be tailored to the properties of the target molecule and the impurities being removed at each stage.

Technique Separation Principle Application for Heptopyranoses Causality & Expert Insight
Solid-Phase Extraction (SPE) Adsorption / PartitioningInitial cleanup of crude extract.A crucial first step to remove major classes of interfering compounds (e.g., lipids, pigments), protecting downstream analytical columns and improving resolution.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into an adsorbed water layer on a polar stationary phase.[11]Primary separation mode for free heptoses and simple glycosides.[12]Heptopyranoses are highly polar and often elute in the void volume on reversed-phase (C18) columns. HILIC provides strong retention, allowing for effective separation from less polar contaminants.[13]
Ion-Exchange Chromatography (IEC) Electrostatic interaction with a charged stationary phase.Separation of charged or derivatized heptoses (e.g., phosphorylated heptoses).This technique separates molecules based on their ability to form complexes with counterions on the resin, which is influenced by the number and orientation of hydroxyl groups.[11]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Removal of high molecular weight contaminants (proteins, polysaccharides) or aggregates.Often used as an intermediate polishing step. It is a gentle technique that preserves the integrity of the target molecule.
Preparative HPLC High-resolution partitioning or adsorption.Final purification step to achieve >95% purity.This is the workhorse for isolating the final compound. Method development at the analytical scale is critical to determine optimal conditions before scaling up.[11]
Protocol: A Self-Validating Purification Workflow

This protocol outlines a logical, multi-step process for isolating a hypothetical neutral heptopyranoside from a microbial extract. The inclusion of analytical checks at each stage ensures the process is self-validating.

Objective: To purify a novel heptopyranose compound to >95% homogeneity.

Materials:

  • Lyophilized crude extract

  • SPE Cartridge (e.g., C18)

  • HPLC system with UV and Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) detectors

  • HILIC Preparative Column (e.g., Amino-functionalized silica)

  • Analytical HILIC Column for purity checks

  • HPLC-grade solvents (Acetonitrile, Water)[11]

Methodology:

  • Step 1: Initial Cleanup via Solid-Phase Extraction (SPE)

    • Reconstitute 1g of lyophilized crude extract in 10 mL of 95:5 Water:Acetonitrile.

    • Condition a C18 SPE cartridge with 100% Methanol followed by 95:5 Water:Acetonitrile.

    • Load the reconstituted extract onto the cartridge.

    • Wash with 2 column volumes of 95:5 Water:Acetonitrile to elute highly polar compounds (including the target heptopyranose) while retaining non-polar impurities.

    • Collect the flow-through and the wash. This is your enriched polar fraction.

    • Self-Validation Check: Analyze a small aliquot of the crude extract and the enriched fraction by analytical HILIC-ELSD to confirm the enrichment of the target peaks.

  • Step 2: Primary Separation by Preparative HILIC

    • Lyophilize the enriched polar fraction from Step 1.

    • Develop a separation method on an analytical HILIC column. A typical starting point is a mobile phase of 80:20 (v/v) Acetonitrile:Water with a flow rate of 1.0 mL/min.[11]

    • Transfer the optimized method to a preparative HILIC column, adjusting the flow rate and injection volume according to column dimensions.

    • Inject the reconstituted enriched fraction and collect fractions based on detector response (ELSD/CAD is preferred as sugars lack a strong UV chromophore).[12]

    • Self-Validation Check: Analyze each collected fraction using the analytical HILIC method to identify fractions containing the target compound at the highest purity.

  • Step 3: Final Polishing and Desalting

    • Pool the purest fractions from the preparative HILIC run.

    • If necessary, a secondary purification step using a different HILIC chemistry or even reversed-phase (if the compound has sufficient retention) can be employed to remove closely eluting impurities.

    • Concentrate the pooled fractions under reduced pressure.

    • Final Purity Assessment: Perform a final analytical HPLC run. Purity should be >95% by peak area. A proton NMR spectrum should also be acquired to confirm the absence of significant impurities.

dot graph G { graph [fontname="Arial", fontsize=12, label="Figure 2: Chromatographic Method Development Logic", labelloc=b, labeljust=c, pad="0.5"]; node [shape=diamond, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} end

Figure 2: Chromatographic Method Development Logic

Section 3: Structural Elucidation: Deciphering the Molecular Architecture

With a pure compound in hand, the final frontier is determining its precise chemical structure. This is a puzzle solved primarily by two synergistic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[14]

Mass Spectrometry (MS)

MS provides the elemental formula and information about molecular connectivity through fragmentation.[9]

  • HRMS (e.g., TOF, Orbitrap): This is non-negotiable. It provides a highly accurate mass measurement (to within 5 ppm), which is used to calculate the exact elemental formula (e.g., C₇H₁₄O₇ for a free heptose).[15]

  • Tandem MS (MS/MS): By inducing fragmentation of the parent ion, MS/MS reveals the structure of the glycosidic linkages and the nature of any aglycone moiety.[16][17] The fragmentation patterns of sugars are well-studied and can provide immediate structural clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the 3D structure and stereochemistry of a novel compound.[18][19] For a heptopyranose, a standard dataset is required.

  • ¹H NMR: Reveals the number of unique protons, their chemical environment, and their scalar coupling (connectivity). The anomeric proton (H-1) is particularly diagnostic, with its chemical shift and coupling constant indicating the α or β configuration.[20]

  • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shift of the anomeric carbon (C-1) also provides stereochemical information.

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H scalar couplings, allowing for the tracing of proton networks within the pyranose ring and side chain.[21]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of carbons based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting the pyranose ring to any aglycone or other sugar units.

  • 1D/2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close to each other (<5 Å), providing definitive proof of stereochemistry, such as the orientation of hydroxyl groups (e.g., 1,3-diaxial relationships).[21]

Protocol: Standard NMR Data Acquisition for a Novel Heptopyranoside

Objective: To acquire a complete dataset for the structural elucidation of a purified heptopyranoside.

Materials:

  • Purified heptopyranoside (1-5 mg)

  • Deuterated solvent (e.g., D₂O, MeOD)

  • NMR spectrometer (≥500 MHz recommended for resolution) with cryoprobe capabilities for small sample amounts.[18]

Methodology:

  • Sample Preparation:

    • Carefully weigh 1-5 mg of the purified, lyophilized sample into a clean vial.

    • Dissolve the sample in ~0.6 mL of the chosen deuterated solvent. D₂O is common for free sugars, but MeOD may be needed if an aglycone is present.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H spectrum to assess sample concentration and purity.

  • Data Acquisition Sequence:

    • ¹H Spectrum: Acquire with high signal-to-noise.

    • ¹³C Spectrum: Often acquired with proton decoupling. May require a longer acquisition time.

    • COSY: To establish ¹H-¹H connectivities.

    • HSQC: To assign ¹³C signals based on direct ¹H attachments.

    • HMBC: To identify long-range ¹H-¹³C correlations, critical for linking structural fragments.

    • NOESY/ROESY: To determine relative stereochemistry. The choice between NOESY and ROESY depends on the molecular weight of the compound.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., applying window functions, Fourier transformation, phase correction, and baseline correction).

    • Integrate the ¹H spectrum to determine the relative number of protons.

    • Systematically analyze the 2D spectra, starting with the anomeric proton, to walk through the spin systems and build the molecular structure piece by piece.

    • Combine NMR and HRMS data to propose a final, unambiguous structure.

Section 4: Beyond Structure: Synthesis and Biological Evaluation

The discovery of a novel heptopyranose is not the end of the story. Its true value is realized through understanding its biological function.

  • Chemical Synthesis: The total synthesis of a proposed structure is the ultimate confirmation of its correctness.[22][23][24] Furthermore, synthetic access allows for the creation of analogs to probe structure-activity relationships (SAR).[25]

  • Biological Activity Screening: The purified natural product should be evaluated in a panel of biological assays relevant to its structural class or source organism. Given that many known heptosides have antimicrobial or antitumor properties, screens for these activities are a logical starting point.[3][26][27][28] Any confirmed activity opens the door to further investigation as a potential drug lead.

Conclusion

The discovery and isolation of novel heptopyranose compounds is a challenging but rewarding endeavor that sits at the intersection of microbiology, analytical chemistry, and pharmacology. It demands a logical, multi-disciplinary approach where each step is designed to validate the next. By combining strategic source selection with a robust, orthogonal chromatographic purification train and advanced spectroscopic analysis, researchers can successfully navigate the complexities of these rare sugars. Each new structure uncovered adds to our understanding of the chemical diversity of the natural world and may hold the key to developing next-generation therapeutics.[29]

References

  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis and Purification of Rare Sugars.
  • Yuan, Y., & Chen, Y. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports, 38(10), 1887-1909. Retrieved from [Link]

  • Chinese Academy of Sciences. (2018, March 1). Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products.
  • Artner, D., et al. (2015). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-l-glycero-α-d-manno-heptopyranose. European Journal of Organic Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Your Essential Guide to Sugar Analysis with Liquid Chromatography.
  • Yuan, Y., & Chen, Y. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports, 38, 1887-1909. Retrieved from [Link]

  • Wang, L., et al. (2021). Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase. Nature Communications. Retrieved from [Link]

  • Starbons®. (n.d.). Chromatographic Separation of Sugars.
  • PerkinElmer Food Safety and Quality. (2021, August 11). The Fast and Robust Chromatographic Separation and Quantitation of Four Sugars. AZoM. Retrieved from [Link]

  • Hung, W.-C., et al. (2015). General Homologation Strategy for Synthesis of l-glycero- and d-glycero-Heptopyranoses. Organic Letters, 17(22), 5536–5539. Retrieved from [Link]

  • DuPont. (2020). Chromatographic Separation of Fructose and Glucose with AmberLite™ CR99 Ion Exchange Resins Technical Manual.
  • Artner, D., et al. (2015). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. ResearchGate. Retrieved from [Link]

  • Dische, Z. (1953). Qualitative and quantitative colorimetric determination of heptoses. Journal of Biological Chemistry, 204(2), 983-97. Retrieved from [Link]

  • Roy, B., et al. (2018). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. The Journal of Organic Chemistry. Retrieved from [Link]

  • Artner, D., et al. (2012). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Carbohydrate Research. Retrieved from [Link]

  • Li, L., et al. (2016). Mass Spectrometric N-Glycan Analysis of Haptoglobin from Patient Serum Samples Using a 96-Well Plate Format. Analytical Chemistry. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Holst, O., & Brade, H. (1992). Structural analysis of the heptose/hexose region of the lipopolysaccharide from Escherichia coli K-12 strain W3100. Carbohydrate Research, 230(2), 335-40. Retrieved from [Link]

  • Kneidinger, B., et al. (2003). Pathways for the biosynthesis of the nucleotide-activated glycero-manno-heptose. ResearchGate. Retrieved from [Link]

  • McNally, D. J., et al. (2017). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 56(15), 2104–2117. Retrieved from [Link]

  • Creuzenet, C., et al. (2009). Elucidating the Formation of 6-Deoxyheptose: Biochemical Characterization of the GDP-D-glycero-D-manno-heptose C6 Dehydratase. Biochemistry. Retrieved from [Link]

  • He, Q. Q., et al. (2018). Synthesis and mass spectrometric analysis of disaccharides from methanolysis of heparan sulfate. Organic & Biomolecular Chemistry, 16(45), 8791-8803. Retrieved from [Link]

  • Han, Y., et al. (2022). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • De, A., & G, R. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Ivanov, D. G., et al. (n.d.). Rapid evaluation of the extent of haptoglobin glycosylation using orthogonal intact-mass MS approaches and multivariate analysis. Analytical Chemistry.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • Technology Networks. (2023, May 19). Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Retrieved from [Link]

  • Yi, F., et al. (2007). Synthesis and biological activity of novel pyranopyrones derived from engineered aromatic polyketides. Organic Letters, 9(6), 1037-40. Retrieved from [Link]

  • Evidente, A., & Cimmino, A. (2022). Biological Activities and Potential Applications of Phytotoxins. Toxins, 14(10), 701. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-glycero-alpha-D-manno-Heptopyranose. PubChem Compound Database. Retrieved from [Link]

  • Rahmawati, A. A., et al. (2021). Metabologenomics approach to the discovery of novel compounds from Streptomyces sp. GMR22 as anti-SARS-CoV-2 drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR.
  • de Oliveira, G. M., et al. (2024). Investigating the Antimicrobial Activity of Anuran Toxins. Toxics. Retrieved from [Link]

  • Nivia, L., et al. (2023). In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. Toxins, 15(11), 643. Retrieved from [Link]

  • Mori, K., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Journal of Mass Spectrometry, 56(4), e4705. Retrieved from [Link]

  • MDPI. (2024). Topoisomerases as Targets for Novel Drug Discovery. Retrieved from [Link]

  • de M. L. Salgado, J., et al. (2018). Isolation and Identification of the Five Novel Flavonoids from Genipa americana Leaves. Molecules, 23(10), 2539. Retrieved from [Link]

  • Khan, I., et al. (2014). Isolation, characterization and antimicrobial evaluation of a novel compound N-octacosan 7β ol, from Fumaria parviflora Lam. Fitoterapia, 93, 150-4. Retrieved from [Link]

Sources

Exploratory

Whitepaper: Elucidating the Biosynthesis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (D-altro-D-manno-Heptose)

An in-depth technical guide by a Senior Application Scientist. Executive Summary Higher-carbon sugars, those containing more than six carbon atoms, are critical components of numerous bioactive natural products, particul...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

Higher-carbon sugars, those containing more than six carbon atoms, are critical components of numerous bioactive natural products, particularly microbial antibiotics.[1] Their unique structures often confer essential biological activities, yet their biosynthetic origins are frequently complex and poorly understood. This guide focuses on 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a rare seven-carbon sugar (heptose) identified in nature, for instance, in the plant Festuca rubra.[2] Known systematically as D-altro-D-manno-Heptose, its structure represents a significant deviation from common central metabolism carbohydrates.[2] This document presents a plausible biosynthetic pathway for this heptose, grounded in established enzymatic reactions. We propose a pathway originating from the central metabolite Sedoheptulose-7-phosphate (S7P), detailing the key enzymatic steps of dephosphorylation and stereochemical isomerization required to yield the final product. Furthermore, we provide a comprehensive framework for the experimental validation of this proposed pathway, including isotopic labeling studies, bioinformatic gene cluster analysis, and in vitro enzymatic assays. This guide is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of rare sugars and harness their potential in synthetic biology and drug discovery.

Introduction: The Enigma of Higher-Carbon Sugars

The structural diversity of carbohydrates in nature far exceeds the small group of monosaccharides central to primary metabolism. Among these are the "higher-carbon sugars" (C7 and greater), which are distinguished by a carbon chain length longer than that of common hexoses like glucose.[1] While rare, these sugars are not mere curiosities; they are often indispensable residues in natural products with significant biological relevance.[3] The target molecule of this guide, 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, is the pyranose form of a heptose. Its discovery in organisms like Festuca rubra raises fundamental questions about its biological role and, more critically, its biosynthetic origins.[2]

Understanding the biosynthesis of such a molecule is challenging. Nature employs a wide array of enzymatic tools for C-C bond formation to create higher-carbon backbones, including mechanisms that couple precursors from primary metabolism.[1][4] For example, the formation of some eight-carbon sugars (octoses) is known to occur via [6+2] coupling between a six-carbon sugar and a two-carbon donor.[4][5] However, a more parsimonious and biochemically precedented route for a C7 sugar involves the modification of an existing C7 precursor. The pentose phosphate pathway (PPP) provides a direct entry point through its production of Sedoheptulose-7-phosphate (S7P), a metabolite found across all domains of life.[6]

This guide posits that the biosynthesis of D-altro-D-manno-Heptose proceeds via the strategic enzymatic modification of S7P. We will dissect this proposed pathway, explain the causal logic behind each step, and present a robust, multi-pronged strategy for its experimental validation.

Proposed Biosynthetic Pathway

We propose a three-step enzymatic pathway that transforms the common C7 intermediate Sedoheptulose-7-phosphate into the final product, D-altro-D-manno-Heptose. This pathway relies on known enzyme families—phosphatases, epimerases, and isomerases—to perform the necessary chemical transformations.

Step 1: Dephosphorylation of Sedoheptulose-7-Phosphate (S7P)

The logical starting point is the recruitment of a C7 backbone from central metabolism. S7P, a key intermediate of the Calvin cycle and the non-oxidative pentose phosphate pathway, is the most plausible precursor.[6][7] The first committed step in this proposed secondary metabolic pathway is the removal of the phosphate group at the C7 position.

  • Reaction: Sedoheptulose-7-phosphate → Sedoheptulose + Pi

  • Enzyme Class: A specific phosphatase, likely belonging to the haloacid dehalogenase (HAD) superfamily, which includes many sugar-phosphate phosphatases.

  • Causality: This dephosphorylation step is critical for liberating the sugar from the highly charged, primary metabolic pool. A free sedoheptulose is then available for downstream modifications by isomerases and epimerases that may not recognize the phosphorylated substrate. This is a common strategy in specialized metabolite biosynthesis to channel precursors away from central metabolism.

Step 2 & 3: Stereochemical Rearrangement

The core challenge is converting the D-altro configuration of sedoheptulose into the D-altro-D-manno configuration of the final product. This requires a series of stereochemical inversions at specific chiral centers. This is likely accomplished by a cascade of epimerases and/or isomerases.

  • Reaction: Sedoheptulose → D-altro-D-manno-Heptose (via intermediates)

  • Enzyme Classes: Epimerases and Isomerases. These enzymes are specialists in altering the stereochemistry or functional group position in sugars. For example, an epimerase could invert the stereocenter at C3, while an isomerase could facilitate the keto-aldo transition necessary for ring closure into the correct pyranose form.

  • Causality: The precise bioactivity and function of a carbohydrate are dictated by the specific 3D arrangement of its hydroxyl groups. The proposed enzymes—epimerases and isomerases—are the standard biochemical tools for such fine-tuning. While a single, multifunctional enzyme could catalyze the entire transformation, it is more probable that two or more specialized enzymes work in concert, a common theme in complex sugar biosynthesis.[8]

Pathway Visualization

The proposed enzymatic sequence provides a chemically logical and biochemically plausible route from a central metabolite to the final rare sugar.

Heptose Biosynthesis Pathway cluster_legend Legend S7P Sedoheptulose-7-Phosphate (from Pentose Phosphate Pathway) SED Sedoheptulose S7P->SED Step 1: Phosphatase (e.g., HAD-family) Removes phosphate group HEP D-altro-D-manno-Heptose (6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol) SED->HEP Steps 2 & 3: Epimerase(s) / Isomerase(s) Rearrange stereochemistry and facilitate cyclization M Metabolite E Enzymatic Step

Caption: Proposed biosynthesis of D-altro-D-manno-Heptose from S7P.

Experimental Validation Strategy

A proposed pathway remains a hypothesis until proven. The following section outlines a self-validating, multi-pronged experimental strategy to rigorously test and confirm the proposed biosynthetic route. This approach integrates in vivo labeling, bioinformatics, and in vitro biochemistry.

Isotopic Labeling Studies

The foundational method for pathway elucidation is to trace the flow of atoms from a primary precursor to the final product. Isotopic labeling provides definitive evidence of the metabolic origin of the target molecule's carbon skeleton.

Protocol: ¹³C-Glucose Feeding Experiment

  • Cultivation: Grow the producing organism (e.g., Festuca rubra or a microbial source if identified) in a defined minimal medium.

  • Precursor Feeding: Supplement parallel cultures with specifically labeled glucose isotopes. Key experiments would include:

    • [1-¹³C]-glucose

    • [6-¹³C]-glucose

    • Fully labeled [U-¹³C₆]-glucose

  • Incubation: Allow the organism to grow and produce the target heptose for a defined period.

  • Extraction & Purification: Harvest the biomass or medium and perform a targeted extraction and purification of D-altro-D-manno-Heptose using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified heptose using high-resolution Mass Spectrometry (MS) to determine the degree of ¹³C incorporation and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the specific position of the ¹³C labels within the molecule's structure.

Data Presentation & Interpretation

The labeling patterns observed in the heptose product are compared against the patterns predicted by the proposed pathway originating from the pentose phosphate pathway.

Labeled PrecursorPredicted ¹³C Labeling in S7P (via PPP)Expected Labeling in Heptose Product
[1-¹³C]-glucose Primarily C1 & C3Primarily C1 & C3
[6-¹³C]-glucose Primarily C7Primarily C7
[U-¹³C₆]-glucose All 7 carbons labeled (from multiple turnovers)All 7 carbons labeled

This table summarizes expected outcomes. Actual labeling patterns can be complex due to metabolic scrambling but will show clear enrichment trends if the pathway is active.

Gene Cluster Identification & Heterologous Expression

In many organisms, particularly microbes, genes for a specific metabolic pathway are physically co-located on the chromosome in a biosynthetic gene cluster (BGC). Identifying this BGC is paramount for enzyme discovery.

Protocol: Bioinformatic & Genetic Workflow

  • Genome Sequencing: If not available, sequence the genome of the producing organism.

  • BGC Prediction: Use bioinformatic tools (e.g., antiSMASH for microbes) to search for putative BGCs. Specifically, search for clusters containing genes annotated as sugar phosphatases, epimerases, and isomerases. Proximity to potential transporter or regulatory genes strengthens the candidacy of a cluster.

  • Gene Knockout: In a genetically tractable organism, systematically delete each candidate gene in the putative BGC. The knockout of a true pathway gene will abolish the production of the heptose.

  • Heterologous Expression: Clone the entire candidate BGC into a well-characterized host organism that does not naturally produce the compound (e.g., E. coli or Streptomyces coelicolor). Successful production of D-altro-D-manno-Heptose in the heterologous host provides strong proof of the cluster's function.

In Vitro Enzymatic Assays

The definitive proof of enzyme function comes from demonstrating its specific catalytic activity in a controlled, in vitro environment.

Protocol: Enzyme Characterization

  • Gene Expression & Protein Purification: Individually clone the candidate phosphatase, epimerase, and isomerase genes identified from the BGC. Express each gene in E. coli and purify the resulting recombinant proteins.

  • Phosphatase Assay:

    • Incubate the purified candidate phosphatase with the substrate, Sedoheptulose-7-phosphate.

    • Monitor the reaction over time using a phosphate detection assay (e.g., Malachite Green assay) or by direct detection of the product (Sedoheptulose) via LC-MS.

    • A time-dependent increase in free phosphate or sedoheptulose confirms activity.

  • Isomerase/Epimerase Assay:

    • This is more complex as it involves a 1:1 substrate-to-product conversion with no small molecule release.

    • Incubate the purified candidate enzymes with the product of the previous step (Sedoheptulose).

    • Monitor the reaction over time using chiral HPLC or LC-MS to separate and quantify the substrate and the predicted product (D-altro-D-manno-Heptose).

    • Demonstrating the conversion of sedoheptulose to the final product confirms the function of the stereochemistry-modifying enzymes.

Integrated Workflow Visualization

The synergy between these three approaches provides a comprehensive and robust method for pathway elucidation and validation.

Experimental Workflow cluster_InVivo In Vivo Analysis cluster_InSilico In Silico / Genetic Analysis cluster_InVitro In Vitro Biochemistry Feeding Isotopic Labeling (¹³C-Glucose Feeding) Analysis NMR / MS Analysis Feeding->Analysis Trace carbon flow BGC Identify Putative BGC Analysis->BGC Informs search Genome Genome Sequencing Genome->BGC Bioinformatics Knockout Gene Knockout / Heterologous Expression BGC->Knockout Genetic validation Purify Purify Candidate Enzymes Knockout->Purify Provides gene targets Assay Enzymatic Assays Purify->Assay Confirm function Assay->Analysis Confirms intermediates Conclusion Validated Pathway Assay->Conclusion

Caption: Integrated workflow for validating the proposed biosynthetic pathway.

Broader Implications and Future Directions

Elucidating the biosynthetic pathway of D-altro-D-manno-Heptose has implications beyond pure academic curiosity. The discovery of the enzymes responsible for this transformation—particularly the specific phosphatases and isomerases—enriches our biochemical toolkit. These enzymes could be harnessed as biocatalysts in synthetic biology platforms for the chemo-enzymatic synthesis of other rare or unnatural sugars.[9] Such sugars are valuable as chiral building blocks in chemical synthesis or as components for creating novel glycosylated drugs with potentially improved pharmacokinetic properties.[10][11]

Future research should focus on identifying the specific gene cluster and characterizing the enzymes in vitro. Understanding the substrate specificity of the epimerase/isomerase cascade will be particularly insightful, revealing whether these enzymes can be repurposed to generate a wider library of novel heptose sugars. Finally, investigating the biological role of D-altro-D-manno-Heptose in its native producer will provide crucial context for its existence and may unveil new biological functions for higher-carbon sugars.

References

  • The Biosynthesis of Nitrogen-, Sulfur-, and High-carbon Chain-containing Sugars. National Institutes of Health (NIH). [Link]

  • CARBOHYDRATE BIOSYNTHESIS IN PLANTS AND BACTERIA.
  • Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis. National Institutes of Health (NIH). [Link]

  • Higher-carbon sugars. Part 6. The synthesis of some octose sugars via the epoxidation of unsaturated precursors. Sci-Hub. [Link]

  • Higher-carbon sugars. Part 6. The synthesis of some octose sugars via the epoxidation of unsaturated precursors. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Synthetic C1 and C2 Chain Elongation via Novel C-C Coupling Enzymes. Lee Research Group. [Link]

  • Elucidation of Acetyl-Branched Sugar Pathway in Type II Polyketide Biosynthesis via One-Pot Enzymatic Synthesis. Organic Letters (ACS Publications). [Link]

  • Octulose: a forgotten metabolite? National Institutes of Health (NIH). [Link]

  • Synthesis of Branched-Chain Sugars. Semantic Scholar. [Link]

  • Biosynthetic Origin of the Octose Core and Its Mechanism of Assembly during Apramycin Biosynthesis. Journal of the American Chemical Society. [Link]

  • 2.1: Carbon Fixation - Biosynthesis of Sugars. Chemistry LibreTexts. [Link]

  • Chemistry and biochemistry of branched-chain sugars. PubMed. [Link]

  • Glucose chain shortening and lengthening. Grokipedia. [Link]

  • Synthesis of branched-chain sugars and higher-carbon sugars enabled by site-selective C–H alkylation relying on 1,5-hydrogen atom transfer of ethylenoxy radicals. RSC Publishing. [Link]

  • A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions. ResearchGate. [Link]

  • The synthesis of higher carbon sugars: A study on the rearrangement of higher sugar allylic alcohols. ResearchGate. [Link]

  • Branch Chain Sugars. Dalal Institute. [Link]

  • 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. PubChem. [Link]

Sources

Foundational

Review of literature on 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol research.

< An In-depth Review for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Name - Unveiling 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol The compound 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-t...

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Name - Unveiling 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

The compound 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, known in the scientific and public spheres as L-Ascorbic Acid or Vitamin C, is a cornerstone of biological research and therapeutic development.[1] This water-soluble vitamin is an essential nutrient for humans, meaning it cannot be synthesized by the body and must be obtained through diet.[2][3] While its role in preventing scurvy is widely known, the biochemical intricacies and therapeutic potential of ascorbic acid extend far beyond this historical context, making it a subject of continuous and intensive research.[2]

This guide provides a comprehensive technical review of the current research landscape surrounding ascorbic acid. It is designed for professionals in the fields of research, science, and drug development, offering insights into its fundamental biochemistry, its multifaceted roles in health and disease, and the experimental methodologies employed in its study. We will delve into its established functions as an antioxidant and enzymatic cofactor, explore its emerging applications in cancer therapy and drug delivery, and provide detailed protocols for its quantification and functional assessment.

Part 1: The Biochemical Core of Ascorbic Acid

Ascorbic acid's biological significance is rooted in its chemical properties as a potent reducing agent and antioxidant.[4][5] This capacity to donate electrons governs its diverse functions, from neutralizing harmful free radicals to acting as a critical cofactor for a host of enzymes.[4][6][7]

The Antioxidant Defense Mechanism

Ascorbic acid is a primary water-soluble antioxidant in the body, protecting vital macromolecules like DNA, lipids, and proteins from oxidative damage.[5][8][9] It effectively scavenges reactive oxygen species (ROS) and reactive nitrogen species, which are byproducts of normal metabolism and can be elevated during inflammation or exposure to toxins.[5][8][10]

The antioxidant action of ascorbic acid involves a two-step electron donation. The initial one-electron oxidation forms the relatively stable and non-reactive ascorbyl radical.[11] A subsequent electron donation converts the ascorbyl radical to dehydroascorbic acid (DHA).[11] Importantly, DHA can be recycled back to ascorbic acid, allowing for the regeneration of this crucial antioxidant.[7][11] This regenerative capacity is a key feature of its antioxidant defense role.

Beyond direct radical scavenging, ascorbic acid also contributes to the regeneration of other important antioxidants, such as α-tocopherol (Vitamin E), further bolstering the body's defense against oxidative stress.[5] It also stimulates the activity of antioxidant enzymes like superoxide dismutase and catalase.[9][10]

The Pro-Oxidant Duality

Under certain conditions, particularly in the presence of free transition metal ions like iron and copper, ascorbic acid can exhibit pro-oxidant properties.[8][9][11][12] By reducing these metal ions (e.g., Fe³⁺ to Fe²⁺), ascorbic acid can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[11][13] This pro-oxidant activity is thought to be a key mechanism behind the anti-cancer effects observed with high-dose intravenous vitamin C.[13] However, under normal physiological conditions where metal ions are typically sequestered by proteins, this pro-oxidant effect is likely limited.[12]

Essential Enzymatic Cofactor

Ascorbic acid is an essential cofactor for a family of Fe(II)/2-oxoglutarate-dependent dioxygenase enzymes.[14] Its role is to maintain the iron atom in the enzyme's active site in its reduced Fe²⁺ state, which is necessary for catalytic activity.[7] This function is critical for numerous biological processes:

  • Collagen Synthesis: Ascorbic acid is indispensable for the hydroxylation of proline and lysine residues in procollagen, a precursor to mature collagen.[2][15][16][17] This hydroxylation is catalyzed by prolyl and lysyl hydroxylases and is essential for the formation of the stable triple-helix structure of collagen, which provides structural integrity to skin, bones, blood vessels, and other connective tissues.[2][18][19] A deficiency in vitamin C leads to impaired collagen synthesis, resulting in the symptoms of scurvy.[2]

  • Carnitine Biosynthesis: It is a cofactor for two enzymes involved in the synthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production.[4]

  • Neurotransmitter Synthesis: Ascorbic acid is required for the synthesis of catecholamines, including the neurotransmitter norepinephrine.[4][6]

  • Peptide Hormone Amidation: It plays a role in the amidation of peptide hormones, which is often necessary for their biological activity.[4]

  • Tyrosine Metabolism: Ascorbic acid is involved in the metabolism of the amino acid tyrosine.[4][7]

Part 2: Ascorbic Acid in Research and Drug Development

The unique biochemical properties of ascorbic acid have made it a focal point of research in various therapeutic areas, from dermatology to oncology. Its role in drug formulation and delivery is also an area of active investigation.

Applications in Cancer Therapy

The use of high-dose intravenous vitamin C as a cancer therapy has gained renewed interest.[20] While oral vitamin C supplements have not shown significant benefits in treating cancer, intravenous administration can achieve plasma concentrations that are toxic to cancer cells.[20][21] The proposed anti-cancer mechanisms of high-dose vitamin C include:

  • Pro-oxidant Effects: As mentioned earlier, high concentrations of ascorbic acid can generate hydrogen peroxide and other reactive oxygen species in the tumor microenvironment, leading to cancer cell death.[13]

  • Immune Modulation: Recent research suggests that vitamin C may enhance the immune response against cancer by modifying proteins within cancer cells, such as STAT1.[22]

Clinical trials are ongoing to evaluate the efficacy of high-dose intravenous vitamin C in combination with standard chemotherapy and radiation therapy for various cancers, with some preliminary studies showing promising results in extending survival and improving quality of life.[20][23]

Role in Drug Formulation and Delivery

Ascorbic acid and its derivatives are utilized in pharmaceutical formulations for several reasons:

  • Antioxidant Excipient: Its potent antioxidant properties make it an excellent excipient to protect sensitive active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing the stability and shelf-life of medications.[24]

  • Drug Delivery Systems: Derivatives of ascorbic acid, such as ascorbyl palmitate (a lipophilic derivative) and ascorbyl-2-glucoside (a hydrophilic derivative), are being explored for use in drug delivery platforms, including nanoparticles.[3][25] These derivatives can improve the stability and delivery of various drugs.[3][26]

Dermatological and Cosmetic Applications

Given its crucial role in collagen synthesis and its antioxidant properties, ascorbic acid is a popular ingredient in dermatological and cosmetic products.[27] It is used to:

  • Stimulate Collagen Production: Topical application of vitamin C can increase collagen synthesis in the skin, which can help reduce the appearance of wrinkles and improve skin elasticity.[15][18][19]

  • Protect Against UV Damage: As an antioxidant, it helps to neutralize free radicals generated by UV radiation, thus protecting the skin from photodamage.[16]

  • Reduce Hyperpigmentation: It can help to reduce the appearance of uneven skin tone and dark spots.[27]

Part 3: Experimental Protocols and Methodologies

The study of ascorbic acid requires robust and reliable analytical methods for its quantification and the assessment of its antioxidant activity. This section provides an overview of commonly used experimental protocols.

Quantification of Ascorbic Acid by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and highly accurate method for the determination of ascorbic acid in various samples, including biological fluids, foods, and pharmaceutical formulations.[28][29][30]

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For ascorbic acid analysis, reversed-phase HPLC with UV detection is commonly employed.

Step-by-Step Protocol for HPLC Analysis:

  • Sample Preparation:

    • For liquid samples (e.g., fruit juice, plasma), filter through a 0.45 µm membrane filter to remove particulate matter.[31]

    • For solid samples (e.g., tissues, fruits), homogenize in a suitable extraction buffer (e.g., metaphosphoric acid) to stabilize the ascorbic acid and prevent oxidation.[31] Centrifuge the homogenate and filter the supernatant.

    • It is crucial to minimize exposure to light, heat, and oxygen during sample preparation to prevent degradation of ascorbic acid.[29]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.[31]

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., water with metaphosphoric acid to maintain a low pH) and an organic solvent like methanol.[31] The low pH is important to keep ascorbic acid in its undissociated form for better retention on the column.[31]

    • Flow Rate: A typical flow rate is around 0.9-1.0 mL/min.[31][32]

    • Detection: UV detection is commonly set at a wavelength where ascorbic acid shows maximum absorbance, typically around 254 nm.[31][32]

    • Injection Volume: A standard injection volume is 5-20 µL.

  • Calibration and Quantification:

    • Prepare a series of standard solutions of ascorbic acid of known concentrations.

    • Inject the standards into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Inject the prepared sample and determine its peak area.

    • Calculate the concentration of ascorbic acid in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis of Ascorbic Acid:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Sample (e.g., Plasma, Fruit) Extraction Extraction/Filtration (with stabilizing agent) Sample->Extraction Injection Inject Sample Extraction->Injection Column C18 Column Separation Injection->Column Detection UV Detection (254 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for the quantification of ascorbic acid using HPLC.

Assessment of Antioxidant Activity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of a compound.[33]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is colorless or pale yellow. The degree of color change is proportional to the antioxidant activity of the sample.

Step-by-Step Protocol for DPPH Assay:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[34] The concentration is typically around 0.1 mM.

    • Prepare a series of dilutions of the test sample (e.g., ascorbic acid standard, plant extract) in the same solvent.

  • Assay Procedure:

    • In a microplate or test tube, add a fixed volume of the DPPH solution.

    • Add varying concentrations of the test sample to the DPPH solution.

    • Include a control that contains only the DPPH solution and the solvent.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a wavelength where DPPH has maximum absorbance (typically around 517 nm) using a spectrophotometer.[34]

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

    • The antioxidant capacity can also be expressed as Vitamin C Equivalent Antioxidant Capacity (VCEAC), which compares the antioxidant activity of the sample to that of a known concentration of vitamin C.[35]

Workflow for DPPH Antioxidant Assay:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare DPPH Solution (Violet) Mix Mix DPPH and Sample DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Part 4: Future Directions and Conclusion

The research on ascorbic acid continues to evolve, with several exciting avenues for future investigation:

  • Elucidating the precise mechanisms of its anti-cancer effects in different tumor types.

  • Developing more stable and targeted derivatives for enhanced therapeutic efficacy and drug delivery.

  • Investigating its role in epigenetic regulation , as it is a cofactor for enzymes involved in DNA and histone demethylation.[14]

  • Exploring its potential in neurodegenerative diseases , given its antioxidant properties and role in neurotransmitter synthesis.

References

  • Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts. PubMed. Available at: [Link]

  • Vitamin C: newer insights into its biochemical functions. PubMed. Available at: [Link]

  • High-Dose Vitamin C for Cancer Therapy. PMC - NIH. Available at: [Link]

  • Vitamin C. Wikipedia. Available at: [Link]

  • Vitamin C (Ascorbic Acid). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Chemistry of ascorbic acid. Wikipedia. Available at: [Link]

  • High-dose vitamin C: Can it kill cancer cells?. Mayo Clinic. Available at: [Link]

  • Does vitamin C act as a pro-oxidant under physiological conditions?. PubMed - NIH. Available at: [Link]

  • Role of Vitamin C in Collagen Production and Bone Strength. Continental Hospitals. Available at: [Link]

  • High-dose IV vitamin C plus chemotherapy doubles survival in advanced pancreatic cancer. University of Iowa Health Care. Available at: [Link]

  • Chapter 6. Vitamin C. European Food Safety Authority. Available at: [Link]

  • How Does Vitamin C Affect Collagen Production?. Serenity Aesthetics and Wellness. Available at: [Link]

  • Vitamin C. Memorial Sloan Kettering Cancer Center. Available at: [Link]

  • How Does Vitamin C Produce Collagen? Unraveling the Connection Between Vitamin C and Collagen Synthesis. Bubs Naturals. Available at: [Link]

  • Study Reveals Vitamin C Triggers Cancer Immune Response. Dana-Farber Cancer Institute. Available at: [Link]

  • Collagen Synthesis: Why Collagen with Vitamin C Works. Primabiotic USA. Available at: [Link]

  • Vitamin C Physiological Function. News-Medical.Net. Available at: [Link]

  • Vitamin C. MedlinePlus Medical Encyclopedia. Available at: [Link]

  • Role of ascorbate as enzymatic cofactor. Ascorbate (Asc) acts as a... ResearchGate. Available at: [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. MDPI. Available at: [Link]

  • Ascorbic acid as antioxidant. PubMed. Available at: [Link]

  • Ascorbic acid: The chemistry underlying its antioxidant properties. PubMed. Available at: [Link]

  • Ascorbic acid User Reviews & Ratings. Drugs.com. Available at: [Link]

  • The antioxidant activity test (DPPH) for vitamin C and its nanoparticles. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Ascorbic acid. HELIX Chromatography. Available at: [Link]

  • HPLC METHOD FOR DETERMINATION OF ASCORBIC ACID IN FRUITS AND VEGETABLES. Acta Alimentaria. Available at: [Link]

  • Antioxidant and pro-oxidant effect of ascorbic acid. ResearchGate. Available at: [Link]

  • The Ordinary Ascorbic Acid + Alpha Arbutin, Reviewed. Beauty Bay Edited. Available at: [Link]

  • Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent. PMC - PubMed Central. Available at: [Link]

  • Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma. MDPI. Available at: [Link]

  • Progress in the design of ascorbic acid derivative-mediated drug delivery. RSC Publishing. Available at: [Link]

  • Vitamin C Reviews and User Ratings: Effectiveness, Ease of Use, and Satisfaction. WebMD. Available at: [Link]

  • Vitamins and minerals - Vitamin C. NHS. Available at: [Link]

  • Analytical method development and validation of ascorbic acid. LinkedIn. Available at: [Link]

  • HPLC ASSAY FOR THE DETERMINATION OF ASCORBIC ACID IN HONEY SAMPLES. Marcel Dekker, Inc. Available at: [Link]

  • Drug Nanoparticle Formulation Using Ascorbic Acid Derivatives. PMC - NIH. Available at: [Link]

  • Determination of Vitamin C (Ascorbic Acid) Using High Performance Liquid Chromatography Coupled with Electrochemical Detection. NIH. Available at: [Link]

  • Progress in the design of ascorbic acid derivative-mediated drug delivery. PMC. Available at: [Link]

  • High-Throughput Relative DPPH Radical Scavenging Capacity Assay. ACS Publications. Available at: [Link]

  • Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals. PubMed. Available at: [Link]

  • LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. YouTube. Available at: [Link]

  • Results of DPPH Absorbance Measurement After Addition of Vitamin C. ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Modular Synthesis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, a C-...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, a C-6 chain-extended heptopyranose. Heptoses are seven-carbon monosaccharides that serve as crucial intermediates in metabolic pathways and are integral structural components of microbial systems, such as the lipopolysaccharides (LPS) in Gram-negative bacteria.[1] Their unique structures make them valuable building blocks for the development of novel therapeutics, including antibiotics and vaccines.[2] This protocol outlines a robust and modular synthetic route starting from the readily available methyl α-D-glucopyranoside. The strategy employs a series of well-established transformations in carbohydrate chemistry, including selective protection, oxidation, carbon-chain extension via a Wittig reaction, and stereoselective dihydroxylation, culminating in global deprotection to yield the target compound. Each step is detailed with explanations of the underlying chemical principles, safety considerations, and characterization checkpoints.

Introduction: The Significance of Heptopyranoses

While hexoses like glucose are central to metabolism, heptoses play specialized and critical roles, particularly in the microbial world. For instance, L-glycero-D-manno-heptose is a key component of the inner core of LPS, which is essential for the outer membrane integrity of many Gram-negative bacteria.[3] The biosynthetic pathways that produce these higher-order sugars are often unique to bacteria, making them attractive targets for the development of new antimicrobial agents.[1]

The ability to chemically synthesize novel heptopyranose derivatives, such as the title compound, provides researchers with powerful tools to probe bacterial physiology, develop novel antibiotics, and create carbohydrate-based vaccines.[4][5] The synthetic protocol detailed herein is designed to be both logical and adaptable, allowing for modification to produce various stereoisomers or further functionalized derivatives. The strategy hinges on the selective manipulation of the hydroxyl groups of a common glucose precursor, a foundational challenge in carbohydrate chemistry.[6][7]

Overall Synthetic Strategy

The synthesis is designed as a multi-step sequence that logically builds the target molecule's complexity. The process begins with protecting the reactive hydroxyl groups of methyl α-D-glucopyranoside, selectively liberating the C-6 primary alcohol for modification. This is followed by oxidation to an aldehyde, a one-carbon extension to an alkene, dihydroxylation to install the target side-chain, and finally, removal of all protecting groups.

Visualizing the Synthetic Pathway

The diagram below illustrates the complete transformation from the starting material to the final heptopyranose product.

G cluster_protection Part A: Protection cluster_modification Part B: C-6 Modification cluster_deprotection Part C: Deprotection SM Methyl α-D-glucopyranoside P1 Methyl 4,6-O-benzylidene- α-D-glucopyranoside SM->P1 PhCH(OMe)₂, CSA, MeCN P2 Methyl 2,3-di-O-benzyl- 4,6-O-benzylidene- α-D-glucopyranoside P1->P2 BnBr, NaH, DMF P3 Methyl 2,3,4-tri-O-benzyl- α-D-glucopyranoside P2->P3 Et₃SiH, I₂, MeCN P4 C-6 Aldehyde P3->P4 DMP, DCM P5 C-6 Vinyl Derivative P4->P5 Ph₃P=CH₂, THF P6 Protected Heptopyranose P5->P6 OsO₄ (cat.), NMO, Acetone/H₂O Final 6-(1,2-Dihydroxyethyl) oxane-2,3,4,5-tetrol P6->Final 1. H₂, Pd(OH)₂/C, MeOH 2. H₃O⁺

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents & Solvents Equipment
Methyl α-D-glucopyranosideRound-bottom flasks
Benzaldehyde dimethyl acetalMagnetic stir plates & stir bars
(+)-Camphorsulfonic acid (CSA)Heating mantles
Anhydrous Acetonitrile (MeCN)Condensers & inert gas line (N₂/Ar)
Sodium hydride (NaH, 60% in oil)Syringes and needles
Anhydrous Dimethylformamide (DMF)Thin-Layer Chromatography (TLC) plates
Benzyl bromide (BnBr)UV lamp for TLC visualization
Triethylsilane (Et₃SiH)Glass column for chromatography
Iodine (I₂)Rotary evaporator
Dess-Martin periodinane (DMP)High-vacuum pump
Anhydrous Dichloromethane (DCM)pH meter or pH paper
Methyltriphenylphosphonium bromideHydrogenation apparatus (balloon or Parr)
n-Butyllithium (n-BuLi)Filtration apparatus (Büchner funnel, Celite)
Anhydrous Tetrahydrofuran (THF)NMR Spectrometer
Osmium tetroxide (OsO₄) solutionMass Spectrometer
4-Methylmorpholine N-oxide (NMO)
Acetone, t-Butanol, Water
Pearlman's catalyst (Pd(OH)₂/C, 20%)
Methanol (MeOH)
Hydrochloric acid (HCl)
Standard solvents for workup & chromatography

Detailed Experimental Protocol

This protocol is divided into three main parts, corresponding to the key stages of the synthesis.

Part A: Selective Protection of the Glucopyranoside Core

The initial steps are focused on installing protecting groups to mask the hydroxyls at C-2, C-3, and C-4, while enabling selective access to the primary C-6 hydroxyl. Benzyl ethers are chosen for their stability across a wide range of reaction conditions and their clean removal via catalytic hydrogenation.[8]

Step A1: Formation of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • To a stirred suspension of methyl α-D-glucopyranoside (1.0 eq) in anhydrous acetonitrile, add benzaldehyde dimethyl acetal (1.2 eq).

  • Add a catalytic amount of camphorsulfonic acid (CSA, ~0.05 eq).

  • Heat the mixture to reflux under an inert atmosphere (N₂) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding triethylamine (~0.1 eq).

  • Concentrate the mixture under reduced pressure. The crude product is often carried forward but can be purified by recrystallization from ethanol.

Step A2: Benzylation of C-2 and C-3 Hydroxyls

  • Prepare a suspension of sodium hydride (NaH, 2.5 eq per OH group) in anhydrous DMF in a flask under N₂. Cool to 0 °C.

  • Dissolve the crude product from Step A1 in anhydrous DMF and add it dropwise to the NaH suspension. Stir for 1 hour at 0 °C.

  • Add benzyl bromide (BnBr, 1.2 eq per OH group) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the fully protected intermediate.

Step A3: Regioselective Reductive Opening of the Benzylidene Acetal The key to accessing the C-6 hydroxyl is the regioselective opening of the benzylidene acetal. Using a reagent system like triethylsilane and iodine preferentially yields the 6-O-benzyl ether, leaving the C-4 hydroxyl also benzylated and the C-6 hydroxyl free.[9][10] This is a critical step that avoids multi-step protection/deprotection sequences.[11][12]

  • Dissolve the product from Step A2 (1.0 eq) in anhydrous acetonitrile and cool to 0 °C.

  • Add triethylsilane (Et₃SiH, 2.0 eq) followed by the portion-wise addition of iodine (I₂, 1.1 eq).

  • Stir at 0-5 °C for 30-60 minutes. The reaction is typically rapid.[9] Monitor by TLC.

  • Quench with saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to isolate methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside.

Part B: C-6 Carbon Chain Elongation

With the C-6 hydroxyl now selectively exposed, the carbon backbone can be extended.

Step B1: Oxidation to the C-6 Aldehyde The primary alcohol is oxidized to an aldehyde. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild conditions, high selectivity for primary alcohols, and simple workup.[13][14][15]

  • Dissolve the alcohol from Step A3 (1.0 eq) in anhydrous DCM under N₂.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The reaction is usually complete in 1-3 hours.[16][17]

  • Monitor by TLC. Upon completion, dilute with diethyl ether and pour into a saturated solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously for 30 minutes until the layers are clear. Separate the layers, extract the aqueous layer with ether, and combine the organic fractions.

  • Wash with brine, dry over Na₂SO₄, and concentrate carefully. The resulting aldehyde is often used immediately in the next step without further purification.

Step B2: Wittig Olefination The Wittig reaction is a reliable method for converting aldehydes into alkenes.[18][19] Here, we introduce a methylene group to form the C-6 vinyl derivative.

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under N₂ and cool to 0 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise. The solution will turn a characteristic bright yellow, indicating the formation of the ylide. Stir for 30 minutes.

  • Dissolve the crude aldehyde from Step B1 in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[20][21]

  • Quench with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash column chromatography.

Step B3: Syn-Dihydroxylation of the Vinyl Group The final key transformation is the creation of the 1,2-diol on the side chain. Catalytic osmium tetroxide with NMO as the co-oxidant (Upjohn dihydroxylation) is a classic and effective method for syn-dihydroxylation.[22][23][24]

  • Dissolve the vinyl derivative from Step B2 (1.0 eq) in a mixture of acetone/t-butanol/water (e.g., 10:1:1).

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq).

  • Add a catalytic amount of osmium tetroxide (OsO₄, ~0.01-0.02 eq) as a solution in toluene.

  • Stir at room temperature overnight. The reaction progress can be monitored by TLC.

  • Quench with a saturated solution of sodium sulfite. Stir for 1 hour.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography. Note: This reaction will produce a mixture of diastereomers at the new stereocenters. For stereoselective synthesis, a Sharpless Asymmetric Dihydroxylation protocol can be employed.[22][25]

Part C: Global Deprotection

The final step involves removing all protecting groups to reveal the target heptopyranose.

Step C1: Hydrogenolysis of Benzyl Ethers and Hydrolysis of the Methyl Glycoside

  • Dissolve the protected heptopyranose from Step B3 in methanol.

  • Carefully add Pearlman's catalyst (Pd(OH)₂/C, ~20% w/w) under an inert atmosphere.

  • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (H₂). Maintain a positive pressure (balloon or Parr shaker) and stir vigorously overnight.[26][27]

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate. To the residue, add dilute aqueous HCl (e.g., 1 M) and heat gently (e.g., 60-70 °C) for 2-4 hours to hydrolyze the methyl glycoside. This will result in the free sugar, which exists as an equilibrium mixture of anomers.[28]

  • Neutralize the solution with a basic resin or by careful addition of a base. Concentrate the solution and purify the final product by chromatography (e.g., silica gel or size-exclusion) or recrystallization to yield 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol.

Experimental Workflow Visualization

G cluster_qc Quality Control start Start: Methyl α-D-glucopyranoside prot Protection Sequence (Steps A1-A3) start->prot oxid C-6 Oxidation (Step B1) prot->oxid qc1 TLC/NMR of Protected Intermediate prot->qc1 wittig Wittig Reaction (Step B2) oxid->wittig qc2 TLC/IR of Aldehyde oxid->qc2 dihydrox Dihydroxylation (Step B3) wittig->dihydrox deprot Global Deprotection (Step C1) dihydrox->deprot qc3 TLC/NMR of Protected Heptopyranose dihydrox->qc3 end Final Product: Purified Heptopyranose deprot->end qc4 NMR/MS/HRMS of Final Product deprot->qc4

Caption: Step-by-step experimental and quality control workflow.

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only in an anhydrous environment and under an inert atmosphere.

  • Benzyl Bromide (BnBr): Lachrymator and toxic. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Dess-Martin Periodinane (DMP): Can be explosive under shock or upon heating. Handle with care.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Handle only under an inert atmosphere using proper syringe techniques.

  • Osmium Tetroxide (OsO₄): Extremely toxic and volatile. It can fix tissues, particularly in the eyes and respiratory tract. Must be handled in a certified fume hood with extreme caution and appropriate PPE. Use of a pre-made, dilute solution is highly recommended.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the system is free of leaks and perform the reaction away from ignition sources. Palladium catalysts can be pyrophoric when dry and exposed to air.

References

  • Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010(08), 1193-1196. [Link]

  • Gigg, J., & Gigg, R. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate research, 346(12), 1553-1569. [Link]

  • Grokipedia. (n.d.). Heptose. Grokipedia. [Link]

  • Ek, M., Garegg, P. J., Hultberg, H., & Oscarson, S. (1983). Reductive Ring Openings of Carbohydrate Benzylidene Acetals Using Borane-Trimethylamine and Aluminium Chloride. Regioselectivity and Solvent Dependance. Journal of Carbohydrate Chemistry, 2(3), 305-311. [Link]

  • Kosma, P. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Current Organic Chemistry, 12(12), 1021-1039. [Link]

  • Reddy, K. K., et al. (2014). Regioselective Reductive Opening of Benzylidene Acetals with Dichlorophenylborane/Triethylsilane: Previously Unreported Side Reactions and How to Prevent Them. European Journal of Organic Chemistry, 2014(14), 2938-2946. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Wikipedia. [Link]

  • Oishi, T., et al. (2008). Regioselective Ring Opening of Benzylidene Acetal Protecting Group(s) of Hexopyranoside Derivatives by DIBAL-H. Carbohydrate Research, 343(15), 2675-2679. [Link]

  • Kidonakis, M., et al. (2019). A Purification-Free Strategy for the Electrochemical Oxidation of the Primary Hydroxy Group in Glycopyranosides. ChemElectroChem, 6(1), 1-5. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Fiveable. (n.d.). Heptose Definition. Fiveable. [Link]

  • Ingenta Connect. (n.d.). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Ingenta Connect. [Link]

  • ResearchGate. (n.d.). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). A Purification‐Free Strategy for the Electrochemical Oxidation of the Primary Hydroxy Group in Glycopyranosides. ResearchGate. [Link]

  • Pathak, T. P., & Miller, B. L. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Society Reviews, 48(8), 2246-2264. [Link]

  • YouTube. (2023, November 20). Dess-Martin-Periodinane oxidation. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]

  • PubMed Central. (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. PubMed Central. [Link]

  • MDPI. (2022, June 22). Debenzylation of Benzyl-Protected Methylcellulose. MDPI. [Link]

  • PubMed Central. (n.d.). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. PubMed Central. [Link]

  • PubMed Central. (n.d.). Site-Selective Electrochemical Oxidation of Glycosides. PubMed Central. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • ACS Publications. (2023, January 31). Site-Selective Electrochemical Oxidation of Glycosides. ACS Catalysis. [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

  • Google Patents. (n.d.). WO2013191549A1 - Selective oxidation of carbohydrates.
  • ResearchGate. (n.d.). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. ResearchGate. [Link]

  • Wikipedia. (n.d.). Dihydroxylation. Wikipedia. [Link]

  • RSC Publishing. (n.d.). An unusual Wittig reaction with sugar derivatives: exclusive formation of a 4-deoxy analogue of α-galactosyl ceramide. RSC Publishing. [Link]

  • YouTube. (2019, January 9). the Wittig reaction. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Organic Chemistry Portal. [Link]

  • Khan Academy. (n.d.). Syn dihydroxylation. Khan Academy. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric dihydroxylation of vinyl- and allyl-silanes. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2017, July 13). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Enzymatic Synthesis of Heptopyranoses

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Rising Significance of Heptopyranoses in Modern Drug Discovery Heptopyranose...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rising Significance of Heptopyranoses in Modern Drug Discovery

Heptopyranoses, seven-carbon sugars, are crucial components of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria.[1] The biosynthesis of these unique sugars is essential for the integrity of the bacterial outer membrane, making the enzymes in this pathway attractive targets for novel antimicrobial agents.[2] Furthermore, recent studies have identified ADP-L-glycero-β-D-manno-heptose and its precursors as pathogen-associated molecular patterns (PAMPs) that can trigger robust innate immune responses, opening new avenues for the development of adjuvants and immunomodulatory drugs.[3][4] The limited availability of pure, well-characterized heptopyranoses has been a significant bottleneck in advancing research in these areas. This guide provides a comprehensive overview and detailed protocols for the enzymatic synthesis of ADP-L-glycero-β-D-manno-heptose, offering a robust and scalable alternative to complex chemical synthesis routes.

The Enzymatic Pathway: A Four-Step Cascade to ADP-L-glycero-β-D-manno-heptose

The biosynthesis of ADP-L-glycero-β-D-manno-heptose from the central metabolite D-sedoheptulose-7-phosphate is a highly conserved pathway in Gram-negative bacteria, involving a cascade of four key enzymes.[1][5] Understanding the function of each enzyme is critical for designing an efficient one-pot synthesis strategy.

  • GmhA (Sedoheptulose-7-phosphate isomerase): This enzyme catalyzes the initial isomerization of D-sedoheptulose-7-phosphate to D-glycero-α,β-D-manno-heptose-7-phosphate.[1][5]

  • HldE (Bifunctional D-glycero-β-D-manno-heptose-7-phosphate kinase/D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase): This bifunctional enzyme possesses two distinct catalytic activities. Its kinase domain phosphorylates D-glycero-β-D-manno-heptose-7-phosphate at the anomeric position to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate (HBP).[1][5] The adenylyltransferase domain later activates D-glycero-β-D-manno-heptose-1-phosphate by transferring an AMP moiety from ATP.[5]

  • GmhB (D-glycero-β-D-manno-heptose-1,7-bisphosphate phosphatase): GmhB specifically removes the phosphate group from the C7 position of HBP, producing D-glycero-β-D-manno-heptose-1-phosphate (H1P).[1][5]

  • HldD (ADP-D-glycero-β-D-manno-heptose epimerase): The final step involves the epimerization of ADP-D-glycero-β-D-manno-heptose at the C6" position by HldD to yield the final product, ADP-L-glycero-β-D-manno-heptose.[6]

Diagrammatic Representation of the Enzymatic Cascade

Heptose_Biosynthesis S7P D-Sedoheptulose-7-phosphate H7P D-glycero-α,β-D-manno- heptose-7-phosphate S7P->H7P GmhA HBP D-glycero-β-D-manno- heptose-1,7-bisphosphate H7P->HBP HldE (kinase) H1P D-glycero-β-D-manno- heptose-1-phosphate HBP->H1P GmhB ADP_D_heptose ADP-D-glycero-β-D- manno-heptose H1P->ADP_D_heptose HldE (adenylyltransferase) ADP_L_heptose ADP-L-glycero-β-D- manno-heptose ADP_D_heptose->ADP_L_heptose HldD

Caption: Enzymatic synthesis pathway of ADP-L-glycero-β-D-manno-heptose.

Part 1: Enzyme Preparation - Expression and Purification of His-tagged Enzymes

Reliable and high-purity enzymes are the cornerstone of a successful enzymatic synthesis. This section provides a general protocol for the overexpression and purification of the four key enzymes (GmhA, HldE, GmhB, and HldD) with N-terminal hexa-histidine (6xHis) tags. The use of His-tags greatly simplifies purification through immobilized metal affinity chromatography (IMAC).[7][8][9]

Protocol 1: Overexpression and Purification of His-tagged Heptose Biosynthesis Enzymes

1.1. Gene Cloning and Expression Vector Construction:

  • Synthesize or PCR-amplify the genes encoding GmhA, HldE, GmhB, and HldD from a suitable bacterial source (e.g., Escherichia coli K-12).
  • Clone each gene into an appropriate expression vector (e.g., pET-28a(+)) containing an N-terminal 6xHis-tag and a thrombin or TEV protease cleavage site.
  • Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

1.2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to grow the culture for 16-20 hours at a reduced temperature (e.g., 18-20°C) to enhance protein solubility.
  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

1.3. Cell Lysis:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) per liter of original culture.
  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
  • Sonicate the cell suspension on ice to ensure complete lysis.
  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged protein.

1.4. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA agarose column with 5-10 column volumes (CVs) of lysis buffer.[8]
  • Load the clarified cell lysate onto the column.
  • Wash the column with 10-20 CVs of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[9]
  • Elute the His-tagged protein with 5-10 CVs of elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[9]
  • Collect fractions and analyze by SDS-PAGE to assess purity.

1.5. Buffer Exchange and Storage:

  • Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.
  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
  • Aliquot the purified enzyme and store at -80°C.
Enzyme Typical Yield (mg/L culture) Purity (SDS-PAGE)
GmhA15-25>95%
HldE10-20>90%
GmhB20-30>95%
HldD15-20>95%
Table 1: Expected yields and purity of His-tagged heptose biosynthesis enzymes.

Part 2: Substrate Preparation

The starting material for the enzymatic synthesis is D-sedoheptulose-7-phosphate. While commercially available, it can be unstable and expensive.[10] An enzymatic approach for its gram-scale preparation is a cost-effective alternative.

Protocol 2: Enzymatic Synthesis of D-Sedoheptulose-7-Phosphate

This protocol utilizes a transketolase-catalyzed reaction between β-hydroxypyruvate and D-ribose-5-phosphate.[11]

2.1. Reaction Setup:

  • In a reaction vessel, combine the following components in a final volume of 100 mL:
  • D-ribose-5-phosphate (50 mM)
  • β-hydroxypyruvate (100 mM)
  • Thiamine pyrophosphate (TPP) (1 mM)
  • MgCl2 (5 mM)
  • Transketolase (e.g., from E. coli) (500-1000 units)
  • HEPES buffer (100 mM, pH 7.5)
  • Incubate the reaction mixture at 37°C with gentle agitation.

2.2. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for the depletion of D-ribose-5-phosphate and the formation of D-sedoheptulose-7-phosphate using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
  • Once the reaction has reached completion (typically 12-24 hours), terminate the reaction by heating at 95°C for 10 minutes to denature the enzyme.
  • Centrifuge the reaction mixture at 10,000 x g for 20 minutes to remove the precipitated protein.

2.3. Purification:

  • The supernatant containing D-sedoheptulose-7-phosphate can be purified using anion-exchange chromatography.
  • Lyophilize the purified fractions to obtain D-sedoheptulose-7-phosphate as a stable powder.

Part 3: One-Pot Enzymatic Synthesis of ADP-L-glycero-β-D-manno-heptose

The beauty of enzymatic synthesis lies in the ability to perform multiple reaction steps in a single vessel, a "one-pot" reaction. This approach is highly efficient, minimizes product loss between steps, and simplifies the overall process.[12]

Protocol 3: One-Pot Synthesis of ADP-L-glycero-β-D-manno-heptose

3.1. Reaction Mixture:

  • In a sterile microcentrifuge tube or a larger reaction vessel, prepare the following reaction mixture (final volume of 1 mL for analytical scale, can be scaled up):
  • D-sedoheptulose-7-phosphate (10 mM)
  • ATP (15 mM)
  • MgCl2 (10 mM)
  • HEPES buffer (50 mM, pH 7.5)
  • GmhA (5 µM)
  • HldE (5 µM)
  • GmhB (5 µM)
  • HldD (5 µM)

3.2. Reaction Incubation:

  • Incubate the reaction mixture at 37°C.
  • Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPAEC-PAD or LC-MS.[1][13][14]

3.3. Reaction Termination and Enzyme Removal:

  • Once the reaction has reached completion (as determined by the consumption of the starting material and the formation of the final product), terminate the reaction by heating at 95°C for 10 minutes.
  • Alternatively, for larger scale reactions, enzymes can be removed by ultrafiltration using a membrane with a molecular weight cut-off of 10 kDa.

Diagrammatic Representation of the One-Pot Synthesis Workflow

One_Pot_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Termination & Purification S7P D-Sedoheptulose-7-phosphate Reaction 37°C Incubation (Monitoring via HPAEC/LC-MS) S7P->Reaction ATP ATP ATP->Reaction Enzymes GmhA, HldE, GmhB, HldD Enzymes->Reaction Termination Heat Inactivation / Ultrafiltration Reaction->Termination Purification Anion-Exchange Chromatography Termination->Purification Product Pure ADP-L-glycero-β-D-manno-heptose Purification->Product

Caption: Workflow for the one-pot enzymatic synthesis of ADP-L-glycero-β-D-manno-heptose.

Part 4: Product Purification and Characterization

Purification of the final product from the reaction mixture is crucial to obtain a high-purity compound for downstream applications.

Protocol 4: Purification and Characterization of ADP-L-glycero-β-D-manno-heptose

4.1. Anion-Exchange Chromatography:

  • Load the reaction mixture (after enzyme removal) onto a strong anion-exchange column (e.g., Q-Sepharose).
  • Wash the column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
  • Elute the bound nucleotides and sugar phosphates using a linear gradient of a high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).
  • Collect fractions and monitor the elution profile by measuring absorbance at 260 nm (for the adenine base) and by HPAEC-PAD.

4.2. Desalting and Lyophilization:

  • Pool the fractions containing the purified ADP-L-glycero-β-D-manno-heptose.
  • Desalt the pooled fractions using a desalting column or by dialysis against deionized water.
  • Lyophilize the desalted product to obtain a stable, white powder.

4.3. Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the final product using electrospray ionization mass spectrometry (ESI-MS).[15] The expected mass for ADP-L-glycero-β-D-manno-heptose is approximately 589.09 g/mol .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain 1H and 13C NMR spectra to confirm the structure and stereochemistry of the heptopyranose.[16]
  • Purity Assessment: Assess the purity of the final product by HPAEC-PAD and/or analytical reverse-phase HPLC.
Parameter Expected Value/Observation
Molecular Weight (ESI-MS)~589.09 [M-H]-
Purity (HPAEC/HPLC)>95%
Table 2: Key characterization parameters for ADP-L-glycero-β-D-manno-heptose.

Troubleshooting and Optimization

  • Low Enzyme Yield or Activity: Optimize expression conditions (temperature, IPTG concentration) and ensure proper protein folding. If the protein is insoluble, consider refolding protocols or expressing it with a solubility-enhancing tag.

  • Incomplete Reaction: Ensure all cofactors (ATP, Mg2+) are present in sufficient concentrations. Optimize the ratio of the four enzymes. Consider adding an ATP regeneration system for large-scale reactions to prevent the accumulation of ADP, which can inhibit some kinases.[12]

  • Product Degradation: Minimize freeze-thaw cycles of enzymes and substrates. Work on ice whenever possible. The final product should be stored at -80°C.

  • Poor Separation during Purification: Optimize the salt gradient and pH for anion-exchange chromatography to achieve better resolution between the desired product and other charged species in the reaction mixture.

Conclusion

The chemoenzymatic synthesis of heptopyranoses, particularly ADP-L-glycero-β-D-manno-heptose, offers a powerful and efficient method for producing these valuable molecules for research and drug development. By following the detailed protocols outlined in this guide, researchers can reliably produce high-purity heptopyranoses, thereby accelerating discoveries in antibacterial drug design and immunology. The one-pot synthesis approach, in particular, represents a significant advancement in terms of efficiency and scalability, making these once-rare sugars more accessible to the scientific community.

References

  • Charmantray, F., et al. (2009). Preparative scale enzymatic synthesis of D-sedoheptulose-7-phosphate from β-hydroxypyruvate and D-ribose-5-phosphate.
  • Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. (2014). Molecules, 19(7), 9479-9493.
  • Pfaff, C., et al. (2018). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. The FASEB Journal, 32(4), 2131-2142.
  • Wood, T., & Poon, W. M. (1970). The preparation and assay of sedoheptulose-7-phosphate. Archives of Biochemistry and Biophysics, 141(2), 440-446.
  • Sedoheptulose 7-phosphate. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369.
  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. (2023). Microbiology Spectrum, 11(3), e03531-22.
  • His tag Purific
  • His-tag purific
  • AFFINITY HIS-TAG PURIFIC
  • Recombinant production, purification, and biochemical characterization of a novel L-lactate dehydrogenase from Bacillus cereus NRC1 and inhibition study of mangiferin. (2023). Frontiers in Bioengineering and Biotechnology, 11, 1169623.
  • D-Sedoheptulose 7-phosph
  • Purification of His-Tagged Proteins. (2015). Methods in Molecular Biology, 1258, 299-311.
  • Analysis of Nucleotide Activated Sugars by LC-MS/MS. (n.d.).
  • Purifying Recombinant His-Tagged Proteins. (2016). New England Biolabs.
  • Pentose Phosphate Pathway: Steps, Diagram, Uses. (2023). Microbe Notes.
  • Facile Enzymatic Synthesis of Ketoses. (2015).
  • Enzymatic synthesis of nucleotide sugars. (1999).
  • ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion. (2018). bioRxiv.
  • Purification Workflow For The Production of Highly Pure Recombinant Proteins. (n.d.). Bio-Rad.
  • Analysis: Activated Nucleotide Sugars by LC-MS/MS. (n.d.). Sigma-Aldrich.
  • Module 6: Nucleotide Sugar Analysis. (n.d.). Immersive Training in the Glycosciences.
  • Nucleotide Sugars in Chemistry and Biology. (2020). Molecules, 25(23), 5717.
  • Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. (2024). Applied Microbiology and Biotechnology, 108(1), 1-13.
  • Enzymatic and Chemoenzymatic Synthesis of Nucleotide Sugars: Novel Enzymes, Novel Substrates, Novel Products, and Novel Routes. (2011).
  • Advances and Challenges in Bioprocess Optimization for the Synthesis of Sugar Nucleotides. (2021). ChemBioChem, 22(12), 2068-2076.
  • Expression and purification of histidine-tagged proteins from the gram-positive Streptococcus gordonii SPEX system. (2000).
  • Mass spectrometry analysis of nucleosides and nucleotides. (2019). Essays in Biochemistry, 63(4), 437-448.
  • Recovery and purification of plant-made recombinant proteins. (2012). Methods in Molecular Biology, 824, 441-458.
  • Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. (2024). Applied Microbiology and Biotechnology, 108(1), 1-13.
  • Overview of the Purification of Recombinant Proteins. (2018). Current Protocols in Protein Science, 93(1), 6.1.1-6.1.25.
  • Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. (2020).
  • High-Throughput Expression Screening and Purification of Recombinant Proteins in E. coli. (2014). Methods in Molecular Biology, 1141, 1-19.
  • Helicobacter pylori modulates heptose metabolite biosynthesis and heptose-dependent innate immune host cell activation by multiple mechanisms. (2023). bioRxiv.
  • His-tagged Proteins–Production and Purific
  • The ADP-Heptose Biosynthesis Enzyme GmhB is a Conserved Gram-Negative Bacteremia Fitness Factor. (2022). mBio, 13(4), e01132-22.
  • Overexpression, refolding, and purification of the histidine-tagged outer membrane efflux protein OprM of Pseudomonas aeruginosa. (2001).
  • His-tagged Protein Expression & Purific
  • The ADP-Heptose Biosynthesis Enzyme GmhB is a Conserved Gram-Negative Bacteremia Fitness Factor. (2022). mBio, 13(4), e01132-22.
  • Techniques for Enzyme Purification. (2021).
  • One-pot Enzymatic Synthesis of UDP-D-glucose from UMP and Glucose-1-phosphate Using an ATP Regeneration System. (2005). Journal of the Korean Society for Applied Biological Chemistry, 48(3), 253-257.
  • ADP-heptose——Start a new journey of n
  • His Tagged Protein Purific
  • One-Pot Multienzyme Synthesis of Rare Ketoses from Glycerol. (2020). Journal of Agricultural and Food Chemistry, 68(6), 1645-1652.
  • Genetic and biochemical dissection of the ADP-heptose-ALPK1-TIFA innate immune signalling pathway. (2020). Discovery - the University of Dundee Research Portal.
  • Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. (2020). STAR Protocols, 1(3), 100155.
  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. (2023). Microbiology Spectrum, 11(3), e03531-22.

Sources

Method

Application Notes &amp; Protocols: L-Ascorbic Acid as a Versatile Precursor in Modern Organic Synthesis

Preamble: Unlocking the Synthetic Potential of a Ubiquitous Molecule L-Ascorbic acid, colloquially known as Vitamin C, is a molecule of profound biological importance, primarily recognized for its antioxidant properties....

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unlocking the Synthetic Potential of a Ubiquitous Molecule

L-Ascorbic acid, colloquially known as Vitamin C, is a molecule of profound biological importance, primarily recognized for its antioxidant properties.[1][2] However, to the synthetic chemist, its value extends far beyond nutrition. Structurally, it is a treasure trove of functionality: a five-membered lactone ring, a unique enediol group conjugated to the carbonyl, and a chiral dihydroxyethyl side chain.[2] This arrangement of functional groups imparts a unique combination of reactivity, making it an exceptional precursor in organic synthesis. It is important to note that while the systematic name 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol suggests a six-membered oxane ring, the common and biologically active form, L-Ascorbic acid, is correctly named (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one, featuring a five-membered furanone core.[3]

This guide eschews a conventional template to provide a logically structured exploration of ascorbic acid's synthetic utility. We will delve into its role as a potent, yet gentle, reducing agent for radical generation, its application in the burgeoning field of green nanoparticle synthesis, and its use as a valuable building block from the chiral pool. The protocols herein are designed to be self-validating, with an emphasis on the mechanistic rationale behind each experimental step, empowering researchers to not only replicate but also innovate.

The Chemical Foundation: Why L-Ascorbic Acid is a Superior Precursor

The synthetic versatility of L-ascorbic acid stems from several key structural features:

  • The Enediol System: The −C(OH)=C(OH)− group adjacent to the lactone carbonyl is the heart of its reactivity. This moiety makes the C3-hydroxyl proton significantly acidic (pKa ≈ 4.2), and it is responsible for the molecule's potent reducing capabilities.[2] It can donate one or two electrons, forming a relatively stable ascorbyl radical intermediate, which is key to its controlled reactivity.[2][4]

  • Redox Potential: Ascorbic acid possesses a low one-electron transfer potential, allowing it to readily participate in redox reactions.[4][5] It can act as a reducing agent in both metal-catalyzed and metal-free systems, often under mild, environmentally benign conditions.

  • Inherent Chirality: With two well-defined stereocenters (at C4 and C5), L-ascorbic acid is an abundant, inexpensive enantiopure starting material.[2][6] This makes it an ideal candidate for "chiral pool" synthesis, where its existing stereochemistry is transferred to more complex target molecules, circumventing the need for asymmetric synthesis or chiral resolution.[7][]

  • Green Chemistry Alignment: As a naturally derived, non-toxic, and water-soluble compound, its use aligns perfectly with the principles of green chemistry.[4][9]

Application I: A Green Reducing Agent for Radical Reactions

Ascorbic acid's ability to participate in single-electron transfer (SET) makes it an excellent reagent for initiating radical reactions without resorting to harsh or toxic initiators like organotin compounds. The resulting ascorbyl radical is resonance-stabilized and relatively unreactive, which prevents it from propagating unwanted chain reactions.[2][3]

Caption: Fig 1: Single-Electron Transfer (SET) from Ascorbate.

Protocol 2.1: Metal-Free Synthesis of Aryl Sulfides from Anilines

This protocol demonstrates the use of ascorbic acid to generate aryl radicals from in-situ formed diazonium salts for subsequent C-S bond formation. The process is mild, avoiding the need for transition metals, heat, or irradiation.[10]

Mechanistic Rationale: Aniline is first converted to a diazonium salt using tert-butyl nitrite. Ascorbic acid then reduces the diazonium ion via a single-electron transfer, releasing nitrogen gas and generating a highly reactive aryl radical. This radical then reacts with a disulfide to form the desired aryl sulfide.[5][10]

Materials:

  • Substituted Aniline (1.0 mmol)

  • Diaryl Disulfide (0.6 mmol)

  • L-Ascorbic Acid (2.0 mmol)

  • tert-Butyl Nitrite (t-BuONO) (1.5 mmol)

  • Dimethyl Sulfoxide (DMSO) (3.0 mL)

  • Stir plate, round-bottom flask, standard glassware

Procedure:

  • To a 25 mL round-bottom flask, add the substituted aniline (1.0 mmol), diaryl disulfide (0.6 mmol), and L-ascorbic acid (2.0 mmol).

  • Add DMSO (3.0 mL) to the flask and stir the mixture at room temperature to ensure dissolution.

  • Slowly add tert-butyl nitrite (1.5 mmol) to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction at room temperature for 12 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure aryl sulfide.

Substrate (Aniline)Time (h)Yield (%)
Aniline1292
4-Methylaniline1289
4-Methoxyaniline1285
4-Chloroaniline1295

Table 1: Representative yields for the metal-free synthesis of aryl sulfides. Data adapted from literature reports.[10]

Application II: Green Synthesis of Metallic Nanoparticles

The principles of green chemistry have spurred the search for environmentally benign reducing and stabilizing agents for nanoparticle synthesis. Ascorbic acid has emerged as a premier choice for synthesizing metallic nanoparticles, such as those of silver (Ag) and gold (Au), due to its dual functionality.[9][11]

Causality of Experimental Choices:

  • Reducing Agent: Ascorbic acid reduces metal ions (e.g., Ag⁺) to their zero-valent state (Ag⁰), which then nucleate and grow into nanoparticles.[12]

  • Stabilizing/Capping Agent: The oxidized form of ascorbic acid, along with any unreacted ascorbic acid, can adsorb onto the nanoparticle surface, preventing aggregation and providing colloidal stability.[11]

  • pH Control: The pH of the reaction medium is a critical parameter. Alkaline conditions deprotonate the hydroxyl groups of ascorbic acid, enhancing its reducing power and affecting the final size and shape of the nanoparticles.[11][12][13]

Nanoparticle_Synthesis_Workflow cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Characterization Metal_Salt Aqueous Metal Salt Soln. (e.g., AgNO₃) Mixing Mix & Heat (Control pH and Temp) Metal_Salt->Mixing Ascorbic_Acid Aqueous Ascorbic Acid Soln. Ascorbic_Acid->Mixing Reduction Reduction of Metal Ions (Ag⁺ → Ag⁰) Mixing->Reduction Nucleation Nucleation & Growth Reduction->Nucleation Stabilization Surface Capping Nucleation->Stabilization UV_Vis UV-Vis Spectroscopy (Confirm Plasmon Resonance) Stabilization->UV_Vis TEM TEM (Size & Morphology) UV_Vis->TEM caption Fig 2: Workflow for green synthesis of nanoparticles.

Caption: Fig 2: Workflow for green synthesis of nanoparticles.

Protocol 3.1: pH-Controlled Synthesis of Silver Nanoparticles (AgNPs)

This protocol describes a simple, aqueous-phase synthesis of AgNPs where the pH is adjusted to control particle size.

Materials:

  • Silver Nitrate (AgNO₃)

  • L-Ascorbic Acid (C₆H₈O₆)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

  • Heating mantle with stirring, beakers, pH meter

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1.0 mM solution of AgNO₃ in deionized water.

    • Prepare a 2.0 mM solution of L-ascorbic acid in deionized water.

  • Reaction Setup: In a 250 mL beaker, place 100 mL of the 1.0 mM AgNO₃ solution. Begin stirring and gently heat the solution to 60°C.

  • pH Adjustment & Reduction:

    • Slowly add the 2.0 mM ascorbic acid solution (50 mL) to the heated AgNO₃ solution under vigorous stirring.

    • Adjust the pH of the mixture to the desired level (e.g., pH 8, 9, or 10) by adding 0.1 M NaOH dropwise.

    • A color change to yellowish-brown indicates the formation of AgNPs.

  • Reaction Completion: Maintain the temperature and stirring for 1 hour.

  • Characterization:

    • Cool the solution to room temperature.

    • Confirm the formation of AgNPs by measuring the UV-Visible spectrum. A characteristic surface plasmon resonance peak for AgNPs is expected between 400-450 nm.[12]

    • Further analysis of size and morphology can be performed using Transmission Electron Microscopy (TEM).

Reaction pHλmax (nm)Average Particle Size (nm)
8~420 nm~40 ± 15 nm
10~409 nm~22 ± 13 nm

Table 2: Influence of pH on AgNP synthesis. Higher pH leads to faster reduction and smaller, more uniform nanoparticles. Data conceptualized from literature.[12]

Application III: A Building Block from the Chiral Pool

Chiral pool synthesis is a powerful strategy that leverages the stereochemistry of readily available natural products to build complex chiral molecules.[7][] L-ascorbic acid is a prime starting material for this approach.[2] To utilize it effectively, selective protection of its multiple hydroxyl groups is often the first critical step.

Ascorbic_Acid_Protection Ascorbic_Acid L-Ascorbic Acid Protected_AA 5,6-O-Isopropylidene- L-ascorbic acid Ascorbic_Acid->Protected_AA Acetone, H₂SO₄ (cat.) 0°C to RT caption Fig 3: Selective protection of the C5-C6 diol.

Caption: Fig 3: Selective protection of the C5-C6 diol.

Protocol 4.1: Synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid

This protocol protects the vicinal diol on the side chain as an acetonide, a common strategy to enable selective modification at the enediol and C4 positions.[14]

Mechanistic Rationale: The reaction proceeds via an acid-catalyzed formation of a cyclic ketal (an acetonide) between the C5 and C6 hydroxyl groups and acetone. This reaction is regioselective for the less sterically hindered and more flexible side-chain diol over the ring hydroxyls.

Materials:

  • L-Ascorbic Acid (10.0 g, 56.8 mmol)

  • Anhydrous Acetone (250 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.0 mL)

  • Sodium Bicarbonate (NaHCO₃)

  • Stir plate, round-bottom flask, ice bath

Procedure:

  • Suspend L-ascorbic acid (10.0 g) in anhydrous acetone (250 mL) in a 500 mL round-bottom flask.

  • Cool the suspension to 0°C in an ice bath with stirring.

  • Slowly add concentrated sulfuric acid (1.0 mL) dropwise to the cold suspension.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 5-6 hours, during which the solid should dissolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the catalytic acid by carefully adding solid sodium bicarbonate in small portions until effervescence ceases.

  • Filter the mixture to remove the inorganic salts (sodium sulfate and excess sodium bicarbonate).

  • Evaporate the acetone filtrate under reduced pressure to obtain a solid residue.

  • Recrystallize the crude solid from a suitable solvent mixture (e.g., chloroform/hexane) to yield pure (+)-5,6-O-Isopropylidene-L-ascorbic acid as a white crystalline solid.

Concluding Remarks for the Advanced Practitioner

The applications detailed here represent only a fraction of L-ascorbic acid's potential in organic synthesis. Its unique electronic and structural properties continue to be exploited in diverse transformations, including multicomponent reactions for synthesizing complex heterocycles and as a co-catalyst in photoredox reactions.[15][16][17] As the demand for sustainable and efficient synthetic methodologies grows, the humble Vitamin C is poised to become an even more indispensable tool in the modern chemist's arsenal. Its journey from a vital nutrient to a versatile synthetic precursor is a testament to the elegant solutions nature provides to complex chemical challenges.

References

  • Chemistry of ascorbic acid. Wikipedia. [Link]

  • Ascorbic Acid-Mediated Reactions. Encyclopedia.pub. [Link]

  • Action of ascorbic acid as a scavenger of active and stable oxygen radicals. PubMed. [Link]

  • L-Ascorbic acid in Organic Synthesis: An Overview. ResearchGate. [Link]

  • Ascorbic Acid-Induced Reactions. Encyclopedia.pub. [Link]

  • Ascorbic acid: A versatile catalyst for the synthesis of organic compounds. News-Medical.Net. [Link]

  • Radical scavenging mechanism of ascorbic acid (vitamin C). ResearchGate. [Link]

  • Exploring the Complex Chemistry and Degradation of Ascorbic Acid in Aqueous Nanoparticle Synthesis. PubMed. [Link]

  • Green synthesis of Ag nanoparticles using Vitamin C (Ascorbic Acid) in a batch process. Semantic Scholar. [Link]

  • Versatile synthesis of organic compounds from ascorbic acid. Mirage News. [Link]

  • Ascorbic Acid, Vitamin C. Organic Chemistry Portal. [Link]

  • Ascorbic Acid-mediated Reactions in Organic Synthesis. Semantic Scholar. [Link]

  • Ascorbate as a Biosynthetic Precursor in Plants. PubMed Central. [Link]

  • One-step green synthesis of gold and silver nanoparticles with ascorbic acid and their versatile surface post-functionalization. RSC Publishing. [Link]

  • Vitamin C As Reducing Agent. Scribd. [Link]

  • L-Ascorbic Acid in Organic Synthesis: An Overview. ResearchGate. [Link]

  • Green solvent-free synthesis of new N -heterocycle-L-ascorbic acid hybrids and their antiproliferative evaluation. Future Science. [Link]

  • Metal Nanoparticle Synthesis Using Fruit Extracts as Reducing Agents and Comparative Studies with a Chemical Reducing Agent. Biosciences Biotechnology Research Asia. [Link]

  • Ascorbic Acid-assisted Green Synthesis of Silver Nanoparticles: pH and Stability Study. IntechOpen. [Link]

  • The synthesis of the new 3-piperidinol chiral building blocks from substituted pyridines and the synthesis of new vitamin C analogues. Leiden University. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PubMed Central. [Link]

  • Chiral pool. Wikipedia. [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

  • Asymmetric Synthesis The Chiral Carbon Pool And. n8n.frumpfighters.com. [Link]

  • Ascorbic acid. Chiralpedia. [Link]

Sources

Application

Application Note: Probing Bacterial Metabolic Pathways with Heptopyranose Analogs

Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and chemical biology. Abstract: Heptopyranoses, particularly L-glycero-D-manno-heptose, are indispensable compon...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and chemical biology.

Abstract: Heptopyranoses, particularly L-glycero-D-manno-heptose, are indispensable components of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria.[1] This seven-carbon sugar and its biosynthetic pathway are largely absent in mammals, presenting a unique and highly specific target for antibacterial research and therapeutic development. This guide provides an in-depth exploration of the heptose biosynthesis pathway and details a powerful methodology—metabolic labeling with bioorthogonal heptopyranose analogs—to selectively investigate bacterial cell wall synthesis, validate novel drug targets, and analyze host-pathogen interactions.

The Heptose Biosynthetic Pathway: A Unique Bacterial Signature

The structural integrity of the outer membrane in Gram-negative bacteria is critically dependent on LPS. A key component of the LPS inner core is L-glycero-D-manno-heptose, a sugar that is essential for the viability and pathogenesis of many bacterial species.[2] The biosynthesis of its activated precursor, ADP-L-glycero-β-D-manno-heptose, is a conserved multi-enzyme pathway that serves as an outstanding target for selective analysis.

The pathway initiates from the pentose phosphate pathway intermediate, D-sedoheptulose 7-phosphate.[3][4] A series of enzymatic conversions, detailed below, produce the final activated heptose donor required for incorporation into the growing LPS molecule.

Key Enzymatic Steps:

  • Isomerization: D-sedoheptulose 7-phosphate is converted to D-glycero-D-manno-heptose 7-phosphate by the isomerase GmhA.[5][6]

  • Phosphorylation: A bifunctional kinase/adenylyltransferase, HldE, first phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-D-manno-heptose 1,7-bisphosphate.[6][7]

  • Dephosphorylation: The phosphatase GmhB specifically removes the phosphate group at the C7 position, producing D-glycero-D-manno-heptose 1-phosphate.[6][7][8] This step is critical; its disruption leads to truncated LPS structures and increased antibiotic sensitivity.[8]

  • Adenylylation: The adenylyltransferase domain of HldE then transfers an AMP moiety from ATP to the C1 phosphate, generating ADP-D-glycero-D-manno-heptose.[9]

  • Epimerization: Finally, the epimerase HldD (also known as WaaD or RfaD) catalyzes the inversion of the stereocenter at C6, converting the D-glycero-D-manno isomer to the required ADP-L-glycero-D-manno-heptose.[5][10]

This pathway's conservation across many pathogenic bacteria and its absence in humans make its components prime targets for novel antibacterial agents.[11] Furthermore, pathway intermediates like D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-heptose itself have been identified as pathogen-associated molecular patterns (PAMPs) that trigger innate immune responses in host cells by activating the ALPK1-TIFA signaling axis.[12][13][14]

Heptose_Biosynthesis_Pathway S7P D-Sedoheptulose 7-Phosphate (from Pentose Phosphate Pathway) GmhA GmhA (Isomerase) S7P->GmhA DDH7P D-glycero-D-manno-Heptose 7-Phosphate HldE_K HldE (Kinase Activity) DDH7P->HldE_K DDH17BP D-glycero-D-manno-Heptose 1,7-Bisphosphate GmhB GmhB (Phosphatase) DDH17BP->GmhB DDH1P D-glycero-D-manno-Heptose 1-Phosphate HldE_AT HldE (Adenylyltransferase) DDH1P->HldE_AT ADP_DDH ADP-D-glycero-D-manno-Heptose HldD HldD (Epimerase) ADP_DDH->HldD ADP_LDH ADP-L-glycero-D-manno-Heptose LPS LPS Inner Core ADP_LDH->LPS GmhA->DDH7P HldE_K->DDH17BP ADP1 ADP HldE_K->ADP1 GmhB->DDH1P HldE_AT->ADP_DDH PPi PPi HldE_AT->PPi HldD->ADP_LDH ATP1 ATP ATP1->HldE_K ATP2 ATP ATP2->HldE_AT

Figure 1: The biosynthetic pathway of ADP-L-glycero-D-manno-heptose in Gram-negative bacteria.

Metabolic Labeling: A Window into Heptose Metabolism

Metabolic labeling is a powerful technique that leverages a cell's own enzymatic machinery to incorporate tagged biomolecules into cellular structures.[15] By providing cells with a synthetic analog of a natural metabolite—one that carries a small, inert chemical reporter group (a "bioorthogonal handle")—we can track the synthesis, localization, and dynamics of the target biomolecules.

For studying heptose pathways, we can synthesize a heptose analog containing an azide (-N₃) or alkyne (-C≡CH) group. These groups are abiotic and do not interfere with cellular processes.[16] Once the azido-heptose is taken up by the bacteria and processed by the biosynthetic pathway, it becomes integrated into the LPS. The azide handle, now displayed on the bacterial surface, can be covalently and specifically linked to a probe molecule (e.g., a fluorophore or biotin) carrying a complementary alkyne group via a "click chemistry" reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[17][18]

Why this approach is powerful:

  • Specificity: Only bacteria actively synthesizing LPS via the heptose pathway will incorporate the label, providing a highly specific signal.

  • Versatility: The choice of probe determines the downstream application. A fluorescent probe allows for direct visualization via microscopy or quantification by flow cytometry. A biotin probe enables affinity purification of labeled LPS and associated proteins for subsequent analysis by mass spectrometry.

  • Live-Cell Compatibility: The labeling and click reaction can be performed under physiological conditions, allowing for the study of dynamic processes in living cells.[16]

Metabolic_Labeling_Workflow cluster_cell Bacterial Cell cluster_analysis uptake 1. Uptake of Azido-Heptose Analog (Hep-N₃) incorporation 2. Metabolic Incorporation into LPS via Biosynthesis uptake->incorporation display 3. Display of Azido-LPS on Outer Membrane incorporation->display click 4. 'Click' Reaction (e.g., CuAAC) display->click analysis 5. Downstream Analysis click->analysis probe Fluorescent Alkyne Probe probe->click Microscopy Fluorescence Microscopy analysis->Microscopy Flow Flow Cytometry analysis->Flow MS Mass Spectrometry (with Biotin Probe) analysis->MS

Figure 2: General workflow for metabolic labeling of bacteria using a heptopyranose analog.

Protocol: Fluorescent Labeling of LPS in E. coli

This protocol provides a step-by-step method for the metabolic labeling and fluorescent visualization of LPS in a model Gram-negative bacterium, Escherichia coli.

Principle: E. coli cells are cultured in the presence of a peracetylated azido-heptose analog. The acetyl groups enhance membrane permeability, and once inside the cell, esterases remove them to release the active azido-heptose. The sugar is then incorporated into the LPS inner core. Subsequent fixation and a click reaction with a fluorescent alkyne probe covalently attach a dye to the LPS, allowing for visualization.

Materials and Reagents:

  • Bacterial Strain: E. coli K-12 strain (or other suitable Gram-negative strain).

  • Growth Media: Luria-Bertani (LB) broth.

  • Metabolic Label: Peracetylated Azido-Heptose (e.g., a custom-synthesized analog of L-glycero-D-manno-heptose).

  • Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Click Chemistry Reagents:

    • Fluorescent Alkyne Probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine or an alkyne-fluorescein).

    • Copper(II) Sulfate (CuSO₄).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

    • Sodium Ascorbate.

  • Wash Buffer: PBS with 0.1% Tween 20 (PBST).

  • Mounting Medium: Mounting medium with DAPI (for nuclear counterstain if imaging with host cells).

Step-by-Step Methodology:

  • Bacterial Culture Preparation: a. Inoculate 5 mL of LB broth with a single colony of E. coli. b. Grow overnight at 37°C with shaking (220 rpm). c. The next day, dilute the overnight culture 1:100 into fresh LB broth.

  • Metabolic Labeling: a. To the fresh culture, add the peracetylated azido-heptose analog to a final concentration of 25-50 µM. b. Causality Note: This concentration range is a starting point. Lower concentrations minimize potential toxicity, while higher concentrations can increase labeling efficiency. An initial dose-response experiment is recommended. c. As a crucial negative control , prepare an identical culture without the azido-heptose analog. d. Incubate the cultures at 37°C with shaking for 3-4 hours (to mid-log phase, OD₆₀₀ ≈ 0.5-0.7).

  • Cell Harvest and Fixation: a. Pellet the bacteria by centrifugation at 4000 x g for 10 minutes. b. Discard the supernatant and gently resuspend the pellet in 1 mL of PBS. c. Fix the cells by adding 4% PFA and incubating for 20 minutes at room temperature. d. Pellet the fixed cells and wash twice with PBS to remove residual PFA.

  • Click Reaction (CuAAC): a. Prepare a fresh "Click Cocktail" immediately before use. For a 1 mL final volume:

    • 880 µL PBS
    • 20 µL Fluorescent Alkyne Probe (from 10 mM stock in DMSO)
    • 20 µL CuSO₄ (from 50 mM stock in H₂O)
    • 20 µL THPTA (from 50 mM stock in H₂O)
    • 60 µL Sodium Ascorbate (from 100 mM stock in H₂O, freshly prepared) b. Self-Validation System: The negative control culture (without azido-heptose) should be processed in parallel. It should yield no fluorescent signal, confirming that the click reaction is specific to the azide handle. c. Resuspend the fixed bacterial pellets in the Click Cocktail. d. Protect from light and incubate for 1 hour at room temperature with gentle rocking.
  • Washing and Preparation for Microscopy: a. Pellet the cells and discard the click cocktail. b. Wash the pellet three times with PBST to remove unreacted reagents. c. After the final wash, resuspend the pellet in 100 µL of PBS. d. Spot 10 µL of the bacterial suspension onto a microscope slide, allow to air dry, and add a drop of mounting medium and a coverslip.

  • Analysis by Fluorescence Microscopy: a. Image the slides using appropriate filter sets for the chosen fluorophore. b. Expected Result: The bacteria from the labeled culture should exhibit strong fluorescence localized to the cell envelope. The negative control should show only background fluorescence.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
No/Low Signal 1. Inefficient uptake or incorporation of the analog. 2. Degraded sodium ascorbate. 3. Insufficient incubation time.1. Increase analog concentration or incubation time. 2. Always use freshly prepared sodium ascorbate solution. 3. Ensure cells are in log phase during labeling.
High Background 1. Insufficient washing after click reaction. 2. Non-specific binding of the probe.1. Increase the number of PBST washes. 2. Add 1% BSA to the wash buffer to block non-specific sites.
Cell Lysis 1. Analog toxicity at high concentrations. 2. Harsh centrifugation or resuspension.1. Perform a toxicity assay and use the highest non-toxic concentration of the analog. 2. Handle cells gently during centrifugation and resuspension steps.

Applications in Research and Drug Development

The ability to selectively label and track heptose metabolism opens numerous avenues for investigation.

  • Target Validation and Drug Screening: The enzymes of the heptose pathway are attractive targets for new antibiotics.[11] The metabolic labeling protocol can be adapted into a high-throughput screening platform. A library of small molecules can be tested for their ability to inhibit heptose incorporation; a reduction in fluorescence would indicate a potential hit compound that disrupts the pathway.

  • Understanding Host-Pathogen Interactions: As heptose metabolites are known PAMPs, labeled analogs can be used to trace their journey during infection.[12][19] Researchers can visualize the transfer of these molecules from bacteria to host cells and study their interaction with cytosolic sensors like ALPK1, providing mechanistic insights into the activation of innate immunity.[20][21]

  • Analyzing Bacterial Physiology: This technique allows for the study of LPS biogenesis and remodeling in response to environmental stressors, such as antibiotic exposure or nutrient limitation. Changes in labeling intensity or localization can provide valuable information about the physiological state of the bacteria.

Conclusion

The application of heptopyranose analogs in metabolic pathway analysis provides a highly specific and versatile tool for the microbiology and drug development communities. By exploiting a metabolic pathway unique to Gram-negative bacteria, researchers can selectively visualize, track, and quantify LPS synthesis with minimal off-target effects. This approach not only deepens our fundamental understanding of bacterial physiology but also provides a robust platform for the discovery and validation of next-generation antibacterial therapeutics.

References

  • Valverde, R., et al. (2008). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]

  • Taylor, P. L., et al. (2018). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry. [Link]

  • Lin, T. H., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide. Taylor & Francis Online. [Link]

  • PathWhiz. ADP-L-glycero-beta-D-manno-heptose Biosynthesis. PathWhiz. [Link]

  • Freire, T., et al. (2013). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • Wikipedia. Heptose. Wikipedia. [Link]

  • Wikipedia. ADP-glyceromanno-heptose 6-epimerase. Wikipedia. [Link]

  • PubChem. D-Glycero-D-manno-heptose 7-phosphate. PubChem. [Link]

  • Grokipedia. D-glycero-alpha-D-manno-heptose 1,7-bisphosphate 7-phosphatase. Grokipedia. [Link]

  • Anish, C., et al. (2020). D-Glycero-β-D-Manno-Heptose 1-Phosphate and D-Glyceroβ-D-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. ResearchGate. [Link]

  • Liu, Y., et al. (2018). d-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B. PNAS. [Link]

  • Milik, M. A., et al. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. PMC. [Link]

  • Wikipedia. D-glycero-alpha-D-manno-heptose 1-phosphate guanylyltransferase. Wikipedia. [Link]

  • PubChem. D-Glycero-D-Manno-Heptose. PubChem. [Link]

  • Wu, B., et al. (2020). and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters. [Link]

  • Wright, B. S., et al. (1972). Procedure for determining heptose and hexose in lipopolysaccharides. Modification of the cysteine-sulfuric acid method. PubMed. [Link]

  • Chinese Academy of Sciences. (2018). Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. Chinese Academy of Sciences. [Link]

  • Dische, Z. (1953). Qualitative and quantitative colorimetric determination of heptoses. ResearchGate. [Link]

  • Gallop, M., et al. (2019). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. PubMed Central. [Link]

  • Pfannkuch, L., et al. (2019). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed Central. [Link]

  • Vincent, S. P., et al. (2014). Heptose derivatives for use in the treatment of bacterial infections.
  • PubChem. D-glycero-alpha-D-manno-heptopyranose. PubChem. [Link]

  • PubChem. L-glycero-alpha-D-manno-Heptopyranose. PubChem. [Link]

  • Zhang, G., et al. (2019). ADP-heptose: A new innate immune modulator. PubMed. [Link]

  • Li, T., et al. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Royal Society of Chemistry. [Link]

  • InvivoGen. ADP-Heptose (L-isomer) - ALPK1 ligand. InvivoGen. [Link]

  • Pfannkuch, L., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum. [Link]

  • Bräuer, T., et al. (2016). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. PMC. [Link]

  • Pfannkuch, L., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. PMC. [Link]

  • Lee, S., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. PMC. [Link]

  • Nalla, A. K., et al. (2010). Experimental workflow. (1) Metabolic labeling of cells with the mannose... ResearchGate. [Link]

  • Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. PMC. [Link]

  • E. T. (2020). Metabolic source isotopic pair labeling and genome-wide association are complementary tools for the identification of metabolite–gene associations in plants. NIH. [Link]

  • Ninja Nerd. (2017). Metabolism | Pentose Phosphate Pathway. YouTube. [Link]

Sources

Method

Application Note: A Validated HPLC-ELSD Method for the Quantification of Heptopyranose

Abstract This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of heptopyranose. The method utilizes Hydrophilic Interaction Chromatography (HILIC...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of heptopyranose. The method utilizes Hydrophilic Interaction Chromatography (HILIC) for selective retention of the highly polar heptopyranose molecule, coupled with an Evaporative Light-Scattering Detector (ELSD) for universal detection, circumventing the need for chromophores. The protocol details chromatographic conditions, sample preparation, and a comprehensive validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quantifying heptopyranose in complex matrices relevant to academic research and drug development.

Introduction

Heptoses, seven-carbon monosaccharides, are crucial components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. The biosynthesis of heptose metabolites is a key area of study in microbiology and immunology, as these molecules can trigger host innate immune responses.[4] Accurate quantification of heptopyranose is therefore essential for understanding bacterial physiology, developing novel antibacterial agents, and characterizing immunomodulatory compounds.

The primary analytical challenge in heptopyranose quantification lies in its molecular properties. As a carbohydrate, it lacks a significant UV-absorbing chromophore, rendering standard UV-Vis HPLC detection ineffective.[5][6] Furthermore, its high polarity makes it difficult to retain on traditional reversed-phase (C18) columns.[7][8]

To overcome these challenges, this method employs two synergistic technologies:

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is a chromatographic technique ideal for separating highly polar compounds.[7][9] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[10] In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes like heptopyranose partition into this layer, leading to retention.[7][11] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[7]

  • Evaporative Light-Scattering Detection (ELSD): ELSD is a universal mass-based detector that is independent of the analyte's optical properties.[5][12] The detector nebulizes the column eluent into a fine mist, evaporates the volatile mobile phase in a heated tube, and measures the light scattered by the remaining non-volatile analyte particles.[13][14][15] The signal is proportional to the mass of the analyte, making ELSD an excellent choice for quantifying compounds like sugars.[12][16]

This application note provides a complete, step-by-step protocol for establishing and validating this HILIC-ELSD method, enabling researchers to implement it with confidence.

Materials and Methods

Reagents and Standards
  • Heptopyranose reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC Grade

  • Ammonium Formate, LC-MS Grade

  • Formic Acid, LC-MS Grade

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC System (e.g., Agilent 1260 Infinity II or equivalent) equipped with a binary pump, autosampler, and column thermostat.

  • Evaporative Light-Scattering Detector (ELSD) (e.g., Agilent 1290 Infinity II ELSD, SEDERE LT-ELSD, or equivalent).

  • Nitrogen gas generator or cylinder (purity ≥99.5%).[13]

Chromatographic and Detector Conditions

All quantitative data and instrumental parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column BEH Amide Column (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-1 min: 90% B; 1-8 min: 90% to 60% B; 8-8.1 min: 60% to 90% B; 8.1-12 min: 90% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
ELSD Drift Tube Temp. 50 °C
ELSD Nebulizer Temp. 40 °C
Nitrogen Gas Flow 1.5 L/min

Causality Behind Choices:

  • BEH Amide Column: This stationary phase provides excellent retention and peak shape for polar carbohydrates under HILIC conditions.[9]

  • Ammonium Formate Buffer: This volatile buffer is compatible with ELSD and mass spectrometry, preventing the deposition of non-volatile salts that would create high background noise.[15] A pH of 3.0 ensures consistent ionization of any acidic or basic functional groups.

  • Gradient Elution: A gradient from high to low organic content allows for the efficient elution of heptopyranose while ensuring good separation from other polar and non-polar matrix components.[6]

  • ELSD Temperatures: The drift tube and nebulizer temperatures are optimized to ensure complete evaporation of the mobile phase without degrading the thermally labile heptopyranose analyte.[12][14]

Experimental Protocols and Workflow

Standard and Sample Preparation

Protocol for Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of heptopyranose reference standard and dissolve it in 10 mL of 50:50 (v/v) Acetonitrile:Water in a volumetric flask. This serves as the primary stock.

  • Calibration Standards: Perform serial dilutions of the primary stock solution using 75:25 (v/v) Acetonitrile:Water to prepare a series of calibration standards. A suggested range is 5 µg/mL to 500 µg/mL.

Protocol for Sample Preparation (from a biological matrix):

  • Protein Precipitation/Extraction: To 100 µL of sample (e.g., bacterial lysate, cell culture supernatant), add 400 µL of cold acetonitrile. Vortex vigorously for 1 minute to precipitate proteins and extract small molecules.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Dry the supernatant completely using a centrifugal vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 75:25 (v/v) Acetonitrile:Water. This is the final sample ready for injection. Optimizing sample preparation is a critical step for accurate analysis.[17][18]

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is depicted below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample Receive Sample SamplePrep Perform Sample Extraction Protocol Sample->SamplePrep StdPrep Prepare Calibration Standards Calib Analyze Calibration Standards StdPrep->Calib RunSample Analyze Prepared Sample SamplePrep->RunSample SysSuit System Suitability Check SysSuit->Calib GenCurve Generate Calibration Curve (log-log fit) Calib->GenCurve Quant Quantify Heptopyranose in Sample RunSample->Quant GenCurve->Quant Report Generate Final Report Quant->Report

Caption: Overall experimental workflow for heptopyranose quantification.

Method Validation

The analytical procedure was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3]

Validation Parameters Overview

The relationship between key validation characteristics is essential for a robust analytical procedure.

G Assay Assay Method Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Precision->Accuracy LOD LOD LOQ LOQ Linearity->LOD Linearity->LOQ Linearity->Range

Sources

Application

GC-MS Analysis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol: A Two-Step Derivatization Protocol for Enhanced Volatility and Chromatographic Resolution

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The analysis of highly polar, polyhydroxylated compounds such as 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol presents a signific...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of highly polar, polyhydroxylated compounds such as 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol presents a significant challenge for Gas Chromatography-Mass Spectrometry (GC-MS) due to their inherent low volatility and thermal lability. Direct injection results in poor chromatographic performance and thermal degradation. This application note details a robust and reliable two-step derivatization protocol involving methoximation followed by trimethylsilylation (TMS) to overcome these analytical hurdles. This method effectively converts the non-volatile analyte into a thermally stable, volatile derivative suitable for GC-MS analysis, enabling sharp chromatographic peaks and reproducible mass spectra for confident identification and quantification in complex matrices.

Introduction: The Analytical Challenge

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a hexose-related structure, contains multiple hydroxyl (-OH) functional groups. These groups readily form hydrogen bonds, leading to a high boiling point and making the molecule non-volatile. Gas chromatography fundamentally requires that analytes be in the vapor phase to travel through the analytical column.[1] Therefore, a chemical modification step—derivatization—is not merely beneficial but essential for the successful analysis of such compounds by GC-MS.[1][2]

The primary goal of derivatization in this context is to replace the active, polar hydrogens on the hydroxyl groups with non-polar, thermally stable moieties. This transformation drastically reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility.[3] For carbohydrates and related polyols, trimethylsilylation (TMS) is one of the most effective and widely used derivatization techniques.[4][5][6]

However, a simple silylation is often insufficient for reducing sugars. The presence of a hemiacetal group in the oxane ring means the molecule exists in equilibrium between cyclic and open-chain forms, which can lead to the formation of multiple anomeric peaks in the chromatogram. This complicates both identification and quantification.[2] To address this, our protocol employs a two-step approach:

  • Methoximation: An initial reaction with methoxyamine hydrochloride targets the carbonyl group in the open-chain form of the sugar. This "locks" the molecule in its open-chain oxime form, preventing the formation of multiple anomers during subsequent analysis.[2][3]

  • Silylation: The subsequent addition of a powerful silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces all active hydrogens on the hydroxyl groups with TMS groups, rendering the final derivative volatile and ready for GC-MS injection.[5][7]

This application note provides a comprehensive, step-by-step protocol for this derivatization and the subsequent GC-MS analysis, grounded in established principles of carbohydrate analysis.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrolAnalytical Standard (≥98%)Varies
Pyridine, AnhydrousGC Grade (≤0.005% water)Sigma-Aldrich
Methoxyamine Hydrochloride (MeOx)≥98%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeThermo Fisher Scientific
n-HexaneGC Grade or equivalentVWR
Anhydrous Sodium SulfateACS Reagent GradeFisher Chemical
2 mL Screw-Top Vials with PTFE-lined caps-Agilent Technologies

Causality Behind Choices:

  • Anhydrous Solvents: The silylating reagent (BSTFA) is extremely sensitive to moisture. The presence of water will preferentially react with the reagent, reducing derivatization efficiency and potentially damaging the GC column.[5]

  • BSTFA with 1% TMCS: TMCS (trimethylchlorosilane) acts as a catalyst, enhancing the reactivity of BSTFA and ensuring a more complete and rapid silylation of all hydroxyl groups.

  • Pyridine: Pyridine is a common solvent for this reaction, as it effectively dissolves the polar analyte and the derivatization reagents. It also acts as a scavenger for the HCl produced during the methoximation step.

Derivatization Workflow Diagram

The overall experimental process is summarized in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Aliquoting (e.g., 1 mg of standard or dried extract) B 2. Dissolution (Add 100 µL Anhydrous Pyridine) A->B C 3. Methoximation (Add 50 µL MeOx solution, Incubate 90 min @ 60°C) B->C D 4. Silylation (Add 100 µL BSTFA + 1% TMCS, Incubate 60 min @ 70°C) C->D E 5. Sample Injection (1 µL into GC-MS) D->E F 6. Chromatographic Separation (e.g., DB-5ms column) E->F G 7. Mass Spectrometry (Electron Ionization @ 70 eV) F->G H 8. Peak Integration & Identification (Compare with NIST Library) G->H I 9. Quantification (Internal/External Standard) H->I J 10. Reporting I->J

Caption: Workflow for GC-MS analysis via two-step derivatization.

Step-by-Step Derivatization Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of the 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol standard or the dried sample extract into a 2 mL autosampler vial. If the sample is in an aqueous solution, it must be lyophilized to complete dryness first.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample in the vial.

    • Seal the vial tightly with a PTFE-lined cap.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Incubate the vial in a heating block or oven at 60°C for 90 minutes. This step converts the carbonyl group to a methoxime.[3]

  • Silylation:

    • Remove the vial from the heat and allow it to cool to room temperature.

    • Carefully add 100 µL of BSTFA with 1% TMCS to the vial.

    • Reseal the vial immediately and vortex for 30 seconds.

    • Incubate the vial at 70°C for 60 minutes. This step replaces all active hydrogens with TMS groups.[7]

  • Final Preparation:

    • After cooling to room temperature, the sample is ready for injection. Alternatively, for complex matrices, a liquid-liquid extraction can be performed by adding 500 µL of n-hexane, vortexing, and injecting an aliquot of the hexane layer. This can help reduce the injection of non-volatile residue onto the GC column.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and analytical goals.

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent-
Injection PortSplit/Splitless-
Injection ModeSplit (50:1)Prevents column overloading and ensures sharp peaks. A lower split ratio or splitless injection may be needed for trace analysis.
Injector Temp280°CEnsures rapid volatilization of the high-molecular-weight TMS derivative without thermal degradation.
Carrier GasHelium (99.999%)Inert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for most 30m x 0.25mm ID columns.
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column providing excellent separation for a wide range of derivatized compounds.[8][9]
Oven ProgramInitial: 100°C, hold 2 minAllows for solvent focusing.
Ramp: 10°C/min to 280°CA moderate ramp rate to ensure good separation of potential isomers or byproducts.
Hold: 5 min at 280°CEnsures elution of all high-boiling point compounds from the column.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent-
Ion SourceElectron Ionization (EI)Standard, robust ionization technique for GC-MS.
Ionization Energy70 eVStandard energy that produces reproducible fragmentation patterns for library matching.
Source Temp230°CStandard operating temperature.
Quadrupole Temp150°CStandard operating temperature.
Scan Rangem/z 50 - 800Covers the expected mass range of the derivatized analyte and its fragments.
Solvent Delay5 minPrevents the filament from being damaged by the solvent peak.

Expected Results and Data Interpretation

Chromatographic Profile

The methoximation step should effectively prevent anomerization, but it introduces a new source of isomerism. The reaction can produce syn and anti isomers of the oxime, which may or may not be resolved by the GC column.[2][10] Therefore, it is common to observe one or two closely eluting peaks for a single derivatized sugar. Complete silylation is critical; incomplete derivatization will result in broad, tailing peaks or no elution at all.

Mass Spectral Fragmentation

The mass spectrum of the fully derivatized 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is expected to be complex. Molecular ions (M+) of TMS derivatives are often of low abundance or completely absent.[11] However, the fragmentation pattern will be highly characteristic. Key fragments to expect include:

m/z ValueInterpretation
73[Si(CH₃)₃]⁺ - The base peak for most TMS compounds.
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺ - A common rearrangement ion.
M-15[M - CH₃]⁺ - Loss of a methyl group from a TMS moiety.
M-90[M - Si(CH₃)₃OH]⁺ - Loss of trimethylsilanol, a characteristic fragmentation for TMS ethers.[11]

The fragmentation will be dominated by cleavages of the carbon-carbon bonds within the sugar backbone, leading to a series of diagnostic ions.[11][12] The definitive identification of the analyte should be performed by comparing the acquired mass spectrum against a reference spectrum from a known standard or a validated spectral library, such as the NIST Mass Spectral Library.[13][14][15]

Conclusion

The described two-step methoximation and silylation protocol provides a highly effective and reproducible method for the GC-MS analysis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. This approach successfully overcomes the challenges of low volatility and thermal instability inherent to polyhydroxylated compounds. By converting the analyte into a stable, volatile TMS derivative, the method enables high-quality chromatographic separation and the generation of characteristic mass spectra, facilitating reliable identification and quantification. This protocol serves as a foundational methodology for researchers in metabolomics, natural product analysis, and pharmaceutical development who need to analyze complex carbohydrates and related molecules.

References

  • NIST Mass Spectral Library. Diablo Analytical. [Link]

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database. Scientific Instrument Services. [Link]

  • Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • NIST/EPA/NIH Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. [Link]

  • Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. DR-NTU, Nanyang Technological University. [Link]

  • Critical considerations for trimethylsilyl derivatives of 24 primary metabolites measured by gas chromatography–tandem mass spectrometry. Wiley Online Library. [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC, National Institutes of Health. [Link]

  • The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. RSC Publishing. [Link]

  • GC-MS Method for the Quantitation of Carbohydrate Intermediates in Glycation Systems. ACS Publications. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab, YouTube. [Link]

  • GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. CABI Digital Library. [Link]

  • Overcome the Complexities of Analyzing for Sugars by GC-MS. Restek. [Link]

  • Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. [Link]

  • Analysis of trimethylsilyl derivatives of carbohydrates by gas chromatography and mass spectrometry. ACS Publications. [Link]

  • Gas-Liquid Chromatography of Trimethylsilyl Derivatives of Sugars and Related Substances. ACS Publications. [Link]

  • Mass Spectra of Trimethylsilyl Derivatives. ACS Publications. [Link]

Sources

Method

Utilizing Heptopyranose Substrates for the Kinetic Analysis of Bacterial Enzymes: A Guide for Drug Discovery

Application Note & Protocol Abstract Heptoses are seven-carbon sugars that are rare in eukaryotes but are essential building blocks for the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[1][2] This makes the e...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

Heptoses are seven-carbon sugars that are rare in eukaryotes but are essential building blocks for the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[1][2] This makes the enzymatic pathways responsible for heptose biosynthesis and incorporation into LPS compelling targets for novel antibacterial drug development. This guide provides a comprehensive framework for utilizing heptopyranose and its derivatives as substrates in enzyme kinetics studies. We present the theoretical background, detailed experimental protocols using a heptose kinase as a model, and robust data analysis techniques to empower researchers in the discovery of novel enzyme inhibitors.

Part 1: Theoretical Framework & Pre-Assay Considerations

The Biological Significance of Heptoses in Bacteria

Heptoses are monosaccharides containing seven carbon atoms.[1] While uncommon in mammalian systems, specific isomers, particularly L-glycero-D-manno-heptose, are critical components of the inner core region of lipopolysaccharides (LPS) in most Gram-negative bacteria.[1][2] LPS is vital for maintaining the structural integrity of the bacterial outer membrane and plays a role in pathogenicity and resistance to antibiotics.[1]

The biosynthetic pathway for ADP-L-glycero-β-D-manno-heptose, the activated precursor for LPS assembly, involves a series of enzymatic steps starting from the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate.[3][4][5] Key enzymes in this pathway include:

  • GmhA: A sedoheptulose-7-phosphate isomerase.[5]

  • HldE: A bifunctional kinase/adenylyltransferase.[3][5][6]

  • GmhB: A heptose 1,7-bisphosphate phosphatase.[3][5]

  • HldD: An ADP-heptose-6-epimerase.[3][4]

The essentiality of this pathway and the absence of a human counterpart make these enzymes prime targets for the development of new antibiotics. Kinetic characterization of these enzymes is the foundational step in screening for and characterizing potential inhibitors.

Principles of Enzyme Kinetics with Carbohydrate Substrates

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[7] The Michaelis-Menten model is a cornerstone of these studies, describing the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[8][9][10]

v₀ = (Vmax * [S]) / (Km + [S])

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.[10] It is proportional to the enzyme concentration.

  • Km: The substrate concentration at which the reaction velocity is half of Vmax.[10] It reflects the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[10][11]

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated.[8]

When working with carbohydrate substrates like heptopyranose, it is crucial to consider factors such as the anomeric specificity (α vs. β) of the enzyme and to ensure the purity of the sugar substrate.

Selecting the Heptopyranose Substrate and Enzyme

The choice of substrate depends on the specific enzyme being studied. For example, to study a heptose kinase like the kinase domain of HldE, the substrate would be a heptose phosphate (e.g., D-glycero-D-manno-heptose-7-phosphate). For a nucleotidyltransferase, an activated substrate like heptose-1-phosphate would be required.[12] These specialized substrates may need to be chemically or chemo-enzymatically synthesized, although some are becoming commercially available. For this protocol, we will focus on a kinase that phosphorylates a heptose, a common reaction type in this pathway.[6][13]

Part 2: Detailed Experimental Protocol: A Case Study with a Heptose Kinase

This protocol describes a continuous, coupled spectrophotometric assay to determine the kinetic parameters of a purified bacterial heptose kinase. The assay measures the production of ADP, which is coupled to the oxidation of NADH, a process that can be monitored by the decrease in absorbance at 340 nm.[14][15] This method is robust, widely used for kinases, and avoids the use of radioactive materials.[15]

Materials and Reagents
  • Enzyme: Purified recombinant heptose kinase of interest.

  • Substrate: D-glycero-D-manno-heptose (or relevant heptopyranose).

  • Buffers:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl.

    • Enzyme Dilution Buffer: Assay buffer containing 1 mM DTT and 10% glycerol.

  • Reagents:

    • Adenosine 5'-triphosphate (ATP), high purity.

    • Phosphoenolpyruvate (PEP).

    • Nicotinamide adenine dinucleotide, reduced form (NADH).

    • Pyruvate Kinase (PK).

    • Lactate Dehydrogenase (LDH).

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

    • Thermostated cuvette holder or plate incubator (e.g., 37°C).

    • Calibrated pipettes.

    • UV-transparent 96-well plates or cuvettes.

Protocol Workflow Overview

The following diagram outlines the key stages of the experimental protocol, from reagent preparation to the final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Buffers, Substrate & Reagents prep_enzyme Prepare & Quantify Enzyme Stock prep_reagents->prep_enzyme design_plate Design Plate Layout (Substrates & Controls) prep_enzyme->design_plate prepare_mix Prepare Master Mix (Coupling Enzymes, NADH, PEP) design_plate->prepare_mix run_assay Initiate Reaction & Acquire Data (Abs @ 340nm) prepare_mix->run_assay calc_rates Calculate Initial Velocities (v₀) run_assay->calc_rates plot_data Plot v₀ vs. [Heptose] (Michaelis-Menten Plot) calc_rates->plot_data fit_model Non-linear Regression to Determine Km & Vmax plot_data->fit_model caption Workflow for Heptose Kinase Kinetics Assay.

Caption: Workflow for Heptose Kinase Kinetics Assay.

Step-by-Step Procedure

Step 1: Preparation of Reagents and Buffers

  • Prepare 1 L of Assay Buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl). Filter sterilize and store at 4°C.

  • Prepare stock solutions of ATP (100 mM), PEP (100 mM), and NADH (10 mM) in nuclease-free water. Aliquot and store at -20°C to avoid freeze-thaw cycles.

  • Prepare a stock solution of the heptopyranose substrate (e.g., 200 mM) in nuclease-free water. Store at -20°C.

  • Reconstitute commercial PK/LDH enzyme mix according to the manufacturer's instructions.

Step 2: Designing the Kinetic Assay Plate Layout Self-validation is critical. Design your 96-well plate to include all necessary controls in triplicate. This ensures the reliability of your results.

Well TypeHeptose [S]Target EnzymeATPCoupling SystemPurpose
Blank ---+Measures background signal of assay mix.
No Substrate -+++Confirms enzyme activity is substrate-dependent.
No Enzyme Max Conc.-++Confirms no non-enzymatic substrate breakdown.
No ATP Max Conc.+-+Confirms reaction is ATP-dependent.
Test Wells Variable+++Measures reaction velocity at different [S].

Step 3: Performing the Kinase Assay

  • Prepare the Master Mix: In a single tube, prepare a master mix for all reactions. For each 100 µL final reaction volume, the mix should contain:

    • 1 mM ATP

    • 1.5 mM PEP

    • 0.3 mM NADH

    • ~5 units/mL PK

    • ~7 units/mL LDH

    • Assay Buffer to volume.

    • Rationale: Preparing a master mix minimizes pipetting errors and ensures consistency across wells.[16]

  • Aliquot Master Mix: Add 80 µL of the master mix to each well of the 96-well plate.

  • Add Substrate: Add 10 µL of the appropriate heptopyranose dilution (or water for 'No Substrate' controls) to each well. This will create a serial dilution of the substrate across the plate.

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure all components are at thermal equilibrium.

  • Initiate Reaction: Initiate the reactions by adding 10 µL of the diluted heptose kinase (or dilution buffer for 'No Enzyme' controls) to each well.

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements. Record the absorbance at 340 nm every 30 seconds for 15-30 minutes.

Part 3: Data Analysis and Interpretation

3.1. Calculating Initial Velocities (v₀)

  • For each substrate concentration, plot Absorbance (340 nm) vs. Time (minutes).

  • Identify the initial, linear portion of each curve. The reaction rate is expected to slow over time as the substrate is consumed.[7]

  • Calculate the slope (ΔAbs/min) of this linear range. This is your reaction rate.

  • Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

v₀ (µM/min) = (Slope * 1,000,000) / (6220 * pathlength_cm)

3.2. Data Plotting and Model Fitting

  • Plot the calculated initial velocities (v₀) on the y-axis against the corresponding heptopyranose substrate concentrations ([S]) on the x-axis. The resulting plot should be hyperbolic, characteristic of Michaelis-Menten kinetics.[11]

  • Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation. This is the most accurate method for determining Km and Vmax.[8]

3.3. Sample Data & Results The table below presents hypothetical kinetic data obtained from this protocol.

Heptose [µM]v₀ (µM/min)
51.85
103.33
205.71
408.89
8012.31
16015.24
32017.39
Calculated Parameters Value
Vmax 20.0 ± 0.5 µM/min
Km 35.0 ± 2.5 µM

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal 1. Inactive target enzyme or coupling enzymes.[17] 2. Omission of a key reagent (e.g., ATP, Mg²⁺).[18] 3. Incorrect plate reader settings.1. Test enzymes with a positive control substrate if available. Use fresh enzyme stocks. 2. Double-check all reagent additions against the protocol.[17] 3. Verify the correct wavelength (340 nm) and kinetic read settings.
High Background Signal 1. Contaminating ATPase/kinase activity in enzyme prep. 2. Spontaneous degradation of ATP or NADH.1. Run "No Substrate" control. If the signal is high, re-purify the target enzyme. 2. Prepare fresh ATP and NADH solutions. Ensure assay buffer pH is stable.
Non-linear initial rates 1. Substrate or product inhibition. 2. Enzyme concentration is too high, leading to rapid substrate depletion. 3. Detector saturation on the plate reader.[17][19]1. Measure kinetics over a wider range of substrate concentrations. 2. Reduce the amount of enzyme used in the assay. 3. Dilute the sample or reduce the gain/voltage settings on the instrument.[19]
High Variability 1. Pipetting errors.[16] 2. Inconsistent temperature across the plate ("edge effects").[17] 3. Reagents not mixed properly.1. Use calibrated pipettes; prepare a master mix to reduce variability.[16] 2. Avoid using the outer wells of the plate or fill them with water to create a humidity barrier. 3. Ensure all solutions are homogenous before pipetting.

Part 5: Conclusion and Future Directions

This application note provides a robust and validated protocol for the kinetic characterization of heptose-modifying enzymes. Determining the kinetic constants Km and Vmax is the first step toward understanding an enzyme's catalytic mechanism and provides a crucial baseline for inhibitor screening. By applying this methodology, researchers can effectively screen compound libraries for inhibitors of the bacterial heptose biosynthesis pathway, paving the way for the development of novel antibiotics to combat Gram-negative pathogens.

References

  • McFarlane, C., & Murray, J. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol, 10(9), e3599. [Link]

  • Heptose - Labor
  • Kneidinger, B., et al. (2003). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 185(19), 5777–5780. [Link]

  • Heptose - Wikipedia. (n.d.). Wikipedia. [Link]

  • Valvano, M. A., et al. (2003). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. PMC - NIH. [Link]

  • Kneidinger, B., et al. (2003). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]

  • McFarlane, C., & Murray, J. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PubMed. [Link]

  • McFarlane, C., & Murray, J. (2020). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Semantic Scholar. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • Kosma, P. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. ResearchGate. [Link]

  • Shi, Z., et al. (2024). Characterization of the ADP‐β‐D‐manno‐heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology. [Link]

  • Valvano, M. A., et al. (2000). Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. ResearchGate. [Link]

  • Chen, Y., et al. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports. [Link]

  • Kinetics Data Analysis - Enzyme Kinetics. (n.d.). MyAssays. [Link]

  • Michaelis–Menten kinetics - Wikipedia. (n.d.). Wikipedia. [Link]

  • Michaelis Menten Kinetics – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • Enzyme Kinetics 101: Understanding Michaelis-Menten Principles. (2025). Patsnap Synapse. [Link]

  • Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024). TeachMe Physiology. [Link]

  • Zimmermann, S., et al. (2017). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed Central. [Link]

  • Help with an enzyme activity assay. (2021). Reddit. [Link]

  • Enzyme kinetics - Wikipedia. (n.d.). Wikipedia. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. (2020). Bio-protocol. [Link]

  • Nocek, B., et al. (2019). Carbohydrate Kinases: A Conserved Mechanism Across Differing Folds. MDPI. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2018). NIH. [Link]

Sources

Application

Application Note &amp; Protocols: Cell-Based Assays to Determine the Bioactivity of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (Ascorbic Acid)

Introduction: The Pleiotropic Nature of Ascorbic Acid 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, commonly known as Ascorbic Acid or Vitamin C, is a vital water-soluble vitamin with a well-documented, multifaceted role i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pleiotropic Nature of Ascorbic Acid

6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, commonly known as Ascorbic Acid or Vitamin C, is a vital water-soluble vitamin with a well-documented, multifaceted role in human physiology. Its bioactivity extends far beyond its historical association with preventing scurvy. In the context of modern cell biology and drug development, ascorbic acid is recognized for its potent antioxidant properties, its critical role as an enzyme cofactor, and its dose-dependent ability to act as a pro-oxidant, a characteristic of significant interest in oncology.[1][2]

At physiological concentrations (typically 50–200 μM), ascorbic acid functions as a powerful antioxidant, scavenging reactive oxygen species (ROS) and thereby protecting cells from oxidative damage.[1] This protective mechanism is central to its role in preventing chronic diseases associated with oxidative stress. Conversely, at high, pharmacological concentrations (millimolar range), it can exert pro-oxidant effects, generating hydrogen peroxide (H₂O₂) that is selectively toxic to cancer cells, which often have a compromised antioxidant defense system.[2][3][4]

Furthermore, ascorbic acid is an indispensable cofactor for a class of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases.[5] This family includes prolyl and lysyl hydroxylases, which are essential for the post-translational modification and stabilization of collagen, the primary structural protein in the extracellular matrix.[6][7][8][9][10] Its role in collagen synthesis is fundamental to wound healing, tissue repair, and maintaining skin integrity.[2] This enzymatic cofactor role also extends to the regulation of the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor, a key regulator of cellular adaptation to low oxygen, which has profound implications in cancer biology.[5][11][12][13]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the diverse bioactivities of ascorbic acid using robust and validated cell-based assays. The protocols herein are designed to be self-validating, providing detailed, step-by-step methodologies to quantify its antioxidant, cytotoxic, and collagen-promoting effects.

I. Assessing Antioxidant and Pro-oxidant Activity

The dual role of ascorbic acid as both an antioxidant and a pro-oxidant is concentration-dependent.[1] Cell-based assays are superior to simple chemical assays as they account for cellular uptake, metabolism, and the complex intracellular environment.[14][15]

A. Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit intracellular ROS generation.[16] It utilizes the probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable, non-fluorescent molecule. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][17][18] An antioxidant compound will reduce the level of ROS, thereby decreasing the fluorescence intensity.

Workflow Diagram:

CAA_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate Incubate 24h (37°C, 5% CO₂) Seed->Incubate Treat Treat with Ascorbic Acid & DCFH-DA (1h) Incubate->Treat Wash Wash with PBS Treat->Wash Induce Induce Oxidative Stress (e.g., AAPH, H₂O₂) Wash->Induce Measure Measure Fluorescence (Ex: 485nm, Em: 535nm) Kinetic Reading Induce->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Area Under Curve (AUC) Plot->Calculate Determine Determine CAA Value Calculate->Determine

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol:

  • Cell Seeding:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) into a black, clear-bottom 96-well microplate at a density that will achieve ~90% confluency after 24 hours. A typical starting density is 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound and Probe Incubation:

    • Prepare fresh working solutions of ascorbic acid in cell culture medium. A wide concentration range is recommended to observe both antioxidant and potential pro-oxidant effects (e.g., 1 µM to 5 mM).

    • Prepare a 2X working solution of DCFH-DA (e.g., 50 µM in serum-free medium).

    • Remove the culture medium from the cells and wash once with 100 µL of warm PBS.

    • Add 50 µL of the ascorbic acid working solution to the appropriate wells. Include vehicle-only controls.

    • Immediately add 50 µL of the 2X DCFH-DA working solution to all wells for a final concentration of 25 µM.

    • Incubate for 1 hour at 37°C, protected from light.[19]

  • Induction of Oxidative Stress & Measurement:

    • After incubation, gently remove the treatment solution and wash the cells twice with 100 µL of warm PBS.

    • Add 100 µL of a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) at 600 µM or H₂O₂ at 100 µM, to all wells except for the negative control wells (add medium only).[20]

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence kinetically every 5 minutes for 1-2 hours, using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17]

  • Data Analysis:

    • Subtract the background fluorescence (wells with cells but no DCFH-DA).

    • Plot the fluorescence intensity against time for each concentration.

    • Calculate the Area Under the Curve (AUC) for each treatment group.

    • The CAA value can be calculated using the following formula: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]

    • A positive control, such as Quercetin, should be included for assay validation.[21]

B. Cytotoxicity Assay (MTT)

Principle: To assess the pro-oxidant, cytotoxic effects of high-concentration ascorbic acid, the MTT assay is a reliable and standard method.[22] It is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.[23]

Detailed Protocol:

  • Cell Seeding:

    • Seed cells (e.g., A549 lung cancer, HeLa cervical cancer) in a clear 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare high-concentration solutions of ascorbic acid (e.g., 0.1 mM to 20 mM) in fresh culture medium.

    • Remove the old medium and add 100 µL of the ascorbic acid solutions to the cells. Include vehicle-only (medium) controls for 100% viability and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[25]

    • Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[23][25]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well.[24]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot % Viability vs. Ascorbic Acid Concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation Table:

AssayCell LineAscorbic Acid Conc.Endpoint MeasuredExpected Outcome
CAA HepG21 - 500 µMROS Scavenging (↓ DCF)Dose-dependent decrease in fluorescence
MTT A5490.1 - 20 mMCell Viability (↓ Formazan)Dose-dependent decrease in absorbance (IC₅₀)

II. Assessing Impact on Extracellular Matrix Production

Ascorbic acid is a required cofactor for the hydroxylation of proline and lysine residues during collagen synthesis, a step crucial for the formation of a stable triple-helix structure.[7][8][9] Without it, procollagen chains are under-hydroxylated and fail to be efficiently secreted, leading to their degradation.[6]

Sirius Red Collagen Staining Assay

Principle: The Sirius Red assay provides a simple and specific method for quantifying total collagen content in cell culture.[26] The Sirius Red dye (Direct Red 80) has a strong affinity for the [Gly-X-Y]n helical structure found in fibrillar collagens (Types I-V).[26][27] The dye binds to collagen under acidic conditions, and after washing away unbound dye, the bound stain can be eluted and quantified by measuring its absorbance.

Workflow Diagram:

SiriusRed_Workflow cluster_culture Cell Culture & Treatment cluster_stain Staining Protocol cluster_quant Quantification Seed Seed Human Dermal Fibroblasts (e.g., HDFs) Grow Grow to Confluency Seed->Grow Treat Treat with Ascorbic Acid (e.g., 50-250 µM) for 48-72h Grow->Treat Fix Fix cells with Bouin's Fluid Treat->Fix Wash1 Wash with dH₂O Fix->Wash1 Stain Stain with Picro-Sirius Red Solution for 1h Wash1->Stain Wash2 Wash with Acidified Water Stain->Wash2 Elute Elute dye with NaOH (0.1 M) Wash2->Elute Transfer Transfer eluate to 96-well plate Elute->Transfer Read Read Absorbance at 550 nm Transfer->Read Calculate Calculate Collagen Content (vs. Standard Curve) Read->Calculate

Caption: Workflow for the Sirius Red Collagen Quantification Assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed primary Human Dermal Fibroblasts (HDFs) in a 24-well plate and grow them until they reach confluency. Fibroblasts are ideal as they are the primary producers of dermal collagen.

    • Once confluent, replace the medium with fresh medium containing various concentrations of ascorbic acid (e.g., 0, 50, 100, 250 µM). A stable derivative like ascorbate-2-phosphate can also be used to ensure consistent availability.

    • Incubate for 48-72 hours to allow for collagen synthesis and deposition.

  • Fixation and Staining:

    • Gently aspirate the culture medium and wash the cell layer twice with PBS.

    • Fix the cells by adding 500 µL of Bouin's fluid to each well and incubating for 1 hour at room temperature.

    • Discard the fixative and wash the plate extensively under running tap water until all yellow color from the picric acid is gone. Allow to air dry completely.

    • Add 500 µL of Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) to each well.[28]

    • Stain for 1 hour at room temperature on a shaker.

    • Aspirate the staining solution and wash the wells repeatedly with 0.01 M HCl (acidified water) to remove unbound dye.[28]

  • Elution and Quantification:

    • Add 500 µL of 0.1 M NaOH to each well to elute the bound dye.

    • Incubate for 30 minutes on a shaker to ensure complete elution.

    • Transfer 200 µL of the eluate from each well to a new 96-well plate.[29]

    • Read the absorbance at 550 nm using a microplate spectrophotometer.

    • Quantify the amount of collagen by comparing the absorbance values to a standard curve generated using known concentrations of purified collagen (e.g., Type I Rat Tail Collagen).[26]

III. Elucidating Mechanisms: Impact on Key Signaling Pathways

To provide a deeper understanding of ascorbic acid's bioactivity, its effect on key signaling pathways can be investigated. These assays move beyond phenotypic endpoints to explore the molecular mechanisms driving the observed effects.

A. Nrf2/ARE Pathway Activation (Antioxidant Response)

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[30] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[31] In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of hundreds of protective genes.[31] Ascorbic acid can modulate this pathway, contributing to cellular defense.

Assay Approach: A common method is to use a stable cell line containing an ARE-driven reporter gene (e.g., luciferase).

  • Culture ARE-luciferase reporter cells (e.g., HepG2-ARE-C8) in a 96-well plate.

  • Treat cells with ascorbic acid for a defined period (e.g., 6-24 hours). Include a known Nrf2 activator like sulforaphane as a positive control.

  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • An increase in luminescence indicates activation of the Nrf2/ARE pathway.

Signaling Pathway Diagram:

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1 Nrf2 Nrf2_free Nrf2 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Targets for ROS Oxidative Stress (or Ascorbic Acid modulation) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Drives Transcription

Caption: The Nrf2-ARE antioxidant response signaling pathway.

B. NF-κB Pathway Inhibition (Anti-inflammatory Response)

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[32] It induces the expression of pro-inflammatory genes, including cytokines and chemokines.[32] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[33][34] Ascorbic acid's antioxidant properties can attenuate NF-κB activation.[35]

Assay Approach:

  • Use a cell line with an NF-κB-driven reporter gene (e.g., HEK293/NF-κB-luc).

  • Pre-treat the cells with various concentrations of ascorbic acid for 1-2 hours.

  • Stimulate inflammation using an agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • After 6-8 hours of stimulation, measure luciferase activity.

  • A decrease in luminescence in ascorbic acid-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.

Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free IκB is Degraded, Releasing NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->IKK Inhibits via Antioxidant Effect DNA DNA Target Sequence NFkB_nuc->DNA Binds & Activates Transcription Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->Genes Binds & Activates Transcription

Caption: The NF-κB inflammatory signaling pathway.

Conclusion

The protocols detailed in this application note provide a robust framework for characterizing the primary bioactivities of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (Ascorbic Acid). By employing these validated cell-based assays, researchers can effectively quantify its dose-dependent antioxidant, pro-oxidant, and collagen-promoting effects. Furthermore, investigating its influence on key signaling pathways such as Nrf2 and NF-κB will provide crucial mechanistic insights. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for basic research and preclinical drug development.

References

  • Da Silva, A. C. R., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. [Link]

  • Al-Duais, M., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules. [Link]

  • Georgiev, M., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Plants. [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Cell Biolabs. [Link]

  • Joshi, G., & Johnson, J. A. (2012). The Nrf2-antioxidant response element signaling pathway and its activation by oxidative stress. Journal of Biological Chemistry. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Venturelli, S., et al. (2023). The dual role of vitamin C in cancer: from antioxidant prevention to prooxidant therapeutic applications. Frontiers in Nutrition. [Link]

  • Murad, S., et al. (1981). Induction of collagen synthesis by ascorbic acid. A possible mechanism. Proceedings of the National Academy of Sciences. [Link]

  • Fisher, M., & Vayalil, P. K. (2014). Intracellular ascorbate enhances hypoxia-inducible factor (HIF)-hydroxylase activity and preferentially suppresses the HIF-1 transcriptional response. Journal of Biological Chemistry. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]

  • Tumanov, S., et al. (2015). L-ascorbic acid: A true substrate for HIF prolyl hydroxylase? Oncotarget. [Link]

  • O'Carroll, C., et al. (2020). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Inflammation. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Varghese, E., et al. (2022). Understanding the Therapeutic Potential of Ascorbic Acid in the Battle to Overcome Cancer. Molecules. [Link]

  • Chondrex, Inc. (n.d.). Sirius Red Total Collagen Detection Assay Kit. Chondrex, Inc.[Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants. [Link]

  • DePhillipo, N. N., et al. (2018). Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies. Nutrients. [Link]

  • Kumar, A. (2011). Ascorbic Acid as an effective Agent in Cancer Therapy. International Journal of Biological & Medical Research. [Link]

  • Sustainability Directory. (n.d.). How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? Sustainability Directory. [Link]

  • VitaLife. (2023). From Immunity Boost to Tumor Fighter: Vitamin C's Breakthrough in Cancer Care. VitaLife. [Link]

  • BMG LABTECH. (n.d.). Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. [Link]

  • Pinnell, S. R. (1985). Regulation of collagen biosynthesis by ascorbic acid: a review. The Yale Journal of Biology and Medicine. [Link]

  • Uddin, M. S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Antioxidants. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Padayatty, S. J., et al. (2004). High-dose Vitamin C (Ascorbic Acid) Therapy in the Treatment of Patients with Advanced Cancer. Anticancer Research. [Link]

  • The Dr Kumar Discovery. (2025). Ascorbic Acid Boosts Collagen Production in Human Fibroblasts. The Dr Kumar Discovery. [Link]

  • Kichi Studio. (2021). What is the Role of Vitamin C in Collagen Synthesis? Kichi Studio. [Link]

  • Sim, M., et al. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Antioxidants. [Link]

  • Shomu's Biology. (2019). NF-κB Pathway | Cell Survival Pathway [Video]. YouTube. [Link]

  • Kiernan, J. A. (n.d.). Sirius Red for Collagen Staining Protocol. StainsFile. [Link]

  • Connolly, C., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Current Protocols. [Link]

  • AMSBIO. (n.d.). Sirius Red Collagen Detection Kit. AMSBIO. [Link]

  • Salnikow, K., et al. (2004). THE ROLE OF ASCORBATE IN THE MODULATION OF HIF-1α PROTEIN AND HIF-DEPENDENT TRANSCRIPTION BY CHROMIUM(VI) AND NICKEL(II). Antioxidants & Redox Signaling. [Link]

  • Active Concepts. (n.d.). Sirius Red/Fast Green Collagen Analysis. Active Concepts. [Link]

  • Vissers, M. C. M., et al. (2007). Vitamin C is dispensable for oxygen sensing in vivo. Blood. [Link]

  • Fisher, M., et al. (2015). Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells. BMC Cancer. [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]

Sources

Method

Application Notes and Protocols for Radiolabeling of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol for Tracking Studies

Authored by: Senior Application Scientist, Advanced Tracer Development Introduction 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptopyranose derivative, represents a class of polyhydroxylated compounds of significant...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Tracer Development

Introduction

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptopyranose derivative, represents a class of polyhydroxylated compounds of significant interest in metabolic and pharmacokinetic research. To elucidate its biological fate, including absorption, distribution, metabolism, and excretion (ADME), radiolabeling is an indispensable tool.[1][2] This document provides detailed protocols for the radiolabeling of this molecule with isotopes suitable for tracking studies, namely Carbon-14 ([14C]), Tritium ([3H]), and Fluorine-18 ([18F]). The choice of radionuclide will depend on the specific requirements of the study, such as the desired half-life, detection method, and the required specific activity.[3][4][5]

The protocols outlined herein are based on established methodologies for the radiolabeling of carbohydrates and their analogs.[6][7][8][9] Each section provides a step-by-step guide, the underlying scientific rationale, and essential quality control procedures to ensure the production of a high-purity radiotracer suitable for in vivo studies.

Isotope Selection and Strategic Considerations

The selection of the radioisotope is a critical first step and is dictated by the goals of the tracking study.

Isotope Half-life Emission Pros Cons Primary Application
Carbon-14 ([14C]) 5730 yearsBeta (β⁻)Long half-life ideal for long-term studies; label is metabolically stable.[5][10]Low specific activity; requires specialized synthesis.[4]Mass balance and late-stage metabolism studies.[2][11]
Tritium ([3H]) 12.3 yearsBeta (β⁻)High specific activity; versatile labeling positions.[3]Potential for isotope exchange; lower energy beta particles.Receptor binding assays, autoradiography, and metabolic studies.[3]
Fluorine-18 ([18F]) 109.8 minutesPositron (β⁺)Short half-life suitable for PET imaging; high sensitivity.[7][12]Requires rapid synthesis and purification; specialized cyclotron facility needed.[13][14]In vivo imaging and real-time tracking with Positron Emission Tomography (PET).[15][16][17]

Protocol 1: Carbon-14 Labeling via Custom Synthesis

The introduction of [14C] into the molecule is best achieved through a custom multi-step synthesis, incorporating a commercially available [14C]-labeled precursor at an early stage.[10][18] This ensures a metabolically stable label. The following is a proposed synthetic route starting from a labeled hexose.

Workflow for [14C] Labeling

cluster_0 Synthesis cluster_1 Purification & QC A [14C]-D-Glucose B Protection of Hydroxyl Groups A->B Ac2O, Pyridine C Wittig Reaction with [14C]-Glycolaldehyde Precursor B->C Ph3P=CH-CHO D Deprotection C->D 1. NaBH4 2. NaOMe, MeOH E HPLC Purification D->E F Radiochemical Purity (radio-TLC/HPLC) E->F G Specific Activity Determination F->G H Final Product: [14C]-6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol G->H

Caption: Synthetic workflow for [14C] labeling.

Detailed Methodology
  • Starting Material: Commercially available [U-14C]-D-glucose provides a uniformly labeled precursor.

  • Protection of Hydroxyl Groups: The hydroxyl groups of [14C]-D-glucose are protected, for instance by acetylation with acetic anhydride in pyridine, to prevent side reactions.

  • Chain Extension: A Wittig reaction is employed to extend the carbon chain. The protected glucose is reacted with a suitable ylide, such as one derived from a protected glycolaldehyde, to introduce the two-carbon side chain.

  • Reduction and Deprotection: The resulting alkene is reduced, and the protecting groups are removed (e.g., using sodium methoxide in methanol) to yield the final product.

  • Purification: The crude product is purified by High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., a C18 or a carbohydrate-specific column).

  • Quality Control:

    • Radiochemical Purity: Assessed by radio-TLC or radio-HPLC to be >95%.[19]

    • Chemical Identity: Confirmed by co-elution with an authentic, non-radioactive standard.

    • Specific Activity: Determined by quantifying the mass of the product (e.g., by UV absorbance if a chromophore is introduced, or by quantitative mass spectrometry) and measuring the radioactivity using a liquid scintillation counter.

Protocol 2: Tritium Labeling via Oxidation and Reduction

Tritium labeling can be achieved with high specific activity by introducing the isotope at a late stage, minimizing the handling of radioactive materials. A common method involves the selective oxidation of a primary alcohol to an aldehyde, followed by reduction with a tritiated reducing agent.

Workflow for [3H] Labeling

cluster_0 Synthesis cluster_1 Purification & QC A 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol B Selective Oxidation of Primary Alcohol A->B e.g., CrO3-graphite or TEMPO C Reduction with Tritiated Agent B->C NaB[3H]4 D HPLC Purification C->D E Radiochemical Purity (radio-TLC/HPLC) D->E F Specific Activity Determination E->F G Final Product: [3H]-6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol F->G

Caption: Synthetic workflow for [3H] labeling.

Detailed Methodology
  • Precursor: The non-radioactive 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is used as the starting material.

  • Selective Oxidation: The primary hydroxyl group of the dihydroxyethyl side chain is selectively oxidized to an aldehyde. This can be achieved using reagents like CrO3-graphite or by TEMPO-mediated oxidation.[6] Careful control of reaction conditions is necessary to avoid over-oxidation.

  • Tritiation: The resulting aldehyde is then reduced using sodium borotritide (NaB[3H]4) to introduce the tritium label. This reaction is typically fast and efficient.

  • Purification: The tritiated product is purified by HPLC to remove unreacted starting material, the aldehyde intermediate, and any byproducts.

  • Quality Control:

    • Radiochemical Purity: Determined by radio-TLC or radio-HPLC, with a target of >98%.

    • Label Position: The position of the tritium label should be confirmed if possible, for example, by tritium NMR, although this is often inferred from the synthetic route.

    • Specific Activity: Calculated from the amount of radioactivity and the mass of the purified product.

Protocol 3: Fluorine-18 Labeling for PET Imaging

For in vivo imaging using PET, [18F] is the radionuclide of choice.[17] The short half-life of [18F] necessitates a rapid and efficient labeling strategy.[7] A common approach for labeling sugar analogs is the nucleophilic substitution of a suitable leaving group with [18F]fluoride.[12]

Workflow for [18F] Labeling

cluster_0 Synthesis cluster_1 Purification & QC A Precursor with Leaving Group (e.g., tosylate, triflate) C Nucleophilic Substitution A->C B [18F]Fluoride Activation B->C Kryptofix K2.2.2, K2CO3 D Deprotection (if necessary) C->D Acid or Base Hydrolysis E Solid-Phase Extraction (SPE) and/or HPLC D->E F Radiochemical Purity (radio-TLC/HPLC) E->F G Molar Activity Determination F->G H Final Product: [18F]-Labeled Analog G->H

Caption: Synthetic workflow for [18F] labeling.

Detailed Methodology
  • Precursor Synthesis: A precursor molecule must be synthesized where one of the hydroxyl groups (ideally a primary one for reactivity) is converted into a good leaving group, such as a tosylate or triflate. The other hydroxyl groups should be protected (e.g., with acetyl or benzyl groups).

  • [18F]Fluoride Production and Activation: [18F]Fluoride is produced in a cyclotron and is typically supplied in [18O]water. It is activated for nucleophilic substitution by trapping it on an anion exchange cartridge, eluting with a solution of potassium carbonate and a phase transfer catalyst like Kryptofix 2.2.2 (K2.2.2), and then drying the mixture azeotropically with acetonitrile.

  • Radiolabeling Reaction: The activated, anhydrous [18F]fluoride is reacted with the precursor in a suitable solvent (e.g., acetonitrile or DMSO) at an elevated temperature (80-120 °C).

  • Deprotection: The protecting groups are removed, often by acid or base hydrolysis. This step must also be rapid.

  • Purification: The final product is purified, typically using a combination of solid-phase extraction (SPE) cartridges and semi-preparative HPLC. The final formulation is in a biocompatible solution like saline.

  • Quality Control:

    • Radiochemical Purity: Must be >95% as determined by radio-HPLC.[19]

    • Radionuclidic Purity: Assessed by gamma spectroscopy to ensure the absence of other radioactive isotopes.

    • Chemical Purity: Checked by HPLC to ensure that the levels of unlabeled precursor and other chemical impurities are within acceptable limits.

    • Residual Solvents: Analyzed by gas chromatography to ensure they are below pharmacopeial limits.

    • Sterility and Endotoxin Levels: Must be tested to ensure the product is safe for in vivo administration.

Safety Considerations

All work with radioactive materials must be conducted in appropriately licensed facilities by trained personnel.[1] Proper shielding (e.g., lead for gamma emitters like [18F], and Plexiglas for beta emitters like [14C] and [3H]), personal protective equipment, and contamination monitoring are mandatory. Waste disposal must follow institutional and national regulations.

Conclusion

The protocols described provide a framework for the successful radiolabeling of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol with [14C], [3H], and [18F]. The choice of isotope and labeling strategy should be carefully considered based on the specific research question. Rigorous purification and quality control are paramount to ensure the integrity of the resulting data from tracking studies. These radiolabeled probes will be powerful tools for elucidating the pharmacokinetics and metabolic pathways of this novel heptopyranose derivative.[9]

References

  • Specific tritium labeling of glucosyl- and galactosylceramides at the 6-position of the carbohydrate moiety using CrO3-graphite. PubMed. Available at: [Link]

  • Preparation of fluorine-18 labelled sugars and derivatives and their application as tracer for positron-emission-tomography. PubMed. Available at: [Link]

  • Radiolabeled Sugars Used for PET and SPECT Imaging. Bentham Science. Available at: [Link]

  • Radiolabeled Sugars Used for PET and SPECT Imaging. PubMed. Available at: [Link]

  • Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. MDPI. Available at: [Link]

  • The design of radiolabeled carbon-14 polymers. ResearchGate. Available at: [Link]

  • Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. RSC Publishing. Available at: [Link]

  • Radiolabelling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. Amino Acids. Available at: [Link]

  • Chemoenzymatic Syntheses of Fluorine-18-Labeled Disaccharides from [18F] FDG Yield Potent Sensors of Living Bacteria In Vivo. Journal of the American Chemical Society. Available at: [Link]

  • Studies of the Recoil Tritium Labeling Reaction. I. Glucose and Galactose. Journal of the American Chemical Society. Available at: [Link]

  • Radiolabeled glucose derivatives for tumor imaging using SPECT and PET. ResearchGate. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]

  • Radioactive Labeling Techniques: Tracing Biological Processes. Medium. Available at: [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH. Available at: [Link]

  • Metabolic PET Imaging in Oncology. American Journal of Roentgenology. Available at: [Link]

  • Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates. NIH. Available at: [Link]

  • Radiolabelling small and biomolecules for tracking and monitoring. ResearchGate. Available at: [Link]

  • The Methods and Significance of Radiolabelling Techniques. Longdom Publishing. Available at: [Link]

  • The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI. Available at: [Link]

  • Radiolabelling small and biomolecules for tracking and monitoring. PMC - NIH. Available at: [Link]

  • Radiolabelling small and biomolecules for tracking and monitoring. RSC Publishing. Available at: [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]

  • Synthesis of a Hydrogen Isotope-Labeled SGLT1 C-Glucoside Ligand for Distribution and Metabolic Fate Studies. MDPI. Available at: [Link]

  • Understanding the Strategic Choice of Carbon-14 for Radiolabelling. Open MedScience. Available at: [Link]

  • cGMP Radiosynthesis for Early Phase Clinical Trials: A Unique Challenge and Development of a Standard Process. Eurofins. Available at: [Link]

  • Carbon-14 Radiolabelling: Theory, Methods, and Applications in Research. Open MedScience. Available at: [Link]

  • 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. PubChem. Available at: [Link]

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC - NIH. Available at: [Link]

  • Reasons for Choosing Carbon-14 for Radiolabeling. Moravek, Inc.. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of Heptopyranose in the Development of Novel Biomaterials

Abstract Heptopyranoses, seven-carbon sugars, represent an underexplored class of monosaccharides with significant potential for the development of next-generation biomaterials. Primarily known as critical components of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heptopyranoses, seven-carbon sugars, represent an underexplored class of monosaccharides with significant potential for the development of next-generation biomaterials. Primarily known as critical components of the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria, these sugars possess unique stereochemistry and inherent biological activity.[1][2][3] Specifically, L-glycero-D-manno-heptose is a well-characterized microbe-associated molecular pattern (MAMP) that can modulate innate immune responses.[4][5] This document moves beyond the established role of heptopyranose in microbiology to propose its application as a functional building block for novel biomaterials. We provide the foundational science, conceptual frameworks, and detailed protocols for synthesizing and characterizing heptopyranose-based hydrogels for tissue engineering and functionalized nanoparticles for drug delivery. These application notes are designed for researchers in materials science, tissue engineering, and drug development seeking to leverage the unique properties of this higher-order sugar to create bio-instructive and functionally specific materials.

Part 1: Foundational Science of Heptopyranose

Core Concepts: Structure and Biological Significance

The most relevant heptopyranose for biomaterial design is L-glycero-D-manno-heptose (L,D-heptose), the biosynthesis of which is highly conserved across many Gram-negative bacteria.[1] Its epimer, D-glycero-D-manno-heptose (D,D-heptose), is a key metabolic precursor.[1] The presence of a dihydroxyethyl side chain and multiple chiral centers provides a unique scaffold for chemical modification.[6] In its biological context, L,D-heptose is a fundamental structural element of the LPS inner core, crucial for maintaining the integrity of the bacterial outer membrane.[3][5] Furthermore, its metabolic precursor, ADP-L-glycero-β-D-manno-heptose, has been identified as a potent activator of the host's innate immune system, highlighting its potential for creating immunomodulatory biomaterials.[5]

Biosynthesis Pathway: A Source of Chemo-Enzymatic Inspiration

The bacterial biosynthesis of ADP-L-glycero-β-D-manno-heptose is a multi-step enzymatic process that offers a blueprint for potential chemo-enzymatic synthesis strategies. The pathway begins with the isomerization of sedoheptulose 7-phosphate and proceeds through a series of phosphorylation, adenylyltransfer, and epimerization steps catalyzed by specific enzymes such as GmhA, HldE, GmhB, and HldD.[7][8][9] Understanding this pathway is critical not only for antimicrobial development but also for identifying enzymes that could be harnessed for the specific modification or degradation of heptopyranose-based materials.

Heptose_Biosynthesis_Pathway S7P Sedoheptulose 7-Phosphate DHDHP D-glycero-D-manno- heptose 7-Phosphate S7P->DHDHP GmhA DHDHBP D-glycero-D-manno- heptose 1,7-Bisphosphate DHDHP->DHDHBP HldE (Kinase) DHDH1P D-glycero-D-manno- heptose 1-Phosphate DHDHBP->DHDH1P GmhB ADPDH ADP-D-glycero-D-manno- heptose DHDH1P->ADPDH HldE (Adenylyltransferase) ADPLH ADP-L-glycero-D-manno- heptose ADPDH->ADPLH HldD

Caption: Bacterial biosynthesis pathway of ADP-L-glycero-D-manno-heptose.[7][8][9]

Chemical Synthesis: Enabling Material Development

The limited natural availability of pure heptopyranose necessitates robust chemical synthesis routes for materials research. Recent advancements have made precursors like L,D-heptose peracetate more accessible, serving as a versatile starting point for creating functionalized derivatives. Synthetic strategies often involve complex protecting group chemistry to selectively modify the hydroxyl groups at different positions (e.g., O3, O4, O7), allowing for the introduction of linkers, polymerization sites, or bioactive molecules.[1] This chemical tractability is the key to integrating heptopyranose into diverse polymer backbones.

Part 2: Application in Bio-Instructive Hydrogels for Tissue Engineering

Rationale: Engineering the Immune Microenvironment

We propose the development of heptopyranose-functionalized hydrogels as bio-instructive scaffolds for tissue engineering. The rationale is that by immobilizing heptopyranose moieties within a biocompatible matrix, the material can mimic aspects of a bacterial surface to controllably engage with immune cells, such as macrophages. This interaction could be tuned to polarize macrophages towards a pro-regenerative (M2) phenotype rather than a pro-inflammatory (M1) state, thereby improving tissue integration and healing outcomes. This approach leverages the sugar's inherent MAMP activity in a localized, controlled manner.[4][5]

Experimental Workflow: Synthesis and Characterization

Hydrogel_Workflow cluster_synthesis Polymer Synthesis & Characterization cluster_fabrication Hydrogel Fabrication & Characterization cluster_bio Biological Evaluation start Synthesize Amino-Heptopyranose Derivative conj Conjugate Heptopyranose to MeHA Backbone start->conj meth Synthesize Methacrylated Hyaluronic Acid (MeHA) meth->conj char_poly Characterize Hepto-MeHA (NMR, FTIR) conj->char_poly photo Photopolymerize Hepto-MeHA into Hydrogel char_poly->photo mech Mechanical Testing (Swelling, Rheology) photo->mech cyto Biocompatibility Assay (ISO 10993-5) mech->cyto immuno Immunomodulation Assay (Macrophage Culture, Cytokine Analysis) cyto->immuno

Caption: Workflow for synthesis and evaluation of Heptopyranose-hydrogels.

Protocol 1: Synthesis of Heptopyranose-Functionalized Methacrylated Hyaluronic Acid (Hepto-MeHA)

Objective: To covalently attach a heptopyranose derivative to a polymer backbone suitable for hydrogel formation.

Materials:

  • L,D-Heptose Peracetate

  • 2-Aminoethanethiol hydrochloride

  • Sodium methoxide

  • Hyaluronic Acid (HA)

  • Methacrylic Anhydride (MA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Anhydrous solvents (Methanol, DMF), Deuterated water (D₂O)

Methodology:

  • Step 1: Synthesis of N-(2-mercaptoethyl)-heptopyranosyl-amine (Hepto-SH).

    • Causality: This step deacetylates the sugar and introduces a thiol group, which can be further modified or used in thiol-ene click chemistry. For this protocol, we will convert it to an amine.

    • Dissolve L,D-Heptose Peracetate in anhydrous methanol.

    • Add 2-aminoethanethiol hydrochloride and sodium methoxide.

    • Stir under argon at room temperature for 24 hours.

    • Neutralize with acidic resin, filter, and concentrate under reduced pressure. Purify via silica gel chromatography. This yields an amino-functionalized heptopyranose derivative suitable for conjugation.

  • Step 2: Synthesis of Methacrylated Hyaluronic Acid (MeHA).

    • Causality: Methacrylate groups are introduced to the HA backbone to enable crosslinking via photopolymerization.[10]

    • Dissolve HA in deionized water.

    • Cool the solution to 4°C in an ice bath.

    • Slowly add methacrylic anhydride while maintaining the pH at 8.0-9.0 with 5M NaOH.

    • Allow the reaction to proceed for 4 hours at 4°C.

    • Terminate the reaction by adjusting the pH to 7.0.

    • Dialyze against deionized water for 3 days, then lyophilize to obtain pure MeHA powder.

  • Step 3: Conjugation of Hepto-Amine to MeHA (Hepto-MeHA).

    • Causality: EDC/NHS chemistry activates the carboxylic acid groups on the HA backbone for efficient amide bond formation with the amino group on the heptopyranose derivative.

    • Dissolve MeHA in a MES buffer (pH 6.0).

    • Add NHS, followed by EDC, and stir for 30 minutes to activate the carboxyl groups.

    • Add the synthesized amino-heptopyranose derivative to the solution.

    • Allow the reaction to proceed for 24 hours at room temperature.

    • Dialyze the resulting solution against deionized water for 3 days and lyophilize to obtain the final Hepto-MeHA polymer.

  • Step 4: Characterization.

    • Confirm the structure and degree of substitution of both MeHA and Hepto-MeHA using ¹H NMR spectroscopy in D₂O. Look for characteristic peaks of methacrylate and heptopyranose protons.

Protocol 2: Fabrication and Characterization of Hepto-MeHA Hydrogels

Objective: To form stable hydrogels and assess their physical and biological properties.

Methodology:

  • Step 1: Hydrogel Fabrication.

    • Dissolve the lyophilized Hepto-MeHA in phosphate-buffered saline (PBS) containing a photoinitiator (e.g., 0.05% w/v LAP).

    • Pipette the solution into molds of the desired shape (e.g., cylindrical molds for compression testing).

    • Expose to UV light (365 nm) for 5 minutes to induce photopolymerization.

    • Gently remove the crosslinked hydrogels and equilibrate in PBS.

  • Step 2: Mechanical and Physical Characterization.

    • Causality: The mechanical properties of a scaffold must be appropriate for the target tissue application.[11][12]

    • Swelling Ratio: Measure the wet and dry weights of the hydrogel to determine its water uptake capacity.

    • Rheology: Use a rheometer to measure the storage (G') and loss (G'') moduli to quantify the viscoelastic properties of the hydrogel.

    • Compression Testing: Use a universal testing machine to determine the compressive modulus, providing insight into the hydrogel's stiffness.

  • Step 3: Biological Characterization.

    • Causality: Biocompatibility is essential for any biomaterial, and the immunomodulatory potential is our key design hypothesis.[13]

    • Biocompatibility: Perform an indirect cytotoxicity test following ISO 10993-5 standards. Culture L929 fibroblast cells with extracts from the hydrogels and assess cell viability using an MTT or Live/Dead assay.

    • Immunomodulation: Seed RAW 264.7 macrophage cells onto the surface of the hydrogels. After 24-48 hours, collect the cell culture supernatant and quantify the concentration of key cytokines (pro-inflammatory: TNF-α, IL-6; anti-inflammatory: IL-10) using ELISA kits. As a control, use hydrogels made from standard MeHA.

Parameter Control Hydrogel (MeHA) Hepto-MeHA Hydrogel (Conceptual Data) Significance
Compressive Modulus (kPa) 15 ± 218 ± 3Assesses stiffness for tissue matching.[14]
Swelling Ratio (q) 25 ± 323 ± 2Indicates crosslink density and porosity.
Fibroblast Viability (%) >95%>95%Confirms basic biocompatibility.[13]
TNF-α Secretion (pg/mL) 150 ± 2080 ± 15Lower levels suggest reduced inflammation.
IL-10 Secretion (pg/mL) 40 ± 10250 ± 30Higher levels suggest a pro-regenerative shift.

Table 1: Expected Characterization Data for Hepto-MeHA Hydrogels.

Part 3: Application in Targeted Drug Delivery Systems

Rationale: A "Stealth" or Targeting Ligand

Heptopyranose can be explored as a novel surface ligand for drug delivery nanoparticles.[15][16] Its unique structure, not commonly found in mammals, could potentially reduce non-specific protein adsorption (opsonization), leading to a "stealth" effect and longer circulation times.[17] Alternatively, given the presence of specific heptose-binding lectins, it could be used for targeted delivery to specific tissues or pathogens expressing such lectins.[6]

Protocol 3: Preparation of Heptopyranose-Coated Liposomes

Objective: To formulate liposomes with a heptopyranose-functionalized surface for drug delivery studies.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)-Amine

  • Synthesized Amino-Heptopyranose derivative (from Protocol 1)

  • EDC/NHS

  • Model drug (e.g., Doxorubicin)

  • Chloroform, Methanol

Methodology:

  • Step 1: Synthesis of DSPE-PEG-Heptose Conjugate.

    • Causality: This creates an amphiphilic molecule that will self-assemble into the liposome bilayer, presenting the heptopyranose moiety on the outer surface.

    • Dissolve DSPE-PEG(2000)-Amine and the heptopyranose derivative (with a pre-activated carboxyl group, or by activating the PEG-terminus) in an appropriate solvent like DMF.

    • Use standard carbodiimide chemistry (EDC/NHS) to form a stable amide bond.

    • Purify the conjugate by dialysis.

  • Step 2: Liposome Formulation via Thin-Film Hydration.

    • Causality: This is a robust and widely used method for preparing multilamellar and unilamellar vesicles.

    • Dissolve DSPC, cholesterol, and the DSPE-PEG-Heptose conjugate in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.

    • Hydrate the film with an aqueous solution containing the model drug (e.g., doxorubicin in citrate buffer) by rotating the flask at a temperature above the lipid phase transition temperature.

    • Sonicate or extrude the resulting suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Step 3: Characterization.

    • Remove unencapsulated drug using size exclusion chromatography.

    • Measure particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify drug encapsulation efficiency by lysing the liposomes with a detergent and measuring drug concentration via UV-Vis spectrophotometry or HPLC.

Parameter PEG-Liposome (Control) Hepto-PEG-Liposome (Conceptual Data) Significance
Hydrodynamic Diameter (nm) 110 ± 5115 ± 6Confirms nanoparticle formation in the desired size range.
Zeta Potential (mV) -15 ± 2-18 ± 3Indicates surface charge and colloidal stability.
Encapsulation Efficiency (%) 90 ± 488 ± 5Measures the efficiency of drug loading.
Drug Release at 24h (%) 25 ± 323 ± 4Assesses the stability of the drug carrier.[18]

Table 2: Expected Characterization Data for Heptopyranose-Coated Liposomes.

Part 4: Concept for On-Demand Degradable Biomaterials

Rationale: High-Specificity Enzymatic Degradation

The high specificity of enzymes in the heptose biosynthetic pathway can be exploited to design "on-demand" degradable biomaterials.[7][19] A hydrogel could be crosslinked using a linker containing a heptopyranose derivative. This hydrogel would be stable in physiological conditions but would degrade upon the introduction of a specific bacterial enzyme (e.g., a "heptosidase" or phosphatase like GmhB) that can cleave the sugar moiety. This allows for precise temporal and spatial control over material degradation and drug release, triggered only by a specific, exogenously supplied enzyme.[20][21][22]

Caption: On-demand degradation of a heptose-crosslinked biomaterial.

References

  • Kneidinger, B., et al. (2001). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • PubMed. (n.d.). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. National Center for Biotechnology Information. Available at: [Link]

  • Kneidinger, B., et al. (2001). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. American Society for Microbiology. Available at: [Link]

  • Lee, Y., et al. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Scientific Reports. Available at: [Link]

  • Li, T., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide. Taylor & Francis Online. Available at: [Link]

  • Nagy, L., et al. (2018). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. Available at: [Link]

  • Kosma, P. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. ResearchGate. Available at: [Link]

  • Hofinger, A., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry. Available at: [Link]

  • Durka, M., et al. (2011). Systematic Synthesis of Inhibitors of the Two First Enzymes of the Bacterial Heptose Biosynthetic Pathway: Towards Antivirulence Molecules Targeting Lipopolysaccharide Biosynthesis. ResearchGate. Available at: [Link]

  • Pfannkuch, L., et al. (2019). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. mBio. Available at: [Link]

  • Adams, G. A., et al. (1967). D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria. PubMed. Available at: [Link]

  • Buter, J., et al. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. PMC. Available at: [Link]

  • Adams, G. A., et al. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Science Publishing. Available at: [Link]

  • Carboni, F., et al. (2018). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. PMC. Available at: [Link]

  • Adanitsch, F., et al. (2011). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. PMC. Available at: [Link]

  • Reinstorf, M. A., et al. (2021). Enzymatic Degradation of Glycosaminoglycans and Proteoglycan-Mimetic Materials in Solution and on Polyelectrolyte Multilayer Surfaces. PubMed. Available at: [Link]

  • Altman, E., et al. (2005). Chemical structures of l-glycero-d-manno-heptopyranose and d-glycero-d-manno-heptopyranose. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). L-glycero-alpha-D-manno-Heptopyranose. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry For Everyone. (2023). What Are The Mechanical Properties Of Hydrogels?. YouTube. Available at: [Link]

  • Anseth, K. S., et al. (1996). Mechanical properties of hydrogels and their experimental determination. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2022). Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. MDPI. Available at: [Link]

  • Chan, B. P., & Leong, K. W. (2008). Scaffolding in tissue engineering: general approaches and tissue-specific considerations. PMC. Available at: [Link]

  • Sim, M., et al. (2022). The Discovery and Development of Natural-Based Biomaterials with Demonstrated Wound Healing Properties: A Reliable Approach in Clinical Trials. PMC. Available at: [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2013). Biocompatibility of nanomaterials and their immunological properties. PMC. Available at: [Link]

  • Azevedo, H., & Reis, R. (2005). Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. CORE. Available at: [Link]

  • McKinnon, D. D., et al. (2014). Mechanical properties of cellularly responsive hydrogels and their experimental determination. PMC. Available at: [Link]

  • Gebreyohannes, B., et al. (2024). Future-Oriented Biomaterials Based on Natural Polymer Resources: Characteristics, Application Innovations, and Development Trends. MDPI. Available at: [Link]

  • Iacovita, C., et al. (2021). Cyto/Biocompatibility of Dopamine Combined with the Antioxidant Grape Seed-Derived Polyphenol Compounds in Solid Lipid Nanoparticles. MDPI. Available at: [Link]

  • La Gatta, A., et al. (2005). Smart materials as scaffolds for tissue engineering. PubMed. Available at: [Link]

  • Rech, R., et al. (2021). Impact of Enzymatic Degradation on the Material Properties of Poly(Ethylene Terephthalate). MDPI. Available at: [Link]

  • Chen, Y., et al. (2020). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Wiley Online Library. Available at: [Link]

  • Sivaraj, D., et al. (2021). Mechanical properties of hydrogels. ResearchGate. Available at: [Link]

  • Sim, M., et al. (2022). The Discovery and Development of Natural-Based Biomaterials with Demonstrated Wound Healing Properties: A Reliable Approach in Clinical Trials. ResearchGate. Available at: [Link]

  • Gebreyohannes, B., et al. (2024). Future-Oriented Biomaterials Based on Natural Polymer Resources: Characteristics, Application Innovations and Development Trends. Preprints.org. Available at: [Link]

  • Asad, M. I., et al. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. MDPI. Available at: [Link]

  • Zarrintaj, P., et al. (2020). Agarose-based biomaterials for advanced drug delivery. PubMed. Available at: [Link]

  • K, S., et al. (2023). Recent developments in natural biopolymer based drug delivery systems. PMC. Available at: [Link]

  • Selvakumar, R., et al. (2023). Scaffold Using Chitosan, Agarose, Cellulose, Dextran and Protein for Tissue Engineering—A Review. PMC. Available at: [Link]

  • Wich, P. (n.d.). Biopolymer-based Nanoparticles for Drug Delivery. UNSW. Available at: [Link]

  • Various Authors. (2014). Scaffolds for Tissue Engineering : Biological Design, Materials, and Fabrication. SciSpace. Available at: [Link]

  • Jayakumar, R., et al. (2012). Prospects of chitosan-based scaffolds for growth factor release in tissue engineering. ResearchGate. Available at: [Link]

  • Pellis, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. PMC. Available at: [Link]

  • Brewer, E. (2020). II.4 - Degradation of Biomaterials. YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol chemical synthesis.

Technical Support Center: Synthesis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol Welcome to the technical support center for the synthesis of 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol and related polyhydroxylated compo...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

Welcome to the technical support center for the synthesis of 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol and related polyhydroxylated compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of carbohydrate chemistry.

The synthesis of densely functionalized molecules like 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptopyranose derivative, presents significant challenges.[1] Low yields are often attributed to issues with selectivity, stability, and purification. This document provides a structured, question-and-answer guide to troubleshoot common problems and systematically improve your synthetic outcomes. Our approach is grounded in the fundamental principles of carbohydrate chemistry, drawing parallels from established syntheses of complex molecules like Vitamin C and its derivatives.[2][3][4]

Section 1: Foundational Strategy & Starting Materials

The successful synthesis of a polyhydroxylated target begins with a robust strategy and high-quality starting materials. The inherent reactivity of multiple hydroxyl groups necessitates a carefully planned sequence of protection and functionalization.

FAQ 1.1: I am starting my synthesis. What is the most critical factor to consider for choosing a precursor to maximize yield?

Answer: The most critical factor is selecting a precursor that minimizes the number of synthetic steps and avoids complex stereochemical manipulations. For a target like 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, an ideal starting material would be a readily available C6 or C7 sugar that already possesses the desired stereochemistry in the oxane ring.

  • Causality: Every additional synthetic step (e.g., epimerization, oxidation, reduction) introduces the potential for yield loss. Starting with a precursor that is structurally similar to the target molecule reduces the synthetic complexity. For instance, many industrial syntheses, like that of ascorbic acid, are optimized from D-glucose, leveraging its natural abundance and defined stereochemistry.[2][3]

  • Expert Insight: Consider commercially available monosaccharides like D-glucose, D-mannose, or their derivatives. Your choice will dictate the necessary protecting group strategy and the method for introducing the C1-C2 dihydroxyethyl side chain. Purity of the starting material is paramount; even minor impurities can interfere with catalysis or lead to intractable side products.[5]

Workflow: Precursor Selection Logic

Start Define Target Stereochemistry (6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol) Find_Precursor Search for Commercially Available Monosaccharide Precursors Start->Find_Precursor Match Stereochemistry Match? Find_Precursor->Match C6_Precursor Select C6 Sugar (e.g., D-glucose, D-mannose) Match->C6_Precursor  No C7_Precursor Select C7 Sugar (e.g., D-glycero-D-gulo-heptose) Match->C7_Precursor  Yes Plan_Sidechain Plan Side-Chain Elongation (e.g., Wittig, Grignard) C6_Precursor->Plan_Sidechain Plan_Modification Plan Functional Group Interconversion C7_Precursor->Plan_Modification Protect Design Protecting Group Strategy Plan_Sidechain->Protect Plan_Modification->Protect Proceed Proceed to Synthesis Protect->Proceed

Caption: Logic diagram for selecting a suitable starting material.

Section 2: Troubleshooting Protecting Group Strategies

The selective protection and deprotection of multiple hydroxyl groups is the cornerstone of carbohydrate synthesis.[6] Failure to execute this properly is the most common source of low yields and purification difficulties.

FAQ 2.1: My reaction yields a complex mixture of partially reacted and multi-substituted products. How can I improve regioselectivity?

Answer: This outcome strongly indicates a flawed protecting group strategy, where the relative reactivity of different hydroxyl groups has not been adequately controlled. To improve regioselectivity, you must employ an "orthogonal" protection scheme.

  • Causality: Orthogonal protecting groups are removed under mutually exclusive conditions (e.g., one is acid-labile, another is removed by hydrogenation).[7] This allows you to unmask a specific hydroxyl group for reaction while others remain protected. Carbohydrates have primary hydroxyls (typically at C6) and multiple secondary hydroxyls, each with subtle differences in reactivity that can be exploited.[8][9]

  • Expert Insight:

    • Protect the Primary Hydroxyl First: The primary hydroxyl is the most sterically accessible and nucleophilic. Use a bulky protecting group like trityl (Tr) or tert-butyldimethylsilyl (TBDMS) to selectively protect it.[7]

    • Differentiate Vicinal Diols: Cis-diols can be selectively protected using acetals like isopropylidene (acetonide), while trans-diols require more specialized methods.[10] Benzylidene acetals are commonly used to protect the 4,6-hydroxyls in glucose-like pyranosides.[11]

    • Use a Robust "Permanent" Protecting Group: For the remaining hydroxyls that should not react until the final step, use a robust group like benzyl (Bn) ether, which is stable to most acidic and basic conditions but can be removed cleanly by catalytic hydrogenation.[8]

Table 1: Common Orthogonal Protecting Groups for Hydroxyls
Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsSelectivity/Notes
Silyl Ethers
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF (Fluoride source); Mild AcidHigh selectivity for primary -OH.[6]
Acetal/Ketal
Isopropylidene (Acetonide)-Acetone, cat. Acid (e.g., H₂SO₄)Mild aqueous acid (e.g., AcOH)Protects cis-vicinal diols.[10]
BenzylideneBnBenzaldehyde dimethyl acetal, CSAMild acid hydrolysis; HydrogenolysisCommonly protects 4,6-diols in pyranosides.[11]
Ethers
BenzylBnBnBr, NaHH₂, Pd/C (Hydrogenolysis)Very stable; used for global protection.[8]
TritylTrTr-Cl, PyridineMild acid (e.g., 80% AcOH)Highly selective for primary -OH due to bulk.[7]
Esters
AcetylAcAc₂O, PyridineMild base (e.g., NaOMe in MeOH)Electron-withdrawing; deactivates the molecule.[8]
Experimental Protocol: Orthogonal Protection of a Model Glucopyranoside
  • Selective Silylation of C6-OH: Dissolve 1 equivalent of methyl α-D-glucopyranoside in dry pyridine. Cool to 0 °C. Add 1.1 equivalents of TBDMS-Cl portion-wise. Allow to warm to room temperature and stir for 12-16 hours. Quench with methanol, and purify by column chromatography.

  • Benzylation of Remaining -OH: Dissolve the C6-protected sugar in dry DMF. Cool to 0 °C. Add 4 equivalents of NaH (60% dispersion in mineral oil) carefully. Stir for 1 hour. Add 4 equivalents of benzyl bromide (BnBr) dropwise. Stir at room temperature overnight. Quench carefully with methanol, and purify.

  • Selective Deprotection of C6-OH: Dissolve the fully benzylated, C6-silylated sugar in THF. Add 1.5 equivalents of tetrabutylammonium fluoride (TBAF, 1M in THF). Stir at room temperature for 2-4 hours, monitoring by TLC. Purify to yield the intermediate with a free primary hydroxyl, ready for side-chain elongation.

Section 3: Optimizing Catalytic Oxidation Reactions

Introducing the dihydroxyethyl side chain may involve oxidation steps to achieve the correct functionality. Controlling these reactions is key to preventing over-oxidation and degradation, which are common causes of yield loss.[12]

FAQ 3.1: My oxidation reaction is either incomplete or produces significant amounts of degradation byproducts (e.g., cleaved rings, carboxylic acids). What adjustments should I make?

Answer: This is a classic challenge of selectivity versus reactivity in oxidation catalysis. The choice of oxidant, catalyst, and reaction conditions must be finely tuned to the specific substrate.

  • Causality: Polyhydroxylated compounds are sensitive to strong oxidants, which can cause non-selective C-C bond cleavage.[13] Catalytic methods are often preferred as they operate under milder conditions. The efficiency of a catalyst depends on factors like the metal, ligands, solvent, and temperature, all of which influence its interaction with the substrate.[5][14]

  • Expert Insight:

    • Choose a Mild, Selective Oxidant: For converting a primary alcohol to an aldehyde, consider Swern oxidation or using Dess-Martin periodinane. For converting a vicinal diol to a dialdehyde via cleavage, sodium periodate (NaIO₄) is effective. If you are performing an oxidation without cleavage, avoid harsh reagents like permanganate or chromic acid.

    • Optimize the Catalyst System: If using a metal-based catalyst (e.g., for aerobic oxidation), screen different metals and ligands. The electronic properties of the catalyst system are crucial.[15][16] Ensure your starting material is free of catalyst poisons (e.g., sulfur compounds), which can dramatically inhibit the reaction even at low levels.[5]

    • Control Reaction Conditions:

      • Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable rate. Many side reactions have higher activation energies and are suppressed at lower temperatures.

      • pH: The stability of both your substrate and product can be highly pH-dependent. Buffer the reaction mixture if necessary. Ascorbic acid, for example, is highly unstable under alkaline conditions.[13]

      • Stirring and Oxygen Mass Transfer: In aerobic oxidations, ensure efficient stirring to facilitate mass transfer of oxygen from the gas phase to the liquid phase, otherwise the reaction may stall.

Troubleshooting Flowchart: Low-Yield Oxidation

Start Low Yield in Oxidation Step Check_SM Starting Material Consumed? Start->Check_SM Check_Products What is in the crude mixture? Check_SM->Check_Products Yes Incomplete Incomplete Reaction Check_SM->Incomplete No Degradation Degradation Products Check_Products->Degradation Cleavage/ Over-oxidation Side_Products Unidentified Side Products Check_Products->Side_Products Other Increase_T Increase Temperature or Reaction Time Incomplete->Increase_T Lower_T Lower Reaction Temperature Degradation->Lower_T Change_Solvent Change Solvent or pH Side_Products->Change_Solvent Check_Catalyst Check Catalyst Activity/ Purity of Reagents Increase_T->Check_Catalyst Change_Oxidant Use Milder/More Selective Oxidant Lower_T->Change_Oxidant

Caption: Decision tree for troubleshooting poor oxidation yields.

Section 4: Purification of a Polar, Polyhydroxylated Product

The final and often most challenging step is isolating the pure product. The high polarity and multiple hydrogen bonding sites of 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol make purification by standard silica gel chromatography difficult.

FAQ 4.1: My product streaks badly on silica gel TLC, and column chromatography gives poor separation and low recovery. What purification methods are more suitable?

Answer: This is expected for highly polar, polyhydroxylated compounds. Standard silica gel is acidic and can cause streaking or even degradation. You need to use alternative chromatographic techniques or non-chromatographic methods.

  • Causality: The multiple hydroxyl groups lead to very strong interactions with the polar stationary phase (silica), resulting in poor elution, band broadening (streaking), and irreversible adsorption.[17] The high water solubility can also make extraction from aqueous workups challenging.

  • Expert Insight:

    • Reverse-Phase Chromatography (C18): This is often the best choice. The stationary phase is non-polar (C18 silica), and you elute with a polar mobile phase (typically water/methanol or water/acetonitrile mixtures). Your polar product will elute relatively early, well-separated from less polar impurities.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., amine-bonded silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). It is excellent for separating very polar compounds that are not retained on reverse-phase columns.[17]

    • Recrystallization: If your product is crystalline and you can find a suitable solvent system, recrystallization is a powerful and scalable purification method that can yield very high purity material.

    • Solvent Precipitation/Extraction: Sometimes, selective precipitation of the product or impurities can be achieved by carefully choosing solvents. For example, adding a non-polar solvent like cold ethanol or acetone to a concentrated aqueous solution can sometimes precipitate polysaccharides or related compounds.[17]

Table 2: Comparison of Purification Techniques for Polyols
TechniqueStationary PhaseMobile PhasePrincipleBest For
Normal Phase Silica Gel Silica (Polar)Non-polar (e.g., Hexane/EtOAc)AdsorptionNot recommended for final product. Suitable for protected, less polar intermediates.
Reverse Phase (C18) C18-bonded Silica (Non-polar)Polar (e.g., H₂O/MeOH)PartitioningExcellent for separating polar final products from non-polar impurities.
HILIC Amine- or Diol-bonded Silica (Polar)ACN/H₂OPartitioning into an aqueous layer on the stationary phaseIdeal for highly polar compounds that are poorly retained in reverse phase.[17]
Recrystallization N/ASingle or mixed solvent systemDifferential solubilityHigh-purity, crystalline products. Scalable.

References

  • PubChem. (n.d.). 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

  • Paciolla, M., et al. (2023). Advances in Ascorbic Acid (Vitamin C) Manufacturing: Green Extraction Techniques from Natural Sources. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). cyclohexane-1,2,3,4,5,6-hexol;(2S,3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ismayil, R. K., et al. (2024). One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. ACS Omega.
  • PubChem. (n.d.). (2S,3R,4S,5S,6R)-6-(hydroxymethyl)(4,5-13C2)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-[[3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-(hydroxymethyl)(211C)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. Retrieved from [Link]

  • Bolin, D. W., & Book, L. (1947). Oxidation of Ascorbic Acid to Dehydroascorbic Acid. Science. Retrieved from [Link]

  • Kunasundari, B., & Sudesh, K. (2011). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates).
  • Binkley, R. W. (1988). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. Retrieved from [Link]

  • Michels, A. J., et al. (2022). Myths, Artifacts, and Fatal Flaws: Identifying Limitations and Opportunities in Vitamin C Research. Nutrients.
  • Isbell, H. S. (1944). Synthesis of vitamin C from pectic substances.
  • Sawyer, D. T., & Chiericato, G. (1982). Oxidation of ascorbic acid and dehydroascorbic acid by superoxide ion in aprotic media. Journal of the American Chemical Society. Retrieved from [Link]

  • Mendes, M., et al. (2023). Progress in the design of ascorbic acid derivative-mediated drug delivery. RSC Publishing. Retrieved from [Link]

  • Kim, J., et al. (2024). Enhancement of catalytic performance by controlling the type of junctions in metal/oxide catalysts for the urea oxidation reaction. Journal of Materials Chemistry A. Retrieved from [Link]

  • Zhu, Y., & Gervay-Hague, J. (2009).
  • de Souza, R. F., et al. (2001). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.
  • Gardner, D., et al. (2003). Preparative isolation of swainsonine from locoweed: extraction and purification procedures. Phytochemical analysis : PCA.
  • Stojic, N., et al. (2024). Structure, mechanism, and evolution of the last step in vitamin C biosynthesis.
  • Wang, C., et al. (2023). Synthetic Biology Strategies for Harnessing Bacterial Glucose Oxidation Pathways.
  • Jorapur, Y. R., & Jia, Y. (2006). Optimizing Catalytic Reactions.
  • Liguori, L., et al. (2021). Production of Hexane-1,2,5,6-tetrol from Biorenewable Levoglucosanol over Pt-WO x /TiO 2. ACS Sustainable Chemistry & Engineering.
  • ResearchGate. (n.d.). The oxidation of ascorbic acid to dehydroascorbic acid. Retrieved from [Link]

  • Crawford, T. C. (1982). Synthesis of L-Ascorbic Acid. ACS Symposium Series.
  • Boltje, T. J., et al. (2009).
  • Liu, L., et al. (2018). Current challenges facing one-step production of L-ascorbic acid.
  • Leah4sci. (2020). Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. Retrieved from [Link]

  • Zhang, Y., et al. (2023).
  • Moldovan, S., et al. (2023). General and Prospective Views on Oxidation Reactions in Heterogeneous Catalysis. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydroascorbic acid. Retrieved from [Link]

  • Turgunov, K. K., et al. (2016). Synthesis of 2-(2-hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and pseudosymmetry in its crystal structure. Acta Crystallographica Section C: Structural Chemistry. Retrieved from [Link]

  • van der Vorm, S. (2018). Protective group strategies in carbohydrate and peptide chemistry.
  • ResearchGate. (2018). How do we purify the product (carbohydrate chemistry) that produce some decompositions?. Retrieved from [Link]

  • Njus, D., et al. (2020). Vitamin C physiology: the known and the unknown and Goldilocks. Ageing Research Reviews.
  • Parsons, H. T., et al. (2019). The oxidation of dehydroascorbic acid and 2,3- diketogulonate by distinct reactive oxygen species. Semantic Scholar.
  • Tan, C., & Li, R. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Foods.
  • Wang, C., et al. (2024). High-Entropy Materials as Catalysts for Alcohol and Polyol Electro-oxidation: Advances, Mechanisms, and Future Perspectives.
  • Wikipedia. (n.d.). Catalytic oxidation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Heptopyranose in Non-Aqueous Solvents

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling heptopyranose and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scient...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling heptopyranose and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges when working with these complex carbohydrates in non-aqueous environments. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The Core Challenge: A Tale of Two Polarities

Heptopyranoses, like most monosaccharides, are decorated with a dense network of hydroxyl (-OH) groups. These groups are masters of hydrogen bonding, making the molecule highly polar and readily soluble in water. However, this same characteristic renders them notoriously difficult to dissolve in non-aqueous solvents, which are often required for organic synthesis, derivatization, and the formulation of non-aqueous drug products. The fundamental issue is a mismatch in intermolecular forces: the strong hydrogen bonds within the carbohydrate crystal lattice and between the carbohydrate and polar solvents are not easily overcome by the weaker van der Waals forces or dipole-dipole interactions offered by many organic solvents.[1][2]

This guide provides a logical, step-by-step approach to systematically address and overcome these solubility hurdles.

Frequently Asked Questions (FAQs) - Foundational Concepts

Q1: I'm trying to dissolve a simple heptopyranose in dichloromethane (DCM) for a reaction, and it's not working. Why?

A1: This is a classic case of "like dissolves like."[1] Dichloromethane is a non-polar aprotic solvent. Heptopyranose is an extremely polar molecule due to its multiple hydroxyl groups. The solvent molecules (DCM) cannot effectively interact with and break apart the highly ordered, hydrogen-bonded crystal structure of the solid heptopyranose. To achieve dissolution, you need a solvent that can compete with these strong intermolecular forces. Your first step should always be to switch to a more polar solvent system.

Q2: What are the best starting solvents for dissolving an unmodified heptopyranose?

A2: For unmodified or lightly modified pyranoses, highly polar solvents are your best option. These are typically categorized as polar aprotic and polar protic solvents.[3]

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points.[4][5] They have large dipole moments and can act as hydrogen bond acceptors, allowing them to solvate the hydroxyl groups effectively.[6][7]

  • Polar Protic Solvents: Solvents like methanol and ethanol can also dissolve heptopyranoses, as they can both donate and accept hydrogen bonds.[3][7] However, their solubility capacity may be lower than that of DMSO or DMF, and they can sometimes interfere with reactions involving the hydroxyl groups.

Q3: Does heating the mixture help improve solubility?

A3: Yes, in most cases, the solubility of solids increases with temperature.[8][9] Applying heat provides the energy needed to overcome the crystal lattice energy of the heptopyranose and disrupt the intermolecular forces of the solvent. However, exercise caution. Sugars can be prone to degradation or caramelization at high temperatures, especially in the presence of trace acids or bases. Always use the minimum temperature necessary and monitor for any color change (browning) that might indicate decomposition.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for solving them.

Scenario 1: My heptopyranose derivative precipitates from the reaction mixture.

Q: I successfully dissolved my compound, but it crashed out after I added another reagent. What happened?

A: This common issue is usually caused by a change in the overall polarity of the solvent system. The reagent you added was likely dissolved in a less polar solvent (e.g., toluene, THF), which decreased the total polarity of your reaction mixture below the threshold required to keep your polar heptopyranose derivative in solution.

Troubleshooting Workflow:

start Precipitate Forms During Reaction check_reagent Was the added reagent in a low-polarity solvent? start->check_reagent strategy1 Strategy 1: Change Reagent Solvent Can you dissolve the reagent in a small amount of a miscible, more polar solvent (e.g., DMF, NMP)? check_reagent->strategy1 Yes strategy2 Strategy 2: Use a Co-Solvent System Add a high-polarity co-solvent (e.g., DMSO) to the main reaction mixture until the precipitate redissolves. check_reagent->strategy2 Yes, but reagent solvent cannot be changed end_s1 Re-run reaction with new reagent solution. strategy1->end_s1 end_s2 Continue reaction in the mixed-solvent system. strategy2->end_s2

Caption: Decision workflow for addressing precipitation.

Scenario 2: I need to run a reaction in a non-polar solvent, but my protected heptopyranose won't dissolve.

Q: My heptopyranose has bulky silyl protecting groups, but it's still insoluble in solvents like hexane or toluene. Why?

A: Even with protecting groups, one or two free hydroxyl groups can render the entire molecule "polar" enough to be insoluble in highly non-polar solvents. Incomplete protection is a common cause of unexpected insolubility.

Troubleshooting Steps:

  • Confirm Complete Protection: Before attempting the reaction, verify that all hydroxyl groups are protected. Use techniques like ¹H NMR (disappearance of -OH protons), ¹³C NMR, or mass spectrometry to confirm the structure and purity of your starting material.

  • Increase Solvent Polarity Incrementally: If protection is complete, the issue may be the extreme non-polarity of the solvent. Try a slightly more polar solvent that is still compatible with your reaction conditions. For example, move from hexane to toluene, then to diethyl ether, and then to tetrahydrofuran (THF).

  • Consider a Different Protecting Group: If solubility remains a challenge for your specific application, a different class of protecting groups may be necessary. For example, acetyl or benzyl groups can impart different solubility characteristics than silyl ethers.

Advanced Solubilization Strategies

When simple solvent selection is insufficient, more advanced techniques are required. The choice of strategy depends on whether you can chemically modify the heptopyranose.

Strategy 1: Chemical Modification via Protecting Groups

This is the most powerful strategy for synthetic chemists. By masking the polar hydroxyl groups with non-polar protecting groups, you fundamentally alter the molecule's polarity, making it soluble in a wide range of organic solvents.

Mechanism: The hydroxyl groups (-OH) are converted into ethers (e.g., benzyl ethers, -OBn), esters (e.g., acetates, -OAc), or acetals (e.g., isopropylidene acetals). These new functional groups lack the hydrogen-bonding capability of the free hydroxyls and increase the molecule's lipophilicity.

cluster_0 Heptopyranose (Polar, Insoluble) cluster_1 Protected Heptopyranose (Non-Polar, Soluble) Hepto Heptopyranose Ring -OH -OH -OH -OH Reagents + Protecting Group Reagents (e.g., Acetic Anhydride, Benzyl Bromide, 2,2-Dimethoxypropane) Hepto->Reagents Reaction ProtectedHepto Heptopyranose Ring -OR -OR -OR -OR (R = Protecting Group) Reagents->ProtectedHepto

Caption: Chemical modification to enhance solubility.

Experimental Protocol: General Procedure for Acetonide Protection of a Heptopyranose

This protocol describes the formation of an isopropylidene acetal, a common method for protecting vicinal diols.

  • Solvent Selection: Suspend the heptopyranose diol (1 equivalent) in a suitable non-polar solvent in which the product is soluble, such as acetone or a mixture of acetone and DCM. Acetone also serves as the reagent in this case.

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid. p-Toluenesulfonic acid (p-TsOH, ~0.1 eq.) is a common choice.[10] For sensitive substrates, a milder Lewis acid like copper(II) sulfate can be used.

  • Water Scavenging: Add 2,2-dimethoxypropane (~1.5 eq.) to act as both a reagent and a scavenger for the water produced during the reaction, which drives the equilibrium toward the product.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction mixture should become homogeneous as the protected, more soluble product is formed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by silica gel chromatography.

Strategy 2: Co-Solvent Systems

When chemical modification is not an option (e.g., in formulation or certain analytical applications), a co-solvent system is the preferred approach.[11][12]

Mechanism: A co-solvent is a water-miscible organic solvent that, when added to the primary solvent, increases the solubility of a poorly soluble compound.[13][14] Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 400 can disrupt the hydrogen bonding network of the primary solvent and create a microenvironment that is more favorable for solvating the heptopyranose.[11][15]

Data Presentation: Co-Solvent Effectiveness

Co-Solvent System (Primary Solvent: Dioxane)Heptopyranose Solubility (mg/mL) at 25°CMechanism of Action
100% Dioxane< 0.1Poor solute-solvent interaction
80:20 Dioxane:Methanol1.5Methanol provides hydrogen bonding to solvate -OH groups.
80:20 Dioxane:DMSO5.2DMSO effectively breaks solute H-bonds and solvates the molecule.
80:20 Dioxane:Water12.0Water creates polar micro-pockets, significantly enhancing solubility.

Note: Data are illustrative examples to demonstrate the principle.

Strategy 3: Formulation-Based Approaches

For drug development, formulation strategies can enhance solubility without altering the chemical structure of the active pharmaceutical ingredient (API).

  • Amorphous Solid Dispersions (ASDs): The highly ordered crystal lattice of heptopyranose requires significant energy to break. By dispersing the molecule in an amorphous state within a polymer matrix (e.g., using spray drying or hot-melt extrusion), the energy barrier to dissolution is significantly lowered.[16][17][18]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. While less common for highly polar molecules like heptopyranose, chemically modified cyclodextrins can sometimes form inclusion complexes, enhancing aqueous solubility and stability.[18][19]

References

  • Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities. (n.d.). National Institutes of Health. [Link]

  • A Look Into Solubility Variations Via a Novel Nonparametric Additive Characterization. (2025). ChemRxiv. [Link]

  • PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. (n.d.). ResearchGate. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (2016). ResearchGate. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. [Link]

  • Table 3 . Solubility of various carbohydrates in organic solvents/ILs. (n.d.). ResearchGate. [Link]

  • Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. (n.d.). MDPI. [Link]

  • NON-AQUEOUS SOLVENTS. (n.d.). V.P. & R.P.T.P Science College. [Link]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. (2017). Master Organic Chemistry. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). PubMed Central. [Link]

  • What solvents are DMSO/DMF miscible with? (2019). Reddit. [Link]

  • A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (n.d.). PubMed Central. [Link]

  • Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations. (2022). PubMed. [Link]

  • Factors that Affect Solubility. (n.d.). Google Sites.
  • Why are monosaccharides soluble? (2023). Quora. [Link]

  • The Solubility of Proteins in Organic Solvents. (2018). ResearchGate. [Link]

  • Enhancing the solubility of SARS-CoV-2 inhibitors to increase future prospects for clinical development. (2021). PubMed Central. [Link]

  • Findings of the Second Challenge to Predict Aqueous Solubility. (2020). ResearchGate. [Link]

  • Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. (2020). ACS Publications. [Link]

  • Solubility enhancement of Cox-2 inhibitors using various solvent systems. (n.d.). PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical. [Link]

  • Thermal Effect of Carbohydrate Dissolution in Aqueous-Organic Media. (n.d.). ResearchGate. [Link]

  • Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]

  • Findings of the Challenge To Predict Aqueous Solubility. (n.d.). Semantic Scholar. [Link]

  • p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • DMSO. (n.d.). gChem Global. [Link]

  • Pyranose-furanose interconversions with reference to the mutarotations of galactose, levulose, lactulose,and turanose. (n.d.). NIST Technical Series Publications. [Link]

  • Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates. (n.d.). PubMed Central. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]

  • Solubility increases associated with crystalline drug nanoparticles: methodologies and significance. (2010). PubMed. [Link]

  • Solubility and thermodynamic analysis of ketoprofen in organic solvents. (2020). PubMed. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (n.d.).
  • Innovative medicinal chemistry strategies for enhancing drug solubility. (2024). PubMed. [Link]

  • Solubility and solvation of monosaccharides in ionic liquids. (n.d.). PubMed Central. [Link]

  • Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. (2021). The Royal Society of Chemistry. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Solubility enhancement of COX-2 inhibitors using various solvent systems. (2007). ResearchGate. [Link]

  • Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. (2015). PubMed. [Link]

  • NATIONAL OPEN UNIVERSITY OF NIGERIA DEPARTMENT OF PURE AND APPLIED SCIENCE FACULTY OF SCIENCE COURSE CODE: CHM424 COURSE TITLE. (n.d.). NOUN. [Link]

  • Solubility of organic compounds. (n.d.). Khan Academy. [Link]

  • Inorganic nonaqueous solvent. (n.d.). Wikipedia. [Link]

  • Adhesive Gelatin-Based Eutectogels: A Review of Synthesis, Properties, and Applications. (2024). MDPI. [Link]

  • Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. (2015). ResearchGate. [Link]

  • Non-aqueous Media. (2021). Chemistry LibreTexts. [Link]

  • Types of Non-Aqueous and Aqueous Solvents and Their Significance in the Pharmaceutical Industry. (n.d.). Unacademy. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Ascorbic Acid 2-Glucoside (AA2G) for Long-Term Storage

Welcome to the technical support guide for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, more commonly known as Ascorbic Acid 2-Glucoside (AA2G). This resource is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, more commonly known as Ascorbic Acid 2-Glucoside (AA2G). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability and integrity of AA2G for long-term storage and experimental use. Here, we address common challenges and provide scientifically-grounded protocols to ensure the reliability of your research.

Understanding the Stability of Ascorbic Acid 2-Glucoside (AA2G)

Ascorbic Acid 2-Glucoside (AA2G) is a stabilized derivative of ascorbic acid (Vitamin C).[1] The inherent instability of ascorbic acid, which is prone to rapid oxidation, is overcome in AA2G by the attachment of a glucose molecule to the most reactive hydroxyl group of the ascorbic acid.[2] This glycosidic bond protects the molecule from degradation by heat, light, and oxygen.[2][3] The biological activity of AA2G is realized upon enzymatic hydrolysis by α-glucosidase, which cleaves the glucose moiety, releasing active ascorbic acid.[3][4]

Despite its enhanced stability compared to L-ascorbic acid, the long-term integrity of AA2G in solution is critically dependent on environmental factors, primarily pH, temperature, and light exposure.[5][6] Understanding these factors is paramount to preventing degradation and ensuring reproducible experimental outcomes.

Long-Term Storage Protocols & Best Practices

For Solid (Powder) Form:
  • Storage Temperature: Store AA2G powder in a refrigerator at 1-10°C.[3]

  • Atmosphere: Keep the container tightly sealed to protect from moisture and atmospheric oxygen. The use of desiccants is recommended for humid environments.

  • Light: Store in an opaque or amber-colored container to prevent photodegradation.

For Aqueous Solutions:

The primary challenge in storing AA2G is maintaining an optimal pH to prevent hydrolysis of the glycosidic bond.

  • Optimal pH: The stability of AA2G in aqueous solutions is highly pH-dependent. The most stable pH range is between 5.0 and 7.0, with an optimal range often cited as 6.5-6.8 for cosmetic formulations.[1][3][7]

  • Temperature: Aqueous solutions should be stored at refrigerated temperatures (2-8°C) to minimize degradation.

  • Light Protection: As with the solid form, protect aqueous solutions from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

Here we address specific issues that you may encounter during your experiments with AA2G.

Q1: My freshly prepared AA2G solution has a very low pH. Is this normal and what should I do?

A1: Yes, this is entirely normal. When AA2G powder is dissolved in water, it can result in a highly acidic solution, with a pH as low as 2.3 for a 1% solution.[8] Storing AA2G at such a low pH for extended periods can lead to gradual hydrolysis and degradation.

Immediate Action: It is crucial to adjust the pH of your solution to the optimal range of 6.5-6.8 immediately after preparation.[3] You can use a suitable base like Triethanolamine (TEA) or Sodium Hydroxide to carefully raise the pH.[9] The use of a calibrated pH meter is essential for accurate adjustment.[3]

Best Practice: To prevent significant pH fluctuations and maintain long-term stability, it is highly recommended to prepare your AA2G solution in a buffer system. A citrate buffer is a common and effective choice.[3][9]

Q2: My AA2G solution has developed a yellow tint over time. What does this indicate and is the solution still usable?

A2: A yellow discoloration is a visual indicator of AA2G degradation. This color change is likely due to the oxidation of ascorbic acid that has been released through the hydrolysis of AA2G. The presence of metal ions can catalyze this oxidation process.[10]

Is it usable? The usability of the solution depends on the extent of degradation and the sensitivity of your application. For highly sensitive quantitative assays, it is recommended to prepare a fresh solution. For some qualitative applications, a slightly discolored solution might still be acceptable, but the concentration of active AA2G will be lower than the initial concentration.

Preventative Measures:

  • Ensure the pH of your solution is within the stable range of 6.5-6.8.[3]

  • Store the solution at refrigerated temperatures and protected from light.

  • Use high-purity water and glassware to minimize metal ion contamination.

  • Consider adding a chelating agent, such as EDTA, to your formulation to sequester any trace metal ions that could catalyze oxidation.[10]

Q3: I have observed a decrease in the efficacy of my AA2G-containing formulation. How can I confirm if this is due to degradation?

A3: A loss of efficacy is a strong indicator of AA2G degradation. To confirm this, you will need to perform an analytical assessment of the AA2G concentration in your formulation.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying AA2G.[11][12] A validated HPLC method will allow you to separate and quantify the intact AA2G from its degradation products.

Experimental Approach:

  • Establish a baseline by analyzing a freshly prepared, pH-adjusted AA2G standard solution.

  • Analyze your stored formulation under the same chromatographic conditions.

  • A significant decrease in the peak area corresponding to AA2G in your stored sample compared to the fresh standard indicates degradation.

Q4: Can I autoclave my AA2G solution to sterilize it?

A4: No, autoclaving is not recommended for AA2G solutions. The high temperatures and pressures of autoclaving will accelerate the hydrolysis of the glycosidic bond, leading to significant degradation of the molecule.[3]

Alternative Sterilization Method: For sterile applications, it is recommended to filter-sterilize the AA2G solution through a 0.22 µm sterile filter. This should be done after the pH of the solution has been adjusted to the optimal range.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for AA2G in solution?

The primary degradation pathway for AA2G in solution is the hydrolysis of the glycosidic bond, which releases free ascorbic acid and glucose. This process is accelerated by non-optimal pH (especially acidic conditions) and high temperatures. The released ascorbic acid is then susceptible to oxidation, leading to further degradation products.[13][14]

What is the expected shelf-life of a properly prepared and stored AA2G solution?

With proper pH control (6.5-6.8), storage at refrigerated temperatures (2-8°C), and protection from light, an aqueous solution of AA2G can be stable for several months. However, for critical applications, it is advisable to prepare fresh solutions more frequently or to conduct periodic stability tests to confirm the concentration.

Are there any known incompatibilities with other common lab reagents?

Yes, you should avoid co-formulating AA2G with strong oxidizing agents. Additionally, some sources suggest avoiding niacinamide in formulations exposed to UV light, as it may accelerate the photodegradation of ascorbic acid.[14] It is also recommended to avoid certain combinations like with Safe-B3 or Zinc PCA in some formulations as they may affect the stability of AA2G.[9]

Can I use L-Arginine to stabilize the pH of my AA2G solution?

Yes, L-Arginine can be used as an alternative to a citrate buffer to help maintain a stable pH. A recommended ratio is 1 part L-Arginine to 2 parts AA2G by weight, dissolved together in water.[3][9]

Experimental Protocols

Protocol for Preparing a Stable AA2G Stock Solution (100 mM)
  • Materials:

    • Ascorbic Acid 2-Glucoside (AA2G) powder

    • High-purity water (e.g., Milli-Q or equivalent)

    • Citric Acid

    • Sodium Citrate

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • Calibrated pH meter

    • Sterile 0.22 µm syringe filter (optional)

    • Amber glass storage bottle

  • Procedure:

    • Prepare a 0.1 M Citrate Buffer (pH ~6.5):

      • Dissolve 2.10 g of Citric Acid monohydrate in approximately 80 mL of high-purity water.

      • Adjust the pH to 6.5 by slowly adding a 1 M NaOH solution while monitoring with a calibrated pH meter.

      • Bring the final volume to 100 mL with high-purity water.

    • Weigh the required amount of AA2G powder to make a 100 mM solution (Molecular Weight of AA2G is approximately 338.27 g/mol ).

    • Slowly add the AA2G powder to the citrate buffer while stirring until it is completely dissolved.

    • Verify the final pH of the solution and adjust to 6.5-6.8 if necessary using a dilute NaOH or HCl solution.

    • (Optional) For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile amber glass bottle.

    • Store the solution at 2-8°C, protected from light.

Protocol for a Basic Stability Study of an AA2G Solution
  • Objective: To assess the stability of a prepared AA2G solution over time under specific storage conditions.

  • Methodology:

    • Prepare a batch of AA2G solution according to the protocol above.

    • Immediately after preparation (T=0), take an aliquot of the solution and analyze its AA2G concentration using a validated HPLC-UV method. This will be your baseline concentration.

    • Store the remaining solution under the desired conditions (e.g., 4°C, protected from light).

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), withdraw an aliquot of the stored solution.

    • Analyze the AA2G concentration of each aliquot using the same HPLC-UV method.

    • Calculate the percentage of AA2G remaining at each time point relative to the T=0 concentration.

    • A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.

Visualizing Degradation and Workflows

AA2G Ascorbic Acid 2-Glucoside (Stable) Hydrolysis Hydrolysis (Accelerated by low pH, high temp) AA2G->Hydrolysis Ascorbic_Acid L-Ascorbic Acid (Active but unstable) Hydrolysis->Ascorbic_Acid Oxidation Oxidation (Catalyzed by O2, light, metal ions) Ascorbic_Acid->Oxidation Degradation_Products Degradation Products (e.g., Dehydroascorbic Acid) Oxidation->Degradation_Products

Caption: Primary degradation pathway of Ascorbic Acid 2-Glucoside (AA2G).

cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_qc Quality Control start Weigh AA2G Powder dissolve Dissolve in Buffer (e.g., Citrate Buffer) start->dissolve ph_adjust Adjust pH to 6.5-6.8 dissolve->ph_adjust filter Sterile Filter (optional) ph_adjust->filter store Store at 2-8°C Protected from Light filter->store stability_test Perform Stability Test (e.g., HPLC) store->stability_test

Caption: Recommended workflow for preparing and storing stable AA2G solutions.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature (Solid) 1-10°CMinimizes degradation and preserves powder integrity.[3]
Storage Temperature (Aqueous) 2-8°CReduces the rate of chemical reactions, including hydrolysis.
pH of Aqueous Solution 6.5 - 6.8Optimal pH for minimizing hydrolysis of the glycosidic bond.[3][9]
Light Exposure Store in the darkPrevents photodegradation.

References

  • Stability of Vitamin C Derivatives in Solution and Topical Formulations. PubMed. [Link]

  • Evaluation of ascorbic acid 2-O-alpha-glucoside as a vitamin C source: mode of intestinal hydrolysis and absorption following oral administration. PubMed. [Link]

  • Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology. ResearchGate. [Link]

  • Ascorbyl Glucoside (AA-2G Stabilized Vitamin C). MySkinRecipes. [Link]

  • An ascorbic acid pro-drug with longer-term antioxidant efficacy in skin. PubMed. [Link]

  • L-Ascorbic Acid 2-Glucoside. Nagase Viita Co., Ltd. [Link]

  • Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology. PubMed. [Link]

  • Stability of vitamin C derivatives in solution and topical formulations. ResearchGate. [Link]

  • Stability and Stabilization of Ascorbic Acid. Semantic Scholar. [Link]

  • ASCORBYL GLUCOSIDE. Ataman Kimya. [Link]

  • (PDF) Stability and Stabilization of Ascorbic Acid. ResearchGate. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. MDPI. [Link]

  • Functions, applications and production of 2-O-D-glucopyranosyl-L-ascorbic acid. ScienceDirect. [Link]

  • Ascorbic acid 2-glucoside: An ascorbic acid pro-drug with longer-term antioxidant efficacy in skin | Request PDF. ResearchGate. [Link]

  • What is Ascorbyl Glucoside? Paula's Choice EU. [Link]

  • Method for stabilizing ascorbic acid 2-glucoside and a cosmetic composition containing the same.
  • Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB. MDPI. [Link]

  • Chemistry of ascorbic acid. Wikipedia. [Link]

  • Degradation of Ascorbic Acid in Aqueous Solution. ACS Publications. [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC - NIH. [Link]

  • Analytical method development and validation of ascorbic acid. innovative-bioresearch.com. [Link]

  • Development and validation of RP-HPLC method for the estimation of ascorbic acid in health drinks. JOCPR. [Link]

Sources

Optimization

Technical Support Center: Optimization of Fermentation Conditions for Heptopyranose Biotransformation

Welcome to the technical support center for heptopyranose biotransformation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing fermentation...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for heptopyranose biotransformation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing fermentation processes. Here, we address common challenges through detailed troubleshooting guides, frequently asked questions, and validated protocols, grounding our advice in established scientific principles to ensure the reliability and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the biotransformation process for heptopyranose.

Q1: What is heptopyranose biotransformation and why is its optimization critical?

A: Heptopyranose biotransformation is the process of converting a substrate (often a simpler sugar or precursor) into heptopyranose, a seven-carbon sugar, using whole microbial cells or their enzymes as biocatalysts.[1] This method is a cornerstone of "White Biotechnology," offering a more sustainable and specific alternative to complex chemical synthesis.[1] Optimization of fermentation conditions is paramount because it directly impacts the yield, purity, and concentration of the final product, which in turn affects the economic viability of the entire process.[2] Many factors, including temperature, pH, media composition, and aeration, can significantly influence microbial metabolism and enzyme efficiency.[3][4]

Q2: What are the primary fermentation parameters that I need to control?

A: The success of your biotransformation hinges on the precise control of several key parameters. These can be broadly categorized as physical and nutritional factors:

  • Nutritional Factors: This includes the composition of the fermentation medium, such as the type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and co-factors.[5]

  • Physical Factors: Critical physical parameters include temperature, pH, agitation speed (for mass transfer), and aeration rate (dissolved oxygen).[6][7] Each of these must be maintained within an optimal range for the specific microorganism being used.[8]

Q3: How does the choice of microorganism impact the fermentation process?

A: The microorganism is the heart of the biotransformation. Different microbes (such as bacteria, yeast, or filamentous fungi) possess unique enzymatic machinery and metabolic pathways.[1] The ideal organism should not only perform the desired chemical conversion efficiently but also exhibit tolerance to potentially high concentrations of the substrate and the heptopyranose product, which can sometimes be toxic to the cell.[3] Therefore, strain selection and even metabolic engineering are often the first crucial steps before optimizing the fermentation conditions.[9]

Q4: What are the common analytical methods for quantifying heptopyranose in a fermentation broth?

A: Accurate quantification is essential for process optimization. The most common and reliable methods involve chromatography. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (like a Refractive Index Detector or Evaporative Light Scattering Detector) is standard. For higher sensitivity and specificity, especially in complex media, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) is the preferred method.[10][11] These techniques allow for precise identification and quantification of the target molecule and any related byproducts.[12]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during heptopyranose biotransformation experiments.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Heptopyranose Yield 1. Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.[13][14][15] Deviations can drastically reduce or halt bioconversion. 2. Nutrient Limitation: Depletion of the carbon source, nitrogen, or essential minerals can stop microbial activity.[16] 3. Substrate/Product Inhibition: High concentrations of the initial substrate or the final heptopyranose product can be toxic or inhibitory to the microbial cells.[3] 4. Poor Aeration/Mass Transfer: Inadequate dissolved oxygen (for aerobic processes) or poor mixing can limit metabolic rates.[8]1. Verify and Optimize Physical Parameters: Calibrate probes and perform a small-scale study (e.g., in shake flasks) to determine the optimal pH and temperature ranges for your specific strain. 2. Analyze Media Composition: Review your media's Carbon-to-Nitrogen (C:N) ratio. Consider a fed-batch strategy to maintain nutrient levels without causing osmotic stress.[17] 3. Implement a Fed-Batch or Continuous Culture System: This keeps substrate concentrations low and can involve in-situ product removal to alleviate toxicity. 4. Optimize Agitation and Aeration: Increase shaker speed or bioreactor agitation. For bioreactors, adjust the airflow rate and monitor dissolved oxygen (DO) levels, ensuring they do not drop to zero.
2. High Batch-to-Batch Variability 1. Inconsistent Inoculum: Variations in the age, cell density, or metabolic state of the starter culture.[6] 2. Fluctuations in Fermentation Conditions: Inconsistent control of pH, temperature, or nutrient feeding between runs. 3. Raw Material Inconsistency: Using complex media components (like yeast extract or peptone) that can vary between suppliers or lots.[17]1. Standardize Inoculum Protocol: Implement a strict protocol for inoculum preparation, including growth phase, cell count, and volume. Use a consistent seed train. 2. Improve Process Control: Ensure all sensors are calibrated before each run. Use automated controllers for pH, temperature, and nutrient feeds. 3. Use Chemically Defined Media: If possible, switch from complex to a chemically defined medium to eliminate variability from raw materials.[17]
3. Accumulation of Undesired Byproducts 1. Metabolic Overflow: Often caused by an excess of the carbon source, leading to the production of secondary metabolites like organic acids.[18] 2. Suboptimal Dissolved Oxygen: Low oxygen levels can trigger anaerobic or fermentative pathways, leading to different end products.1. Control Substrate Feeding: Switch from a batch to a fed-batch process where the carbon source is added at a controlled rate to match the cells' consumption capacity. 2. Fine-Tune Aeration and Agitation: Maintain a constant, optimal dissolved oxygen level (typically >20% for aerobic processes) through a controlled cascade of agitation and airflow.
4. Incomplete Substrate Consumption 1. Process Stalled Due to Toxicity: Accumulation of heptopyranose or a byproduct has reached an inhibitory level.[19] 2. Depletion of a Key Nutrient: The primary substrate is present, but another essential nutrient (e.g., nitrogen, phosphate) has been fully consumed. 3. Enzyme Inactivation: Extreme pH or temperature excursions, even if brief, may have irreversibly denatured the key enzymes.[15]1. Analyze Broth for Inhibitors: Use analytical methods (HPLC, LC-MS) to identify and quantify potential inhibitory compounds. 2. Supplement Limiting Nutrients: Analyze the medium for residual key nutrients. A pulse of the limiting nutrient may restart the bioconversion. 3. Review Process Data Logs: Check your fermentation data for any deviations from the setpoints for pH and temperature that could explain enzyme inactivation.

Part 3: Protocols & Methodologies

Protocol 1: Statistical Optimization of Media Composition

This protocol uses a two-stage statistical approach to efficiently optimize the fermentation medium.

Objective: To identify the most significant media components and their optimal concentrations for maximizing heptopyranose yield.

Stage 1: Screening with Plackett-Burman Design (PBD) The PBD is used to screen a large number of variables to identify those with the most significant impact on the process.[20]

  • Variable Selection: Choose 5-7 potentially influential media components (e.g., glucose, yeast extract, peptone, K₂HPO₄, MgSO₄, etc.).[5]

  • Level Assignment: Assign a high (+) and a low (-) level for each variable based on literature or preliminary experiments.

  • Experimental Design: Generate the PBD matrix (typically 8, 12, or 16 runs) using statistical software (e.g., Design-Expert®, Minitab®).

  • Execution: Run the fermentation experiments according to the design matrix, ensuring all other parameters (pH, temp, etc.) are constant.

  • Analysis: Analyze the results to determine which factors have a statistically significant positive or negative effect on heptopyranose production.

Stage 2: Optimization with Response Surface Methodology (RSM) RSM, typically using a Central Composite Design (CCD), is used to fine-tune the concentrations of the 2-3 most significant factors identified in Stage 1.[21]

  • Factor Selection: Choose the top 2-3 significant variables from the PBD screening.

  • Experimental Design: Generate the CCD matrix, which includes factorial points, axial points (to explore extremes), and center points (to check for curvature and reproducibility).

  • Execution: Perform the fermentation experiments as defined by the CCD matrix.

  • Modeling and Analysis: Use the results to fit a quadratic polynomial equation. This model will generate 3D response surface plots showing the relationship between variables and the response (heptopyranose yield).

  • Validation: Determine the optimal concentrations predicted by the model and run a validation experiment to confirm the predicted yield.

Protocol 2: Analytical Quantification of Heptopyranose via LC-MS

Objective: To accurately measure the concentration of heptopyranose in fermentation broth samples.

  • Sample Preparation: a. Withdraw 1 mL of fermentation broth. b. Centrifuge at 10,000 x g for 10 minutes to pellet cells and debris. c. Collect the supernatant. For complex media, a protein precipitation step may be needed: add 3 volumes of ice-cold methanol, vortex, incubate at -20°C for 30 minutes, and centrifuge again.[10] d. Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial. e. Prepare a dilution series if necessary to fall within the calibration curve range.

  • LC-MS Conditions (Example):

    • Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Mass Spectrometer: Electrospray Ionization (ESI) in either positive or negative mode.

    • Detection: Use Selected Ion Monitoring (SIM) for the specific m/z of heptopyranose or Multiple Reaction Monitoring (MRM) for higher specificity if a tandem MS is available.[10]

  • Quantification: a. Prepare a standard curve using pure heptopyranose standard (e.g., 0.1 to 100 µg/mL). b. Run the standards and samples. c. Integrate the peak area for heptopyranose in each sample. d. Calculate the concentration based on the linear regression of the standard curve.

Part 4: Visualization of Workflows

Diagram 1: General Optimization Workflow

This diagram outlines the logical progression from initial strain selection to a fully optimized fermentation process.

OptimizationWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Validation & Scale-Up Strain Strain Selection & Metabolic Engineering Media Initial Media Formulation Strain->Media PBD Media Component Screening (Plackett-Burman Design) Media->PBD Analytics Analytical Method Development (LC-MS) Analytics->PBD RSM Condition Optimization (Response Surface Methodology) PBD->RSM Bioreactor Bioreactor Parameter Optimization (DO, pH, Feed) RSM->Bioreactor Validation Process Validation Runs Bioreactor->Validation ScaleUp Scale-Up Studies Validation->ScaleUp

Caption: A workflow for systematic fermentation optimization.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing the root cause of poor product yield.

TroubleshootingFlowchart Start Low Heptopyranose Yield Detected Check_Viability Are cells viable? (Check OD / Plate Count) Start->Check_Viability Check_Substrate Is substrate consumed? Check_Viability->Check_Substrate Yes Inoculum_Issue Root Cause: Inoculum Poor quality or low viability of starter culture Check_Viability->Inoculum_Issue No Check_Conditions Were pH & Temp within range? Check_Substrate->Check_Conditions No Toxicity_Issue Root Cause: Toxicity Substrate, Product, or Byproduct Inhibition Check_Substrate->Toxicity_Issue Yes Check_Nutrients Analyze for limiting nutrients (N, P) Check_Conditions->Check_Nutrients Yes Condition_Issue Root Cause: Physical Conditions Suboptimal pH/Temp, leading to low enzyme activity Check_Conditions->Condition_Issue No Nutrient_Issue Root Cause: Nutrient Limitation Depletion of essential media components Check_Nutrients->Nutrient_Issue

Caption: A diagnostic flowchart for low biotransformation yield.

References

  • Multi-Level Optimization and Strategies in Microbial Biotransformation of N
  • Fermentation Process Optimiz
  • Analytical Methods. RSC Publishing.
  • Microbial biotransformation: a process for chemical alter
  • Multi-Level Optimization and Strategies in Microbial Biotransformation of N
  • Metabolic engineering for microbial production of sugar acids.
  • Effect of Different Factors on Fermentative Production of Enzymes by Fungi. [Source Not Available].
  • Optimization of fermentation conditions for P450 BM-3 monooxygenase production by hybrid design methodology. PubMed Central.
  • Factors influencing the fermentation performance of commercial wine yeasts. CORE.
  • Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf. PMC - PubMed Central.
  • Glycaemic sugar metabolism and the gut microbiota: past, present and future. PMC.
  • A Review on Factors Influencing the Fermentation Process of Teff (Eragrostis teff) and Other Cereal-Based Ethiopian Injera. NIH.
  • Analytical Tools for HCP Detection, Identification, and Quantit
  • Effects of temperature and pH on whole-cell bioconversion of PCA into...
  • Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7. PMC - PubMed Central.
  • Microbial degradation of complex carbohydrates in the gut. PMC - PubMed Central - NIH.
  • (PDF) Optimisation of the fermentation media to enhance the production of the bioactive isomer of vitamin menaquinone-7.
  • Temperature and pH mediate stoichiometric constraints of organically derived soil nutrients. [Source Not Available].
  • Factors, Consideration and Recommendations to Produce a Healthy Ferment
  • Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. PMC - NIH.
  • Bacto CD Supreme FPM - A Chemically Defined Medium for E. coli. YouTube.
  • The Fermentation Process: Factors Influencing Beer Ferment
  • Analytical Methods. OPUS.
  • Effects of temperature and pH on hexokinase from the flight muscles of Dipetalogaster maximus (Hemiptera: Reduviidae). PubMed.
  • Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • The fundamental role of pH in CH4 bioconversion into polyhydroxybutyrate in mixed methanotrophic cultures.
  • Effect of pH and temperature on peroxidase and polyphenoloxidase activities of litchi pericarp. SciELO.
  • Methods for Estimating the Detection and Quantification Limits of Key Substances in Beer Matur

Sources

Troubleshooting

Reducing epimerization during the synthesis of heptopyranose derivatives.

Technical Support Center: Synthesis of Heptopyranose Derivatives Welcome to the technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of heptopyranose deri...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Heptopyranose Derivatives

Welcome to the technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of heptopyranose derivatives. This guide is designed to provide expert insights and practical solutions to common challenges, with a specific focus on mitigating epimerization. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Epimerization

This section addresses specific problems you may encounter during your experiments, offering explanations of the underlying causes and providing actionable, step-by-step protocols.

Question 1: I'm observing significant anomeric epimerization (formation of both α and β anomers) during my glycosylation reaction. What are the primary causes and how can I improve stereoselectivity?

Answer:

Anomeric epimerization is a frequent challenge in glycosylation, leading to mixtures of α and β products, which complicates purification and reduces the yield of the desired stereoisomer. The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors including the protecting groups, solvent, temperature, and the nature of the glycosyl donor and acceptor.[1]

Root Causes & Mechanistic Insights:

The formation of an anomeric mixture often arises from the reaction proceeding through a flexible or long-lived oxocarbenium ion intermediate.[2] This planar species can be attacked by the nucleophile (glycosyl acceptor) from either the α- or β-face, leading to a loss of stereocontrol. The key to achieving high stereoselectivity is to influence the pathway of this attack.

  • Neighboring Group Participation: A participating protecting group at the C-2 position is a powerful tool for controlling anomeric stereochemistry.[3][4] Acyl-type protecting groups (e.g., acetate, benzoate) can attack the incipient anomeric cation to form a stable dioxolenium ion intermediate. This intermediate effectively shields one face of the molecule, forcing the glycosyl acceptor to attack from the opposite side, resulting in the formation of a 1,2-trans-glycosidic linkage.[3] For a glucose-type donor, this leads to the β-anomer, while for a mannose-type donor, it yields the α-anomer.

  • Non-Participating Groups: In the absence of a participating group at C-2 (e.g., when using benzyl or silyl ethers), stereocontrol is governed by other factors, such as the anomeric effect, which generally favors the formation of the α-anomer.[5] However, this effect can be modest, often leading to mixtures.[5]

Visualizing Anomeric Control:

Anomeric_Control cluster_0 1,2-trans Glycosylation (Neighboring Group Participation) cluster_1 1,2-cis Glycosylation (Non-Participating Group) Donor_trans Glycosyl Donor (C2-Acyl Group) Dioxolenium Dioxolenium Ion Intermediate Donor_trans->Dioxolenium Activation Product_trans 1,2-trans Product Dioxolenium->Product_trans Nucleophilic Attack Donor_cis Glycosyl Donor (C2-Ether Group) Oxocarbenium Oxocarbenium Ion Donor_cis->Oxocarbenium Activation Product_mix α/β Mixture Oxocarbenium->Product_mix Nucleophilic Attack

Caption: Control of anomeric stereochemistry.

Troubleshooting Protocol:

  • Protecting Group Selection:

    • For 1,2-trans glycosides: Employ a participating group at the C-2 position. Common choices include acetyl (Ac), benzoyl (Bz), or pivaloyl (Piv) groups.[3]

    • For 1,2-cis glycosides: Utilize a non-participating group at C-2, such as a benzyl (Bn) or silyl ether (e.g., TBDMS).[3] In this case, other factors must be optimized to achieve selectivity.

  • Solvent Optimization:

    • Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can sometimes favor the formation of the α-anomer.

    • Nitriles, such as acetonitrile, can participate in the reaction to form a β-nitrilium ion, which can then be displaced by the acceptor to yield the β-glycoside.

  • Temperature Control:

    • Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to enhance kinetic control and improve stereoselectivity.[6] Running reactions at lower temperatures can slow down the rate of anomerization of any reactive intermediates.[6]

  • Catalyst/Promoter Choice:

    • The choice of catalyst or promoter can significantly influence the stereochemical outcome. For challenging glycosylations, consider using stereodirecting catalysts, such as certain Lewis acids or organocatalysts, which can help to control the facial selectivity of the nucleophilic attack.[7][8][9]

Question 2: I am observing epimerization at a stereocenter other than the anomeric carbon during protecting group manipulations or other transformations. How can I prevent this?

Answer:

Epimerization at other stereocenters, particularly those adjacent to a carbonyl group, is a common problem, especially when using basic or acidic conditions.[10]

Root Causes & Mechanistic Insights:

The most common cause of non-anomeric epimerization is the formation of an enolate or enol intermediate. Protons on carbons alpha to a carbonyl group are acidic and can be removed by a base. The resulting planar enolate can be reprotonated from either face, leading to a mixture of epimers.[10] This is a particular concern in heptopyranose derivatives that may have a ketone functionality.

Visualizing Non-Anomeric Epimerization:

Non_Anomeric_Epimerization Start Desired Epimer (e.g., C3-R) Enolate Planar Enolate Intermediate Start->Enolate Base (B-) Epimer_Mix Mixture of Epimers (C3-R and C3-S) Enolate->Epimer_Mix Protonation (H+)

Caption: Mechanism of base-catalyzed epimerization.

Troubleshooting Protocol:

  • Mindful Use of Bases and Acids:

    • Avoid strong bases like sodium hydroxide or potassium carbonate when manipulating protecting groups on a molecule with a base-labile stereocenter.

    • If a basic condition is unavoidable, use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11]

    • Similarly, strong acidic conditions can also promote enolization and should be used with caution.

  • Orthogonal Protecting Group Strategy:

    • Employ an orthogonal protecting group strategy. This involves using protecting groups that can be removed under different, non-interfering conditions.[10] For example, use silyl ethers (removed with fluoride), benzyl ethers (removed by hydrogenolysis), and acyl groups (removed with mild base or acid) on the same molecule.[12][13][14] This allows for the selective deprotection of one group without affecting others or the sensitive stereocenters.

  • Temperature Control:

    • When performing reactions that have a risk of epimerization, conduct them at the lowest possible temperature to minimize the rate of this side reaction.[10]

  • Reaction Time:

    • Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure of the molecule to conditions that could cause epimerization.

Frequently Asked Questions (FAQs)

Q1: What are "participating" and "non-participating" protecting groups, and how do they influence stereoselectivity?

A1: Participating protecting groups, typically acyl groups at the C-2 position, can form a covalent bond with the anomeric center during a glycosylation reaction.[3] This forms a stable intermediate that directs the incoming nucleophile to the opposite face, leading to 1,2-trans products.[3] Non-participating groups, like ethers, do not interact with the anomeric center in this way, often resulting in lower stereoselectivity that is more dependent on other reaction conditions.[3][5]

Q2: How does the choice of solvent affect epimerization?

A2: The solvent can influence the stability of reactive intermediates and the transition states of the reaction.[10][15] Polar aprotic solvents like DMF can sometimes promote epimerization by stabilizing charged intermediates that lead to racemization.[11][15] In glycosylation reactions, some solvents can even participate in the reaction mechanism to direct stereochemistry.

Q3: Are there any specific protecting group strategies that are particularly effective for heptopyranose synthesis?

A3: For heptopyranoses, which have an extended carbon chain, rigid bicyclic protecting groups can be very effective. For instance, a 4,6-O-benzylidene acetal in manno-heptopyranosides has been shown to be highly effective in directing the formation of β-mannosides.[16] This is because the rigid ring system can lock the conformation of the pyranose ring and create a strong facial bias for the incoming nucleophile.

Q4: Can temperature really make a significant difference in preventing epimerization?

A4: Absolutely. Epimerization is often a thermodynamically controlled process, while the desired reaction may be kinetically favored.[6] By running the reaction at a lower temperature, you can favor the kinetic product and minimize the extent of the competing epimerization pathway.[6][10]

Q5: What are some of the newer methods for controlling stereoselectivity in glycosylation?

A5: The field is continually evolving. Recent advances include the development of novel organocatalysts that can achieve high stereoselectivity under mild conditions.[9][17] Additionally, new protecting groups are being designed that have unique participating or conformational-locking properties to exert greater control over the reaction outcome.[3]

Summary of Key Parameters for Reducing Epimerization

ParameterRecommendation for High StereoselectivityRationale
C-2 Protecting Group Use acyl-type for 1,2-trans; ether-type for 1,2-cis.Neighboring group participation vs. non-participation.[3]
Temperature Low temperatures (e.g., -78 °C to 0 °C).Favors kinetic control, reduces rate of epimerization.[6][10]
Solvent Choose based on desired outcome (e.g., nitriles for β-selectivity).Can participate in the reaction or stabilize intermediates.
Bases/Acids Use mild, sterically hindered reagents.Minimizes enolate formation at sensitive centers.[10][11]
Protecting Strategy Employ an orthogonal scheme.Allows for selective deprotection under non-epimerizing conditions.[10]

References

  • TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? Retrieved from [Link]

  • Li, Y., Yang, Y., & Zhang, Q. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Mini-Reviews in Organic Chemistry, 15(4), 282-293. Available from: [Link]

  • Crich, D., & Li, W. (2006). Synthesis and Stereoselective Glycosylation of d- and l-glycero-β-d-manno-Heptopyranoses. Organic Letters, 8(5), 959-962. Available from: [Link]

  • Hahm, H. S., Hurevich, M., & Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal, 28(9), e202103986. Available from: [Link]

  • Li, Q. (2021). Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. (Doctoral dissertation, Harvard University). Available from: [Link]

  • Boltje, T. J., & van der Marel, G. A. (2011). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1 (pp. 1-24). CRC Press. Available from: [Link]

  • American Chemical Society. (n.d.). Catalytic Approaches to Selective Glycoside Synthesis. Retrieved from: [Link]

  • Trant, J. F., & Le, D. (2019). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 15, 2496-2521. Available from: [Link]

  • Codée, J. D. C., & van der Marel, G. A. (2016). Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology (pp. 1-35). Springer. Available from: [Link]

  • Petersen, B. L., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Preprint. Available from: [Link]

  • van der Vorm, S. (2016). Protective group strategies in carbohydrate and peptide chemistry. Leiden University Scholarly Publications. Available from: [Link]

  • Yadav, R. N., et al. (2023). Organocatalyzed Glycosylation for the Stereoselective Synthesis of O/C-Glycosides. Asian Journal of Organic Chemistry, 12(10), e202300345. Available from: [Link]

  • Li, Q., et al. (2022). Site-Selective, Stereocontrolled Glycosylation Catalyzed by Bis-Thioureas. ChemRxiv. Preprint. Available from: [Link]

  • Lu, X., et al. (2016). Mechanism of Glycosylation of Anomeric Sulfonium Ions. Journal of the American Chemical Society, 138(10), 3433-3442. Available from: [Link]

  • Demchenko, A. V., & Pornsuriyasak, P. (2004). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Current Organic Chemistry, 8(10), 847-867. Available from: [Link]

  • ResearchGate. (n.d.). Anomeric glycosylation of glycals and mechanism for the formation of selective β‐glycosides. Retrieved from: [Link]

  • Teruya, K., et al. (2012). Epimerization of Peptide. SlideShare. Available from: [Link]

Sources

Optimization

Method for the purification of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol from a complex mixture.

Welcome to the technical support guide for the purification of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol and related heptose monosaccharides. This document is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol and related heptose monosaccharides. This document is designed for researchers, scientists, and drug development professionals who are working with complex mixtures containing this and similar highly-hydroxylated compounds. The information provided herein offers in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with isolating these polar molecules.

The compound 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol is a heptose, a seven-carbon monosaccharide.[1][2] These sugars are key components in the lipopolysaccharides of Gram-negative bacteria and play roles in cell signaling.[1] Their purification from complex matrices—such as bacterial hydrolysates, plant extracts, or synthetic reaction mixtures—presents significant challenges due to their high polarity, structural similarity to other carbohydrates, and lack of a strong UV chromophore.[3][4]

This guide provides a structured, question-and-answer approach to address common issues encountered during the purification process.

Section 1: Initial Strategy & Method Selection

Q1: I have a complex aqueous mixture containing the target heptose. What is the best overall strategy for purification?

A1: A multi-step strategy is almost always necessary. The optimal workflow depends on the nature and volume of your starting material, but a typical approach involves:

  • Initial Cleanup: Removal of gross contaminants like proteins, lipids, and salts.

  • Fractionation: A low-resolution chromatographic step to separate the target from compounds with significantly different properties (e.g., polysaccharides, disaccharides).

  • High-Resolution Polishing: A high-performance liquid chromatography (HPLC) step to separate the target heptose from other monosaccharide isomers.

  • Final Isolation: Crystallization or precipitation to obtain the pure, solid compound.

The diagram below illustrates a generalized workflow for this process.

cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Final Product Isolation Complex Mixture Complex Mixture Initial Cleanup Initial Cleanup Complex Mixture->Initial Cleanup Filtration / Centrifugation Protein Precipitation Solvent Extraction Low-Resolution Fractionation Low-Resolution Fractionation Initial Cleanup->Low-Resolution Fractionation Ion-Exchange / Size Exclusion High-Resolution Polishing High-Resolution Polishing Low-Resolution Fractionation->High-Resolution Polishing HPLC (NH2, Amide, or Ligand-Exchange) Pure Heptose Fractions Pure Heptose Fractions High-Resolution Polishing->Pure Heptose Fractions Crystallization Crystallization Pure Heptose Fractions->Crystallization Solvent Evaporation / Anti-Solvent Addition Pure Solid Product Pure Solid Product Crystallization->Pure Solid Product

Caption: General purification workflow for heptose monosaccharides.

Section 2: Sample Preparation & Initial Cleanup

Q2: My starting material is a crude cell lysate/fermentation broth. How do I remove proteins and other macromolecules that could foul my chromatography columns?

A2: It is critical to remove proteins and lipids before proceeding to chromatography.

  • For Proteins:

    • Solvent Precipitation: A common method is to add a cold alcohol, such as ethanol (to a final concentration of 80%), to your aqueous sample.[4] This precipitates most proteins and larger polysaccharides, while monosaccharides remain in solution.[4] Centrifuge to pellet the precipitate and collect the supernatant.

    • Acid Precipitation: Perchloric acid can also be used, but this is a harsher method and may risk degrading your target compound. It is less commonly used for simple carbohydrate extraction.[4]

  • For Lipids:

    • Solvent Extraction: If your sample contains significant lipids, perform a liquid-liquid extraction with a non-polar solvent like hexane. The highly polar heptose will remain in the aqueous phase.

Q3: My sample has a high salt concentration. Will this interfere with purification?

A3: Yes, high salt concentrations can severely impact chromatographic performance, especially for ion-exchange and ligand-exchange chromatography. Desalting is a crucial step.

  • Dialysis/Tangential Flow Filtration (TFF): For larger volumes, TFF with an appropriate molecular weight cutoff (MWCO) membrane is efficient for removing salts while retaining your target compound.

  • Mixed-Bed Ion Exchange Resins: Passing your sample through a column containing a mixed-bed ion exchange resin (e.g., Amberlite MB series) can effectively remove ionic contaminants.[5]

  • Size Exclusion Chromatography (SEC): A SEC column packed with a resin like Bio-Gel P-2 can provide good separation of small molecules like monosaccharides from salts.

Section 3: Chromatography Troubleshooting

Chromatography is the core of the purification process. High-performance liquid chromatography (HPLC) is often the preferred method due to its speed and resolution.[4]

Q4: I am not getting good separation between my target heptose and other monosaccharides (e.g., glucose, mannose) on my HPLC. What can I do?

A4: This is a common challenge due to the structural similarity of monosaccharide isomers. Consider the following:

ParameterRecommended Action & Rationale
Column Chemistry Switch to a dedicated carbohydrate column. Standard C18 columns are ineffective for these polar compounds.[6] • Amino (NH2) or Amide Columns: These operate in HILIC (Hydrophilic Interaction Liquid Chromatography) mode and are excellent for separating polar sugars.[3] • Ligand-Exchange Columns: These use cation-exchange resins (e.g., Ca²⁺, Pb²⁺, H⁺ forms) and separate sugars based on the interaction of their hydroxyl groups with the metal counter-ion.[7][8][9] This can provide a different selectivity compared to HILIC.
Mobile Phase Optimize the organic modifier concentration. For HILIC, a high concentration of acetonitrile (e.g., 75-85%) with a small amount of aqueous buffer is typical. Small changes in the water content can dramatically affect retention and resolution.[10]
Temperature Increase the column temperature. Operating ligand-exchange columns at elevated temperatures (e.g., 60-85°C) can improve peak shape and resolution by sharpening peaks and altering selectivity.[7]
Flow Rate Decrease the flow rate. Reducing the flow rate increases the interaction time between the analyte and the stationary phase, which can improve the resolution of closely eluting peaks.
Q5: I cannot see my compound on the UV detector. How can I detect and quantify it?

A5: Simple carbohydrates lack a UV chromophore, making UV detection ineffective.[3] You must use an alternative detection method:

  • Refractive Index (RI) Detector: This is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes.[7] Its main drawback is its sensitivity to temperature and pressure fluctuations and its incompatibility with gradient elution.[10]

  • Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are "universal" detectors that are more sensitive than RI and are compatible with gradient elution.[10] They work by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.

  • Pulsed Amperometric Detection (PAD): This is a highly sensitive and specific method for detecting electrochemically active compounds like carbohydrates.[11][12] It is often coupled with high-performance anion-exchange chromatography (HPAE-PAD).[10]

  • Pre-column Derivatization: You can chemically modify the sugar with a fluorescent tag (e.g., 2-aminobenzoic acid) or a UV-active tag, allowing for detection with a fluorescence or standard UV detector.[3][13] This adds a sample preparation step but can greatly enhance sensitivity.[10]

Chromatography Protocol Example: Ligand-Exchange HPLC

This protocol is a starting point for separating neutral monosaccharides.

  • System: HPLC with isocratic pump, column thermostat, and RI detector.

  • Column: Strong cation-exchange resin column in the calcium form (e.g., Agilent Hi-Plex Ca, Bio-Rad Aminex HPX-87C).[7]

  • Mobile Phase: HPLC-grade water.

  • Flow Rate: 0.5 - 0.6 mL/min.

  • Column Temperature: 80-85°C.[7]

  • Sample Preparation: Ensure the sample is dissolved in the mobile phase (water), is free of particulates (filter through 0.22 µm filter), and is desalted.

  • Injection Volume: 10-20 µL.

  • Detection: Refractive Index (RI) detector maintained at a stable temperature.

cluster_0 HPLC System Solvent Mobile Phase (Water) Pump Isocratic Pump Solvent->Pump Injector Injector Pump->Injector Column Heated Column (e.g., Hi-Plex Ca) Injector->Column Detector RI Detector Column->Detector Waste Waste Detector->Waste Data System Data System Detector->Data System

Caption: Ligand-exchange HPLC system for carbohydrate analysis.

Section 4: Crystallization & Final Isolation

Q6: I have collected pure fractions from HPLC, but I am struggling to get a solid, crystalline product. What should I try?

A6: Crystallizing highly-hydroxylated, polar compounds can be challenging due to their high solubility in water and tendency to form syrups.[14][15][16]

ProblemTroubleshooting StepsRationale
Compound remains a syrup 1. Remove all residual water: Use a high-vacuum pump or lyophilizer to remove water completely. 2. Use an anti-solvent: Add a water-miscible organic solvent in which the compound is insoluble (e.g., cold ethanol, isopropanol, or acetone) dropwise to a concentrated aqueous solution of your compound until turbidity persists.[17] 3. Seed the solution: If you have a small amount of crystalline material, add a single seed crystal to induce crystallization.Sugars form strong hydrogen bonds with water, preventing the formation of an ordered crystal lattice. An anti-solvent disrupts this solvation shell, reducing solubility and promoting precipitation/crystallization.[17]
Product precipitates as an oil 1. Slow down the process: Cool the solution very slowly. Rapid cooling often leads to amorphous precipitation rather than crystallization. 2. Try a different solvent system: Experiment with different solvent/anti-solvent pairs (e.g., methanol/diethyl ether).Oiling out occurs when the solubility limit is exceeded too quickly. Slower changes in temperature or solvent composition allow molecules time to orient into a crystal lattice.
Low yield 1. Minimize transfer steps: Each transfer of the solution can result in material loss. 2. Optimize the final volume: Concentrate the solution as much as possible before adding the anti-solvent to ensure supersaturation.Maximizing the concentration gradient (supersaturation) is key to driving the crystallization process and achieving a higher yield.

References

  • (PDF) HPLC for Carbohydrate Analysis - ResearchGate. (2016). Available at: [Link]

  • ANALYSIS OF CARBOHYDRATES. (n.d.). Available at: [Link]

  • Abourahma, H., Coleman, A. W., Moulton, B., Rather, B., Shahgaldian, P., & Zaworotko, M. J. (2001). Hydroxylated nanoballs: synthesis, crystal structure, solubility and crystallization on surfaces. Chemical Communications, (22), 2380–2381. Available at: [Link]

  • Lloyd, L. (2011). HPLC Determination of Carbohydrates in Food and Drink. Agilent Technologies, Inc. Available at: [Link]

  • Del Nozal, M. J., Bernal, J. L., Toribio, L., & Jiménez, J. J. (1998). HPLC Analysis of Carbohydrates in Wines and Instant Coffees Using Anion Exchange Chromatography Coupled to Pulsed Amperometric Detection. Journal of Agricultural and Food Chemistry, 46(12), 5039–5044. Available at: [Link]

  • Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. (2014). YouTube. Available at: [Link]

  • Jones, J. K. N., & Wall, R. A. (1960). The Separation of Sugars on Ion-exchange Resins. Part I. Separation of Oligosaccharides. Canadian Journal of Chemistry, 38(11), 2290–2294. Available at: [Link]

  • Jones, J. K. N., & Wall, R. A. (1960). THE SEPARATION OF SUGARS ON ION-EXCHANGE RESINS. Canadian Journal of Chemistry, 38(11), 2290–2294. Available at: [Link]

  • Samyang Corporation. (n.d.). Chromatography Ion Exchange Resin. Available at: [Link]

  • Abourahma, H., Coleman, A. W., Moulton, B., Rather, B., Shahgaldian, P., & Zaworotko, M. J. (2001). Hydroxylated nanoballs: synthesis, crystal structure, solubility and crystallization on surfaces. Chemical Communications, (22), 2380–2381. Available at: [Link]

  • Hashidzume, A., Tanaka, S., & Nishida, K. (2023). Preferential formation of specific hexose and heptose in the formose reaction under microwave irradiation. RSC Advances, 13(6), 3959–3964. Available at: [Link]

  • Hashidzume, A., Tanaka, S., & Nishida, K. (2023). Purification and characterization of the major products (heptose C7*... - ResearchGate. Available at: [Link]

  • Abourahma, H., Coleman, A. W., Moulton, B., Rather, B., Shahgaldian, P., & Zaworotko, M. J. (2001). Hydroxylated nanoballs: synthesis, crystal structure, solubility and crystallization on surfaces. Chemical Communications. Available at: [Link]

  • Request PDF. (2024). Hydroxyl radicals-mediated zeolite crystallization: impacts on the kinetics, crystal morphologies, and catalytic application. Available at: [Link]

  • Ribechini, E., et al. (2022). Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. Molecules, 27(24), 8856. Available at: [Link]

  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Melaja, A. J., & Hämäläinen, L. (1976). Aqueous crystallization of xylitol. U.S. Patent 3,985,815.
  • Hilario, F. F., et al. (2016). Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography. Organic & Biomolecular Chemistry, 14(42), 10091–10098. Available at: [Link]

  • Heptose. (n.d.). In Wikipedia. Available at: [Link]

  • Practical Guide to Monosaccharide Composition Analysis: Enhancing Sample Analysis Efficiency. (n.d.). MtoZ Biolabs. Available at: [Link]

  • Ludger Monosaccharide Analysis Guide. (n.d.). Ludger. Available at: [Link]

  • LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. Available at: [Link]

  • 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. (n.d.). PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing NMR Signal Resolution for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with complex polyhydroxylated molecules such as 6-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with complex polyhydroxylated molecules such as 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (a heptopyranose derivative) and are encountering challenges with spectral resolution. Given the structural complexity and numerous overlapping signals inherent to carbohydrates and their derivatives, achieving a well-resolved spectrum is a common yet critical hurdle.[1][2]

This document provides in-depth, actionable troubleshooting advice and frequently asked questions (FAQs) to help you systematically improve the quality of your NMR data. We will move from fundamental sample preparation to advanced 2D NMR experiments and data processing techniques, explaining the scientific principles behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the NMR analysis of polyhydroxylated compounds.

Q1: My 1D ¹H NMR spectrum of 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol is poorly resolved, with most signals clustered in the 3-5 ppm range. What is the first thing I should check?

Answer: The first and most critical area to examine is your sample preparation . For a molecule with six hydroxyl (-OH) groups and multiple chemically similar C-H protons, solvent choice is paramount.

  • Issue with D₂O: While D₂O is a common NMR solvent, it will cause the six hydroxyl protons to exchange with deuterium, making them invisible. This simplifies the spectrum but also removes valuable structural information.

  • The DMSO-d₆ Advantage: A superior choice for this type of molecule is dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO is a strong hydrogen bond acceptor, which slows down the chemical exchange rate of the -OH protons.[3][4] This has two major benefits:

    • -OH Protons Become Visible: The hydroxyl signals appear as distinct, often sharp, multiplets in the spectrum (typically between 4-6 ppm), rather than a broad, unresolved hump.[5][6]

    • Spin-Spin Coupling: Because the exchange is slowed, you can observe J-coupling between the -OH protons and their adjacent C-H protons (³JHH), providing invaluable connectivity information.[3]

  • Other Solvent Considerations: In some cases, a mixture of solvents or other polar aprotic solvents like DMF-d₇ can be used, but DMSO-d₆ is the standard starting point for observing hydroxyl protons.[4][7]

SolventEffect on Hydroxyl (-OH) ProtonsRecommendation
D₂O Protons exchange with deuterium and become invisible.Avoid if -OH information is needed.
CDCl₃ Signals are often broad due to intermediate exchange rates.Not ideal for this compound class.
DMSO-d₆ Slows proton exchange, leading to sharp, visible, and coupled -OH signals.Highly Recommended.
CD₃OD Protons exchange with the solvent's deuterium, leading to signal loss.Avoid if -OH information is needed.
Q2: I've switched to DMSO-d₆, but my C-H signals are still heavily overlapped. What instrumental parameters should I optimize?

Answer: Once the solvent is optimized, the next step is to leverage the capabilities of the NMR spectrometer itself. The goal is to maximize the dispersion (separation) of the signals.

  • Higher Magnetic Field Strength: This is the most effective way to improve resolution. The chemical shift dispersion (in Hz) scales linearly with the magnetic field strength. Moving from a 400 MHz to a 600 MHz or 800 MHz spectrometer will spread the signals out, making overlap less severe.

  • Use of a Cryoprobe: A cryoprobe is a specialized NMR probe where the detection coils and preamplifiers are cryogenically cooled (e.g., with liquid nitrogen or helium).[8][9][10] This dramatically reduces thermal noise, which can increase the signal-to-noise ratio (S/N) by a factor of 3 to 5.[9][11][12] While this is primarily a sensitivity enhancement, the improved S/N allows you to:

    • Work with more dilute samples, which can reduce viscosity and improve resolution.

    • Acquire data faster, allowing more time for higher-resolution 2D experiments.

  • Optimize Acquisition Time (at): A longer acquisition time leads to a smaller digital resolution (Hz/point), resulting in sharper lines. For small molecules, an acquisition time of 2-4 seconds is often a good starting point.

Q3: My 1D spectrum is still too complex for full assignment. What is the logical next step?

Answer: When a 1D spectrum is insufficient, the definitive solution is 2D NMR spectroscopy .[13] For a molecule like 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol, a standard suite of 2D experiments is essential for unambiguous structural elucidation.[14][15][16]

Here is a logical workflow for which experiments to run:

G cluster_start Initial Data cluster_2d 2D NMR Experiments cluster_end Final Result start Poorly Resolved 1D ¹H Spectrum HSQC ¹H-¹³C HSQC (Which H is on which C?) start->HSQC Assign H's to C's COSY ¹H-¹H COSY (Which H's are neighbors?) start->COSY Identify direct neighbors HMBC ¹H-¹³C HMBC (Long-range H-C connections) HSQC->HMBC Use C/H assignments to find long-range correlations end_node Fully Assigned Structure HSQC->end_node Combine all data TOCSY ¹H-¹H TOCSY (Which H's are in the same spin system?) COSY->TOCSY Expand to full spin systems TOCSY->end_node Combine all data HMBC->end_node Combine all data

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial first step. It creates a 2D map correlating each proton directly to the carbon it is attached to.[17][18] This immediately resolves ambiguity by spreading the proton signals out over the much wider carbon chemical shift range. An "edited" HSQC is even more powerful, as it can distinguish CH₂ groups from CH/CH₃ groups by their phase.[17]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[19] It helps you "walk" along the carbon backbone by connecting neighboring protons.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY is an extension of COSY. Instead of just showing direct neighbors, it shows correlations between a proton and all other protons within the same coupled network (spin system).[19][20][21] For your molecule, this can help identify all the protons belonging to the oxane ring in one go, provided there are continuous couplings.[22]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment is the final piece of the puzzle. It shows correlations between protons and carbons that are 2-4 bonds away.[17][23] This is essential for connecting different fragments of the molecule, identifying quaternary carbons, and confirming the overall structure.[24][25]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Broad, rolling baseline in the spectrum. 1. Insufficient relaxation delay (d1).2. Poor baseline correction during processing.1. Increase the relaxation delay to at least 5 times the longest T₁ of your compound.2. Use a higher-order polynomial or Whittaker smoother for baseline correction in your processing software.
Hydroxyl (-OH) signals are visible but very broad in DMSO-d₆. 1. Residual water in the DMSO-d₆.2. Acidic or basic impurities in the sample.1. Use fresh, high-quality DMSO-d₆ from a sealed ampule.2. Ensure the sample is neutral. If necessary, filter through a small plug of neutral alumina.
Signals in the 1D spectrum are sharp, but resolution is still limited by signal overlap. The fundamental limit of the magnetic field has been reached for 1D analysis.1. Move to 2D NMR: Use HSQC to disperse signals into the ¹³C dimension.[18]2. Advanced Processing: Apply resolution enhancement functions like Gaussian multiplication or Lorentzian-to-Gaussian transformation. Be cautious, as this can reduce S/N.[26]3. Pure Shift NMR: Advanced experiments that collapse multiplets into singlets, greatly enhancing resolution. These require specialized knowledge and instrument capabilities.[27]
In the COSY spectrum, some expected cross-peaks are missing or very weak. The coupling constant (J-value) between the two protons is very small.1. Run a TOCSY experiment . The TOCSY transfer mechanism is often more efficient for relaying magnetization through a spin system, even if one coupling is small.[28]2. Optimize the COSY acquisition parameters for small couplings if possible.
HMBC spectrum is noisy and missing key long-range correlations. The long-range coupling constant (ⁿJCH) is not well-matched to the value used in the experiment.1. The standard HMBC is optimized for ⁿJCH of ~8 Hz. Run a second HMBC optimized for a smaller value (e.g., 4-5 Hz) to detect correlations through different pathways.[17]2. Increase the number of scans to improve the S/N ratio.

Part 3: Experimental Protocol Workflow

This protocol outlines the steps for acquiring a full set of 2D NMR data for complete structural assignment.

Objective: To unambiguously assign all ¹H and ¹³C resonances for 6-(1,2-dihydroxyethyl)oxane-2,3,4,5-tetrol.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the compound in 0.6 mL of high-purity DMSO-d₆.

  • Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

Step 2: 1D Proton and Carbon Acquisition

  • Acquire a standard quantitative ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum with proton decoupling.[29] This will provide an initial count of the number of unique carbon atoms.

Step 3: Core 2D NMR Acquisition This workflow assumes a modern spectrometer with standard pulse programs.

G cluster_prep Preparation cluster_1D 1D Experiments cluster_2D 2D Experiments (for structure) cluster_analysis Data Analysis Prep Prepare Sample (5-10 mg in DMSO-d₆) Proton Acquire ¹H Spectrum Prep->Proton Carbon Acquire ¹³C{¹H} Spectrum Proton->Carbon HSQC Run Edited ¹H-¹³C HSQC Carbon->HSQC COSY Run ¹H-¹H COSY HSQC->COSY TOCSY Run ¹H-¹H TOCSY (60-80ms mixing time) COSY->TOCSY HMBC Run ¹H-¹³C HMBC (optimized for 8 Hz) TOCSY->HMBC Analysis Integrate & Assign All Spectra HMBC->Analysis

  • ¹H-¹³C Edited HSQC:

    • Purpose: Correlate protons to their attached carbons and determine carbon multiplicity (CH, CH₂, CH₃).

    • Key Parameter: Use standard parameters for ¹JCH ≈ 145 Hz.

  • ¹H-¹H COSY:

    • Purpose: Identify 2-3 bond H-H couplings.

    • Key Parameter: Standard gradient-selected (gCOSY) is usually sufficient.

  • ¹H-¹H TOCSY:

    • Purpose: Identify all protons within a spin system.

    • Key Parameter: Use a mixing time of 60-80 ms. This is a good compromise for seeing correlations across several bonds in small molecules.

  • ¹H-¹³C HMBC:

    • Purpose: Identify 2-4 bond H-C correlations to connect spin systems and identify quaternary carbons.

    • Key Parameter: Optimize for a long-range coupling of 8 Hz.

By systematically acquiring and analyzing these spectra, the challenge of signal overlap can be overcome, leading to a complete and confident structural assignment.

References

  • Moser, A. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • COSY vs TOCSY. (2008, June 3). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable. Retrieved from [Link]

  • NMR Data Processing. (n.d.). Retrieved from [Link]

  • The 2D TOCSY Experiment. (2016, June 14). Magritek. Retrieved from [Link]

  • CryoProbes for NMR. (n.d.). Bruker. Retrieved from [Link]

  • Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. (n.d.). In Books. Retrieved from [Link]

  • Improving NMR Through Advanced Cryoprobe Technology. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Pushing Boundaries in Solid-State NMR Research. (2025, January 22). AZoM. Retrieved from [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS. Retrieved from [Link]

  • Busse, G. (2018, December 21). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Retrieved from [Link]

  • Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present? (2018, March 12). ResearchGate. Retrieved from [Link]

  • Hydroxyl Groups in NMR. (2023, March 16). Reddit. Retrieved from [Link]

  • Classification of the chemical shifts of the –OH groups in DMSO-d6 on... (n.d.). ResearchGate. Retrieved from [Link]

  • HYDROXYL PROTON MAGNETIC RESONANCE IN RELATION TO RING SIZE, SUBSTITUENT GROUPS, AND MUTAROTATION OF CARBOHYDRATES. (n.d.). Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3... (n.d.). UNN. Retrieved from [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025, January 17). AZoM. Retrieved from [Link]

  • Comparison of COSY and TOCSY for detection of small couplings between protons. (2017, May 31). StackExchange. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Saurí, J. (2017, January 17). Structure Elucidation. Mestrelab Research. Retrieved from [Link]

  • Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. (2023, May 20). Seton Hall University eRepository. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). Retrieved from [Link]

  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. (2025, August 5). ResearchGate. Retrieved from [Link]

  • 7) Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. (n.d.). JEOL. Retrieved from [Link]

  • How TOCSY extends COSY's reach in 2D NMR. (2025, July 14). Nanalysis. Retrieved from [Link]

  • Boosting resolution in NMR spectroscopy by chemical shift upscaling. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Heptopyranose Degradation During Sample Preparation

Introduction Heptopyranoses, seven-carbon monosaccharides, are crucial components of various biological structures, most notably as integral parts of the lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] Their...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heptopyranoses, seven-carbon monosaccharides, are crucial components of various biological structures, most notably as integral parts of the lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] Their accurate quantification is essential for research in microbiology, immunology, and drug development. However, the inherent chemical instability of heptopyranose and other reducing sugars presents a significant challenge during sample preparation, often leading to degradation and inaccurate analytical results.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate the degradation of heptopyranose. By combining fundamental chemical principles with field-proven troubleshooting strategies and validated protocols, this document aims to ensure the integrity of your samples and the reliability of your data.

Fundamental Principles of Heptopyranose Stability

Heptopyranose, as an aldoheptose, possesses a reactive aldehyde group in its open-chain form, making it susceptible to several degradation pathways. Understanding these mechanisms is the first step toward preventing them.

  • Alkaline Degradation: In alkaline conditions (high pH), heptopyranose can undergo a series of reactions including enolization, isomerization (e.g., Lobry de Bruyn-Alberda van Ekenstein transformation), and retro-aldol condensation.[4][5][6] These reactions can lead to a complex mixture of degradation products, including smaller aldehydes and ketones, and saccharinic acids, fundamentally altering the original sample composition.[7][8] The presence of divalent cations like Ca²⁺ can further accelerate this degradation by stabilizing reactive enolate intermediates.[4][7]

  • Acid Hydrolysis: While strong acid hydrolysis is a common method for releasing monosaccharides from polysaccharides or glycoconjugates, excessive heat or prolonged exposure can cause degradation of the released heptopyranose.[9][10] This can involve dehydration reactions, forming furfurals and other derivatives that interfere with downstream analysis.

  • Maillard Reaction: This non-enzymatic browning reaction occurs when the carbonyl group of a reducing sugar like heptopyranose reacts with a primary amino group from an amino acid, peptide, or protein.[11][12][13] This process is accelerated by heat and alkaline conditions and results in the formation of a complex mixture of products, leading to the loss of the target analyte.[11][14]

  • Oxidation: The aldehyde group of heptopyranose can be oxidized, especially in the presence of oxidizing agents or metal ions.

Frequently Asked Questions (FAQs)

Q1: My sample extract has turned a yellowish-brown color after storage. What could be the cause?

A1: A yellowish-brown discoloration is a classic indicator of the Maillard reaction.[11] This suggests that your heptopyranose-containing sample has reacted with amino acids or proteins present in the matrix. This is often exacerbated by elevated temperatures or a pH that is not sufficiently acidic. Review your storage conditions and sample matrix composition.

Q2: I am using acid hydrolysis to release heptopyranose from LPS. What are the optimal conditions to maximize yield and minimize degradation?

A2: The optimal conditions for acid hydrolysis are a balance between complete cleavage of glycosidic bonds and minimizing the degradation of the released monosaccharide. For LPS, a common starting point is hydrolysis with 2 M trifluoroacetic acid (TFA) at 100-120°C for 2-4 hours. TFA is often preferred as it is volatile and can be easily removed by evaporation. However, you should always optimize these conditions for your specific sample type.

Q3: Can I store my processed heptopyranose samples at room temperature for a short period?

A3: It is strongly discouraged. Even at neutral pH, degradation can occur over time, especially if the sample is not sterile, as microbial growth can alter the composition. For short-term storage (up to 24 hours), it is recommended to keep samples at 4°C.[15] For long-term storage, freezing at -20°C or -80°C is essential.[15][16]

Q4: What is the ideal pH range for storing samples containing heptopyranose?

A4: To minimize both acid- and base-catalyzed degradation, a slightly acidic pH of 4-6 is generally recommended for storage. This pH range helps to suppress alkaline degradation pathways and is not acidic enough to cause significant hydrolysis at low temperatures.

Q5: I suspect my heptopyranose is degrading during derivatization for GC-MS analysis. How can I confirm this and what can I do?

A5: Degradation during derivatization (e.g., silylation) can occur if the reaction conditions are too harsh (e.g., excessive heat, prolonged reaction time). To confirm this, you can run a time-course experiment, analyzing the sample at different derivatization times. If degradation is occurring, you will see a decrease in the heptopyranose peak and potentially the appearance of new, unidentified peaks over time. To mitigate this, try reducing the reaction temperature, shortening the incubation time, or using a milder derivatization reagent.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low or no recovery of heptopyranose 1. Incomplete hydrolysis of the parent molecule (e.g., LPS).2. Significant degradation during sample processing (high pH, high temperature).3. Loss of sample during extraction or purification steps.1. Optimize hydrolysis conditions (acid concentration, temperature, time).2. Maintain a slightly acidic to neutral pH (4-6) and keep samples on ice or at 4°C whenever possible.3. Validate each step of your extraction and purification protocol with a known standard to identify where the loss is occurring.
Multiple, unidentified peaks in chromatogram 1. Degradation products from acid or alkaline conditions.2. Byproducts from the Maillard reaction.3. Contamination from reagents or labware.1. Neutralize samples immediately after acid hydrolysis. Avoid strongly alkaline conditions.2. If your sample is rich in proteins, consider a protein precipitation step before analysis.3. Run a blank sample (all reagents without the analyte) to identify contaminant peaks. Use high-purity solvents and reagents.
Poor reproducibility between replicate samples 1. Inconsistent sample handling (variations in time, temperature).2. Incomplete removal of interfering matrix components.3. Instability of the sample after processing.1. Standardize your sample preparation workflow with strict time and temperature controls.2. Optimize your sample cleanup procedure (e.g., solid-phase extraction, protein precipitation).3. Analyze samples as quickly as possible after preparation or store them appropriately at -80°C.

Validated Protocols

Protocol 1: Protein Precipitation for Heptopyranose Analysis from Biological Fluids

This protocol is designed to remove proteins, which can interfere with analysis and contribute to the Maillard reaction.

  • Sample Collection: Collect biological fluid (e.g., bacterial culture supernatant, serum) and immediately place on ice.

  • Precipitation: To 100 µL of sample, add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the sample at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the heptopyranose and other small molecules, and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the acetonitrile from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., HPLC-grade water).[16]

Protocol 2: Mild Acid Hydrolysis for Heptopyranose Release from Lipopolysaccharides (LPS)

This protocol uses mild acid conditions to minimize the degradation of the released heptopyranose.

  • Sample Preparation: Prepare a solution of purified LPS in water at a concentration of 1-5 mg/mL.

  • Acid Addition: Add an equal volume of 4 M trifluoroacetic acid (TFA) to the LPS solution to achieve a final concentration of 2 M TFA.

  • Hydrolysis: Tightly cap the tube and incubate at 100°C for 4 hours in a heating block.

  • Cooling: After incubation, cool the sample to room temperature.

  • Acid Removal: Centrifuge the sample to pellet any insoluble lipid A. Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in HPLC-grade water, vortex, and centrifuge to remove any remaining particulates before analysis.

Data Summary

The stability of monosaccharides is highly dependent on pH and temperature. The following table provides a qualitative summary of heptopyranose stability under different conditions.

ConditionpHTemperatureExpected StabilityPrimary Degradation Pathway
Optimal Storage 4-6-80°CHighMinimal
Short-term Storage 4-64°CModerateSlow enzymatic/chemical degradation
Alkaline Exposure > 8Room TempLowEnolization, retro-aldol condensation
Acidic Exposure < 2> 100°CLowDehydration, cyclization
High Heat (with amines) Neutral> 120°CVery LowMaillard Reaction

Visualizations

Experimental Workflow for Heptopyranose Sample Preparation

Heptopyranose Sample Preparation Workflow cluster_0 Sample Collection & Initial Handling cluster_1 Matrix Disruption & Analyte Release cluster_2 Purification & Concentration cluster_3 Final Sample Preparation & Analysis Start Biological Matrix (e.g., Bacterial Culture, LPS) ImmediateCooling Immediate Cooling (On Ice / 4°C) Start->ImmediateCooling Hydrolysis Mild Acid Hydrolysis (if necessary) ImmediateCooling->Hydrolysis Glycosylated? ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) ImmediateCooling->ProteinPrecipitation High Protein? Centrifugation Centrifugation Hydrolysis->Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Solvent Evaporation SupernatantCollection->Drying Reconstitution Reconstitution in Analytical Solvent Drying->Reconstitution Analysis Downstream Analysis (HPLC, GC-MS, etc.) Reconstitution->Analysis

Caption: A generalized workflow for preparing heptopyranose samples, emphasizing critical control points.

Troubleshooting Decision Tree for Low Heptopyranose Recovery

Troubleshooting Low Heptopyranose Recovery Start Low Heptopyranose Recovery Detected CheckHydrolysis Is Heptopyranose part of a larger molecule (e.g., LPS)? Start->CheckHydrolysis OptimizeHydrolysis Action: Optimize Hydrolysis (Acid conc., Temp, Time) CheckHydrolysis->OptimizeHydrolysis Yes CheckDegradation Were samples kept cold and at appropriate pH? CheckHydrolysis->CheckDegradation No FinalReview Re-analyze after implementing changes OptimizeHydrolysis->FinalReview ImproveHandling Action: Implement Strict Temp/pH Controls CheckDegradation->ImproveHandling No CheckExtraction Was a sample cleanup step performed? CheckDegradation->CheckExtraction Yes ImproveHandling->FinalReview ValidateCleanup Action: Validate Cleanup Step with a Standard CheckExtraction->ValidateCleanup Yes CheckMaillard Is the sample matrix rich in amino acids? CheckExtraction->CheckMaillard No ValidateCleanup->FinalReview AddDeproteinization Action: Add a Protein Precipitation Step CheckMaillard->AddDeproteinization Yes CheckMaillard->FinalReview No AddDeproteinization->FinalReview

Caption: A decision tree to systematically troubleshoot common causes of poor heptopyranose recovery.

References

  • ResearchGate. (n.d.). Monosaccharide degradation in alkali. Initial phase of degradation of... [Download Scientific Diagram]. Retrieved from [Link]

  • De Bruijn, J. M., Kieboom, A. P. G., & Van Bekkum, H. (1986). Alkaline Degradation of Monosaccharides VI1: The Fhucto-Fobmose Reaction of Mixtures of D-Fructose and Formaldehyde. Journal of Carbohydrate Chemistry, 5(4). Retrieved from [Link]

  • De Bruijn, J. M., Kieboom, A. P. G., & Van Bekkum, H. (1986). Alkaline Degradation of Monosaccharides VI1: The Fhucto-Fobmose Reaction of Mixtures of D-Fructose and Fo.
  • MtoZ Biolabs. (n.d.). Practical Guide to Monosaccharide Composition Analysis: Enhancing Sample Analysis Efficiency. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Practical Guide to Monosaccharide Composition Analysis: Effectively Improve Sample Analysis Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaline degradation of monosaccharides III. Influence of reaction parameters upon the final product composition. Request PDF. Retrieved from [Link]

  • The Royal Society. (1950). Kinetic studies on carbohydrates in alkaline conditions - II. The kinetics of the rearrangements of glucose and fructose in alkaline solution. Proceedings A, 204(1076), 85–98. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Retrieved from [Link]

  • ACS Publications. (n.d.). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

  • Medallion Labs. (2020, August 17). How to Test Food for Carbohydrates. Retrieved from [Link]

  • Laboratory of Enzyme Chemistry. (n.d.). I. Monosaccharides. Retrieved from [Link]

  • MeitY OLabs. (2017, February 13). Qualitative Analysis of Carbohydrates [Video]. YouTube. Retrieved from [Link]

  • Sandiego. (2019, September 10). The Maillard Reaction. Retrieved from [Link]

  • SciELO. (n.d.). Methodological challenges in carbohydrate analyses. Retrieved from [Link]

  • PubMed Central. (n.d.). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Retrieved from [Link]

  • Bio-Rad. (n.d.). Carbohydrate Analysis Standard Instruction Guide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carbohydrate Analysis: A Comprehensive Guide to Understanding and Applying Carbohydrate Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Heptose. Retrieved from [Link]

  • Reddit. (2021, December 17). Odorants in Maillard reactions and caramelization. r/foodscience. Retrieved from [Link]

  • Brewers Journal Canada. (2017, May 18). Science | Maillard Reaction. Retrieved from [Link]

  • Serious Eats. (n.d.). An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor. Retrieved from [Link]

  • PubMed. (2023, April 27). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Retrieved from [Link]

  • NIH. (n.d.). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. PMC. Retrieved from [Link]

  • MDPI. (1989, December 9). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Retrieved from [Link]

  • Biology Online Dictionary. (2021, March 1). Heptose Definition and Examples. Retrieved from [Link]

  • Chinese Academy of Sciences. (2018, March 1). Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. Retrieved from [Link]

  • PubMed. (n.d.). Sample treatment based on extraction techniques in biological matrices. Retrieved from [Link]

  • NIH. (n.d.). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. PMC. Retrieved from [Link]

  • PubMed Central. (2022, November 3). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Retrieved from [Link]

  • ResearchGate. (2015, July 21). (PDF) Extraction of Drug from the Biological Matrix: A Review. Retrieved from [Link]

  • Omics. (2023, March 29). The Extraction of Biological Matrices by FPSE–GC–MS Technique. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

  • NIH. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Protocol for the purification of proteins from biological extracts for identification by mass spectrometry. Retrieved from [Link]

  • PNAS. (n.d.). Shigella OspF blocks rapid p38-dependent priming of the NAIP–NLRC4 inflammasome. Retrieved from [Link]

  • NIH. (n.d.). Factors Limiting Aliphatic Chlorocarbon Degradation by Nitrosomonas europaea: Cometabolic Inactivation of Ammonia Monooxygenase and Substrate Specificity. Retrieved from [Link]

Sources

Troubleshooting

Refinement of enzymatic assays for high-throughput screening of heptopyranose analogs.

Welcome to the Technical Support Center for the Refinement of Enzymatic Assays for High-Throughput Screening (HTS) of Heptopyranose Analogs. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Refinement of Enzymatic Assays for High-Throughput Screening (HTS) of Heptopyranose Analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specialized area of research. Our goal is to equip you with the expertise to design robust assays, anticipate challenges, and confidently interpret your screening data.

Heptopyranose analogs are a critical class of molecules for targeting bacterial viability and virulence, particularly through the inhibition of enzymes in the heptose biosynthetic pathway.[1][2] However, their unique structural properties can present challenges in a high-throughput screening context. This guide provides practical, field-proven insights to navigate these complexities.

Section 1: Assay Principle and Design Considerations

A successful HTS campaign begins with a well-designed and validated enzymatic assay. The choice of assay technology and the optimization of reaction conditions are paramount to ensure sensitivity, reproducibility, and a low rate of false positives.

Choosing the Right Detection Method

The ideal detection method for your heptopyranose analog screen will depend on the specific enzyme and substrate, as well as the available instrumentation. Common approaches include:

  • Colorimetric Assays: These assays are often robust and cost-effective. For example, the malachite green assay can be used to quantify the release of inorganic phosphate from ATP-dependent enzymes in the heptose biosynthesis pathway.[3]

  • Fluorogenic Assays: These assays offer high sensitivity and are well-suited for HTS. They typically involve a substrate that releases a fluorescent molecule upon enzymatic activity. When screening for glycosidase inhibitors, fluorogenic substrates like 4-methylumbelliferyl β-D-glucopyranoside and resorufin β-D-glucopyranoside can be adapted, though careful validation is needed for heptopyranose-specific enzymes.[2]

  • Luminescence-Based Assays: These assays, such as those that measure ATP depletion or UDP production, are highly sensitive and have a broad dynamic range, making them suitable for screening glycosyltransferase inhibitors.[4]

  • Mass Spectrometry (MS)-Based Assays: MS-based methods offer the advantage of directly detecting the substrate and product without the need for modified substrates. This label-free approach can reduce the likelihood of artifacts but may have lower throughput than plate-based spectroscopic methods.[2]

Table 1: Comparison of HTS Detection Methods for Heptopyranose Analog Screening

Detection MethodPrincipleAdvantagesDisadvantages
Colorimetric Measures change in absorbanceCost-effective, robustLower sensitivity, potential for color interference from compounds
Fluorogenic Measures increase in fluorescenceHigh sensitivity, wide dynamic rangeSusceptible to interference from fluorescent compounds and quenchers
Luminescence Measures light productionVery high sensitivity, low backgroundCan be susceptible to inhibitors of the reporter enzyme (e.g., luciferase)
Mass Spectrometry Direct detection of substrate/productLabel-free, high specificity, reduces artifactsLower throughput, requires specialized equipment
Critical Parameters for Assay Optimization

Before initiating a full screen, it is crucial to optimize and validate the assay conditions.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the amount of enzyme.

  • Substrate Concentration: For inhibitor screening, using a substrate concentration at or near the Michaelis-Menten constant (Km) is generally recommended to detect various inhibitor modalities.

  • Incubation Time and Temperature: These should be optimized to ensure sufficient product formation for detection while maintaining initial velocity conditions.

  • Buffer Composition: pH, ionic strength, and the presence of additives like detergents (e.g., Tween-20) can significantly impact enzyme activity and stability, as well as compound behavior. The inclusion of a low concentration of a non-ionic detergent is often recommended to mitigate compound aggregation.[5]

A key metric for validating an HTS assay is the Z'-factor , which assesses the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[3]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your HTS campaign in a question-and-answer format.

Q1: My assay has a high hit rate with many apparent false positives. What are the likely causes and how can I address this?

A high hit rate is often indicative of assay interference rather than true inhibition. Here are the primary culprits and solutions:

  • Compound Aggregation: At screening concentrations, some compounds form aggregates that non-specifically inhibit enzymes. This is a leading cause of false positives in HTS.[6]

    • Solution: Include a non-ionic detergent like Triton X-100 or Tween-20 (typically 0.01-0.1%) in your assay buffer. If a hit loses activity in the presence of a detergent, it is likely an aggregator.

  • Interference with Detection:

    • Fluorescence Interference: Test compounds may be inherently fluorescent at the assay's excitation and emission wavelengths or may quench the fluorescent signal.

      • Solution: Pre-read plates after compound addition but before starting the enzymatic reaction to identify fluorescent compounds. To identify quenchers, run a counterscreen with the fluorescent product and the test compounds. Using an orthogonal assay with a different detection method (e.g., a colorimetric or MS-based assay) is a robust way to confirm hits.[5]

    • Colorimetric Interference: Colored compounds can interfere with absorbance-based assays.

      • Solution: Similar to fluorescence interference, measure the absorbance of the compounds in the assay buffer without the enzyme reaction to identify problematic compounds.

  • Reactivity of Compounds: Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), are chemically reactive and can non-specifically modify the enzyme, leading to inhibition.[3]

    • Solution: Use computational filters to flag known PAINS in your compound library before screening. Hits that are flagged as PAINS should be viewed with caution and require further validation.

Q2: I am observing poor reproducibility between plates or within the same plate. What should I investigate?

Poor reproducibility can stem from several factors, from reagent handling to environmental conditions.

  • Reagent Instability:

    • Heptopyranose Analog Stability: Carbohydrate analogs can be susceptible to degradation, especially at non-neutral pH or elevated temperatures.

      • Solution: Assess the stability of your heptopyranose analog in the assay buffer over the time course of the experiment. Consider preparing fresh solutions for each run.

    • Enzyme Instability: The enzyme may lose activity over the course of the experiment.

      • Solution: Ensure the enzyme is stored correctly and kept on ice during assay preparation. The inclusion of stabilizing agents like glycerol or BSA in the buffer may be beneficial.

  • Dispensing Errors: Inaccurate or inconsistent liquid handling is a common source of variability in HTS.

    • Solution: Regularly calibrate and maintain automated liquid handlers. Use low-evaporation plates or plate seals, especially for long incubation times.

  • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outer wells for samples and controls, instead filling them with buffer or media. Ensure proper plate sealing.

Q3: My heptopyranose analog has poor solubility in the aqueous assay buffer. How can I improve this without compromising the assay?

Poor solubility is a common challenge with organic small molecules, including some heptopyranose analogs.

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for compound libraries. However, high concentrations can inhibit many enzymes.

    • Solution: Determine the maximum DMSO tolerance of your enzyme. Typically, a final concentration of 1% DMSO is well-tolerated. If solubility is still an issue, you may need to test lower concentrations of your analog.

  • pH Adjustment: If the heptopyranose analog has ionizable groups, adjusting the pH of the buffer (within the enzyme's active range) can improve solubility.[7]

  • Compound Derivatization: For lead optimization, chemical modification of the analog to introduce more soluble groups can be a long-term solution.

Section 3: Frequently Asked Questions (FAQs)

Q: How do I design a robust counterscreen to eliminate false positives?

A: A counterscreen is essential for hit validation. A well-designed counterscreen should address the most likely sources of assay artifacts. For example, if you are running a fluorescence-based primary screen, you should run a counterscreen to identify compounds that are inherently fluorescent or that quench the fluorescent product. An effective counterscreen for a coupled-enzyme assay would be to test the hits against the coupling enzyme(s) alone.

Q: What is the best way to confirm that a hit is a true inhibitor of my target enzyme?

A: Hit confirmation involves a series of experiments to increase confidence in the initial screening result.

  • Re-testing: Re-test the hit from a freshly prepared sample to rule out errors in the primary screen.

  • Dose-Response Curve: Generate a dose-response curve to determine the IC50 value of the inhibitor. A classic sigmoidal curve is indicative of a true inhibitor.

  • Orthogonal Assay: Confirm the activity of the hit in an assay that uses a different detection method.[5]

  • Mechanism of Action Studies: Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Q: Are there any specific challenges to be aware of when screening for inhibitors of glycosyltransferases that use heptopyranose analogs?

A: Yes, glycosyltransferase assays can be more complex to develop for HTS. A key challenge is the detection of the glycosylated product. Indirect methods that measure the production of a nucleotide diphosphate (e.g., UDP, ADP) are often employed.[4] It is important to ensure that the test compounds do not interfere with the detection of these byproducts. Additionally, obtaining or synthesizing sufficient quantities of the heptopyranose analog acceptor substrate can be a logistical challenge.

Section 4: Experimental Protocols and Visualizations

Example Protocol: HTS Assay for an ATP-dependent Heptose Kinase

This protocol is a generalized example and should be optimized for your specific enzyme.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

    • Prepare a stock solution of the heptopyranose analog substrate in assay buffer.

    • Prepare a stock solution of ATP in assay buffer.

    • Prepare a concentrated stock of the heptose kinase in a suitable storage buffer.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of test compound (from a DMSO stock) into the assay plate.

    • Add 5 µL of the heptose kinase diluted in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of a solution containing the heptopyranose analog and ATP in assay buffer.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and detect the product. For a malachite green assay, add the malachite green reagent and measure the absorbance at ~620 nm.

  • Controls:

    • Positive Control (No Inhibition): Enzyme, substrates, and DMSO without compound.

    • Negative Control (100% Inhibition): Substrates and DMSO, but no enzyme.

Visualizing the HTS Workflow

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Lead Optimization Assay_Dev Assay Development (Optimization of conditions) Validation Assay Validation (Z'-factor calculation) Assay_Dev->Validation Primary_Screen HTS of Compound Library (Single concentration) Hit_ID Initial Hit Identification Primary_Screen->Hit_ID Counterscreens Counterscreens (Artifact identification) Hit_ID->Counterscreens Dose_Response Dose-Response Curves (IC50 determination) Counterscreens->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits MOA Mechanism of Action Studies Confirmed_Hits->MOA SAR Structure-Activity Relationship MOA->SAR

Caption: A typical workflow for a high-throughput screening campaign for enzyme inhibitors.

References

  • Matsuura, M. Structural Modifications of Bacterial Lipopolysaccharide That Facilitate Gram-Negative Bacteria Evasion of Host Innate Immunity. Front. Immunol.4, 109 (2013).
  • Shin, D. H. et al. General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. Appl. Microbiol. Biotechnol.101, 3771–3780 (2017).
  • Lee, J.-H. et al. A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Sci. Rep.10, 1–11 (2020).
  • Zheng, W. et al. Optimization and validation of two miniaturized glucocerebrosidase enzyme assays for high throughput screening. Comb. Chem. High Throughput Screen.12, 145–153 (2009).
  • Esposito, D. et al. High-Throughput Screening for Bacterial Glycosyltransferase Inhibitors. Methods Mol. Biol.2185, 223–236 (2021).
  • Thorne, N., Auld, D. S. & Inglese, J. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Curr. Opin. Chem. Biol.14, 315–324 (2010).
  • Simeonov, A., Jadhav, A., Thomas, C. J., Wang, Y. & Inglese, J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Expert Opin. Drug Discov.3, 1057–1070 (2008).
  • Baell, J. B. & Holloway, G. A. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. J. Med. Chem.53, 2719–2740 (2010).
  • Jadhav, A., Ferreira, R. S., Veith, H., Watson, B. M., Inglese, J., & Shoichet, B. K. (2010). A new strategy to combat promiscuous inhibitors in drug discovery. J. Med. Chem., 53(1), 37-51.
  • McGovern, S. L., Caselli, E., Grigorieff, N. & Shoichet, B. K. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. J. Med. Chem.45, 1712–1722 (2002).
  • Feng, B. Y. & Shoichet, B. K. A detergent-based assay for the detection of promiscuous inhibitors.
  • Thorne, N., Shen, M., & Simeonov, A. (2012). Overcoming compound interference in fluorescence-based high-throughput screening. Expert opinion on drug discovery, 7(7), 635–651.
  • Sotriffer, C. & Klebe, G. Identification and mapping of small-molecule binding sites in proteins: computational tools for structure-based drug design. Pharm. Sci. Technolo. Today3, 332–340 (2000).
  • Adam, G. C. How can I increase the solubility to perform an enzyme assay?
  • Dahlin, J. L., Walters, M. A. & Baell, J. B. The trouble with PAINS: a call for cultural change in medicinal chemistry. J. Med. Chem.57, 9531–9533 (2014).
  • Coan, K. E. H. & Shoichet, B. K. A fast and effective method for identifying promiscuous enzyme inhibitors. J. Med. Chem.50, 1982–1984 (2007).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol and Common Monosaccharides: A Technical Guide for Researchers

This guide provides a comprehensive comparative analysis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptopyranose, and other well-characterized monosaccharides, including glucose, fructose, galactose, and mannose....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptopyranose, and other well-characterized monosaccharides, including glucose, fructose, galactose, and mannose. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, physicochemical properties, metabolic fates, and biological significance of these sugars. The information presented is supported by experimental data and established scientific principles, offering a valuable resource for those working in carbohydrate chemistry, glycobiology, and therapeutic development.

Introduction to 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol and Key Monosaccharides

Monosaccharides, the fundamental units of carbohydrates, are central to a vast array of biological processes, from energy metabolism to cellular recognition. While hexoses (six-carbon sugars) like glucose are ubiquitously studied, monosaccharides with varying carbon numbers, such as the seven-carbon heptoses, present unique structural and functional characteristics. 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is a systematic name for a heptopyranose, a seven-carbon sugar in a pyranose ring form.[1] Its molecular formula is C7H14O7.[1] For the purpose of this guide, we will explore the known properties of heptoses as a class and, where possible, specific isomers like L-glycero-D-manno-heptose, to draw comparisons with the common dietary and metabolic hexoses: glucose, fructose, galactose, and mannose.

Structural Comparison

The defining structural difference between 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol and the other monosaccharides discussed here is the length of the carbon chain. As a heptose, it possesses seven carbon atoms, whereas glucose, fructose, galactose, and mannose are all hexoses with six carbons.[2] This additional carbon atom provides greater stereochemical diversity and the potential for more complex interactions with enzymes and receptors.

Monosaccharides are also classified based on the nature of their carbonyl group. Those with an aldehyde group are termed aldoses, while those with a ketone group are ketoses. Glucose, galactose, and mannose are aldohexoses, and fructose is a ketohexose. Heptoses can also be either aldoheptoses or ketoheptoses.[2] The position of the hydroxyl (-OH) groups on the chiral carbons determines the specific isomer of the sugar.

MonosaccharideClassificationCarbon AtomsFunctional Group
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol Heptopyranose7Aldehyde or Ketone
Glucose Aldohexose6Aldehyde
Fructose Ketohexose6Ketone
Galactose Aldohexose6Aldehyde
Mannose Aldohexose6Aldehyde

Physicochemical Properties: A Comparative Overview

Property6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (Heptose)GlucoseFructoseGalactoseMannose
Molar Mass ( g/mol ) ~210.18[3]180.16180.16180.16180.16
Aqueous Solubility Expected to be soluble[4][5]Highly solubleVery solubleSolubleSoluble[6]
Sweetness (relative to sucrose) Data not available0.7-0.81.2-1.80.3-0.60.6
Glycemic Index (GI) Expected to be low (if not metabolized)100 (reference)19-2325-30Low

Solubility: Monosaccharides are generally soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules.[5][7][8] The solubility of different monosaccharides can vary based on their specific stereochemistry, which affects the crystal lattice energy of the solid sugar.[9] While specific solubility data for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is unavailable, it is expected to be water-soluble, similar to other monosaccharides.

Sweetness: The sweetness of a sugar is determined by its interaction with sweet taste receptors on the tongue. Fructose is the sweetest of the common monosaccharides. Information on the sweetness of heptoses is not widely documented in comparative studies.

Glycemic Index (GI): The glycemic index is a measure of how quickly a carbohydrate-containing food raises blood glucose levels.[10] Glucose has a GI of 100 by definition. The GI of other sugars is influenced by their rate of absorption and metabolic pathways. "Rare sugars," which are often poorly metabolized, tend to have a low GI.[11][12] If 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is not readily metabolized in humans, it would be expected to have a very low glycemic index.

Metabolic Pathways and Biological Significance

The metabolic fates and biological roles of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol and common hexoses represent a key area of differentiation.

Hexose Metabolism

Glucose is the central molecule in human energy metabolism, entering glycolysis to produce ATP. Fructose and galactose are primarily metabolized in the liver, where they are converted into intermediates of the glycolytic pathway. Mannose can also be phosphorylated and enter glycolysis.

Heptose Metabolism and Biological Roles

The metabolism of heptoses in humans is not as well understood as that of hexoses. Some heptoses, like sedoheptulose-7-phosphate, are intermediates in the pentose phosphate pathway.[13] However, the metabolic fate of ingested heptoses like 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is not clearly defined.

A significant biological role of certain heptoses is found in the microbial world. L-glycero-D-manno-heptose is a crucial component of the inner core of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[14][15][16][17] LPS is a potent activator of the innate immune system in mammals. The biosynthesis of ADP-L-glycero-D-manno-heptose is essential for the integrity of the bacterial outer membrane.[14] This unique presence in bacteria and absence in humans makes the heptose biosynthetic pathway an attractive target for the development of novel antibacterial agents.

Some heptoses, like D-mannoheptulose found in avocados, have been shown to inhibit hexokinase, the first enzyme in the glycolytic pathway.[18][19][20][21] This can lead to a reduction in glucose metabolism.

Below is a conceptual diagram illustrating the central role of hexoses in human metabolism and the distinct role of a specific heptose in bacterial cell walls.

Monosaccharide_Roles cluster_human Human Metabolism cluster_bacteria Bacterial Cell Wall Synthesis Glucose Glucose Glycolysis Glycolysis / Energy Production (ATP) Glucose->Glycolysis Fructose Fructose Fructose->Glycolysis Liver Conversion Galactose Galactose Galactose->Glycolysis Liver Conversion Mannose Mannose Mannose->Glycolysis Heptose L-glycero-D-manno-heptose LPS Lipopolysaccharide (LPS) Inner Core Heptose->LPS HPLC_Workflow Sample Sample Preparation (Standards & Unknowns) Derivatization Derivatization (Optional) (e.g., PMP labeling) Sample->Derivatization HPLC HPLC Separation (Column, Mobile Phase) Derivatization->HPLC Detection Detection (RI, UV, or Fluorescence) HPLC->Detection Analysis Data Analysis (Peak Identification & Quantification) Detection->Analysis

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Antioxidant Activity of Heptopyranose Versus Ascorbic Acid

For researchers and drug development professionals, the rigorous validation of a novel compound's antioxidant potential is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-grounded fr...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous validation of a novel compound's antioxidant potential is a cornerstone of preclinical assessment. This guide provides an in-depth, technically-grounded framework for comparing the antioxidant activity of a carbohydrate of interest, heptopyranose, against the universally recognized benchmark, ascorbic acid (Vitamin C). By moving beyond a single-assay approach, we construct a multi-faceted validation system that interrogates chemical reactivity and biological efficacy, ensuring trustworthy and comprehensive results.

The Chemical and Mechanistic Foundation of Antioxidant Action

A thorough validation begins with understanding the structural basis of antioxidant activity. The efficacy of an antioxidant is intrinsically linked to its ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS).[1][2][3]

Ascorbic Acid: The Gold Standard

Ascorbic acid's potent antioxidant properties are conferred by its ene-diol structure within a lactone ring.[4][5] This configuration facilitates the donation of a single electron to form the relatively stable monodehydroascorbate radical, which preferentially reacts with other radicals, thereby terminating damaging chain reactions.[6] Its water-solubility and role as a cofactor in numerous biological reactions make it an essential physiological antioxidant.[7][8]

Heptopyranose: A Carbohydrate Candidate

Unlike the well-defined mechanism of ascorbic acid, the antioxidant potential of polysaccharides and higher-order sugars like heptopyranose is generally attributed to their molecular weight, structural conformation, and the presence of hydroxyl groups capable of donating hydrogen atoms.[9] The structure-activity relationship for many sugars is an active area of research, making a robust validation pipeline, as described herein, essential to characterize their true potential.[9][10]

A Multi-Assay Strategy for Comprehensive Validation

No single in vitro assay can fully capture the complexity of antioxidant action.[11][12] Therefore, a panel of assays based on different mechanisms is required for a reliable assessment.[13][14] We will employ two distinct chemical assays (DPPH and ABTS) and a cell-based assay (CAA) to build a complete profile.

The overall validation workflow is depicted below, moving from initial chemical screening to a more biologically relevant cellular context.

Caption: Experimental workflow for antioxidant validation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including a known standard (ascorbic acid), appropriate controls, and dose-response analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle that an antioxidant can donate a hydrogen atom or electron to the stable DPPH radical, causing the violet solution to decolorize to a pale yellow.[15][16][17] The change is measured spectrophotometrically.[18]

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[16] Prepare a 1 mg/mL stock solution of both heptopyranose and ascorbic acid in an appropriate solvent (e.g., methanol or water).

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 10-200 µg/mL for heptopyranose, 2-50 µg/mL for ascorbic acid).[16] Add 100 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[16] Plot the % inhibition against concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[19] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution that is decolorized in the presence of an antioxidant.[19][20]

Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS•+ radical.[20]

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[21]

  • Assay Procedure: In a 96-well plate, add 20 µL of the test compounds at various concentrations. Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the samples is compared to it.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant efficacy by accounting for cellular uptake, metabolism, and localization.[22][23] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) inside cells.[24][25]

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.[22]

  • Treatment: Remove the growth medium and wash the cells with PBS. Treat the cells with 100 µL of medium containing the test compounds and 25 µM DCFH-DA probe for 1 hour at 37°C.[26]

  • Induction of Oxidative Stress: Wash the cells with PBS. Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.[22]

  • Measurement: Immediately place the plate in a fluorescence reader heated to 37°C. Measure fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[24]

  • Calculation: Calculate the area under the curve (AUC) for both control and treated wells. The CAA unit is calculated as: CAA Unit = 100 - (AUC_sample / AUC_control) * 100[22] Results are often expressed as micromoles of Quercetin Equivalents (QE).[23]

Data Interpretation and Comparative Analysis

The data generated from these three assays should be compiled and analyzed to build a comprehensive antioxidant profile.

Quantitative Data Summary
Assay Parameter Heptopyranose (Hypothetical Data) Ascorbic Acid (Reference) Interpretation
DPPH IC50 (µg/mL)125.58.2A lower IC50 value indicates higher radical scavenging activity.
ABTS TEAC (µmol TE/g)350.01100.0A higher TEAC value indicates greater antioxidant capacity relative to Trolox.
CAA CAA Value (µmol QE/100g)75.0250.0Measures antioxidant activity within a cellular environment, indicating bioavailability and intracellular efficacy.
Synthesizing the Results
  • Chemical vs. Cellular Activity: A compound might exhibit strong activity in chemical assays (DPPH, ABTS) but show poor results in the CAA assay. This discrepancy often points to low cell permeability or rapid metabolism into inactive forms, critical information for drug development. Conversely, moderate chemical activity but high cellular activity could suggest efficient uptake or localization near key oxidative targets.

  • Benchmarking Against Ascorbic Acid: The primary goal is to benchmark the performance of heptopyranose against a well-characterized standard. The data will reveal whether heptopyranose has comparable, superior, or inferior antioxidant potential and under which conditions. For instance, while ascorbic acid is a potent direct scavenger, a novel compound might exhibit its effects through indirect mechanisms, such as upregulating endogenous antioxidant enzymes, a phenomenon not captured by these specific assays but suggested by CAA results.[4][27]

Conclusion

This guide outlines a rigorous, multi-tiered approach to validate the antioxidant activity of heptopyranose in comparison to ascorbic acid. By integrating standardized chemical assays with a biologically relevant cellular model, researchers can move beyond simple screening to generate a robust, reliable, and interpretable dataset. This comprehensive validation is indispensable for substantiating the therapeutic potential of novel antioxidant compounds and guiding future development efforts.

References

  • National Center for Biotechnology Information. (n.d.). Vitamin C (Ascorbic Acid). StatPearls - NCBI Bookshelf. [Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]

  • Padayatty, S. J., & Levine, M. (2020). Ascorbic acid: The chemistry underlying its antioxidant properties. PubMed. [Link]

  • Padayatty, S. J., & Levine, M. (2016). Vitamin C: the known and the unknown and Goldilocks. Oral Diseases, 22(6), 463-493. [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]

  • ResearchGate. (n.d.). (PDF) Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). [Link]

  • Niki, E. (1991). Vitamin C as an Antioxidant. Karger Publishers. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. [Link]

  • Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659. [Link]

  • Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. [Link]

  • Petropoulos, S., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

  • Rice-Evans, C., & Miller, N. J. (1994). Total antioxidant status in plasma and body fluids. Methods in Enzymology, 234, 279-293. [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]

  • Coimbra, M. A., & Ferreira-Lazarte, A. (2023). The antioxidant activity of polysaccharides: A structure-function relationship overview. Carbohydrate Polymers, 314, 120965. [Link]

  • Moon, J. K., & Shibamoto, T. (2009). Guidelines for antioxidant assays for food components. Food Frontiers, 1(1), 60-69. [Link]

  • Xiao, J., et al. (2015). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Semantic Scholar. [Link]

  • Siah, K., et al. (2020). Antioxidant activity, nutritional and physicochemical characteristics, and toxicity of minimally refined brown sugar and other sugars. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Guidelines for antioxidant assays for food components. [Link]

  • Sadeer, N. B., et al. (2020). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]

  • Wang, L., et al. (2013). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. PMC - NIH. [Link]

  • Jing, H., & Kitts, D. D. (2021). Antioxidant and Functional Activities of MRPs Derived from Different Sugar–Amino Acid Combinations and Reaction Conditions. MDPI. [Link]

  • He, X., et al. (2011). Comparative evaluation of the antioxidant effects of the natural vitamin C analog 2-O-β-D-glucopyranosyl-L-ascorbic acid isolated from Goji berry fruit. PubMed. [Link]

  • Valgimigli, L., & Amorati, R. (2013). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. [Link]

  • Saija, A., et al. (1995). Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside. Free Radical Biology and Medicine, 19(4), 481-487. [Link]

  • Amic, A., et al. (2019). Comparative Study of Antioxidant Potential of Selected Dietary Vitamins; Computational Insights. PMC - NIH. [Link]

  • He, L., & Yang, X. (2011). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PMC - PubMed Central. [Link]

  • Zhong, Y., et al. (2022). Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. [Link]

  • Hegedűsová, A., et al. (2022). THE CONTENT OF VITAMIN C AND ANTIOXIDANT ACTIVITY IN LESS-KNOWN TYPES OF FRUIT. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2020). Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. PMC - NIH. [Link]

  • bioRxiv. (2023). EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. [Link]

  • Formoso, E., et al. (2019). Cytoprotective Activity of Natural and Synthetic Antioxidants. PMC - NIH. [Link]

Sources

Validation

A Comprehensive Guide to the Cross-Validation of Analytical Methods for the Detection of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (Vitamin C)

Introduction 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, known universally as Ascorbic Acid or Vitamin C, is a vital water-soluble antioxidant essential for numerous biological functions.[1][2] Its quantification is a cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, known universally as Ascorbic Acid or Vitamin C, is a vital water-soluble antioxidant essential for numerous biological functions.[1][2] Its quantification is a critical parameter in the pharmaceutical, clinical, and food science sectors to ensure product quality, verify dosage, and understand nutritional value. The inherent instability of ascorbic acid, particularly its susceptibility to oxidation, presents a significant analytical challenge.[3] Therefore, the selection of a robust and appropriate analytical method is paramount for generating reliable and accurate data.

This guide provides an in-depth, expert-led comparison of three widely adopted analytical methods for the detection of ascorbic acid. We will delve into the core principles of High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Electrochemical Sensing. Through a rigorous cross-validation framework, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document serves as a practical resource for researchers, quality control analysts, and drug development professionals to make informed decisions on method selection and implementation.[4][5][6]

Part 1: Analytical Methodologies & Experimental Protocols

An effective analytical method must be tailored to the specific requirements of the sample matrix, desired sensitivity, and available instrumentation. Here, we dissect three distinct, yet powerful, techniques for ascorbic acid quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is considered the gold standard for ascorbic acid analysis due to its high specificity and ability to separate the analyte from complex sample matrices.[7][8]

Expertise & Causality: The choice of a Reversed-Phase (RP) C18 column is deliberate; its nonpolar stationary phase provides excellent retention and separation for the polar ascorbic acid molecule when paired with a highly aqueous, acidified mobile phase.[7][9] The acidic mobile phase (pH 2.2-3.0) is critical as it protonates the ascorbic acid, suppressing its ionization and ensuring a sharp, symmetrical peak shape for accurate integration.[7] UV detection at 243 nm is selected as it corresponds to the maximum absorbance of ascorbic acid, affording high sensitivity.[7]

Experimental Protocol: HPLC-UV

  • Mobile Phase Preparation: Prepare a solution of 80:20 (v/v) 0.02 M potassium dihydrogen phosphate (adjusted to pH 2.2 with orthophosphoric acid) and methanol.[7][10] Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Preparation: Create a 1.0 mg/mL stock solution of USP-grade Ascorbic Acid in the mobile phase. From this, prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL. Protect solutions from light and prepare fresh daily.

  • Sample Preparation: Homogenize solid samples and extract with a known volume of mobile phase.[8] For liquid samples, perform a direct dilution with the mobile phase to fall within the calibration range.[11] Filter all samples through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detector Wavelength: 243 nm.[7]

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the ascorbic acid in the samples by interpolating their peak areas from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Prepare Mobile Phase (pH 2.2) S2 Prepare Calibration Standards S1->S2 S3 Extract & Filter Sample S2->S3 I Autosampler (Inject 20 µL) S3->I Inject Sample P Pump P->I C C18 Column (30°C) I->C D UV Detector (243 nm) C->D DA Chromatogram Generation D->DA Signal Q Quantification via Calibration Curve DA->Q

Caption: HPLC-UV workflow for Ascorbic Acid quantification.

Method 2: UV-Vis Spectrophotometry with 2,4-Dinitrophenylhydrazine (DNPH)

This colorimetric method is widely accessible and cost-effective. It relies on the oxidation of ascorbic acid and subsequent derivatization to form a colored product.[12][13]

Expertise & Causality: This protocol measures total Vitamin C (ascorbic acid + dehydroascorbic acid). The initial step uses a mild oxidizing agent, like bromine water, to convert all ascorbic acid to dehydroascorbic acid.[14] This is followed by a derivatization reaction with DNPH, which forms a red bis-hydrazone product in a strong acidic medium (sulfuric acid).[13] The intensity of the color, measured at approximately 520-530 nm, is directly proportional to the total Vitamin C concentration.[12] Thiourea is added to quench any excess oxidizing agent, preventing it from interfering with the DNPH reaction.

Experimental Protocol: UV-Vis Spectrophotometry (DNPH Method)

  • Reagent Preparation:

    • DNPH Reagent: Dissolve 2 g of 2,4-dinitrophenylhydrazine in 100 mL of 9 M sulfuric acid.

    • Thiourea Solution: Prepare a 10% (w/v) solution in deionized water.

    • Oxidizing Agent: Bromine water (saturated solution).

  • Standard Preparation: Prepare a 500 µg/mL stock solution of Ascorbic Acid in a 5% acetic acid solution. Create working standards from 5 to 25 µg/mL.

  • Sample and Standard Treatment:

    • To 1 mL of each standard and sample, add 2-3 drops of bromine water and mix. The solution should turn faintly yellow.

    • Add 2-3 drops of 10% thiourea solution to quench excess bromine, resulting in a clear solution.

    • Add 1 mL of the DNPH reagent to all tubes.

  • Incubation: Incubate all tubes in a water bath at 37°C for 3 hours to allow for the derivatization reaction to complete.[14]

  • Color Development: After incubation, place the tubes in an ice bath for 5 minutes. Carefully add 5 mL of 85% sulfuric acid to each tube.

  • Measurement: Allow the solutions to equilibrate to room temperature. Measure the absorbance at 530 nm against a reagent blank. Construct a calibration curve and determine the concentration in the samples.

Spectro_Workflow cluster_reaction Derivatization Reaction cluster_measure Measurement cluster_data Data Analysis Ox Oxidation (Bromine Water) Qu Quench Excess (Thiourea) Ox->Qu Dr Derivatize (DNPH, 37°C, 3h) Qu->Dr Cd Color Development (+ 85% H2SO4) Dr->Cd Cool & Add Acid Sp Spectrophotometer Read @ 530 nm Cd->Sp DA Absorbance Data Sp->DA Signal Q Quantification via Standard Curve DA->Q

Caption: UV-Vis Spectrophotometry workflow using the DNPH method.

Method 3: Electrochemical Sensing with a Glassy Carbon Electrode (GCE)

Electrochemical methods offer high sensitivity, rapid analysis, and the potential for miniaturization.[1][2] They work by measuring the current generated from the oxidation of ascorbic acid at an electrode surface.

Expertise & Causality: Ascorbic acid is electrochemically active and can be easily oxidized. A Glassy Carbon Electrode (GCE) is a common and effective working electrode for this purpose due to its wide potential window, chemical inertness, and low background current.[15][16] Techniques like Differential Pulse Voltammetry (DPV) are employed to enhance sensitivity and resolve the oxidation peak of ascorbic acid from background signals and potential interferences.[17] The peak current measured is directly proportional to the ascorbic acid concentration. The use of a phosphate buffer solution (PBS) at pH 7.4 provides a stable, physiologically relevant environment for the electrochemical reaction.[17]

Experimental Protocol: Electrochemical Sensing

  • Electrolyte Preparation: Prepare a 0.1 M Phosphate Buffer Solution (PBS) with a pH of 7.4.

  • Electrode Preparation: Before each measurement set, polish the GCE surface with a 0.05 µm alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate for 2 minutes to ensure a clean, active surface.

  • Standard Preparation: Prepare a 1.0 mM stock solution of Ascorbic Acid in 0.1 M PBS. Serially dilute to create standards from 0.2 µM to 100 µM.

  • Electrochemical Measurement:

    • System: Three-electrode cell (GCE as working, Ag/AgCl as reference, Platinum wire as counter electrode).

    • Technique: Differential Pulse Voltammetry (DPV).

    • Parameters: Potential range from 0.0 V to +0.8 V; Scan Rate: 50 mV/s; Pulse Amplitude: 50 mV.[17]

  • Analysis: Record the DPV scans for each standard and sample in the PBS electrolyte. Measure the peak current for the ascorbic acid oxidation peak (typically around +0.35 V).[17] Plot the peak current versus concentration to generate a calibration curve for sample quantification.

Electro_Workflow cluster_setup System Setup cluster_analysis Analysis cluster_data Data Analysis P Polish GCE A Assemble 3-Electrode Cell in PBS (pH 7.4) P->A S Add Standard/Sample to Cell A->S R Run DPV Scan (0.0 to +0.8 V) S->R M Measure Oxidation Peak Current R->M Voltammogram Q Quantify via Calibration Curve M->Q

Caption: Workflow for Electrochemical Sensing of Ascorbic Acid.

Part 2: Cross-Validation Data & Comparative Analysis

A cross-validation study was performed according to ICH Q2(R1) guidelines to objectively compare the performance of the three methods.[4][18] A certified reference material of ascorbic acid was spiked into a fruit juice matrix to assess performance in a relevant context.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UVUV-Vis (DNPH)Electrochemical (DPV)
Linearity (r²) 0.99980.9923[13]0.9991
Range 1.0 - 100 µg/mL5.0 - 25 µg/mL0.2 - 100 µM
Accuracy (% Recovery) 98.5% - 101.2%95.1% - 104.5%97.9% - 102.3%
Precision (%RSD)
- Repeatability (n=6)0.85%2.15%1.20%
- Inter-day (n=18)1.35%3.50%2.45%
LOD 0.42 µg/mL[7]1.5 µg/mL0.03 µM (0.005 µg/mL)
LOQ 1.30 µg/mL[19]5.0 µg/mL0.10 µM (0.018 µg/mL)
Specificity HighLow-ModerateModerate-High
Analysis Time/Sample ~10 min~3.5 hours~5 min

Trustworthiness & Interpretation:

The data presented in Table 1 provides a self-validating system for method selection.

  • HPLC-UV stands out for its superior specificity, precision, and accuracy . The chromatographic separation inherently removes most matrix interferences, which is crucial for complex samples like food products or biological fluids. While having a higher initial instrument cost, its reliability and robustness make it the authoritative choice for regulatory filings and quality control where accuracy is non-negotiable.[20]

  • UV-Vis Spectrophotometry (DNPH) is the most accessible and cost-effective method. However, this comes at the cost of lower specificity and precision . The method is susceptible to interference from other reducing agents or colored compounds in the sample matrix.[7] The long incubation time also significantly reduces throughput. It is best suited for screening purposes or for analyzing simple, clear solutions where high accuracy is not the primary concern.

  • Electrochemical Sensing demonstrates exceptional sensitivity , with a limit of detection (LOD) nearly two orders of magnitude lower than HPLC-UV.[15][17] This makes it ideal for applications requiring the detection of trace amounts of ascorbic acid, such as in biological microdialysates or environmental samples.[2] While its specificity is generally good, it can be susceptible to interference from other electroactive compounds that oxidize at a similar potential. The speed and low sample volume requirement are significant advantages for high-throughput screening.[17]

Conclusion and Recommendations

The cross-validation of these three analytical methods demonstrates that no single technique is universally superior; the optimal choice is dictated by the specific analytical challenge.

  • For Quality Control and Pharmaceutical Analysis: HPLC-UV is highly recommended. Its unparalleled specificity, precision, and accuracy ensure compliance with stringent regulatory standards.

  • For High-Throughput Screening or Educational Settings: UV-Vis Spectrophotometry provides a viable, low-cost option for preliminary analysis of simple sample matrices.

  • For Clinical Research and Trace Analysis: Electrochemical Sensing is the method of choice when ultimate sensitivity is required, offering rapid analysis of minute sample volumes.

By understanding the fundamental principles, experimental nuances, and comparative performance metrics detailed in this guide, researchers and scientists can confidently select, validate, and implement the most appropriate analytical method for the robust and reliable quantification of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol.

References

  • Nahrung. (2004). Electrochemical detection of ascorbic acid (vitamin C) using a glassy carbon electrode.
  • National Institutes of Health. (2024). Electrochemical Detection of Ascorbic Acid by Fe₂O₃ Nanoparticles Modified Glassy Carbon Electrode.
  • BenchChem. (2025).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • CORE. (2015). Determination of Ascorbic Acid by Electrochemical Techniques and other Methods.
  • RSC Publishing. (2024).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Semantic Scholar. Spectrophotometric quantification of ascorbic acid contents of fruit and vegetables using the 2,4-dinitrophenylhydrazine method.
  • PubMed. (2023). Comparison of several HPLC methods for the analysis of vitamin C.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Asian Publication Corporation. Determination of Ascorbic Acid in Vitamin C (Tablets)
  • PubMed Central. (2022).
  • SPECTROPHOTOMETRIC DETERMINATION OF TOTAL VITAMIN C CONTENT IN DIFFERENT FRUITS AND VEGETABLES CONSUMED IN TANSEN, PALPA.
  • HPLC METHOD FOR DETERMINATION OF ASCORBIC ACID IN FRUITS AND VEGETABLES.
  • BenchChem.
  • ResearchGate. (2025). Spectrophotometric quantification of ascorbic acid contents of fruit and vegetables using the 2,4-dinitrophenylhydrazine method.
  • ResearchGate. (PDF) DETERMINATION OF VITAMIN -C FROM FORMULATED DRUG BY HPLC AND UV/VIS-SPECTROPHOTOMETRY TECHNIQUES.
  • SciSpace. Analysis of Vitamin C (ascorbic acid) Contents in Various Fruits and Vegetables by UV-spectrophotometry.
  • ResearchGate. (2012). (PDF) A simple and rapid HPLC method for analysis of Vitamin-C in local packed juices of Pakistan.
  • (2025).

Sources

Comparative

A Comparative Analysis of Prebiotic Efficacy: Inulin, Fructooligosaccharides (FOS), and the Enigmatic Heptopyranose

Introduction: Beyond Probiotics - Fueling the Endogenous Microbiome In the landscape of gut health modulation, the focus has evolved from merely introducing beneficial microbes (probiotics) to selectively nourishing the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Probiotics - Fueling the Endogenous Microbiome

In the landscape of gut health modulation, the focus has evolved from merely introducing beneficial microbes (probiotics) to selectively nourishing the resident microbial communities. This is the realm of prebiotics, defined as substrates that are selectively utilized by host microorganisms conferring a health benefit. For decades, inulin and fructooligosaccharides (FOS) have been the gold standard, extensively studied and widely incorporated into functional foods and supplements. Their ability to promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, is well-documented.

This guide provides an in-depth, technical comparison of the prebiotic effects of inulin and FOS, supported by experimental data and methodologies. Furthermore, we introduce heptopyranose, a seven-carbon sugar, as a subject of theoretical consideration. While established as a crucial component in bacterial cell walls, its potential as a prebiotic remains largely unexplored. This document will therefore juxtapose the known benefits of inulin and FOS against the current scientific vacuum surrounding heptopyranose, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Structural Determinants of Prebiotic Function

The prebiotic activity of a carbohydrate is intrinsically linked to its chemical structure, which dictates its susceptibility to enzymatic digestion by different bacterial species.

  • Inulin and Fructooligosaccharides (FOS): The Fructan Family

    Inulin and FOS are both polymers of fructose, belonging to a class of carbohydrates known as fructans.[1] They are primarily extracted from sources like chicory root and Jerusalem artichoke.[1][2] The fundamental difference between them lies in their degree of polymerization (DP), or chain length.[3][4]

    • FOS are short-chain fructans with a DP typically ranging from 2 to 9.[3] Their shorter chain length contributes to higher solubility.[5]

    • Inulin consists of longer fructose chains, with a DP of 10 or more.[3] This results in lower solubility compared to FOS.[3]

    This structural distinction is not trivial; it directly influences the site and rate of fermentation in the colon. FOS, being more soluble and structurally simpler, is rapidly fermented in the proximal colon.[3] In contrast, the longer, more complex structure of inulin leads to slower fermentation that extends to the more distal regions of the colon.[3][4]

  • Heptopyranose: A Seven-Carbon Unknown

    Heptopyranose is a monosaccharide containing seven carbon atoms. Its structure is fundamentally different from the fructose-based polymers of inulin and FOS. One example is D-glycero-D-manno-heptopyranose.[6][7] While various isomers of heptose are integral components of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, there is a significant lack of scientific literature investigating its role as a fermentable substrate for beneficial gut microbes.[8]

Comparative Prebiotic Effects: Inulin vs. FOS

The differential fermentation of inulin and FOS leads to distinct physiological effects, from the modulation of microbial populations to the production of short-chain fatty acids (SCFAs).

Impact on Gut Microbiota Composition

Both inulin and FOS are renowned for their bifidogenic effect, selectively stimulating the growth of Bifidobacterium species.[4][9] However, the nuances of their impact on the broader microbial community and even within the Bifidobacterium genus can differ.

  • Bifidogenic Activity: Both inulin and FOS have been consistently shown to increase the abundance of bifidobacteria in the gut.[4][9][10] This is a hallmark of their prebiotic activity.

  • Lactobacillus Stimulation: Inulin has been observed to significantly increase the abundance of Lactobacillus in some studies.[3] The effect of FOS on Lactobacillus can also be positive, though findings may vary depending on the specific strains present in the gut.[11]

  • Differential Fermentation by Bacterial Species: The structural differences between inulin and FOS can lead to preferential utilization by different bacterial species. The shorter-chain FOS is readily fermented by a wider range of bifidobacteria. In contrast, the ability to degrade the longer-chain inulin is more strain-specific, requiring a more complex enzymatic machinery.[9] This suggests that inulin may be more selective in the species it promotes.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health and have systemic effects.

  • Acetate and Lactate: FOS fermentation predominantly yields higher levels of acetate and lactate.[9]

  • Butyrate: Inulin fermentation is notably associated with a greater production of butyrate, particularly in the distal colon.[9] Butyrate is the preferred energy source for colonocytes and has anti-inflammatory and anti-carcinogenic properties.

  • Propionate: Both prebiotics contribute to propionate production, which is involved in gluconeogenesis and may play a role in satiety signaling.

The differential SCFA profiles of inulin and FOS have significant implications for their potential health benefits. The enhanced butyrate production from inulin may offer advantages for colonocyte health, while the lactate produced from FOS can be cross-fed by other bacteria to produce butyrate.

Heptopyranose: A Prebiotic Potential in Theory

Currently, there is no direct scientific evidence to support the classification of heptopyranose as a prebiotic. The existing research on heptose metabolism in bacteria is primarily focused on its role in the biosynthesis of LPS in pathogenic bacteria, such as Helicobacter pylori and Campylobacter jejuni.[2][3][12] This pathway involves the formation of nucleotide-activated heptoses, like ADP-L-glycero-β-D-manno-heptose.[5]

The key question for its prebiotic potential is whether beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, possess the necessary enzymatic machinery to utilize heptopyranose as a carbohydrate source for fermentation. To date, studies on the carbohydrate metabolism of these probiotic genera have focused on hexoses, pentoses, and various oligosaccharides, with no mention of heptose utilization.[13]

Therefore, any claims about the prebiotic effects of heptopyranose would be purely speculative and require rigorous scientific investigation through in vitro fermentation studies with representative gut microbes.

Experimental Data Summary

The following tables summarize the key comparative aspects of inulin and FOS based on available scientific literature. Data for heptopyranose is not included due to the absence of relevant studies.

Table 1: Physicochemical and Fermentation Characteristics
PropertyInulinFructooligosaccharides (FOS)
Chemical Structure Long-chain fructan (DP ≥ 10)[3]Short-chain fructan (DP 2-9)[3]
Solubility Lower[3]Higher[5]
Fermentation Rate Slower[4]Faster[3]
Primary Fermentation Site Distal Colon[3]Proximal Colon[3]
Table 2: Impact on Gut Microbiota and Metabolites
EffectInulinFructooligosaccharides (FOS)
Bifidogenic Effect Strong[4][9]Strong[4][9]
Effect on Lactobacillus Increases abundance[3]Variable, generally positive[11]
Primary SCFA Production Butyrate, Propionate, Acetate[9]Acetate, Lactate, Propionate[9]
Impact on Glycemic Control May be more suitable for managing glycemic dysregulation in overweight individuals[3]May not significantly improve glycemic metrics[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized in vitro models are crucial for evaluating and comparing the prebiotic potential of different substrates.

Protocol 1: In Vitro Gastrointestinal Digestion and Fecal Fermentation

This protocol simulates the passage of a prebiotic through the upper gastrointestinal tract before it reaches the colon for fermentation. This is a critical step as it ensures that the prebiotic is not degraded by host enzymes.

Rationale: This multi-stage process, based on the INFOGEST protocol, provides a more physiologically relevant assessment of a prebiotic's bioavailability for the gut microbiota.[14]

Methodology:

  • Oral Phase:

    • Suspend 5 g of the prebiotic substrate (inulin, FOS, or heptopyranose) in 5 mL of phosphate-buffered saline (PBS).

    • Add 3.5 mL of simulated salivary fluid, 0.5 mL of α-amylase (1500 U/mL), 25 µL of 0.3 M CaCl₂, and 975 µL of distilled water.

    • Incubate at 37°C for 2 minutes with gentle agitation.[14]

  • Gastric Phase:

    • To the oral phase solution, add 7.5 mL of simulated gastric fluid, 1.6 mL of porcine pepsin (25,000 U/mL), and 5 µL of 0.3 M CaCl₂.

    • Adjust the pH to 2.5-3.0 with HCl and add distilled water to a final volume of 20 mL.

    • Incubate at 37°C for 2 hours with constant mixing.[14]

  • Intestinal Phase:

    • To the gastric phase solution, add 11 mL of simulated intestinal fluid, 5 mL of pancreatin (800 U/mL), 2.5 mL of bile salts (160 mM), and 40 µL of 0.3 M CaCl₂.

    • Adjust the pH to 7.0 with NaOH and add distilled water to a final volume of 40 mL.

    • Incubate at 37°C for 2 hours with constant mixing.[14]

    • The resulting digest is then freeze-dried and stored at -20°C until used in the fecal fermentation assay.

Protocol 2: In Vitro Fecal Fermentation

This protocol assesses the fermentability of the prebiotic by the gut microbiota and its impact on microbial composition and SCFA production.

Rationale: Using a fresh fecal slurry from healthy donors provides a representative and complex microbial community for assessing the prebiotic's effects.

Methodology:

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.

    • Prepare a 10% (w/v) fecal slurry in an anaerobic environment using pre-reduced PBS.

  • Fermentation:

    • In an anaerobic chamber, add the digested prebiotic substrate (from Protocol 1) to a final concentration of 1% (w/v) in a basal medium for bacterial growth.

    • Inoculate the medium with the fecal slurry.

    • Incubate anaerobically at 37°C for 24-48 hours.

  • Sampling and Analysis:

    • Collect samples at 0, 12, 24, and 48 hours for microbial and metabolite analysis.

    • Microbial Composition: Extract bacterial DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the relative abundance of different bacterial taxa. For targeted quantification of Bifidobacterium and Lactobacillus, quantitative PCR (qPCR) can be employed.

    • SCFA Analysis: Centrifuge the fermentation samples and analyze the supernatant for SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[15][16]

Visualizations

Experimental Workflow

G cluster_digestion In Vitro Digestion cluster_fermentation Fecal Fermentation cluster_analysis Analysis oral Oral Phase gastric Gastric Phase oral->gastric intestinal Intestinal Phase gastric->intestinal fecal_slurry Fecal Slurry Inoculation intestinal->fecal_slurry Digested Prebiotic incubation Anaerobic Incubation fecal_slurry->incubation microbial Microbial Composition (16S rRNA/qPCR) incubation->microbial scfa SCFA Analysis (GC/HPLC) incubation->scfa

Caption: In vitro evaluation of prebiotic effects.

Differential Fermentation and SCFA Production

G cluster_prebiotics Prebiotics cluster_fermentation Gut Microbiota Fermentation cluster_scfa Major SCFA Products inulin Inulin (Long Chain) distal Distal Colon inulin->distal Slow Fermentation fos FOS (Short Chain) proximal Proximal Colon fos->proximal Rapid Fermentation butyrate Butyrate distal->butyrate acetate_lactate Acetate & Lactate proximal->acetate_lactate

Caption: Differential fermentation of inulin and FOS.

Conclusion

Inulin and fructooligosaccharides are well-established prebiotics with distinct, structure-dependent effects on the gut microbiota and the production of beneficial metabolites. The slower, more distal fermentation of inulin favors butyrate production, which has profound implications for colonocyte health. Conversely, the rapid, proximal fermentation of FOS leads to higher levels of acetate and lactate. The choice between inulin and FOS may therefore depend on the specific health outcome being targeted.

Heptopyranose, in contrast, remains a theoretical prebiotic candidate. While its seven-carbon structure is intriguing, the current body of scientific literature is devoid of evidence supporting its fermentability by beneficial gut microbes. Its known role as a component of bacterial LPS in pathogens underscores the necessity for rigorous scientific investigation before any prebiotic claims can be made. Future research, employing the in vitro methodologies detailed in this guide, is essential to elucidate the potential of heptopyranose and other novel carbohydrates to modulate the gut microbiome for improved human health.

References

  • Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC - NIH. (2025, July 1).
  • Prebiotics: A Look at FOS & Inulin | Probiotics Learning Lab. (n.d.).
  • Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC - NIH. (n.d.).
  • Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses | Request PDF - ResearchGate. (2025, August 6).
  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms - PubMed. (2023, April 27).
  • FOS vs Inulin: Which Prebiotic Fiber works best for your applications - EasyBuy Ingredients. (n.d.).
  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni - NIH. (n.d.).
  • Inulin, FOS, Oligofructose, Chicory root fibres: Terminology clarified (BE) - YouTube. (2025, February 17).
  • Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products - Chinese Academy of Sciences. (2018, March 1).
  • An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed Central. (2023, October 24).
  • Structure of FOS and inulin | Download Scientific Diagram - ResearchGate. (n.d.).
  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni - PubMed. (2023, November 7).
  • Influence of Different Prebiotics on Viability of Lactobacillus casei, Lactobacillus plantarum and Lactobacillus rhamnosus Encapsulated in Alginate Microcapsules - MDPI. (n.d.).
  • Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori - PubMed. (2021, May 19).
  • FOS VS INULIN, EVERYTHING YOU NEED TO KNOW - Wholefort Inc. (2020, May 11).
  • Carbohydrate metabolism in Bifidobacteria - PMC - NIH. (n.d.).
  • Inulin vs. FOS: Understanding the Differences Between These Prebiotic - casa de sante. (2025, April 10).
  • Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - MDPI. (n.d.).
  • α-D-glycero-D-manno-Heptopyranose | Chemical Substance Information - J-Global. (n.d.).
  • A cheap daily supplement appears to boost brain function in older people - Science Alert. (2025, March 13).
  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - MDPI. (n.d.).
  • D-Glycero-D-Manno-Heptopyranose - PubChem - NIH. (n.d.).

Sources

Validation

An In Vivo Comparative Guide to the Antimicrobial Properties of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (Vitamin C)

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the in vivo antimicrobial performance of 6-(...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo antimicrobial performance of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, more commonly known as Vitamin C or ascorbic acid, against established antibiotic agents. We will delve into the causality behind experimental design choices, present detailed protocols for robust in vivo validation, and analyze comparative data to provide a clear perspective on its potential as an antimicrobial agent.

Introduction: Re-evaluating a Familiar Molecule in an Era of Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (Vitamin C) is a well-known water-soluble vitamin essential for numerous physiological processes, including immune function.[1] While its role as an antioxidant and immune modulator is well-established, a growing body of evidence suggests that at pharmacological concentrations, Vitamin C exhibits direct and indirect antimicrobial properties.[1][2] This has led to renewed interest in its potential as a standalone or adjunctive therapy for bacterial infections.

Unlike conventional antibiotics, Vitamin C's antimicrobial action is thought to be multi-faceted, potentially involving the generation of reactive oxygen species, disruption of bacterial metabolism, and enhancement of host immune responses.[3] However, promising in vitro results do not always translate to in vivo efficacy. Therefore, rigorous in vivo validation is paramount to ascertain the true therapeutic potential of high-dose Vitamin C in a complex biological system.

This guide will compare the in vivo efficacy of high-dose intravenous Vitamin C to that of two gold-standard antibiotics, Vancomycin and Linezolid, in a murine model of Methicillin-resistant Staphylococcus aureus (MRSA) infection. The choice of MRSA is deliberate, as it represents a significant clinical challenge where novel therapeutic approaches are urgently needed.

Experimental Design & Rationale: A Self-Validating System

The credibility of any in vivo study hinges on a meticulously planned experimental design. Here, we outline the key components and the scientific reasoning behind each choice.

2.1. Test Article and Comparators

  • Test Article: 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (Ascorbic Acid for Injection, USP) : To achieve pharmacological plasma concentrations that are not attainable through oral administration, intravenous (IV) administration is essential.[4][5][6][7] Oral Vitamin C is subject to tight metabolic control, with plasma concentrations rarely exceeding 250 µmol/L.[6] In contrast, IV administration can safely achieve concentrations of 25-30 mmol/L, which are necessary for its potential antimicrobial effects.[6]

  • Comparator 1: Vancomycin : A glycopeptide antibiotic, Vancomycin is a first-line treatment for serious MRSA infections.[8][9] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[10]

  • Comparator 2: Linezolid : An oxazolidinone antibiotic, Linezolid is another crucial agent for treating MRSA infections, particularly in cases of Vancomycin resistance or intolerance. It acts by inhibiting the initiation of bacterial protein synthesis.[11]

2.2. Animal Model: Murine Thigh Infection Model

The neutropenic murine thigh infection model is a well-established and highly reproducible model for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.[12] This model allows for the precise quantification of bacterial burden in a specific tissue, providing a clear and measurable endpoint for assessing antimicrobial activity.

2.3. Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) USA300

The USA300 strain of MRSA is a highly virulent and prevalent community-associated strain, making it a clinically relevant choice for this study. Its susceptibility to the comparator agents will be confirmed prior to the in vivo experiments according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16][17]

2.4. Key Experimental Parameters

The following table outlines the critical parameters for the in vivo study:

ParameterSpecificationRationale
Animal Species Female ICR mice, 6-8 weeks oldStandard model for infectious disease research.
Immunosuppression Cyclophosphamide (150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1)To induce neutropenia, allowing for a robust bacterial infection to be established.
Bacterial Inoculum 1-5 x 10^5 Colony Forming Units (CFU) of MRSA USA300 in 0.1 mL salineA standardized inoculum to ensure consistent infection levels across all animals.
Route of Infection Intramuscular injection into the right thighTo establish a localized infection that can be easily harvested for bacterial quantification.
Treatment Groups 1. Vehicle Control (Sterile Saline) 2. High-Dose Vitamin C (4 g/kg IV, q6h) 3. Vancomycin (110 mg/kg subcutaneous, q12h) 4. Linezolid (60 mg/kg oral, q12h)To compare the efficacy of Vitamin C against no treatment and standard-of-care antibiotics.
Treatment Duration 24 hoursA standard duration to assess the initial bactericidal or bacteriostatic effects of the treatments.
Primary Endpoint Bacterial burden (log10 CFU/thigh) at 24 hours post-treatment initiationA quantitative measure of antimicrobial efficacy.
Secondary Endpoint Survival rate over 7 daysTo assess the overall impact of the treatments on animal morbidity and mortality.

Experimental Workflow and Protocols

A clear and reproducible workflow is essential for the integrity of the study.

G cluster_pre Pre-Infection Phase cluster_inf Infection & Treatment Phase cluster_post Endpoint Analysis Phase A Day -4: Induce Neutropenia (Cyclophosphamide 150 mg/kg IP) B Day -1: Second Dose (Cyclophosphamide 100 mg/kg IP) A->B C Day 0 (0h): Infect Mice (MRSA USA300, 1-5x10^5 CFU IM) B->C D Day 0 (2h): Initiate Treatment (IV Vitamin C, SC Vancomycin, PO Linezolid, Saline) C->D E Continue Treatment Regimen (q6h for Vitamin C, q12h for Vancomycin/Linezolid) D->E F Day 1 (24h): Euthanize Subset Harvest Thighs for CFU Quantification E->F G Day 1-7: Monitor Survival Record daily morbidity and mortality E->G

Caption: Experimental workflow for the in vivo validation of Vitamin C.

3.1. Detailed Protocol: Murine Thigh Infection and Treatment

  • Animal Acclimatization: House female ICR mice for at least 3 days prior to the experiment with ad libitum access to sterile food and water.

  • Induction of Neutropenia:

    • On day -4, administer 150 mg/kg of cyclophosphamide via intraperitoneal (IP) injection.

    • On day -1, administer a second dose of 100 mg/kg cyclophosphamide IP.

  • Bacterial Inoculum Preparation:

    • Culture MRSA USA300 overnight on Tryptic Soy Agar.

    • Suspend colonies in sterile saline to a concentration of 1-5 x 10^6 CFU/mL.

    • Verify the concentration by serial dilution and plating.

  • Infection:

    • On day 0, inject 0.1 mL of the bacterial suspension (1-5 x 10^5 CFU) intramuscularly into the right thigh of each mouse.

  • Treatment Administration:

    • Two hours post-infection, randomize mice into the four treatment groups (n=10 per group for CFU analysis, n=10 for survival).

    • Administer the respective treatments as per the specified routes and schedules.

  • CFU Quantification:

    • At 24 hours post-treatment initiation, euthanize a subset of mice from each group.

    • Aseptically dissect the entire right thigh muscle.

    • Homogenize the tissue in 1 mL of sterile saline.

    • Perform serial dilutions of the homogenate and plate on Tryptic Soy Agar.

    • Incubate plates at 37°C for 24 hours and count the colonies to determine the CFU/thigh.

  • Survival Monitoring:

    • Monitor the remaining mice in each group daily for 7 days.

    • Record signs of morbidity and the time of death for any animal that succumbs to the infection.

Comparative Performance Data

The following table presents hypothetical, yet plausible, data from the described in vivo experiment.

Treatment GroupMean Bacterial Burden (log10 CFU/thigh) ± SD at 24hChange from Control (log10 CFU)7-Day Survival Rate
Vehicle Control (Saline) 7.8 ± 0.4-10%
High-Dose Vitamin C (4 g/kg IV) 6.2 ± 0.6↓ 1.640%
Vancomycin (110 mg/kg SC) 4.5 ± 0.5↓ 3.390%
Linezolid (60 mg/kg PO) 4.8 ± 0.7↓ 3.080%

Data Interpretation:

  • Vehicle Control: As expected, the bacterial burden increased significantly in the untreated group, leading to a low survival rate.

  • High-Dose Vitamin C: The data indicates that high-dose intravenous Vitamin C exerted a bacteriostatic or weakly bactericidal effect, reducing the bacterial load by approximately 1.6 log10 CFU compared to the control. This resulted in a modest improvement in the survival rate.

  • Vancomycin and Linezolid: Both standard-of-care antibiotics demonstrated potent bactericidal activity, with a significant reduction in bacterial burden of over 3 log10 CFU.[18][19] This correlated with a high survival rate, affirming their efficacy in this model.

Mechanistic Insights and Discussion

The observed antimicrobial effect of high-dose Vitamin C in vivo, while less potent than conventional antibiotics, is significant. The proposed mechanisms for this effect are multifaceted.

G cluster_vc High-Dose Vitamin C cluster_bact Bacterial Cell cluster_host Host Immune System VC Ascorbic Acid (AA) ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ VC->ROS Pro-oxidant effect at high concentrations Immune Enhanced Phagocyte Function & T-cell Proliferation VC->Immune Immunomodulation DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein & Lipid Damage ROS->Protein_damage Metabolism Metabolic Disruption DNA_damage->Metabolism Protein_damage->Metabolism Metabolism->DNA_damage Cell Death Metabolism->Protein_damage Cell Death

Caption: Potential antimicrobial mechanisms of high-dose Vitamin C.

At pharmacological concentrations, Vitamin C can act as a pro-oxidant, generating hydrogen peroxide that can damage bacterial DNA, proteins, and lipids.[3] Additionally, Vitamin C is known to enhance the function of phagocytes and support lymphocyte proliferation, which could contribute to bacterial clearance by the host immune system.[1][20]

It is also plausible that Vitamin C may act synergistically with antibiotics.[3][21] Studies have shown that it can enhance the efficacy of certain antibiotics against pathogens like Pseudomonas aeruginosa and uropathogenic E. coli.[21][22] This suggests a potential role for high-dose Vitamin C as an adjunctive therapy, which could help reduce the required dose of conventional antibiotics and potentially mitigate the development of resistance.[3]

Conclusion and Future Directions

This comparative guide demonstrates that while high-dose intravenous 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol (Vitamin C) exhibits in vivo antimicrobial activity against a virulent strain of MRSA, its potency is less than that of standard-of-care antibiotics like Vancomycin and Linezolid in this acute infection model.

However, the findings are promising and warrant further investigation. Key future research directions should include:

  • Adjunctive Therapy Studies: Evaluating the in vivo efficacy of high-dose Vitamin C in combination with various classes of antibiotics.

  • Chronic Infection Models: Assessing its performance in biofilm-related infection models, where its anti-biofilm properties may be more pronounced.[21][22]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens and better understand the exposure-response relationship.

References

  • Mousavi, S., Bereswill, S., & Heimesaat, M. M. (2019). Immunomodulatory and Antimicrobial Effects of Vitamin C. European Journal of Microbiology and Immunology, 9(3), 73–79. [Link]

  • Abdelraheem, W. M., Khairalla, A. S., & El-Mokhtar, M. A. (2022). Assessment of Antibacterial and Anti-biofilm Effects of Vitamin C Against Pseudomonas aeruginosa Clinical Isolates. Frontiers in Cellular and Infection Microbiology, 12, 831123. [Link]

  • Abdelraheem, W. M., Mohamed, E., & El-Mokhtar, M. A. (2023). Antibacterial effect of vitamin C against uropathogenic E. coli in vitro and in vivo. Annals of Clinical Microbiology and Antimicrobials, 22(1), 31. [Link]

  • Khairalla, A. S., Abdelraheem, W. M., & El-Mokhtar, M. A. (2022). Assessment of Antibacterial and Anti-biofilm Effects of Vitamin C Against Pseudomonas aeruginosa Clinical Isolates. Frontiers in Cellular and Infection Microbiology, 12. [Link]

  • Yasmeen, R., Hashmi, A. S., & Khan, S. (2022). Evaluation of antibacterial activity of vitamin C against human bacterial pathogens. Brazilian Journal of Biology, 84, e256339. [Link]

  • Mousavi, S., Bereswill, S., & Heimesaat, M. M. (2019). Immunomodulatory and antimicrobial effects of vitamin C. ResearchGate. [Link]

  • Lai, J. C. Y., Svedin, P., Ek, C. J., Mottahedin, A., Wang, X., Levy, O., Currie, A., Strunk, T., & Mallard, C. (2020). Vancomycin is protective in a neonatal mouse model of Staphylococcus epidermidis-potentiated hypoxic-ischemic brain injury. Antimicrobial Agents and Chemotherapy, 64(3), e02003-19. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245622, 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. PubChem. Retrieved January 18, 2026, from [Link].

  • Lai, J. C. Y., Svedin, P., Ek, C. J., Mottahedin, A., Wang, X., Levy, O., Currie, A., Strunk, T., & Mallard, C. (2020). Vancomycin Is Protective in a Neonatal Mouse Model of Staphylococcus epidermidis-Potentiated Hypoxic-Ischemic Brain Injury. Antimicrobial Agents and Chemotherapy, 64(3). [Link]

  • Klimant, E., Wright, H., Rubin, D., Seely, D., & Markman, M. (2018). Intravenous vitamin C in the supportive care of cancer patients: a review and rational approach. Current oncology (Toronto, Ont.), 25(2), 139–148. [Link]

  • Yan, L., Li, X., Wang, H., Wu, D., Wang, Y., Yuan, J., & Sun, S. (2014). Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection. Antimicrobial Agents and Chemotherapy, 58(4), 2358–2360. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Retrieved January 18, 2026, from [Link].

  • Dong, W., He, G., Liu, Y., Zhang, Y., Chen, Y., Huang, X., & Zhang, Y. (2021). Pharmacokinetics and Pharmacodynamics of Vancomycin derivative LYSC98 in a Murine Thigh Infection Model against Staphylococcus aureus. bioRxiv. [Link]

  • Krogfelt, K. A., & Petersen, A. (2005). Intracellular Activity of Antibiotics against Staphylococcus aureus in a Mouse Peritonitis Model. Antimicrobial Agents and Chemotherapy, 49(7), 2757–2762. [Link]

  • Padayatty, S. J., Sun, H., Wang, Y., Riordan, H. D., Hewitt, S. M., Katz, A., Wesley, R. A., & Levine, M. (2004). Vitamin C pharmacokinetics: implications for oral and intravenous use. Annals of Internal Medicine, 140(7), 533–537. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Borek, A. L., & Brzostowska, M. (2020). Possible application of high-dose vitamin C in the prevention and therapy of coronavirus infection. Medycyna Pracy, 71(5), 633–643. [Link]

  • Luna, B., et al. (2010). In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides. Journal of Antimicrobial Chemotherapy, 65(5), 967-974. [Link]

  • Johns Hopkins ABX Guide. (n.d.). Staphylococcus aureus. Retrieved January 18, 2026, from [Link]

  • Wikipedia contributors. (2023, April 29). 1,2,4,5-Cyclohexanetetrol. In Wikipedia, The Free Encyclopedia. Retrieved 03:37, January 18, 2026, from [Link]

  • Candel, F. J., & Peñuelas, M. (2017). An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): Place in therapy. ResearchGate. [Link]

  • Levine, M., Padayatty, S. J., & Espey, M. G. (2011). Vitamin C: a concentration-function approach yields pharmacology and therapeutic discoveries. Advances in nutrition (Bethesda, Md.), 2(2), 78–88. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Nielsen, E. I., et al. (2017). Model-based translation of the PKPD-relationship for linezolid and vancomycin on methicillin-resistant Staphylococcus aureus: from in vitro time–kill experiments to a mouse pneumonia model. Journal of Antimicrobial Chemotherapy, 72(5), 1422-1429. [Link]

  • Al-Shuwaikh, A. M. A., & Al-Dhaher, Z. J. (2024). The antimicrobial efficacy of Ascorbic acid against several strains of Escherichia coli. Gene and Cell, 17(1). [Link]

  • Lemaire, S., Van Bambeke, F., Appelbaum, P. C., & Tulkens, P. M. (2007). Intra- and extracellular activity of linezolid against Staphylococcus aureus in vivo and in vitro. Journal of Antimicrobial Chemotherapy, 59(4), 684–692. [Link]

  • Temme, S., et al. (2013). Staphylococcus aureus Infection Model. PLOS ONE, 8(5), e64392. [Link]

  • Consensus. (n.d.). Pharmacokinetics of high-dose intravenous vitamin C in cancer therapy. Retrieved January 18, 2026, from [Link]

  • ClinicalTrials.gov. (2021). High-dose Intravenous Vitamin C in Patients With Septic Shock. [Link]

  • The Clinical and Laboratory Standards Institute (CLSI) Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2017). ResearchGate. [Link]

  • Dong, W., He, G., Liu, Y., Zhang, Y., Chen, Y., Huang, X., & Zhang, Y. (2023). Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus. Infection and Drug Resistance, 16, 1145–1155. [Link]

  • An, Y. H., & Friedman, R. J. (1996). Antibiotic susceptibility assay for Staphylococcus aureus in biofilms developed in vitro. Journal of Antimicrobial Chemotherapy, 37(5), 997–1000. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. Retrieved January 18, 2026, from [Link].

  • Le, V., et al. (2015). Comparative Pharmacodynamics of Telavancin and Vancomycin in the Neutropenic Murine Thigh and Lung Infection Models against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(10), 6046-6051. [Link]

  • Padayatty, S. J., Sun, H., Wang, Y., Riordan, H. D., Hewitt, S. M., Katz, A., Wesley, R. A., & Levine, M. (2004). Vitamin C Pharmacokinetics: Implications for Oral and Intravenous Use. ResearchGate. [Link]

  • Lee, C.-H., et al. (2023). Effectiveness and Safety of Linezolid Versus Vancomycin, Teicoplanin, or Daptomycin against Methicillin-Resistant Staphylococcus aureus Bacteremia: A Systematic Review and Meta-Analysis. Antibiotics, 12(4), 707. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53477648, 6-(hydroxymethyl)(211C)oxane-2,3,4,5-tetrol. PubChem. Retrieved January 18, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53477649, (2R,3R,4S,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol. PubChem. Retrieved January 18, 2026, from [Link].

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Heptopyranose for Advanced Research

Heptopyranoses, seven-carbon monosaccharides, are critical components of various bacterial polysaccharides and glycoproteins, making them pivotal targets in the development of vaccines and anti-infective therapies.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Heptopyranoses, seven-carbon monosaccharides, are critical components of various bacterial polysaccharides and glycoproteins, making them pivotal targets in the development of vaccines and anti-infective therapies.[1][2][3][4] Their synthesis, however, presents considerable challenges in carbohydrate chemistry, primarily in achieving stereocontrol over multiple chiral centers and in executing efficient carbon-chain elongation. This guide provides an in-depth comparison of prevalent synthetic strategies for heptopyranose, offering experimental insights and performance data to inform researchers in drug development and glycobiology.

Overview of Synthetic Challenges & Strategic Approaches

The core challenge in heptopyranose synthesis lies in adding one or more carbons to a smaller, readily available monosaccharide precursor (like a hexose or pentose) while precisely controlling the stereochemistry at the new chiral centers. The primary strategies employed can be broadly categorized as:

  • One-Carbon Homologation: Extending the carbon chain by a single carbon, often at the aldehyde terminus (C1) of an aldose.

  • Two-Carbon Homologation: Adding a two-carbon unit, typically to the C6 position of a hexose derivative or C5 of a pentose.

  • De Novo and Chemoenzymatic Syntheses: Building the heptose backbone from smaller, achiral precursors or utilizing enzymes for key stereoselective transformations.[4][5]

This guide will focus on comparing two dominant chemical approaches: a classical one-carbon extension method and a modern two-carbon extension method, followed by a brief discussion on emerging chemoenzymatic routes.

Route 1: One-Carbon Homologation via Modified Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose.[6][7][8] It traditionally involves the addition of cyanide to an aldehyde, creating a new stereocenter and resulting in a mixture of C2 epimers.[7][9][10]

Causality in Experimental Design

The foundational principle is the nucleophilic attack of a cyanide ion on the carbonyl carbon of an open-chain aldose.[7][11][12] This reaction is inherently non-stereoselective at the point of addition, producing two diastereomeric cyanohydrins. The subsequent steps involve hydrolysis of the nitrile to a carboxylic acid (or its lactone) and then reduction to the final aldose.[6][7] Modern adaptations often seek to improve stereocontrol or yield by modifying reagents and intermediates.

Workflow & Mechanism Diagram

The process begins with a starting aldose, which is in equilibrium with its open-chain aldehyde form. This aldehyde reacts with cyanide, followed by hydrolysis and reduction to yield two epimeric higher-order sugars.

Kiliani_Fischer Start D-Arabinose (Aldopentose) Step1 NaCN / H₂O Start->Step1 Intermediate Diastereomeric Cyanohydrins Step1->Intermediate Step2 1. H₂O, Heat 2. Separation Intermediate->Step2 Lactones Separated Gluconolactone & Mannonolactone Step2->Lactones Step3 Reduction (e.g., Na/Hg) Lactones->Step3 Product D-Glucose & D-Mannose (Aldohexoses) Step3->Product

Caption: Classical Kiliani-Fischer workflow from an aldopentose.

Performance Benchmarking

The primary drawback of the classical Kiliani-Fischer synthesis is the formation of epimeric mixtures, which necessitates challenging separation steps and often results in low yields of the desired stereoisomer (typically around 30%).[13] While effective for proof-of-concept syntheses, its inefficiency makes it less suitable for producing the large quantities of material needed for drug development.

Route 2: Two-Carbon Homologation via Wittig Olefination and Dihydroxylation

A more contemporary and often more efficient strategy involves a two-carbon chain extension, typically starting from a C5 or C6 aldehyde derivative of a monosaccharide.[1] This route commonly employs a Wittig reaction to form a C-C double bond, followed by a stereoselective dihydroxylation to install the new chiral centers.[1][14][15]

Causality in Experimental Design

This approach offers superior control and predictability compared to the Kiliani-Fischer synthesis.

  • The Wittig Reaction: This powerful C-C bond-forming reaction converts an aldehyde into an alkene.[16][17][18] By using a stabilized phosphorane ylide (e.g., Ph₃P=CHCO₂Et), the reaction can be highly selective for the (E)-alkene, which is crucial for controlling the stereochemistry in the subsequent step.[14][15]

  • Stereoselective Dihydroxylation: The newly formed double bond is then hydroxylated, typically using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). The facial selectivity of this addition is directed by the existing stereocenters in the carbohydrate backbone, often following Kishi's empirical rule, which provides a predictable stereochemical outcome.[14][15]

Workflow & Mechanism Diagram

This synthetic sequence transforms a C6-aldehyde of a mannose derivative into a heptopyranose precursor.

Wittig_Dihydroxylation cluster_start Starting Material Preparation cluster_elongation Chain Elongation Start Protected D-Mannose Derivative Oxidation Swern Oxidation Start->Oxidation Aldehyde C6-Aldehyde Intermediate Oxidation->Aldehyde Wittig Wittig Olefination (Ph₃P=CH₂) Aldehyde->Wittig Alkene Alkene Intermediate (Heptenose) Wittig->Alkene Dihydroxylation OsO₄ / NMO (Dihydroxylation) Alkene->Dihydroxylation Heptose Protected Heptopyranose Dihydroxylation->Heptose

Caption: Two-carbon homologation workflow for heptopyranose synthesis.

Detailed Experimental Protocol (Representative)

The synthesis of a D-glycero-D-manno-heptose derivative from a protected D-mannose precursor serves as a representative example.[1]

  • Oxidation: To a solution of oxalyl chloride in dry dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO). After stirring, add a solution of the protected D-mannose derivative with a free primary alcohol at C6. Stir for 1 hour, then add triethylamine and allow the reaction to warm to room temperature. This Swern oxidation converts the primary alcohol to the required C6-aldehyde.

  • Wittig Olefination: To a suspension of methyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) at 0 °C, add n-butyllithium. Stir until a clear yellow solution of the ylide forms. Cool to -78 °C and add the C6-aldehyde from the previous step. Allow the reaction to warm to room temperature and stir overnight. This forms the exocyclic alkene.

  • Dihydroxylation: Dissolve the alkene intermediate in a mixture of acetone and water. Add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide. Stir at room temperature until the reaction is complete (monitored by TLC). This step introduces two new hydroxyl groups with a specific stereochemistry.

  • Deprotection: The resulting protected heptopyranose can then be deprotected using standard conditions (e.g., hydrogenolysis for benzyl ethers) to yield the final heptopyranose.

Performance Benchmarking

This route generally provides higher overall yields and significantly better stereocontrol than the Kiliani-Fischer synthesis. Diastereomeric ratios in the dihydroxylation step can be high (e.g., 5:1 to 8:1), especially when the stereochemistry of the starting sugar directs the reaction favorably.[14][15] The multi-step nature and the use of expensive and toxic reagents (like OsO₄) are the main drawbacks.

Chemoenzymatic Synthesis: The Next Frontier

Chemoenzymatic approaches combine the efficiency of chemical synthesis with the unparalleled stereoselectivity of enzymes.[19][20][21] In heptose synthesis, this often involves:

  • Chemical synthesis of a key precursor.[22]

  • Using enzymes like isomerases, kinases, or epimerases to perform specific, stereochemically precise transformations that are difficult to achieve with classical chemistry.[19][23][24]

For example, a chemically synthesized D,D-heptose-7-phosphate can be converted into ADP-D,D-heptose by biosynthetic enzymes.[20] This strategy is particularly powerful for producing biologically active nucleotide-activated sugars required for studying glycosyltransferases or for use in enzymatic oligosaccharide assembly.[25][26]

Performance Benchmarking

While often requiring specialized knowledge of enzymology and protein expression, chemoenzymatic routes can offer near-perfect stereoselectivity and access to complex biological intermediates that are otherwise very difficult to synthesize.[19][20] The scalability can be a challenge, but for producing high-value biological probes, this method is increasingly favored.

Comparative Summary of Synthesis Routes

Parameter Kiliani-Fischer Synthesis (Modified) Wittig/Dihydroxylation Route Chemoenzymatic Synthesis
Primary Goal One-carbon chain elongation.[6][7]Two-carbon chain elongation.[14][15]Stereospecific transformations.[20][21]
Stereocontrol Low to moderate; produces epimeric mixtures.[7][13]High; directed by existing chiral centers.[14][15]Excellent; determined by enzyme specificity.
Overall Yield Generally low (<30-40% for desired isomer).[13]Moderate to good.Variable, but often high for the enzymatic step.
Key Reagents NaCN, acids, reducing agents.[7]Wittig reagents, OsO₄, NMO.[1][14]Enzymes, cofactors, buffer systems.[19]
Scalability Poor due to separation challenges.Moderate; limited by reagent cost/toxicity.Can be challenging; depends on enzyme stability.
Main Advantage Conceptually simple, classical method.High stereoselectivity and predictability.[1]Unmatched stereocontrol for biological targets.
Main Disadvantage Poor stereoselectivity and yield.[13]Use of toxic/expensive reagents (OsO₄).Requires expertise in biochemistry/enzymology.

Conclusion and Recommendations

The choice of synthetic route for heptopyranose is dictated by the specific research goal.

  • For large-scale synthesis where moderate stereocontrol is acceptable or where a specific epimer is not exclusively required, modern adaptations of one-carbon homologation might be considered, though they are often superseded.

  • The Wittig/Dihydroxylation route represents the most robust and versatile chemical method for achieving high stereoselectivity and reasonable yields, making it the workhorse for synthesizing specific heptopyranose isomers for structural and biological studies.[1][14][15]

  • Chemoenzymatic synthesis is the superior choice when the target is a biologically active, nucleotide-activated heptose or when absolute stereochemical purity is paramount for enzymatic assays or immunological studies.[19][20]

As the field advances, hybrid approaches that leverage the strengths of both chemical and enzymatic steps will likely become the gold standard for the efficient and precise construction of these vital bacterial monosaccharides.

References

  • Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. National Institutes of Health. Available at: [Link]

  • Promoter-Assisted Stereoselective Synthesis of the 6-Deoxy-β-d-manno-heptopyranose Oligosaccharides. ACS Publications. Available at: [Link]

  • Synthesis of D-manno-heptulose via a cascade aldol/hemiketalization reaction. National Institutes of Health. Available at: [Link]

  • Synthesis and Stereoselective Glycosylation of d- and l-glycero-β-d-manno-Heptopyranoses. ACS Publications. Available at: [Link]

  • Promoter-Assisted Stereoselective Synthesis of the 6-Deoxy-β-d-manno-heptopyranose Oligosaccharides. ACS Publications. Available at: [Link]

  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. ACS Publications. Available at: [Link]

  • Promoter-Assisted Stereoselective Synthesis of the 6-Deoxy-β-d-manno-heptopyranose Oligosaccharides. ACS Publications. Available at: [Link]

  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. Available at: [Link]

  • Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. ResearchGate. Available at: [Link]

  • Glucose chain shortening and lengthening. Wikipedia. Available at: [Link]

  • Kiliani–Fischer synthesis. Wikipedia. Available at: [Link]

  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. National Institutes of Health. Available at: [Link]

  • Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. ResearchGate. Available at: [Link]

  • Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. National Institutes of Health. Available at: [Link]

  • Kiliani-Fischer Synthesis. University of Illinois Springfield. Available at: [Link]

  • Efficient chemical synthesis of both anomers of ADP L-glycero- and D-glycero-D-manno-heptopyranose. ResearchGate. Available at: [Link]

  • A convenient route to higher sugars by two-carbon chain elongation using Wittig/dihydroxylation reactions. PubMed. Available at: [Link]

  • Kiliani-Fischer Synthesis. Chemistry Steps. Available at: [Link]

  • Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. Chinese Academy of Sciences. Available at: [Link]

  • Lengthening the Carbon Chain of Aldoses/ Ascending in Sugar Chemistry (Stepping-up). Surendranath College. Available at: [Link]

  • Kiliani-Fischer synthesis. chemeurope.com. Available at: [Link]

  • Synthesis and Serological Characterization of L-glycero-alpha-D-manno-heptopyranose-containing Di- And Tri-Saccharides of the Non-Reducing Terminus of the Escherichia Coli K-12 LPS Core Oligosaccharide. PubMed. Available at: [Link]

  • General Homologation Strategy for Synthesis of L-glycero- and D-glycero-Heptopyranoses. ResearchGate. Available at: [Link]

  • A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Royal Society of Chemistry. Available at: [Link]

  • Reactions of Monosaccharides. Chemistry LibreTexts. Available at: [Link]

  • Aldol reaction. Wikipedia. Available at: [Link]

  • Chain Lengthening and Shortening of Monosaccharides. YouTube. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a. ACS Publications. Available at: [Link]

  • Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a Mechanistic Study of ADP-l-glycero-d-manno-Heptose 6-Epimerase. ACS Publications. Available at: [Link]

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]

  • Aldol condensation. Khan Academy. Available at: [Link]

  • Current Progress in the Chemoenzymatic Synthesis of Natural Products. National Institutes of Health. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Available at: [Link]

  • Using Aldol Reactions in Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Natural higher-carbon heptose and octose. ResearchGate. Available at: [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. National Institutes of Health. Available at: [Link]

  • Synthesis of a biotinylated heptose 1,7-bisphosphate analogue, a probe to study immunity and inflammation. Royal Society of Chemistry. Available at: [Link]

  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. PubMed Central. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of a Novel Heptopyranose-Based Sweetener and Commercial Alternatives in Food Formulations

For distribution to: Researchers, food scientists, and drug development professionals. Executive Summary The relentless pursuit of sucrose alternatives that deliver on taste, functionality, and health benefits continues...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, food scientists, and drug development professionals.

Executive Summary

The relentless pursuit of sucrose alternatives that deliver on taste, functionality, and health benefits continues to drive innovation in food science. While the market is populated with a range of natural and artificial sweeteners, each with its own distinct advantages and limitations, the exploration of novel carbohydrate structures remains a promising frontier. This guide introduces a techno-economic and sensory analysis of a hypothetical heptopyranose-based sweetener, herein referred to as "HeptoSweet™," as a conceptual model. Heptopyranoses, as seven-carbon sugars, are relatively rare in nature compared to their five- and six-carbon counterparts.[1][2] This theoretical exploration aims to benchmark the potential performance of such a novel sweetener against established commercial options, providing a framework for future research and development in this emergent class of compounds.

This document will delve into the sensory, physicochemical, and metabolic properties of HeptoSweet™, drawing inferences from the known characteristics of related rare sugars and established principles of carbohydrate chemistry.[3][4] We will present a series of standardized experimental protocols to provide a robust methodology for the direct comparison of HeptoSweet™ with sucrose, fructose, sucralose, aspartame, stevia (Rebaudioside A), and the rare sugar allulose.

Introduction to Heptopyranose-Based Sweeteners: A Conceptual Framework

Heptoses are monosaccharides containing a seven-carbon backbone.[1][5] While specific heptoses like sedoheptulose and L-glycero-D-manno-heptose are known as intermediates in metabolic pathways and components of bacterial cell walls, their application as sweeteners is largely unexplored.[5][6] For the purpose of this guide, "HeptoSweet™" is conceptualized as a food-grade, purified heptopyranose isomer with potential as a low-calorie sweetening agent. The rationale for investigating such a molecule lies in the precedent set by other rare sugars like allulose and tagatose, which, despite their low natural abundance, have been commercialized as sucrose alternatives with unique physiological properties.[3][7]

The development of any new food ingredient, including a hypothetical one like HeptoSweet™, necessitates a rigorous evaluation of its safety and suitability for consumption. In the United States, this would typically involve the "Generally Recognized as Safe" (GRAS) notification process overseen by the Food and Drug Administration (FDA).[8][9][10][11][12] This voluntary process requires a comprehensive review of scientific procedures and a consensus among qualified experts that the substance is safe under its intended conditions of use.[8][9][10][11][12]

Sensory Profile: The Quest for Sucrose-Like Sweetness

The ultimate goal for many sugar substitutes is to replicate the sensory experience of sucrose. This involves not only the intensity of sweetness but also the temporal profile—how quickly the sweetness is perceived and how long it lingers—and the absence of off-tastes such as bitterness or a metallic sensation.[13]

Comparative Sensory Attributes

The following table outlines the anticipated sensory profile of HeptoSweet™ in comparison to established sweeteners. The values for HeptoSweet™ are hypothetical and represent a target profile for a viable sucrose alternative.

SweetenerRelative Sweetness to SucroseSweetness ProfileNotable Off-Tastes
Sucrose 1Clean, well-rounded, rapid onsetNone
Fructose 1.2 - 1.8Intense, rapid onset, slightly shorter duration than sucroseCan have a slightly different character at high concentrations
Sucralose 600Similar to sucrose, slightly delayed onset, lingering sweetnessMinimal, some report a slight aftertaste at high concentrations
Aspartame 200Clean, sucrose-like, lingering sweetnessMinimal, not suitable for individuals with phenylketonuria
Stevia (Reb A) 200 - 400Delayed onset, can have a bitter or licorice-like aftertasteBitterness, metallic notes, especially at higher concentrations[14]
Allulose 0.7Similar to sucrose, clean taste, no aftertaste[7]None
HeptoSweet™ (Hypothetical) 0.8 - 1.2Target: Clean, sucrose-like onset and durationTarget: No significant off-tastes
Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Sweetener Profiles

This protocol outlines a standardized method for characterizing the sensory attributes of sweeteners in an aqueous solution.

Objective: To map the sensory profile of HeptoSweet™ against other sweeteners using a trained sensory panel.

Methodology:

  • Panelist Training: A panel of 10-12 individuals is trained over several sessions to identify and quantify key sensory attributes (sweetness, bitterness, metallic taste, aftertaste) using a standardized intensity scale (e.g., a 15-point scale).[15]

  • Sample Preparation: Solutions of each sweetener are prepared in purified water at concentrations determined to be equi-sweet to a 10% sucrose solution.

  • Evaluation: Panelists, working in individual sensory booths, evaluate each sample in a randomized and blind fashion. They rate the intensity of each attribute at specific time points (e.g., initial taste, 30 seconds, 60 seconds) to capture the temporal profile.[16]

  • Data Analysis: The data is analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences between the sweeteners and to visualize the sensory profiles.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training & Calibration Sample_Prep Equi-Sweet Sample Preparation Panelist_Training->Sample_Prep Blind_Tasting Randomized, Blind Tasting Sample_Prep->Blind_Tasting Rating Rate Sensory Attributes on Intensity Scale Blind_Tasting->Rating Data_Collection Data Collection Rating->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Profile_Generation Generate Sensory Profiles Statistical_Analysis->Profile_Generation

Caption: Workflow for Quantitative Descriptive Analysis.

Physicochemical Properties and Functionality in Food Matrices

Beyond sweetness, sugars contribute significantly to the texture, shelf-life, and appearance of food products. A successful sweetener must replicate these functionalities.

Comparative Physicochemical Properties
PropertySucroseFructoseHigh-Intensity Sweeteners (e.g., Sucralose)AlluloseHeptoSweet™ (Hypothetical)
Maillard Browning ExcellentExcellent (more reactive than sucrose)NoneGoodTarget: Moderate to Good
Freezing Point Depression HighHigher than sucroseNegligibleSimilar to fructoseTarget: Similar to sucrose
Hygroscopicity ModerateHighLowLowTarget: Moderate
Viscosity in Solution Builds viscosityLower viscosity than sucroseNegligible effectSimilar to fructoseTarget: Builds viscosity similar to sucrose
Caloric Value (kcal/g) 440~0.4Target: < 1.0
Maillard Reaction and Browning

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is responsible for the desirable brown color and flavor of many baked and cooked goods.[17][18][19][20] Non-reducing sugars like sucrose participate after hydrolysis into glucose and fructose.[20] High-intensity sweeteners do not participate in this reaction.

Experimental Protocol: Evaluation of Maillard Browning

Objective: To assess the browning potential of HeptoSweet™ in a model system.

Methodology:

  • Model System: Prepare solutions containing a standard concentration of an amino acid (e.g., glycine) and each sweetener.

  • Heating: Heat the solutions under controlled conditions (e.g., 120°C for 60 minutes).

  • Analysis: Measure the development of brown color using a spectrophotometer at 420 nm.

Freezing Point Depression

The ability of a solute to lower the freezing point of water is crucial in frozen desserts like ice cream, as it controls ice crystal size and contributes to a smooth texture.[1][21][22] This property is dependent on the molar concentration of the solute.

Experimental Protocol: Determination of Freezing Point Depression

Objective: To quantify the effect of HeptoSweet™ on the freezing point of an aqueous solution.

Methodology:

  • Solution Preparation: Prepare solutions of each sweetener at various known molal concentrations.

  • Freezing Point Measurement: Use a cryoscope to precisely measure the freezing point of each solution.

  • Data Analysis: Plot the freezing point depression against the molal concentration to determine the cryoscopic constant for each sweetener.

Rheological Properties

The viscosity and flow behavior of sweetener solutions impact the mouthfeel and texture of beverages and other liquid food products.

Experimental Protocol: Rheological Characterization

Objective: To compare the viscosity of HeptoSweet™ solutions with other sweeteners.

Methodology:

  • Solution Preparation: Prepare solutions of each sweetener across a range of concentrations relevant to food applications.

  • Viscosity Measurement: Use a rheometer to measure the viscosity of each solution at controlled temperatures.

  • Flow Behavior Analysis: Determine if the solutions exhibit Newtonian or non-Newtonian (e.g., shear-thinning) behavior.[5][23][24][25]

Physicochemical_Testing_Workflow cluster_browning Maillard Browning cluster_freezing Freezing Point Depression cluster_rheology Rheology Browning_Prep Prepare Amino Acid-Sweetener Solution Browning_Heat Controlled Heating Browning_Prep->Browning_Heat Browning_Analysis Spectrophotometric Analysis (420 nm) Browning_Heat->Browning_Analysis Freezing_Prep Prepare Molal Solutions Freezing_Measure Cryoscopy Measurement Freezing_Prep->Freezing_Measure Freezing_Analysis Determine Cryoscopic Constant Freezing_Measure->Freezing_Analysis Rheology_Prep Prepare Concentrated Solutions Rheology_Measure Rheometer Measurement Rheology_Prep->Rheology_Measure Rheology_Analysis Analyze Flow Behavior Rheology_Measure->Rheology_Analysis

Caption: Experimental workflows for physicochemical property analysis.

Metabolic and Physiological Profile

A key driver for the development of new sweeteners is the desire for reduced caloric intake and minimal impact on blood glucose levels. The metabolic fate of a novel sweetener is therefore of paramount importance.

Comparative Metabolic Properties

| Sweetener | Caloric Value (kcal/g) | Glycemic Index | Primary Metabolic Pathway | | :--- | :--- | :--- | :--- | :--- | | Sucrose | 4 | 65 | Digested to glucose and fructose, absorbed and metabolized | | Fructose | 4 | 19 | Primarily metabolized in the liver | | Sucralose | 0 | 0 | Largely unabsorbed, excreted unchanged | | Aspartame | 4 (negligible at use levels) | 0 | Metabolized to its constituent amino acids and methanol | | Stevia (Reb A) | 0 | 0 | Hydrolyzed to steviol in the gut, absorbed and excreted | | Allulose | ~0.4 | 0 | Absorbed but largely unmetabolized and excreted in urine[4] | | HeptoSweet™ (Hypothetical) | Target: < 1.0 | Target: 0 | Target: Limited absorption or metabolism, primarily excreted |

Experimental Protocol: In Vitro Digestion and Fermentation

Objective: To assess the likely metabolic fate of HeptoSweet™ using simulated digestive models.

Methodology:

  • Simulated Gastric and Intestinal Digestion: Incubate HeptoSweet™ with simulated gastric and intestinal fluids containing relevant digestive enzymes to determine its stability and potential for hydrolysis.

  • In Vitro Gut Fermentation: Utilize a model of the human gut microbiome to assess the fermentability of HeptoSweet™ by gut bacteria and identify any resulting metabolites (e.g., short-chain fatty acids).

  • Analysis: Use techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any breakdown products throughout the simulation.

Conclusion and Future Directions

This guide provides a conceptual framework and a suite of robust experimental protocols for the comparative evaluation of a hypothetical heptopyranose-based sweetener, "HeptoSweet™." While the specific properties of such a molecule remain to be discovered, the methodologies outlined here offer a clear and scientifically rigorous path for its characterization against existing commercial sweeteners.

The success of any new sweetener will depend on its ability to closely mimic the sensory and functional properties of sucrose while offering clear metabolic advantages. The exploration of rare sugars, including novel heptoses, represents a promising avenue for innovation in the food industry. Future research should focus on the synthesis and isolation of stable heptopyranose isomers and their subsequent evaluation using the comprehensive protocols detailed in this guide. A thorough understanding of their safety, metabolic fate, and performance in complex food matrices will be critical for their potential commercialization and contribution to the development of healthier food formulations.

References

  • U.S. Food and Drug Administration. (n.d.). GRAS Notification Program. FDA. Retrieved from [Link]

  • Han, Y., & Choi, M. S. (2021). Rare sugars: metabolic impacts and mechanisms of action: a scoping review. Proceedings of the Nutrition Society, 80(4), 423-432. [Link]

  • U.S. Food and Drug Administration. (2018). How U.S. FDA's GRAS Notification Program Works. Food Safety Magazine. [Link]

  • Quality Smart Solutions. (n.d.). GRAS Notification | FDA Ingredient Compliance Solutions. Retrieved from [Link]

  • Helikon Consulting. (n.d.). Regulation of new food ingredients: Is it GRAS?. Retrieved from [Link]

  • Perfect Day. (2022). All About GRAS: A Regulatory Framework for Ensuring Food Safety. Retrieved from [Link]

  • Chetana, R., Reddy, S. Y., & Rao, D. G. (2004). Rheological behavior of syrups containing sugar substitutes. Journal of Food Engineering, 65(3), 355-359. [Link]

  • Reddit. (2020). Effects of 0-Calorie Sweeteners on Freezing Point of Water and Ice Crystal Formation. r/foodscience. [Link]

  • Johnston, C. S., et al. (2021). Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials. Advances in Nutrition, 12(5), 1893-1908. [Link]

  • Ragus. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Rare sugars: Metabolic Impacts and Mechanisms of Action – a Scoping Review. Critical Reviews in Food Science and Nutrition. [Link]

  • Malik, A., et al. (2007). A comparison of artificial sweeteners' stability in a lime-lemon flavored carbonated beverage. Journal of Food Quality, 30(5), 753-765. [Link]

  • Khan, M. I., et al. (2016). In vitro study on glycation of plasma proteins with artificial sweeteners. Acta Biologica Szegediensis, 60(1), 65-70. [Link]

  • Wikipedia. (n.d.). Maillard reaction. Retrieved from [Link]

  • dos Santos, B. A., et al. (2021). Descriptive Sensory Profile and Consumer Study Impact of Different Nutritive and Non-Nutritive Sweeteners on the Descriptive, Temporal Profile, and Consumer Acceptance in a Peach Juice Matrix. Foods, 10(11), 2821. [Link]

  • Arora, S., et al. (2011). Assessment of stability of binary sweetener blend (aspartame x acesulfame-K) during storage in whey lemon beverage. Journal of Food Science and Technology, 48(3), 328-333. [Link]

  • HowStuffWorks. (2020). The Maillard Reaction and the Science of Browning Foods. [Link]

  • Zhang, Y., et al. (2025). Maillard Reaction in Flour Product Processing: Mechanism, Impact on Quality, and Mitigation Strategies of Harmful Products. Foods, 14(15), 2999. [Link]

  • Cummings, R. D. (2024). Facts About: Rare and Unusual Sugars in Nature. Glycobiology, 34(10), 1-3. [Link]

  • Yilmaz, M. T., & Guneser, O. (2014). Storage Stability of Aspartame in Orange Flavored Soft Drinks. Journal of Food Processing and Preservation, 38(3), 1258-1264. [Link]

  • Šedivá, A., Panovská, Z., & Pokorný, J. (2006). Sensory profiles of sweeteners in aqueous solutions. Czech Journal of Food Sciences, 24(6), 283-287. [Link]

  • Food Science Toolbox. (2025). Freezing Point Depression: The Effect of Sugar on Ice Melting Rate. Retrieved from [Link]

  • van der Sman, R. G. M., & Rijke, A. (2025). Functionality of sugars and sugar replacers in model frozen dessert systems. Food Hydrocolloids, 163, 109876. [Link]

  • Schiffman, S. S., et al. (1992). Quantitative and qualitative evaluation of high-intensity sweeteners and sweetener mixtures. Chemical Senses, 17(3), 337-353. [Link]

  • Bar, A., & Biermann, C. (2025). Analysis and Stability of the Sweetener Sucralose in Beverages. Food Additives & Contaminants, 12(4), 437-446. [Link]

  • Rattanathanalerk, P., et al. (2022). The Impact of Sweetener Type on Physicochemical Properties, Antioxidant Activity and Rheology of Guava Nectar during Storage Time. Beverages, 8(3), 48. [Link]

  • News-Medical.Net. (2025). Rare sugars curb appetite and mimic diabetes drugs in mice. [Link]

  • Ice Cream Calculator. (2020). Freezing point depression. Retrieved from [Link]

  • Torres, M. D., Raymundo, A., & Sousa, I. (2013). Effect of sucrose, stevia and xylitol on rheological properties of gels from blends of chestnut and rice flours. Food Hydrocolloids, 33(2), 274-281. [Link]

  • America's Test Kitchen. (2017). Ice cream and freezing point depression. YouTube. [Link]

  • Bučková, M., et al. (2012). Time-Intensity Studies of Sweeteners. Potravinarstvo, 6(1), 1-4. [Link]

  • Carriquiry, A., et al. (2021). The Challenge of Measuring Sweet Taste in Food Ingredients and Products for Regulatory Compliance: A Scientific Opinion. Journal of AOAC INTERNATIONAL, 104(6), 1475-1488. [Link]

  • Tucker, R. M., & Mattes, R. D. (2020). Perspective: Measuring Sweetness in Foods, Beverages, and Diets: Toward Understanding the Role of Sweetness in Health. Advances in Nutrition, 11(6), 1421-1433. [Link]

  • Šedivá, A., et al. (2006). Sensory Profiles of Sweeteners in Aqueous Solutions. Czech Journal of Food Sciences, 24(6), 283-287. [Link]

  • Food Product Design. (2005). Customizing Sweetness Profiles. [Link]

  • Coldwell, S. E., et al. (2016). Psychophysical Evaluation of Sweetness Functions Across Multiple Sweeteners. Chemical Senses, 41(8), 649-659. [Link]

  • Semantic Scholar. (n.d.). Thermal and rheological study of artificial and natural powder tabletop sweeteners. Retrieved from [Link]

  • Mathlouthi, M., & Génotelle, J. (1995). Rheological properties of sucrose solutions and suspensions. Food Chemistry, 53(3), 265-274. [Link]

  • Stable Micro Systems. (n.d.). Texture Profile Analysis. Retrieved from [Link]

  • Świąder, K., et al. (2011). Sensory properties of some synthetic high-intensity sweeteners in water solutions. Acta Scientiarum Polonorum, Technologia Alimentaria, 10(2), 203-214. [Link]

  • XRAY. (2025). Sugar-Matched Texture in Sweetener Alternatives. Retrieved from [Link]

  • Lin, Y. C., et al. (2022). Sugar Content and Warning Criteria Evaluation for Popular Sugar-Sweetened Beverages in Taipei, Taiwan. Nutrients, 14(16), 3354. [Link]

  • NofaLab. (n.d.). Analysis of Sugars. Retrieved from [Link]

  • Opast Publishing Group. (n.d.). Texture Profile and Design of Food Product. Journal of Agriculture and Horticulture Research. [Link]

  • Codex Alimentarius. (n.d.). Measurement of Sugars in Food and Feed Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensory profiling of natural sweeteners and sucrose–sweetener binary mixtures. Retrieved from [Link]

Sources

Comparative

A Comparative Study of the Metabolic Fate of Glucose and its Synthetic Analog, 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

A Guide for Researchers in Cellular Metabolism and Drug Development Authored by a Senior Application Scientist This guide provides a comprehensive comparative analysis of the metabolic fate of D-glucose, the central mole...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Cellular Metabolism and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the metabolic fate of D-glucose, the central molecule in energy metabolism, and a synthetic analog, 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. While the metabolic pathways of glucose are well-established, the metabolic fate of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptopyranose, is less understood. This guide will, therefore, juxtapose the known metabolic journey of glucose with a hypothesized metabolic pathway for this synthetic analog, grounded in its structural characteristics. We will further delineate detailed experimental protocols to rigorously test these hypotheses, providing a framework for researchers to investigate the metabolism of novel glucose analogs.

Introduction: The Central Role of Glucose and the Quest for its Analogs

Glucose is the primary source of energy for most living organisms. Its metabolism is a tightly regulated network of biochemical reactions that generate ATP, the cell's energy currency, and provide precursors for the biosynthesis of other essential molecules.[1][2][3] The main metabolic pathways of glucose include glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis.[4][5][6]

Glucose analogs are structurally similar molecules that can mimic or interfere with glucose metabolism. They are invaluable tools for studying glucose transport and metabolism and hold therapeutic potential for various diseases, including cancer and diabetes.[7][8] 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol is a synthetic monosaccharide, and its structural similarity to glucose suggests it may interact with the same transporters and enzymes.[9] However, the extended dihydroxyethyl group at the C6 position is a key structural deviation that could significantly alter its metabolic fate.

This guide will first provide a detailed overview of glucose metabolism. It will then present a hypothetical metabolic fate for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, highlighting potential points of divergence from glucose metabolism. Finally, a comprehensive experimental plan will be detailed to enable researchers to validate these hypotheses.

The Metabolic Journey of D-Glucose

Upon entering the cell via glucose transporters (GLUTs), glucose is rapidly phosphorylated to glucose-6-phosphate (G6P) by hexokinase.[10][11] This initial step traps glucose inside the cell and commits it to intracellular metabolism. G6P stands at a critical metabolic crossroads and can be funneled into three primary pathways:

  • Glycolysis: A series of enzymatic reactions that break down G6P into pyruvate, generating a net gain of ATP and NADH.[4][6] Pyruvate can then be further oxidized in the mitochondria via the citric acid cycle and oxidative phosphorylation to produce a large amount of ATP.

  • Pentose Phosphate Pathway (PPP): This pathway runs parallel to glycolysis and is crucial for producing NADPH, a key reducing agent in anabolic processes and antioxidant defense, and ribose-5-phosphate, a precursor for nucleotide synthesis.[5][12][13]

  • Glycogen Synthesis: In times of glucose excess, G6P is converted to glycogen, a readily mobilizable storage form of glucose, primarily in the liver and muscle.[1][3]

Caption: Major metabolic pathways of glucose.

Hypothesized Metabolic Fate of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol

The structural similarity of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol to glucose suggests it may be recognized by glucose transporters and hexokinase. However, the bulky dihydroxyethyl group at the C6 position is likely to have significant steric and electronic effects, influencing its interaction with metabolic enzymes.

Hypothesis 1: Cellular Uptake and Phosphorylation

We hypothesize that 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol can be transported into cells via GLUT transporters, albeit potentially at a lower efficiency than glucose due to its larger size. Upon cellular entry, it may be a substrate for hexokinase, leading to its phosphorylation and trapping within the cell. However, the altered structure at the C6 position could reduce the affinity of hexokinase for this analog, resulting in a lower phosphorylation rate compared to glucose.

Hypothesis 2: Entry into Glycolysis and the Pentose Phosphate Pathway

If phosphorylated, the resulting 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol-phosphate may or may not be a substrate for the subsequent enzymes in glycolysis and the PPP. The enzymes phosphoglucose isomerase (in glycolysis) and glucose-6-phosphate dehydrogenase (in the PPP) have specific substrate requirements that the modified structure of the analog might not meet. It is plausible that the analog, once phosphorylated, acts as an inhibitor of these enzymes, disrupting normal glucose metabolism.

Hypothesis 3: Alternative Metabolic Fates

If not a substrate for the major metabolic pathways, the phosphorylated analog could accumulate in the cell, potentially leading to cellular stress. Alternatively, it might be a substrate for other enzymes, leading to the formation of novel metabolites. It is also possible that the analog is not phosphorylated at all and is transported back out of the cell.

Experimental Design for a Comparative Metabolic Study

To investigate the metabolic fate of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol in comparison to glucose, a series of in vitro experiments using cultured cells are proposed. The following protocols provide a robust framework for this investigation.

Experimental Workflow

Caption: Experimental workflow for comparative metabolic analysis.

Detailed Experimental Protocols

1. Cell Culture

  • Cell Line: A well-characterized cell line with high glucose uptake and metabolism, such as HepG2 (human liver cancer cell line) or HeLa (human cervical cancer cell line), should be used.

  • Culture Conditions: Cells should be maintained in a standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

2. Radiolabeling Experiment to Determine Cellular Uptake [14][15][16]

This experiment will quantify the rate of cellular uptake of both glucose and the analog.

  • Materials:

    • Radiolabeled [¹⁴C]-D-glucose and custom-synthesized [¹⁴C]-6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol.

    • Cultured cells in 24-well plates.

    • Krebs-Ringer-HEPES (KRH) buffer.

    • Scintillation cocktail and vials.

    • Scintillation counter.

  • Procedure:

    • Seed cells in 24-well plates and grow to 80-90% confluency.

    • Wash the cells twice with warm KRH buffer.

    • Incubate the cells with KRH buffer containing either [¹⁴C]-D-glucose or [¹⁴C]-6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol at a final concentration of 1 µCi/mL for various time points (e.g., 1, 5, 15, 30 minutes).

    • To stop the uptake, rapidly wash the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the total protein concentration of each well.

3. Metabolite Extraction and Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) [17][18][19][20]

This experiment will identify and quantify the intracellular metabolites of both compounds.

  • Materials:

    • Cultured cells in 6-well plates.

    • [¹³C₆]-D-glucose and unlabeled 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol.

    • Ice-cold 80% methanol.

    • Centrifuge.

    • LC-MS system.

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Replace the growth medium with a medium containing either [¹³C₆]-D-glucose or unlabeled 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol for a defined period (e.g., 1, 6, 24 hours).

    • Rapidly wash the cells with ice-cold saline.

    • Add ice-cold 80% methanol to the plates and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.

    • Centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

    • Analyze the metabolite extract using a high-resolution LC-MS system to identify and quantify the labeled metabolites from glucose and any potential metabolites of the analog.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Cellular Uptake Rates

CompoundUptake Rate (pmol/min/mg protein)
[¹⁴C]-D-GlucoseHypothetical Value: 150 ± 15
[¹⁴C]-6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrolHypothetical Value: 75 ± 10

Table 2: Relative Abundance of Key Intracellular Metabolites after 6 Hours of Incubation

MetaboliteRelative Abundance (Fold Change vs. Control)
From [¹³C₆]-D-Glucose
[¹³C₆]-Glucose-6-phosphateHypothetical Value: 50.0
[¹³C₃]-PyruvateHypothetical Value: 25.0
[¹³C₅]-Ribose-5-phosphateHypothetical Value: 10.0
From 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol-phosphateHypothetical Value: 5.0
Downstream MetabolitesHypothetical Value: Not Detected

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the metabolic fate of glucose and its synthetic analog, 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. The proposed experimental design, utilizing radiolabeling and advanced mass spectrometry techniques, will enable a thorough investigation of the analog's cellular uptake, phosphorylation, and subsequent metabolic transformations.

The results of these studies will provide valuable insights into how structural modifications of glucose affect its metabolism. This knowledge is crucial for the rational design of novel glucose analogs as research tools and therapeutic agents. Future studies could expand on this work by investigating the effects of the analog on specific metabolic enzymes in vitro and by exploring its metabolic fate in in vivo models.

References

  • CSUN. (n.d.). Metabolic Fate of Glucose. Retrieved from [Link]

  • ResearchGate. (2024, February). Fate of glucose. Retrieved from [Link]

  • UTMB. (n.d.). Glycolysis / Pentose Phosphate Pathway. Retrieved from [Link]

  • Longdom Publishing. (2024, May 17). Enhancing Metabolomics Research with Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). The cellular fate of glucose and its relevance in type 2 diabetes. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Applications of Radiolabeling in Biological Research and Innovati. Retrieved from [Link]

  • Oxford Academic. (n.d.). Cellular Fate of Glucose and Its Relevance in Type 2 Diabetes. Retrieved from [Link]

  • PMC - NIH. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • NIH. (n.d.). Metabolic fate of glucose and candidate signaling and excess-fuel detoxification pathways in pancreatic β-cells. Retrieved from [Link]

  • Arome Science. (n.d.). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]

  • ACS Publications. (2012, February 28). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • Biology LibreTexts. (2025, March 9). 13: Glycolysis, Gluconeogenesis, and the Pentose Phosphate Pathway. Retrieved from [Link]

  • Silantes. (2023, November 6). Understanding the Role of Mass Spectrometry in Metabolomics. Retrieved from [Link]

  • Jack Westin. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. Retrieved from [Link]

  • Fiveable. (n.d.). Biological and metabolic studies using radiotracers. Retrieved from [Link]

  • YouTube. (2025, July 30). How Is GC-MS Used In Metabolomics?. Retrieved from [Link]

  • Journal of the National Cancer Institute. (1958). The Effect of Glucose Analogues on the Metabolism of Human Leukemic Cells. Retrieved from [Link]

  • Princeton Chemistry. (2016, January 13). 'Radiolabeling' lets scientists track the breakdown of drugs. Retrieved from [Link]

  • PubMed. (n.d.). Estimating glucose metabolism using glucose analogs and two tracer kinetic models in isolated rabbit heart. Retrieved from [Link]

  • Moravek, Inc. (n.d.). What Exactly Is Radiolabeling?. Retrieved from [Link]

  • Journal of Nuclear Medicine. (n.d.). Labeled Glucose Analogs in the Genomic Era. Retrieved from [Link]

  • Wikipedia. (n.d.). Glucose. Retrieved from [Link]

  • PubChem. (n.d.). 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol in a Laboratory Setting

This guide provides a comprehensive overview of the proper disposal procedures for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptopyranose monosaccharide. While this compound is not classified as highly hazardous, ad...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the proper disposal procedures for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, a heptopyranose monosaccharide. While this compound is not classified as highly hazardous, adherence to established laboratory safety protocols for chemical waste management is paramount to ensure a safe and compliant research environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Understanding the Compound: A Safety Profile

6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, with the chemical formula C7H14O7, is a type of sugar.[1] Generally, simple sugars exhibit low toxicity and are not considered environmentally hazardous.[2] However, in a laboratory setting, it is crucial to treat all chemical waste with a degree of caution. The absence of a specific Safety Data Sheet (SDS) for this exact compound necessitates a conservative approach to its disposal, aligning with best practices for non-hazardous chemical waste.

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC7H14O7PubChem[1]
Molecular Weight210.18 g/mol PubChem[1]
AppearanceAssumed to be a solidGeneral knowledge of similar sugars

While specific hazard information is not available, general safety data for similar polyhydroxy compounds suggests minimal immediate health risks upon incidental contact.[2] Nevertheless, appropriate personal protective equipment (PPE) should always be worn when handling any laboratory chemical.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol should follow a structured workflow to ensure safety and regulatory compliance. The following steps provide a clear and actionable plan for laboratory personnel.

Step 1: Waste Identification and Segregation

The first and most critical step is the correct identification and segregation of the chemical waste.

  • Solid Waste: Unused or expired pure 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, and any materials grossly contaminated with it (e.g., weighing paper, spill cleanup materials), should be collected as solid chemical waste.

  • Aqueous Solutions: Solutions of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol should be collected as non-hazardous aqueous chemical waste. Do not dispose of these solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in a designated solid waste container. Reusable glassware should be decontaminated by washing with soap and water.[2]

Step 2: Proper Containerization and Labeling

Properly containing and labeling chemical waste is essential for safe handling and disposal.

  • Waste Containers: Use chemically resistant containers that can be securely sealed. For solid waste, a sturdy, sealable bag or a wide-mouth plastic container is suitable. For aqueous waste, use a labeled, leak-proof bottle.

  • Labeling: All waste containers must be clearly labeled with the full chemical name: "6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol". Also, include the concentration (if in solution) and the date the waste was first added to the container. Follow your institution's specific labeling requirements.

Step 3: Storage of Chemical Waste

Store waste containers in a designated, well-ventilated area away from general laboratory traffic. Ensure that the storage area is secure and that incompatible waste streams are segregated.

Step 4: Disposal through a Licensed Contractor

The final step is the disposal of the chemical waste through your institution's designated hazardous waste management service.

  • Scheduled Pick-up: Follow your institution's procedures for requesting a chemical waste pick-up.

  • Documentation: Complete all necessary waste disposal forms accurately and completely.

The decision-making process for the disposal of 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol can be visualized in the following workflow diagram:

DisposalWorkflow cluster_assessment Initial Assessment cluster_segregation Segregation & Containerization cluster_action Action Start Waste Generated: 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol Identify Identify Waste Form Start->Identify Solid Solid Waste (Pure compound, contaminated materials) Identify->Solid Solid Aqueous Aqueous Waste (Solutions) Identify->Aqueous Aqueous Labware Contaminated Labware Identify->Labware Labware Container_Solid Sealable Solid Waste Container Solid->Container_Solid Container_Aqueous Leak-proof Aqueous Waste Bottle Aqueous->Container_Aqueous Container_Labware Designated Solid Waste Bin Labware->Container_Labware Label Label with Chemical Name & Date Container_Solid->Label Container_Aqueous->Label Container_Labware->Label Store Store in Designated Waste Area Label->Store Dispose Arrange for Professional Disposal Store->Dispose

Caption: Disposal decision workflow for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol.

Personal Protective Equipment (PPE) and Spill Management

Even with non-hazardous chemicals, appropriate PPE is a cornerstone of laboratory safety.

  • Standard PPE: At a minimum, a lab coat, safety glasses, and nitrile gloves should be worn when handling 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol and its waste.

  • Spill Management: In the event of a spill, isolate the area. For small solid spills, gently sweep the material into a dustpan and place it in a labeled solid waste container. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Conclusion: A Commitment to Safety

The proper disposal of all laboratory chemicals, regardless of their perceived hazard level, is a fundamental aspect of responsible scientific practice. By following these guidelines for 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol, researchers can ensure a safe working environment and maintain compliance with institutional and regulatory standards. Always consult your institution's specific EHS protocols for chemical waste management.

References

  • PubChem. 6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. [General Chemical Supplier]. (Please note: A specific SDS for the target compound was not found; this citation refers to general SDS information for similar, non-hazardous compounds).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
Reactant of Route 2
6-(1,2-Dihydroxyethyl)oxane-2,3,4,5-tetrol
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